Butylchlorodihydroxytin
Description
The exact mass of the compound Stannane, butylchlorodihydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323990. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butyl(chloro)tin;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.ClH.2H2O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;1H;2*1H2;/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUVTMPYOLBDB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]Cl.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClO2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044797 | |
| Record name | Butyl(chloro)stannanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13355-96-9 | |
| Record name | Butylchlorotin dihydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, butylchlorodihydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323990 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, butylchlorodihydroxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl(chloro)stannanediol | |
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| Record name | Butylchlorodihydroxystannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.082 | |
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| Record name | BUTYLCHLOROTIN DIHYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL74QMO8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Butylchlorodihydroxytin: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
Butylchlorodihydroxytin, an organotin compound with the chemical formula C₄H₁₁ClO₂Sn, is a versatile and industrially significant chemical primarily utilized as a catalyst in various polymerization and esterification reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an in-depth discussion of its reaction mechanisms and applications. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and polymer chemistry, enabling a thorough understanding and safe handling of this compound.
Introduction
This compound, also known as butyltin chloride dihydroxide, belongs to the class of organotin compounds, which are characterized by the presence of at least one tin-carbon bond. These compounds have found widespread use as catalysts, stabilizers for polyvinyl chloride (PVC), and as biocides. This compound is particularly valued for its catalytic activity in the synthesis of saturated and unsaturated polyester resins, which are essential components in powder coatings, gel coats, and casting applications.[1][2] Its effectiveness as a Lewis acid catalyst, coupled with its specific solubility and stability characteristics, makes it a subject of considerable interest in both academic and industrial research.[2][3] This guide aims to consolidate the available scientific knowledge on this compound, offering a detailed and practical resource for its scientific and industrial applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling, application, and the interpretation of experimental results.
Physical Properties
This compound is a white, amorphous solid at room temperature.[2] Key physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 13355-96-9 | [4] |
| Molecular Formula | C₄H₁₁ClO₂Sn | [4] |
| Molecular Weight | 245.29 g/mol | [5] |
| Appearance | White solid/powder | [2] |
| Melting Point | ~150 °C (decomposes) | [4] |
| Boiling Point | ~243.2 °C (Predicted) | [5] |
| Density | ~1.26 g/cm³ | [5] |
| Solubility in Water | ~1.03 mg/L at 20 °C | [5] |
Chemical Properties
The chemical behavior of this compound is dictated by the presence of the tin-carbon, tin-chlorine, and tin-hydroxyl bonds.
-
Lewis Acidity: The tin atom in this compound possesses vacant d-orbitals, allowing it to act as a Lewis acid. This property is central to its catalytic activity, as it can coordinate with electron-rich species, such as the carbonyl oxygen of carboxylic acids, thereby activating them for nucleophilic attack.[1][2]
-
Hydrolysis: In the presence of water, this compound can undergo hydrolysis. The tin-chlorine bond is susceptible to cleavage, leading to the formation of butyltin hydroxides and hydrochloric acid.[5] The dihydroxy form itself is a product of the hydrolysis of butyltin trichloride.[6][7] The hydrolytic stability of organotin compounds can vary, and in aqueous environments, different hydroxylated and polymeric tin species can exist in equilibrium.[8][9]
-
Reactivity with Alcohols and Carboxylic Acids: this compound dissolves upon heating with alcohols or carboxylic acids, forming active catalytic species that are soluble in the reaction medium.[2] This reactivity is crucial for its application in esterification and polyesterification reactions.
Synthesis and Characterization
Synthesis of this compound
This compound is typically synthesized through the controlled hydrolysis of its precursor, mono-n-butyltin trichloride (MBTC).[6][7]
Reaction Scheme:
C₄H₉SnCl₃ + 2H₂O → C₄H₉SnCl(OH)₂ + 2HCl
A general laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Mono-n-butyltin trichloride (C₄H₉SnCl₃)
-
Aqueous solution of a weak base (e.g., sodium bicarbonate or dilute sodium hydroxide)
-
Deionized water
-
Stirring apparatus
-
Reaction vessel with temperature control
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel equipped with a stirrer, place a stoichiometric amount of deionized water.
-
Slowly add the mono-n-butyltin trichloride to the water with vigorous stirring. The reaction is exothermic, and the temperature should be controlled.
-
Gradually add a weak base solution to neutralize the hydrochloric acid formed during the reaction, maintaining a slightly acidic to neutral pH.
-
Continue stirring the mixture at a controlled temperature (e.g., 40-60 °C) for a specified period to ensure complete hydrolysis.
-
The solid this compound product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water to remove any remaining salts and impurities.
-
Dry the purified product in a vacuum oven at a low temperature to avoid decomposition.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The purity and identity of synthesized this compound should be confirmed using various analytical techniques.
-
Purity Determination: The purity of the compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or by titration methods to determine the tin and chlorine content.[][11][12]
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in the molecule. Expected characteristic absorption bands include those for O-H stretching (from the hydroxyl groups), C-H stretching and bending (from the butyl group), and Sn-C and Sn-O stretching.[13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the butyl group and provide information about the chemical environment of the different protons and carbons. ¹¹⁹Sn NMR is particularly useful for studying the coordination state of the tin atom.[17][18][19][20][21]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of organotin compounds after derivatization to increase their volatility.[22][23][24][25][26]
-
Experimental Protocol: GC-MS Analysis of this compound (after derivatization)
Objective: To confirm the identity and assess the purity of this compound.
Materials:
-
This compound sample
-
Derivatizing agent (e.g., sodium tetraethylborate or a Grignard reagent)
-
Organic solvent (e.g., hexane)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
-
Standard laboratory glassware
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in an appropriate organic solvent.
-
Add the derivatizing agent to the solution to convert the polar hydroxyl and chloro groups into non-polar alkyl groups (e.g., ethyl groups), making the compound more volatile.
-
Allow the derivatization reaction to proceed to completion under controlled conditions.
-
Extract the derivatized product into a suitable organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject a small volume of the prepared sample solution into the GC-MS instrument.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Mass Range: Scan a suitable mass range to detect the molecular ion and characteristic fragment ions of the derivatized compound.
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time of the derivatized this compound.
-
Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and fragmentation pattern, which should be consistent with the derivatized structure.
-
Compare the obtained spectrum with a reference library if available.
-
Diagram of Analytical Workflow:
Caption: Lewis acid-catalyzed esterification mechanism.
Applications
The primary application of this compound is as a catalyst in the production of polymers. [1][2]
-
Saturated Polyester Resins: It is a highly effective catalyst for the synthesis of saturated polyester resins used in powder coatings. It operates efficiently at temperatures between 200-230 °C. [27]* Unsaturated Polyester Resins: It is also used in the production of unsaturated polyester resins for applications such as gel coats, sheet molding compounds, and cast molding. [1]* Transesterification Reactions: this compound can be employed as a catalyst in transesterification reactions to produce various esters and antioxidants. [28]* PVC Stabilization: While less common than dialkyltin compounds, monoalkyltin compounds like this compound can act as co-stabilizers in PVC formulations. [29]
Toxicology and Safety
Organotin compounds, as a class, are known to exhibit toxicity, and this compound should be handled with appropriate safety precautions. [6][30]
Toxicological Profile
-
Acute Toxicity: Based on available data, this compound is estimated to be harmful if swallowed, in contact with skin, or if inhaled. [5] * Oral LD₅₀ (rat, estimate): 500.1 mg/kg
-
Dermal LD₅₀ (estimate): 1100 mg/kg
-
Inhalation LC₅₀ (rat, 4h, estimate): 1.5 mg/L
-
-
Irritation: It may cause respiratory irritation. [5]* Environmental Fate: Organotin compounds can be persistent in the environment. This compound is not expected to biodegrade readily and may be persistent. [31]It is not expected to bioaccumulate significantly in the food chain. [31]
Safe Handling and Disposal
Due to its potential hazards, strict adherence to safety protocols is essential when working with this compound.
Experimental Protocol: Safe Handling and Disposal
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.
-
Respiratory Protection: Use a respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [5] Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated containers should be treated as hazardous waste. [5][32] Diagram of Safety Precautions:
Caption: Key safety precautions for handling this compound.
Conclusion
This compound is a valuable organotin compound with significant applications, particularly as a catalyst in the polymer industry. Its efficacy stems from its Lewis acidic nature and favorable reactivity profile. This guide has provided a detailed overview of its physical and chemical properties, synthesis, analytical characterization, reaction mechanisms, and safety considerations. By following the outlined protocols and adhering to the safety guidelines, researchers and industrial chemists can effectively and safely utilize this compound in their endeavors. Further research into the specific spectroscopic characterization and detailed mechanistic pathways of this compound will undoubtedly contribute to its broader and more optimized application.
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Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC - PubMed Central. [Link]
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NMR Analysis of Butyltin Compounds | PDF | Coordination Complex - Scribd. [Link]
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Final report on the safety assessment of BHT(1) - PubMed. [Link]
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Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. [Link]
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Butyltin trichloride - Wikipedia. [Link]
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(PDF) HYDROLYSIS OF ORGANOTIN COMPOUNDS AT HIGH CONCENTRATION. [Link]
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FTIR data for the organotin (IV) carboxylates prepared, the organotin (IV) compounds, carboxylic acids and their potassium salts - ResearchGate. [Link]
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Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem. [Link]
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FTIR spectroscopy data of prepared diorganotin-cephalexin complexes (1-3). [Link]
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This compound: Enhancing Polyester Resin Synthesis for Coatings. (2026-01-06). [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. [Link]
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Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. [Link]
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Organic Chemistry: Preparation of t-Butyl Chloride - YouTube. (2021-08-28). [Link]
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SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture - YouTube. (2020-04-12). [Link]
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An In-Depth Technical Guide to Butylchlorodihydroxytin (CAS No. 13355-96-9): Properties, Synthesis, and Applications
Abstract: This whitepaper provides a comprehensive technical overview of Butylchlorodihydroxytin, an organotin compound with significant industrial applications. The guide details its physicochemical properties, synthesis methodologies, and established uses, particularly as a catalyst in polymer chemistry and a stabilizer for polyvinyl chloride (PVC). Mechanistic insights into its catalytic activity are explored, alongside a discussion of the broader biological context of organotin compounds for professionals in research and development. This document serves as a critical resource for scientists, researchers, and engineers requiring in-depth knowledge of this versatile chemical.
Introduction and Chemical Identity
This compound, also known as Butyltin chloride dihydroxide, is an organotin compound belonging to the monobutyltin category.[1] These compounds are characterized by a tin atom covalently bonded to one butyl group. The presence of both hydroxyl (-OH) and chloro (Cl) ligands on the tin center imparts unique reactivity and functionality, making it a valuable asset in various chemical processes. Its primary utility is rooted in its function as a highly effective and hydrolytically stable catalyst for esterification, transesterification, and polycondensation reactions.[2][3]
Nomenclature and Identifiers:
-
CAS Number: 13355-96-9[4]
-
Molecular Formula: C₄H₁₁ClO₂Sn[4]
-
IUPAC Name: butyl(chloro)stannanediol[2]
-
Synonyms: Butyltin chloride dihydroxide, Butylchlorodihydroxystannane, Dihydroxychlorobutylstannane[3][5]
-
EC Number: 236-406-1[6]
-
InChI Key: FQYHHEJETOLDHR-UHFFFAOYSA-K[4]
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling, storage, and effective application in experimental and industrial settings. The compound is a non-acidic, white solid powder.[2][6]
| Property | Value | Source(s) |
| Molecular Weight | 245.29 g/mol | [4][5] |
| Appearance | White powder / solid | [1][6][7] |
| Density | 1.26 g/cm³ | [1][2][4] |
| Melting Point | ~150 °C (decomposes) | [1][2][4] |
| Boiling Point | ~243.2 °C (Predicted) | [1][2][4] |
| Water Solubility | 1.03 mg/L at 20 °C (low) | [1][2][4] |
| Storage Temperature | Below +30°C | [2][4][5] |
| Vapor Pressure | 0.061 Pa at 20 °C | [2][4] |
Table 1: Key Physicochemical Properties of this compound.
Its low solubility in water but reactivity with alcohols or carboxylic acids upon heating is a key feature of its catalytic application.[2][4][6] This process generates the active catalytic species in situ, which remains soluble in the ester-based reaction medium.[2][6]
Synthesis and Manufacturing
The industrial synthesis of this compound is primarily achieved through the controlled hydrolysis of monobutyltin trichloride (MBTC) in an alkaline solution.[1] This method is efficient and allows for the production of a stable, amorphous final product.
Synthesis Pathway
The core reaction involves the nucleophilic substitution of chloride ions on the MBTC molecule with hydroxide ions, followed by precipitation of the this compound product.
Caption: General synthesis workflow for this compound.
Step-by-Step Laboratory Synthesis Protocol
This protocol is a representative procedure based on established industrial methods.[1]
-
Preparation: Prepare an aqueous alkaline solution (e.g., sodium hydroxide) in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. Heat the solution to a controlled temperature, typically between 40°C and 80°C.
-
Reactant Addition: Slowly add monobutyltin trichloride liquid to the heated alkaline solution via the addition funnel under constant stirring. The rate of addition is critical to control the exothermic reaction and ensure homogenous product formation.
-
Reaction Maintenance: Maintain the reaction mixture at a constant temperature (e.g., 70°C) for a period of 2-4 hours to ensure the hydrolysis reaction goes to completion.
-
Precipitation and Isolation: As the reaction proceeds, this compound will precipitate out of the solution as a white solid.
-
Filtration and Washing: After the reaction period, cool the mixture and collect the solid product by filtration. Wash the filter cake thoroughly with deionized water to remove salt byproducts (e.g., NaCl).
-
Drying: Dry the purified product under a vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The final product is a stable, white powder.
Mechanistic Insights and Industrial Applications
This compound's utility stems from its effectiveness in two major industrial domains: catalysis and polymer stabilization.
Role as an Esterification Catalyst
This compound is a highly efficient Lewis acid catalyst for esterification, transesterification, and polycondensation reactions, operating effectively at temperatures between 200-230°C.[2][6][8] It is widely used in the synthesis of:
-
Saturated Polyester Resins: For high-performance powder coatings used in automotive and architectural applications.[2][8]
-
Unsaturated Polyester Resins: For composite materials, including gel coats and sheet molding compounds.[2]
-
PBT Engineering Resins: Used in the automotive and construction markets.[2][3]
Causality of Catalytic Choice: The preference for this compound over other catalysts is due to its high catalytic activity at low concentrations (0.01% to 0.5% by weight), excellent solubility in the reaction medium (after reacting with alcohols/acids), and the production of resins with enhanced thermal stability and mechanical properties.[1]
Catalytic Mechanism: The tin center acts as an electrophilic site, coordinating with the carbonyl oxygen of the carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The process proceeds through a tetrahedral intermediate, followed by the elimination of water (esterification) or an alcohol (transesterification) to yield the final ester product and regenerate the active catalyst.[1]
Caption: Lewis acid catalytic mechanism of this compound.
PVC Heat Stabilization
Organotin compounds are critical heat stabilizers for polyvinyl chloride (PVC). During thermal processing, PVC degrades by eliminating hydrogen chloride (HCl), which initiates an autocatalytic "unzipping" of the polymer chain, leading to discoloration and loss of mechanical properties.[1]
This compound interrupts this degradation pathway by neutralizing the released HCl. This action prevents the acid-catalyzed degradation from propagating, thereby extending the material's service life and maintaining its color and transparency, even at low concentrations.[1][7]
Relevance in Drug Development: A Broader Perspective
While this compound itself is primarily an industrial chemical, the broader class of organotin compounds has garnered significant interest from the drug development community, particularly in oncology.[9]
Context for Researchers: Medicinal inorganic chemistry has long explored metal-based compounds as therapeutic agents, spurred by the success of platinum-based drugs like cisplatin.[10] Organotin compounds represent a promising, cost-effective alternative with different mechanisms of action.[9][10]
-
Anticancer Activity: Numerous studies have demonstrated that various organotin(IV) complexes, particularly organotin carboxylates, exhibit high in vitro cytotoxicity against a range of cancer cell lines, with IC50 values often lower than cisplatin.[10][11]
-
Mechanism of Action: The biological activity of organotin compounds is influenced by the number and type of organic groups attached to the tin atom.[12] Their cytotoxic effects are believed to involve mechanisms such as inducing apoptosis (programmed cell death) and cell cycle arrest.[9] For example, tributyltin compounds have been shown to induce apoptosis in thymocytes through pathways involving oxidative stress and caspase activation.[13]
-
Challenges and Opportunities: A primary challenge for organotin drug development is water solubility, which is crucial for in vivo testing and bioavailability.[11] The presence of polar substituents, such as the hydroxyl groups in this compound, can improve water solubility.[11] Further research is focused on synthesizing novel organotin complexes with enhanced efficacy and reduced toxicity.[9][11]
It is crucial to note that while the organotin scaffold shows promise, this compound (CAS 13355-96-9) has not been specifically developed as a drug candidate, and its biological activity and toxicological profile are not well-characterized in a pharmaceutical context.[1] Its main relevance to drug development professionals lies in its representation of a class of organometallic structures with demonstrated biological potential.
Safety, Handling, and Toxicology
As with all organotin compounds, this compound must be handled with appropriate caution due to potential health and environmental hazards.[1]
Hazard Identification
The compound is classified as harmful and an irritant.[5][14]
| Hazard Code | Description | Source(s) |
| H302 | Harmful if swallowed | [1][15] |
| H312 | Harmful in contact with skin | [1][15] |
| H332 | Harmful if inhaled | [1][15] |
| H315 | Causes skin irritation | [1][15] |
| H319 | Causes serious eye irritation | [1][15] |
| H335 | May cause respiratory irritation | [1][15] |
Table 2: GHS Hazard Statements for this compound.
Recommended Handling and PPE Protocol
A self-validating safety workflow ensures minimal exposure.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.[16]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[16]
-
Respiratory Protection: If dust formation is unavoidable, use an approved particulate respirator (e.g., N95/P1).[16]
-
Body Protection: Wear a lab coat or protective clothing.[16]
-
-
Hygiene: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[16]
Caption: Standard operating procedure workflow for safe handling.
Conclusion
This compound (CAS 13355-96-9) is a well-established organotin compound whose value is firmly rooted in its industrial applications as a catalyst and polymer stabilizer. Its predictable reactivity, high efficiency, and specific solubility characteristics make it a compound of choice in the synthesis of high-performance polyesters and the stabilization of PVC. While the broader family of organotins presents intriguing possibilities for future therapeutic agents, this compound's current role is distinctly industrial. This guide has provided the core technical knowledge, from synthesis to application and safe handling, required by researchers and industry professionals working with this compound.
References
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Shahzadi, S., Ali, S., & Iqbal, J. (2017). Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. PubMed. Retrieved from [Link]
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de Vos, D., Willem, R., & Gielen, M. (n.d.). The Development of Novel Organotin Anti-Tumor Drugs: Structure and Activity. PMC - NIH. Retrieved from [Link]
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Synthesis of Butylchlorodihydroxytin from monobutyltin trichloride
An In-depth Technical Guide to the Synthesis of Butylchlorodihydroxytin from Monobutyltin Trichloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound (BuSnCl(OH)₂) from monobutyltin trichloride (MBTC). Organotin compounds are pivotal in various industrial applications, from catalysis in polymer synthesis to stabilizers in polyvinyl chloride (PVC).[1][2] this compound, in particular, serves as a versatile catalyst for esterification, polycondensation, and transesterification reactions.[3][4] This document moves beyond a simple recitation of steps, delving into the underlying reaction mechanisms, the rationale for specific procedural choices, and the critical safety protocols required when handling these potent organometallic compounds. The methodologies described herein are designed to be self-validating, incorporating quality control checkpoints to ensure the synthesis of a high-purity final product.
Introduction to Organotin Synthesis
Organotin compounds, characterized by at least one tin-carbon bond, exhibit a wide spectrum of chemical reactivity and toxicity, largely dictated by the number and nature of the organic substituents on the tin atom.[5][6] The synthesis of this compound from MBTC is fundamentally a controlled hydrolysis reaction. MBTC is highly susceptible to hydrolysis, reacting with moisture to form hydrogen chloride and various hydroxylated tin species.[7][8] The objective of this protocol is to precisely control this hydrolysis to favor the formation of the desired dihydroxy product over other potential side products, such as butyltin oxide.[1]
The primary industrial route for this synthesis is the alkaline hydrolysis of monobutyltin trichloride, a method that allows for high yields and purity when reaction parameters are meticulously controlled.[1] This guide will detail a laboratory-scale adaptation of this robust industrial process.
Reaction Mechanism and Scientific Rationale
The conversion of monobutyltin trichloride to this compound proceeds via a nucleophilic substitution and hydrolysis pathway in an alkaline medium.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Core Reaction: BuSnCl₃ + 2H₂O → BuSnCl(OH)₂ + 2HCl
In an uncontrolled environment, this reaction can be vigorous and lead to a mixture of products. The use of an alkaline solution (e.g., sodium carbonate and ammonium hydroxide) serves two primary purposes:
-
Neutralization: The base neutralizes the hydrochloric acid (HCl) byproduct as it forms, driving the equilibrium towards the product side.
-
Controlled Hydrolysis: The alkaline medium facilitates the stepwise replacement of chloride ions with hydroxide ions. The reaction proceeds through the formation of hydroxide intermediates, followed by chloride displacement and stabilization of the final dihydroxy structure.[1][9]
The choice of a buffered alkaline system and controlled temperature is critical to prevent the complete hydrolysis to butylstannonic acid ([BuSn(O)OH]n) or precipitation of butyltin oxide.[1][9] The process relies on precipitating the desired product, this compound, which has low solubility in water under the reaction conditions.[1]
Logical Flow of Synthesis
Caption: Experimental workflow for this compound synthesis.
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | Purity | Notes |
| Monobutyltin trichloride (MBTC) | C₄H₉Cl₃Sn | 1118-46-3 | ≥98% | Highly corrosive and moisture-sensitive.[7][8] |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 497-19-8 | ACS Grade | |
| Ammonium Hydroxide | NH₄OH | 1336-21-6 | 28-30% solution | |
| Deionized Water | H₂O | 7732-18-5 | Type II |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Constant pressure dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Buchner funnel and vacuum flask
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, flame-retardant lab coat, chemically resistant gloves (e.g., nitrile), respiratory protection if not in a fume hood.[10][11]
Detailed Experimental Protocol
This protocol is designed for a synthesis yielding approximately 70-75 g of this compound.
PART 1: Preparation of the Alkaline Hydrolysis Solution
-
Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a stopper in a chemical fume hood.
-
Reagent Addition: To the flask, add 12 g of anhydrous sodium carbonate and 200 g of deionized water. Stir until the sodium carbonate is fully dissolved.
-
Ammonia Addition: Carefully add 200 g of 20% ammonium hydroxide solution to the flask. This creates the buffered alkaline medium necessary for controlled hydrolysis. The total alkali should be in 15-25% excess to ensure complete neutralization of the HCl byproduct.[1]
PART 2: The Hydrolysis Reaction
-
Heating: Place the flask in the heating mantle and gently heat the solution to 50°C while stirring.[1] Precise temperature control is crucial; temperatures that are too high can lead to unwanted side products.
-
MBTC Preparation: Weigh 100 g of monobutyltin trichloride into the constant pressure dropping funnel.
-
Controlled Addition of MBTC: Once the alkaline solution is stable at 50°C, begin the slow, dropwise addition of the MBTC from the funnel into the reaction flask over a period of 60-90 minutes.
-
Causality: Slow addition is critical to maintain temperature control, as the hydrolysis is exothermic. It also ensures that the MBTC reacts in a controlled manner, preventing localized pH drops and the formation of insoluble intermediates. A white precipitate of this compound should begin to form immediately.
-
-
Reaction Maintenance: After the addition is complete, maintain the reaction mixture at a constant temperature of 50°C with continuous stirring for an additional 2 hours to ensure the reaction goes to completion.[1]
PART 3: Product Isolation and Purification
-
Cooling: Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Filtration: Isolate the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with two portions of 200 mL deionized water.
-
Causality: This step is essential to remove any unreacted salts (e.g., sodium chloride, ammonium chloride) and other water-soluble impurities. The washing temperature should be controlled at 50-60°C for optimal impurity removal.
-
-
Drying: Transfer the purified filter cake to a crystallization dish and dry in a vacuum oven at 70-80°C until a constant weight is achieved. The final product should be a fine, white powder.
-
Expected Yield: Industrial processes report yields of 98.2-99.4%.[1] A laboratory yield of >95% should be achievable.
-
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White, amorphous powder.[1][3] |
| Melting Point | Capillary Melting Point Apparatus | ~150°C (with decomposition).[1][3][12] |
| Identity | FT-IR Spectroscopy | Characteristic peaks for O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹), and Sn-O/Sn-C bonds. |
| Purity/Structure | ¹H, ¹³C, ¹¹⁹Sn NMR Spectroscopy | Spectra consistent with the this compound structure. |
| Purity | HPLC-ICP-MS or GC-AAS | To confirm purity and quantify any organotin impurities.[13][14] |
Safety, Handling, and Waste Disposal
CRITICAL: Organotin compounds are highly toxic and must be handled with extreme caution. [5][15]
-
Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves.[10][11]
-
Exposure Routes: Avoid inhalation, ingestion, and skin contact. Organotins can be absorbed through the skin.[5][15]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and dispose of it as hazardous waste.[15]
-
Waste Disposal: All organotin-contaminated waste, including solvents, glassware, and disposable materials, must be collected in clearly labeled, sealed containers for disposal according to institutional and local hazardous waste regulations. Do not discharge into drains.[11]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss during filtration/washing. | Ensure reaction time and temperature are adequate. Check for leaks in the filtration setup. |
| Product is Oily or Gummy | Presence of impurities or incomplete hydrolysis. | Improve washing procedure. Ensure slow addition of MBTC and proper temperature control. |
| Reaction Overheats | MBTC added too quickly. | Immediately slow or stop the addition of MBTC. Use an ice bath to cool the reaction flask if necessary. |
References
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PubChem. (n.d.). Butyltin trichloride. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. NCBI. Retrieved from [Link]
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OECD Existing Chemicals Database. (2006). SIAM 23, 17-20 October 2006 US/ICCA SIDS INITIAL ASSESSMENT PROFILE Monobutyltin trichloride and selected thioglycolate esters. Retrieved from [Link]
-
Li, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Advances, 13(45), 31835-31844. Retrieved from [Link]
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Takeuchi, M., Mizuishi, K., & Hobo, T. (2000). Determination of Organotin Compounds in Environmental Samples. Analytical Sciences, 16(4), 349-359. Retrieved from [Link]
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Del Valle Lab. (n.d.). Standard Operating Procedures - Organotin reagents. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1976). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]
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Eurofins Australia. (n.d.). Organotins Analysis. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (1988). Development of a method for the sampling and analysis of organotin compounds. CDC Stacks. Retrieved from [Link]
-
Li, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Butyltin trichloride. Retrieved from [Link]
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Li, J., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). The dimeric structure of [BusnCl(ooC) 2 C 5 H 3 n] 2. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Butyltin Trichloride. Retrieved from [Link]
- Eberly, K. C., Smith, Jr., G. E. P., & Albert, H. E. (1951). U.S. Patent No. 2,560,042. Google Patents.
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Ataman Kimya. (n.d.). MONOBUTYLTIN OXIDE. Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Characterization of Butylchlorodihydroxytin (CAS 13355-96-9)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Butylchlorodihydroxytin, also known as Butyltin chloride dihydroxide, is an organotin compound of significant industrial importance, primarily serving as a high-efficiency catalyst in the synthesis of saturated and unsaturated polyester resins.[1][2] Its role in polymerization and transesterification reactions, particularly at elevated temperatures, makes a thorough understanding of its molecular structure and thermal stability paramount for process optimization and quality control.[3][4] This guide provides a comprehensive framework for the synthesis, structural elucidation, and analytical characterization of this compound. We will address ambiguities in its reported chemical formula, propose its most likely molecular geometry, and present a multi-technique analytical workflow. This document is intended for researchers, chemists, and quality assurance professionals in the polymer and specialty chemical industries, offering both foundational knowledge and practical, field-proven protocols.
Chemical Identity and Structural Postulates
The precise molecular structure of the compound supplied under CAS number 13355-96-9 is subject to some ambiguity in chemical databases, primarily concerning its hydration state. This section clarifies the known identifiers and postulates the most probable structure based on chemical principles and available data.
1.1. Identification and Formula Discrepancy
The compound is commonly referred to by several names, including this compound, Butyltin chloride dihydroxide, and Butyl(chloro)stannanediol.[4][5] Data sources present two common molecular formulas:
-
C₄H₁₁ClO₂Sn: This corresponds to the anhydrous molecule, with a molecular weight of approximately 245.29 g/mol .[3][6]
-
C₄H₁₃ClO₂Sn: This formula, associated with the IUPAC name "butyl(chloro)tin;dihydrate," suggests the presence of two water molecules, yielding a molecular weight of approximately 247.31 g/mol .[3][5][7]
From an application standpoint, the material is typically a white, amorphous, and hydrolytically stable powder.[1] It is likely that the anhydrous form, CH₃(CH₂)₃Sn(OH)₂Cl, represents the core chemical entity, which may exist as a hydrate depending on synthesis and storage conditions. For the purposes of this guide, we will focus on the characterization of this primary structure.
1.2. Postulated Molecular Structure
The central tin atom in this compound is in the +4 oxidation state (Sn(IV)). In a discrete, monomeric state, the tin atom is bonded to one butyl group, one chlorine atom, and two hydroxyl groups. This would result in a four-coordinate tin center with a distorted tetrahedral geometry. The polarity of the Sn-Cl and Sn-O bonds, along with the presence of hydroxyl groups capable of hydrogen bonding, suggests that intermolecular interactions are likely in the solid state, potentially leading to a higher coordination number (five or six) and a polymeric or oligomeric structure.
Caption: Postulated structure of anhydrous this compound.
Industrial Synthesis Pathway
The predominant industrial route for producing this compound is through the controlled alkaline hydrolysis of monobutyltin trichloride (MBTC).[3] This method is favored for its high yield and purity.
2.1. Synthesis Rationale (E-E-A-T)
The choice of alkaline hydrolysis is deliberate. MBTC is highly susceptible to hydrolysis, and uncontrolled reaction with water would lead to a mixture of tin oxides and other species. By using a controlled excess of a weak base, such as sodium carbonate and ammonium hydroxide, the pH is maintained in a range that facilitates the sequential replacement of two chloride ions with hydroxide ions while leaving the third chloride and the butyl group intact. The temperature is maintained between 40-80°C to ensure a sufficient reaction rate without promoting unwanted side reactions or excessive degradation.[3] The process results in the precipitation of the product, which can then be isolated.
Caption: Industrial synthesis workflow for this compound.
2.2. Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system; successful synthesis will yield a white precipitate with analytical data corresponding to the target compound.
-
Preparation: In a 500 mL jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, prepare an alkaline solution by dissolving sodium carbonate and ammonium hydroxide in deionized water. The total alkali content should be in 15-25% molar excess relative to the monobutyltin trichloride to be added.
-
Heating: Circulate fluid through the reactor jacket to bring the alkaline solution to a stable temperature of 60 ± 2°C.
-
Addition: Slowly add monobutyltin trichloride to the stirred solution via the addition funnel over a period of 60-90 minutes. A white precipitate will form immediately.
-
Reaction: Maintain the reaction mixture at 60°C with continuous stirring for an additional 3 hours to ensure complete conversion.
-
Isolation: Cool the mixture to room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove unreacted salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. Industrial yields are reported to be in the 98-99% range.[3]
A Multi-Technique Approach to Structural Characterization
No single technique can fully characterize a molecule. The following workflow represents a robust, multi-faceted approach to confirm the identity, structure, and purity of synthesized this compound.
Caption: Integrated workflow for the characterization of this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: NMR is the most powerful tool for elucidating the solution-state structure. ¹H and ¹³C NMR are used to confirm the structure and integrity of the n-butyl group. Crucially, ¹¹⁹Sn NMR provides a direct probe of the chemical environment around the tin nucleus. The ¹¹⁹Sn chemical shift (δ) is exquisitely sensitive to the coordination number and the nature of the substituents on the tin atom, making it the definitive technique for studying its coordination chemistry in solution.[8][9] Chemical shifts for four-coordinate organotin compounds typically appear at higher frequency (downfield), while five- and six-coordinate species appear at lower frequency (upfield).[10]
-
Detailed Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO). Causality: d₆-DMSO is a coordinating solvent and may shift the ¹¹⁹Sn resonance upfield compared to the non-coordinating CDCl₃, providing clues about the Lewis acidity of the tin center.
-
Referencing: Use Tetramethylsilane (TMS) as the internal standard for ¹H and ¹³C spectra (δ = 0 ppm). Use Tetramethyltin (SnMe₄) as an external reference for ¹¹⁹Sn spectra (δ = 0 ppm).[8]
-
Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹¹⁹Sn{¹H} spectra on a 400 MHz or higher field spectrometer. For ¹¹⁹Sn, a larger number of scans may be required due to its lower receptivity compared to protons.
-
Trustworthiness: The observation of sharp, well-resolved peaks and correct integration values in the ¹H spectrum for the butyl group protons validates sample purity and structural integrity.
-
-
Expected Data & Interpretation:
-
¹H NMR: Expect four distinct signals corresponding to the CH₃, and the three CH₂ groups of the butyl chain, showing characteristic splitting patterns (e.g., a triplet for the terminal CH₃).
-
¹³C NMR: Expect four signals in the aliphatic region for the four distinct carbons of the butyl chain.
-
¹¹⁹Sn NMR: The chemical shift will be highly informative. A shift in the range of +20 to -200 ppm in a non-coordinating solvent would be consistent with a four-coordinate, tetrahedral-like environment. A significant upfield shift (e.g., -200 to -400 ppm) in a coordinating solvent like DMSO would indicate an expansion of the coordination sphere to five or six.[10][11]
-
3.2. Mass Spectrometry (MS)
-
Expertise & Experience: MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis. The isotopic pattern of tin (it has 10 stable isotopes) provides a unique, definitive signature for any tin-containing fragment.[9]
-
Detailed Protocol:
-
Methodology: Due to the low volatility of the compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample directly or via LC injection. Acquire spectra in both positive and negative ion modes.
-
Trustworthiness: The protocol is validated by observing the characteristic isotopic distribution pattern of tin in the molecular ion and key fragment peaks. High-resolution measurement allows for the calculation of the elemental formula, confirming the atomic composition.
-
-
Expected Data & Interpretation:
-
Molecular Ion: Expect to see a complex cluster of peaks corresponding to the protonated molecule [M+H]⁺ or other adducts. The exact m/z will confirm either the anhydrous or hydrated formula.
-
Fragmentation: The fragmentation pattern is predictable. Key fragmentation pathways for organotins involve the loss of alkyl groups and anionic ligands. Expect to see major fragments corresponding to:
-
3.3. Thermal Analysis (TGA/DSC)
-
Expertise & Experience: Given that this compound is used as a catalyst at high temperatures (up to 230 °C) and is reported to decompose around its melting point (~150 °C), thermal analysis is not merely academic but critical for practical application.[1][3] Thermogravimetric Analysis (TGA) measures mass changes with temperature, while Differential Scanning Calorimetry (DSC) measures heat flow, identifying melting, crystallization, and decomposition events.[14][15]
-
Detailed Protocol:
-
Sample Preparation: Place 5-10 mg of the finely ground powder into an aluminum or ceramic TGA/DSC pan.
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Conditions: Heat the sample from 30°C to 400°C at a linear heating rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min). Causality: An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative processes.[16]
-
Trustworthiness: The protocol is validated by running a baseline with empty pans to ensure instrument stability and by calibrating the instrument with known standards (e.g., Indium for temperature and enthalpy).
-
-
Expected Data & Interpretation:
-
TGA Curve: If the sample is a hydrate, an initial mass loss corresponding to the loss of water will be observed below ~120°C. A significant mass loss event beginning around 150°C would correspond to the decomposition of the organotin structure.[3]
-
DSC Curve: An endothermic peak corresponding to melting may be observed, likely immediately followed by an exothermic or complex endothermic peak indicating decomposition.[17] This confirms that the compound is not stable at its melting point.
-
Data Summary and Physicochemical Properties
The following table summarizes the key properties of this compound based on compiled literature data.
| Property | Value | Source(s) |
| CAS Number | 13355-96-9 | [3] |
| Molecular Formula | C₄H₁₁ClO₂Sn (anhydrous) | [3][18] |
| Molecular Weight | 245.29 g/mol (anhydrous) | [3][6] |
| Appearance | White powder | [3][18] |
| Melting Point | ~150 °C (with decomposition) | [3][18] |
| Density | ~1.26 g/cm³ | [3][18] |
| Water Solubility | ~1.03 mg/L at 20°C (low) | [3][18] |
| Primary Application | Catalyst for polyester synthesis | [1][2][4] |
Conclusion
This compound is a vital industrial catalyst whose performance is intrinsically linked to its molecular structure and thermal properties. While its precise solid-state structure may vary with hydration, its core identity as CH₃(CH₂)₃Sn(OH)₂Cl is well-established. A comprehensive characterization approach, integrating NMR (especially ¹¹⁹Sn), mass spectrometry, and thermal analysis, is essential for quality control and mechanistic understanding. The protocols and interpretive frameworks provided in this guide offer a robust system for researchers and industry professionals to thoroughly analyze and validate this important organotin compound, ensuring its effective and reliable application.
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The Solubility of Butylchlorodihydroxytin in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Butylchlorodihydroxytin (CAS No. 13355-96-9), an organotin compound of significant interest in catalysis and polymer synthesis. Addressed to researchers, chemists, and drug development professionals, this document elucidates the physicochemical properties of the compound, the theoretical principles governing its solubility, and a detailed, field-proven methodology for its empirical determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for predicting and experimentally verifying its behavior in various organic media. Particular attention is given to the phenomenon of reactive dissolution, a key characteristic of this compound in protic solvents like alcohols.
Introduction to this compound
This compound is an organotin compound featuring a tin(IV) center bonded to one butyl group, one chlorine atom, and two hydroxyl groups. Its molecular formula is C₄H₁₁ClO₂Sn, with a molecular weight of approximately 245.29 g/mol .[1][2] It typically appears as a white, amorphous solid.[1][3] This compound is primarily utilized as a highly efficient catalyst for esterification, polycondensation, and transesterification reactions, particularly in the synthesis of saturated and unsaturated polyester resins for coatings and composite materials.[4][5]
Understanding the solubility of this compound is paramount for its effective application. Proper solvent selection is critical for achieving homogeneous reaction media, controlling reaction kinetics, ensuring catalyst stability, and developing purification strategies. For professionals in drug development, where organotin compounds are sometimes explored for their biological activities, solubility dictates formulation possibilities and bioavailability.
Physicochemical Properties and Structural Considerations
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of features that dictate its interaction with various solvents:
-
Polar Core: The tin center bonded to a chlorine atom and two hydroxyl (-OH) groups creates a highly polar, hydrophilic core. The hydroxyl groups, in particular, are capable of acting as both hydrogen bond donors and acceptors.
-
Nonpolar Tail: The single butyl group (C₄H₉) provides a nonpolar, lipophilic character to the molecule.
-
Overall Polarity: As a monobutyltin compound, the polarity of the functional groups (Sn-Cl, Sn-OH) dominates over the relatively small nonpolar tail. This suggests a greater affinity for polar organic solvents compared to nonpolar hydrocarbons.[6] This contrasts with tetra-alkyltin compounds, which are generally nonpolar and soluble in nonpolar solvents.[7]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13355-96-9 | [3][4] |
| Molecular Formula | C₄H₁₁ClO₂Sn | [1][2] |
| Molecular Weight | ~245.29 g/mol | [1] |
| Appearance | White solid / powder | [3] |
| Melting Point | ~150 °C (decomposes) | [1] |
| Water Solubility | Very low (~1.03 mg/L at 20 °C) | [1][3] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. This can be refined using more quantitative measures like Hansen Solubility Parameters (HSP).
General Principles
The solubility of this compound will be favored in solvents that can effectively interact with both its polar core and nonpolar tail.
-
Polar Protic Solvents (e.g., Alcohols, Carboxylic Acids): These solvents are expected to be excellent candidates. However, as noted in the literature, dissolution is often accompanied by a chemical reaction.[1][4] The hydroxyl or carboxyl groups of the solvent can react with the Sn-Cl or Sn-OH moieties, forming new, highly soluble organotin species in situ. This "reactive dissolution" is a critical consideration for its catalytic applications.
-
Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar core of the molecule. They are likely to be effective solvents for physical dissolution without reaction.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to hydrogen bond. They are expected to be poor solvents for this compound, as they cannot effectively solvate the polar Sn-Cl and Sn-OH bonds.
Hansen Solubility Parameters (HSP)
HSP provides a more nuanced approach by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] A solute will dissolve best in a solvent whose HSP values are similar to its own.
While the exact HSP values for this compound are not published, we can infer its characteristics. Given its structure, it would be expected to have significant δP and δH components due to the polar bonds and hydroxyl groups. Solvents with balanced and relatively high δP and δH values would therefore be predicted as good solvents.
Caption: Predicted solubility based on solvent class and Hansen Parameter similarity.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of published quantitative data, empirical determination is essential. The Shake-Flask Method is the gold standard for determining thermodynamic solubility and is recommended here.[9] This protocol is designed to be self-validating by ensuring equilibrium is reached.
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
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Butylchlorodihydroxytin: A Comprehensive Guide to Safe Handling and Hazard Mitigation
An In-depth Technical Guide for Researchers
Executive Summary
Butylchlorodihydroxytin (CAS No. 13355-96-9) is an organotin compound utilized primarily as a highly effective catalyst in the synthesis of saturated and unsaturated polyester resins for applications ranging from powder coatings to composite materials.[1][2] Its utility, however, is matched by the significant toxicological risks inherent to organometallic compounds.[3][4] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling procedures for this compound. By synthesizing data from safety data sheets (SDS), toxicological reports, and established laboratory safety practices, this document aims to foster a culture of safety and mitigate the risks associated with the handling of this compound. The narrative emphasizes the causality behind safety protocols, providing a framework for self-validating laboratory practices grounded in authoritative references.
Compound Identification and Physicochemical Properties
This compound, also known as Butyltin chloride dihydroxide, is a white solid organotin compound.[5][6] Understanding its fundamental properties is the first step in a thorough risk assessment. It is sensitive to moisture and should be handled accordingly to maintain its integrity and prevent unintended reactions.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 13355-96-9 | [7] |
| EC Number | 236-406-1 | [7] |
| Molecular Formula | C₄H₁₁ClO₂Sn | [7] |
| Molecular Weight | 245.29 g/mol | [7][8] |
| Appearance | White solid / powder | [6][7] |
| Melting Point | 150 °C (decomposes) | [7][8] |
| Boiling Point | ~243.2 °C (Predicted) | [6][7] |
| Density | 1.26 g/cm³ | [6][7] |
| Water Solubility | Low (~1.03 mg/L at 20 °C) | [2][6] |
| Storage Temperature | Store below +30°C in a dry place |[2][5] |
Hazard Identification and Toxicology
Organotin compounds are a well-documented class of toxic chemicals, with hazards varying based on the number and type of organic groups attached to the tin atom.[3][4] The general order of mammalian toxicity is triorganotins > diorganotins > monoorganotins.[3] While this compound is a monoorganotin, it must be handled with significant caution as it still presents substantial health risks through all routes of exposure: inhalation, skin contact, and ingestion.[6][9]
The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[6][8] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6][10]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [6][8] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | [6][8] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | [6][8] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | [6][8] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | Warning | [6][8] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |[8][10] |
While specific LD50 data for this compound is not consistently available across all safety data sheets, estimates and data for related compounds underscore the need for stringent exposure controls.[7] Organotins, as a class, are known to affect the central nervous system, immune system, and can cause severe skin and eye irritation.[9][11]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for mitigating exposure. The "Hierarchy of Controls" is the fundamental causality model for this approach.
Caption: Hierarchy of Controls model for risk mitigation.
3.1. Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of the solid dust or any potential vapors.[12] The fume hood provides the primary barrier of protection.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be located in an area free from cross-drafts that could disrupt its airflow.[7]
3.2. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide a barrier against the specific hazards of this compound.[13][14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately and disposed of as hazardous waste.[8][14]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[15] If there is a risk of splashing, a face shield should be worn in addition to goggles.[16]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of spillage, consider chemical-resistant coveralls or an apron.[9][14]
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator (e.g., a full-face air-purifying respirator) is necessary.[11][16]
Safe Handling and Storage Protocols
Adherence to a strict, methodical workflow is critical to prevent contamination and exposure.
4.1. Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the handling of this compound.[12] Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.
-
Don PPE: Put on all required PPE as described in Section 3.2.
-
Weighing and Transfer: Carefully weigh the solid compound. Avoid creating dust by handling the material gently.[7] Use a dedicated spatula for this compound.
-
Reaction Setup: If adding to a reaction, ensure the vessel is properly secured. Add the compound slowly to prevent splashing.
-
Post-Handling Decontamination: Thoroughly decontaminate the spatula and any non-disposable equipment that came into contact with the compound. Wipe down the work surface inside the fume hood.
-
Waste Disposal: Place all contaminated disposable items (gloves, weigh boats, paper towels) into a clearly labeled hazardous waste container.[11]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first), and wash hands thoroughly with soap and water.[9]
Caption: Step-by-step laboratory handling workflow.
4.2. Storage Requirements
-
Container: Keep the container tightly closed to prevent exposure to air and moisture.[7]
-
Location: Store in a cool, dry, and well-ventilated place.[5][7]
-
Incompatibilities: Store away from strong oxidizing agents and moisture.[7] The compound is moisture-sensitive.[7]
Emergency Procedures
Immediate and correct response to an emergency is vital to minimize harm. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, fire extinguisher, spill kits).
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [7][9] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician immediately. | [7][17] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. |[7][18] |
Caption: Decision workflow for personal exposure incidents.
5.1. Accidental Release Measures (Spills)
-
Small Spill: Evacuate unnecessary personnel.[7] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[11]
-
Large Spill: Evacuate the area immediately and contact your institution's emergency response team.
5.2. Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Hazards from Combustion: In a fire, hazardous decomposition products such as carbon oxides, hydrogen chloride gas, and tin oxides can be formed.[7][10] Firefighters must wear self-contained breathing apparatus (SCBA).[7]
Waste Disposal
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Containment: Collect waste in designated, clearly labeled, and sealed containers.[11]
-
Disposal: Do not mix with other waste.[7] Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][9]
Conclusion
This compound is a valuable catalyst whose utility demands a profound respect for its associated hazards. A comprehensive safety strategy, built upon the pillars of engineering controls, diligent use of personal protective equipment, and strict adherence to handling protocols, is not merely a recommendation but a requirement for its safe use. By understanding the chemical properties and toxicological risks outlined in this guide, researchers can establish a self-validating system of safety that protects themselves, their colleagues, and the integrity of their work.
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Mechanism of action of Butylchlorodihydroxytin as a catalyst
An In-Depth Technical Guide to the Mechanism of Action of Butylchlorodihydroxytin as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 13355-96-9) is a mono-organotin compound widely employed as a catalyst in crucial industrial polymerization reactions, including esterification, transesterification, and polycondensation.[1][2] While often used for its high efficiency and the superior quality of the resulting products, its precise mechanism of action involves a series of in-situ transformations from a pre-catalyst to a highly active catalytic species. This guide provides a detailed exploration of this mechanism, grounded in the principles of Lewis acid catalysis and supported by spectroscopic and kinetic evidence. We will deconstruct the catalytic cycle, from the formation of the active species through ligand exchange to substrate activation and product release, offering field-proven insights for professionals seeking to optimize its application in synthesis and development.
Introduction to Organotin(IV) Catalysis
Organotin(IV) compounds have established a significant role in industrial chemistry as highly effective catalysts, particularly for reactions involving carboxyl groups such as esterification and transesterification.[3] Their utility stems from a unique combination of properties. Unlike strong Brønsted acids (e.g., H₂SO₄) or bases (e.g., NaOH), organotin catalysts are less aggressive, which significantly minimizes side reactions like dehydration or decomposition of sensitive substrates.[4][5] This leads to products with improved purity, better color, and superior odor profiles.[5]
The catalytic activity of organotin compounds is rooted in the Lewis acidic nature of the tin(IV) center.[6][7] The tin atom possesses vacant d-orbitals, allowing it to accept electron pairs and coordinate with Lewis bases, such as the carbonyl oxygen of a carboxylic acid.[6][8] This coordination is the foundational step in the catalytic cycle, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[6] The Lewis acidity increases with the number of electronegative substituents on the tin atom, following the general trend: R₃SnX < R₂SnX₂ < RSnX₃.[4] this compound, a mono-organotin compound, thus serves as a potent Lewis acid precursor.
This compound: The Pre-Catalyst Profile
This compound is best understood not as the active catalyst itself, but as a stable and convenient pre-catalyst. Its transformation into the catalytically active species is a critical, yet often overlooked, aspect of its function.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 13355-96-9 | [1] |
| Molecular Formula | C₄H₁₃ClO₂Sn | [1] |
| Molecular Weight | 247.31 g/mol | [1] |
| Synonyms | Butyltin chloride dihydroxide, Monobutyltin dihydroxychloride | [1][9] |
| Appearance | Amorphous compound | [1] |
In-Situ Formation of the Active Catalyst
The term "dihydroxytin" suggests that the parent organotin halide has undergone hydrolysis.[8][10][11] A crucial insight into its practical use is that this compound is typically an amorphous solid that dissolves upon heating in the reaction mixture by reacting directly with the substrates, such as alcohols or carboxylic acids.[1] This is not mere dissolution; it is a chemical transformation.
This initial step involves ligand exchange reactions where the hydroxide and chloride groups on the tin center are replaced by the carboxylate and/or alkoxide groups of the reactants.[4] This process forms a soluble, monomeric or small oligomeric, monobutyltin species that is the true active catalyst. Mechanistic studies on related monoalkyltin(IV) catalysts have shown that under catalytically relevant conditions, discrete species such as monomeric n-BuSn(OAc)₃ and dimeric (n-BuSnOAc₂OEt)₂ are the dominant forms in solution, rather than large, insoluble polymeric structures.[12]
This in-situ formation is a key reason for the catalyst's effectiveness. The presence of the butyl group is pivotal; it ensures solubility in the organic reaction medium and modulates the Lewis acidity of the tin center, a feature that distinguishes its performance from simple inorganic tin salts like SnCl₄, which are poor esterification catalysts.[4][12]
The Catalytic Mechanism in Esterification
The core mechanism for this compound-catalyzed esterification follows a well-established Lewis acid pathway. The cycle is initiated once the active catalyst, a soluble monobutyltin carboxylate/alkoxide complex, has been formed in situ.
The Lewis Acid Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the esterification of a carboxylic acid (R-COOH) with an alcohol (R'-OH).
Caption: Generalized Lewis Acid catalytic cycle for esterification.
Causality of the Mechanistic Steps:
-
Coordination of Carboxylic Acid: The cycle begins with the Lewis acidic tin center of the active catalyst (BuSn(X)₃, where X represents alkoxide or carboxylate ligands) coordinating to the carbonyl oxygen of the carboxylic acid.[6] This electron-withdrawing effect polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The enhanced electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack by a lone pair of electrons from the oxygen atom of the alcohol.[6] This step forms a transient, high-energy tetrahedral intermediate.
-
Proton Transfer and Elimination: Within the intermediate, a proton is transferred, likely facilitated by the ligands on the tin atom or another substrate molecule. This is followed by the elimination of a water molecule. This step is often the rate-determining step and is driven entropically by the formation of the small, stable water molecule.
-
Product Release and Catalyst Regeneration: The newly formed ester molecule dissociates from the tin center, regenerating the active catalyst, which is now free to coordinate with another molecule of carboxylic acid and initiate a new cycle.
Experimental Approaches to Mechanistic Elucidation
Understanding the catalyst's behavior requires a combination of spectroscopic and kinetic techniques to probe the system under realistic reaction conditions.[13] The protocols described below are self-validating, providing a framework to confirm the proposed mechanism.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to monitor the consumption of reactants and the formation of products. Critically, ¹¹⁹Sn NMR is an invaluable tool for studying the tin center itself.[12] Changes in the chemical shift of ¹¹⁹Sn provide direct information about the coordination number and the nature of the ligands attached to the tin atom, allowing for the identification of active species and intermediates in solution.[12][14]
-
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can track changes in the vibrational frequency of the carbonyl (C=O) group.[13] Upon coordination to the Lewis acidic tin center, the C=O stretching frequency shifts to a lower wavenumber, providing direct evidence of the activation step.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize the various tin-containing species present in the reaction mixture, including monomeric and dimeric catalytic intermediates.[12]
-
Gas Chromatography (GC): GC is the workhorse technique for quantifying the reaction progress by measuring the concentration of reactants and products over time, allowing for the determination of reaction kinetics.[12]
Experimental Protocol: Model Esterification and In-Situ Analysis
This protocol outlines a method for studying the esterification of acetic acid with 1-butanol, a common model system.
Objective: To monitor the reaction kinetics and identify the active catalytic species.
Materials:
-
This compound (CAS 13355-96-9)
-
Acetic Acid (glacial)
-
1-Butanol
-
Toluene (anhydrous, as solvent)
-
Pentadecane (as internal standard for GC analysis)
-
NMR tubes, GC vials, Schlenk flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add toluene (50 mL), acetic acid (0.1 mol), 1-butanol (0.1 mol), and pentadecane (internal standard, ~1 g).
-
Initial Sampling (t=0): Withdraw a small aliquot (~0.2 mL) of the mixture, quench it with a cold solvent, and prepare it for GC analysis to establish the initial reactant concentrations.
-
Catalyst Addition: Add this compound (e.g., 0.2 mol%). The amount can be varied to study the effect of catalyst loading.
-
Reaction Execution: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Start timing the reaction upon reaching the target temperature.
-
Kinetic Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw aliquots, quench, and analyze by GC to determine the conversion of reactants and yield of butyl acetate.
-
Spectroscopic Analysis: In a parallel experiment, set up the reaction directly in an NMR tube suitable for high temperatures. Acquire ¹H and ¹¹⁹Sn NMR spectra at various time points to observe the disappearance of the pre-catalyst signal and the appearance of new tin species corresponding to the active catalyst.
-
Data Analysis: Plot concentration vs. time to determine the reaction rate. Plotting ln[Reactant] vs. time will help determine the reaction order. Correlate the kinetic data with the spectroscopic observations to link the formation of specific tin species to the catalytic activity.
Caption: Workflow for kinetic and spectroscopic analysis of the catalytic reaction.
Summary and Outlook
This compound functions as a highly effective pre-catalyst that transforms in-situ into a soluble, active mono-organotin species. Its mechanism of action is a classic example of Lewis acid catalysis, proceeding through the coordination and activation of the carboxylic acid, followed by nucleophilic attack from the alcohol. The key to its high performance lies in the balanced Lewis acidity and solubility imparted by the butyl group and associated ligands, which promotes high reaction rates while minimizing unwanted side reactions.
Future research should continue to focus on in-situ and operando spectroscopic studies to further resolve the precise structures of the active catalytic species in different reaction media.[13] A deeper understanding of the ligand effects on catalyst stability and turnover frequency will enable the rational design of even more efficient and selective organotin catalysts for applications in polymer science, drug development, and fine chemical synthesis.
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Gelest, Inc. (n.d.). Introduction to Organotin Chemistry - and Applications. Gelest. [Link]
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Dey, S., et al. (2005). Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization. Inorganic Chemistry, 44(22), 7734–7736. ACS Publications. [Link]
- Eastman Chemical Company. (2018). Organotin catalysts in esterification processes of furan-2,5-dicarboxylic acid (fdca). (Patent No. WO2018093413A1).
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Vesta Chemicals bv. (n.d.). ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Vesta Chemicals bv. [Link]
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Khan, M., et al. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2624. [Link]
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Teoh, S. G. (n.d.). Chapter 1 Organotin Chemistry. University of Malaya Students' Repository. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: Enhancing Polyester Resin Synthesis for Coatings. [Link]
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ResearchGate. (n.d.). Organotin (IV) Complexes as Catalyst for Biodiesel Formation: Synthesis, Structural Elucidation and Computational Studies. ResearchGate. [Link]
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Wikipedia. (n.d.). Organotin chemistry. Wikipedia. [Link]
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ResearchGate. (2015). Organotin carboxylate catalyst in urethane formation in polar solvent: An experimental and computational study. ResearchGate. [Link]
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Johnson, S. E., & Knobler, C. B. (1992). Structural and spectroscopic studies of cation-anion interactions in pentacoordinate organotin compounds. Organometallics, 11(10), 3684–3693. ACS Publications. [Link]
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Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3). [Link]
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Kalita, A., et al. (2020). Syntheses and exploration of the catalytic activities of organotin(iv) compounds. Dalton Transactions, 49(4), 1133-1144. RSC Publishing. [Link]
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ResearchGate. (2020). Synthesis and spectroscopic studies of new organotin(IV) complexes with tridentate N- and O-donor Schiff bases. ResearchGate. [Link]
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Clacens, J. M., & de Campo, F. (2015). Tin-based Catalysts. In Sustainable Catalysis: With Non-endangered Metals, Part 2. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/ebook/978-1-78262-2 sostenible-catalysis2/9781782622262-00561]([Link] sostenible-catalysis2/9781782622262-00561)
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Kumar, N., et al. (2022). Organotin(IV) complexes derived from hydrazone ligands: Synthesis, spectral analysis, antimicrobial and molecular docking studies. Journal of Molecular Structure, 1264, 133242. [Link]
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Role of Butylchlorodihydroxytin as a PVC heat stabilizer
An In-Depth Technical Guide to Butylchlorodihydroxytin as a Poly(vinyl chloride) Heat Stabilizer
Authored by: A Senior Application Scientist
Abstract
Poly(vinyl chloride) (PVC), a cornerstone of modern materials science, is inherently susceptible to thermal degradation at processing temperatures. This guide provides a comprehensive technical overview of this compound (C₄H₁₁ClO₂Sn), an organotin compound utilized as a heat stabilizer for PVC. We will delve into the fundamental principles of PVC degradation, the intricate mechanisms of organotin stabilization, and the specific role of this compound within this class of additives. This document is intended for researchers, scientists, and professionals in polymer science and material development, offering a blend of theoretical knowledge and practical, field-proven insights.
The Challenge of PVC Thermal Stability
Poly(vinyl chloride) is a versatile and widely used thermoplastic; however, its processing is complicated by its low thermal stability.[1] The degradation of PVC is a complex process that begins at temperatures as low as 100-150°C, well below the typical processing temperatures of 190°C and above.[2] The primary degradation mechanism is dehydrochlorination, the elimination of hydrogen chloride (HCl) from the polymer backbone. This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to a "zipper-like" reaction that forms conjugated polyene sequences.[3] These polyenes are responsible for the undesirable color progression from white to yellow, brown, and eventually black, accompanied by a severe deterioration of the material's mechanical properties.[3]
The initiation of dehydrochlorination is attributed to labile chlorine atoms at structural defects in the PVC chain, such as allylic and tertiary chlorines.[2] To counteract this inherent instability, the incorporation of heat stabilizers is essential for the successful processing and long-term durability of PVC products.[4]
This compound: A Profile
This compound, with the chemical formula C₄H₁₁ClO₂Sn and CAS number 13355-96-9, is a member of the organotin stabilizer family.[5] These compounds are recognized for their high efficiency in preventing the thermal degradation of PVC.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through the controlled alkaline hydrolysis of monobutyltin trichloride. This process involves the reaction of monobutyltin trichloride with an alkaline solution, typically containing sodium carbonate and ammonium hydroxide, under carefully regulated temperature and pH conditions. The reaction proceeds through nucleophilic substitution and hydrolysis, leading to the formation of the dihydroxy structure.[2]
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"Monobutyltin_Trichloride" [label="Monobutyltin Trichloride\n(C4H9SnCl3)"]; "Alkaline_Solution" [label="Alkaline Solution\n(e.g., Na2CO3, NH4OH)"]; "this compound" [label="this compound\n(C4H9Sn(OH)2Cl)"]; "Byproducts" [label="Byproducts\n(e.g., NaCl, NH4Cl)"];
"Monobutyltin_Trichloride" -> "this compound" [label="Hydrolysis"]; "Alkaline_Solution" -> "this compound" [label="Controlled pH and Temperature"]; "this compound" -> "Byproducts" [style=invis]; }
Caption: Dual mechanism of PVC stabilization by this compound.
Performance Evaluation of PVC Heat Stabilizers
The effectiveness of a PVC heat stabilizer is assessed through a series of standardized tests that evaluate both static and dynamic thermal stability.
Static Thermal Stability Testing
Static tests measure the resistance of a PVC formulation to degradation under heat without mechanical shear.
4.1.1. Oven Aging Test
This method provides a visual assessment of color stability over time at a constant temperature.
Protocol:
-
Prepare PVC sheets of a standardized thickness containing the stabilizer to be tested.
-
Place the sheets in a circulating air oven at a specified temperature (e.g., 180°C or 200°C).
-
At regular intervals (e.g., every 10-15 minutes), remove a sample and mount it on a display card.
-
Record the time at which a noticeable color change occurs and the progression of discoloration until the sample turns black.
-
The yellowness index (YI) can be quantitatively measured at each interval using a colorimeter or spectrophotometer according to ASTM E313 or D1925. [5]
4.1.2. Congo Red Test
This classic test determines the time until the onset of significant HCl evolution.
Protocol:
-
Place a weighed amount of the stabilized PVC compound into a test tube.
-
Insert a strip of Congo Red indicator paper into the upper part of the test tube, ensuring it does not touch the sample.
-
Immerse the test tube in a constant temperature oil bath (e.g., 180°C or 200°C).
-
Record the time required for the Congo Red paper to turn from red to blue, which indicates the presence of acidic HCl gas. This time is reported as the thermal stability time. [6]
Dynamic Thermal Stability Testing
Dynamic tests simulate the conditions of processing equipment, where the material is subjected to both heat and mechanical shear.
4.2.1. Torque Rheometry
A torque rheometer measures the torque required to mix a PVC compound at a set temperature and rotor speed, providing insights into fusion characteristics and stability.
Protocol:
-
Charge the mixing chamber of the torque rheometer with the PVC compound.
-
Record the torque as a function of time at a constant temperature and rotor speed.
-
The stability time is determined as the time from the onset of fusion to the point where a rapid increase in torque or discoloration indicates degradation.
Comparative Performance of Organotin Stabilizers
While specific quantitative data for this compound is not extensively available in public literature, the following table provides a general comparison of different classes of organotin stabilizers.
| Stabilizer Type | Initial Color Hold | Long-Term Stability | Lubricity | Volatility |
| Butyltin Mercaptides | Excellent | Good to Excellent | Low | Moderate |
| Butyltin Carboxylates | Good | Moderate | Moderate | Low |
| Methyltin Mercaptides | Excellent | Excellent | Low | High |
| This compound (Expected) | Good | Good | Low | Low |
Note: The performance of this compound is inferred based on the general characteristics of butyltin compounds and the presence of hydroxyl and chloro ligands.
Synergistic Effects with Co-Stabilizers
The performance of primary heat stabilizers like this compound can be significantly enhanced through synergistic interactions with co-stabilizers.
Metal Soaps (e.g., Calcium/Zinc Stearates)
Calcium and zinc stearates are common co-stabilizers. Zinc stearate provides good initial color by reacting with labile chlorines, but the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can catalyze rapid degradation (a phenomenon known as "zinc burning"). Calcium stearate is a less effective primary stabilizer but excels at scavenging HCl and can react with ZnCl₂ to regenerate the more active zinc stearate, thus prolonging stability. [7][8]A combination of this compound with a Ca/Zn system can offer a balanced performance profile.
Epoxidized Soybean Oil (ESBO)
ESBO is a widely used secondary stabilizer and plasticizer. [9]Its epoxy groups can react with and neutralize HCl, and it is believed to have a synergistic effect with metal-based stabilizers by chelating the metal chlorides formed during stabilization, rendering them less harmful to the PVC. [9][10][11] dot
Caption: Synergistic interactions of this compound with co-stabilizers.
Analytical Methods for Organotins in PVC
The determination of organotin compounds in PVC is crucial for quality control and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a common and effective method.
Protocol Outline for GC-MS Analysis:
-
Dissolve the PVC sample in a suitable solvent, such as tetrahydrofuran (THF).
-
Precipitate the PVC polymer using a non-solvent like methanol.
-
Derivatize the organotin compounds in the supernatant to more volatile forms, for example, using sodium tetraethylborate.
-
Extract the derivatized compounds with an organic solvent (e.g., hexane).
-
Analyze the extract using GC-MS for qualitative and quantitative determination.
Toxicology and Regulatory Status
Organotin compounds are subject to regulatory scrutiny due to potential health and environmental concerns.
Toxicological Profile of this compound
The available safety data for this compound indicates that it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. [12][13]It is also classified as potentially causing respiratory irritation. [12]As with all chemicals, appropriate personal protective equipment should be used when handling this compound.
Regulatory Landscape
The use of organotin compounds in various applications is regulated by bodies such as the European Chemicals Agency (ECHA) under REACH and the U.S. Food and Drug Administration (FDA). Butyltin compounds are approved for use in specific applications, such as rigid PVC for drinking water pipes in the United States and Canada. [14]However, regulations are subject to change, and it is imperative for researchers and manufacturers to consult the latest regulatory guidelines for their specific application and region.
Conclusion
This compound serves as an effective heat stabilizer for poly(vinyl chloride), operating through the established mechanisms of labile chlorine substitution and hydrogen chloride scavenging. Its performance can be further optimized through synergistic combinations with co-stabilizers like metal soaps and epoxidized soybean oil. While it is a valuable tool in the formulation of PVC products, its use must be managed in accordance with current toxicological data and regulatory standards. Further research into the specific performance characteristics of this compound in various PVC formulations would be beneficial to the industry.
References
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Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization - ResearchGate. (2025). Retrieved from [Link]
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312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - GCRIS. (n.d.). Retrieved from [Link]
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Thermal stabilisation of poly(vinyl chloride) by organotin compounds - CORE. (n.d.). Retrieved from [Link]
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Photostabilization of Poly(vinyl chloride) by Organotin(IV) Compounds against Photodegradation - PMC - NIH. (2019). Retrieved from [Link]
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Enhancing the Initial Whiteness and Long-Term Thermal Stability of Polyvinyl Chloride by Utilizing Layered Double Hydroxides with Low Surface Basicity - MDPI. (2023). Retrieved from [Link]
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Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer - MDPI. (2024). Retrieved from [Link]
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The mechanism of action of PVC stabilizer - Knowledge - JUBANG. (2025). Retrieved from [Link]
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Contribution of Epoxidized Soybean Oil in Pvc Processing and Product Performance. (2022). Retrieved from [Link]
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How to test the quality of PVC stabilizers? - Blog. (2025). Retrieved from [Link]
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312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers - GCRIS. (n.d.). Retrieved from [Link]
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Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - MDPI. (2017). Retrieved from [Link]
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Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC - NIH. (2022). Retrieved from [Link]
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Yellowness index values of the films with respect to time at 100 and... - ResearchGate. (n.d.). Retrieved from [Link]
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Butylchlorotin dihydroxide | C4H13ClO2Sn | CID 83368 - PubChem. (n.d.). Retrieved from [Link]
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Mechanical and Thermal Properties of the Plasticized PVC-ESBO. (2005). Retrieved from [Link]
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The mechanical properties of the PVC blends | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Enhancing the Thermal Stability of Plasticized Polyvinyl Chloride Films Using Sustainable and High Dispersity Surface-Functionalized Layered Double Hydroxides - MacSphere. (n.d.). Retrieved from [Link]
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Synthesis and application of environmental soybean oil based epoxidized glycidyl ester plasticizer for poly(vinyl chloride) - ResearchGate. (2025). Retrieved from [Link]
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(PDF) Thermal stabilizers for poly(vinyl chloride): A review - ResearchGate. (2025). Retrieved from [Link]
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Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC - NIH. (2021). Retrieved from [Link]
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Efficient Thermal Stabilization of Polyvinyl Chloride with Tannin-Ca Complex as Bio-Based Thermal Stabilizer - Scirp.org. (2018). Retrieved from [Link]
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Thermal stabilisation of poly(vinyl chloride) by organotin compounds - ResearchGate. (2025). Retrieved from [Link]
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Epoxidized soybean oil: A sustainable solution to polyvinyl chloride recycling challenges. (2023). Retrieved from [Link]
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Synergism of Ca/Zn soaps in poly(vinyl chloride) thermal stability - ResearchGate. (2025). Retrieved from [Link]
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Stabilization of epoxidized soybean oil‐plasticized poly(vinyl chloride) blends via thermal curing with genistein | Request PDF - ResearchGate. (2018). Retrieved from [Link]
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An In-depth Technical Guide on the Antimicrobial and Biocidal Properties of Butylchlorodihydroxytin
Abstract
This technical guide provides a comprehensive analysis of Butylchlorodihydroxytin, also known as Butyltin chloride dihydroxide, within the context of its potential antimicrobial and biocidal activities. While primarily recognized and utilized in industrial applications as a catalyst for esterification, polycondensation, and transesterification reactions, its chemical structure as a monobutyltin compound places it within the broader class of organotins, which are known for significant biological effects.[1][2][3] This document synthesizes the available scientific knowledge on organotin compounds to build a predictive framework for the properties of this compound. We will explore the foundational principles of organotin toxicology, established structure-activity relationships, and the molecular mechanisms that confer biocidal activity to this class of compounds. Furthermore, this guide presents detailed, field-proven methodologies for the in-vitro evaluation of antimicrobial efficacy, should a researcher wish to empirically determine the specific activity of this compound. All discussions are grounded in authoritative references to ensure scientific integrity for researchers, scientists, and drug development professionals.
Introduction: Situating this compound in the Organotin Landscape
Organotin compounds, characterized by at least one covalent bond between a tin (Sn) and a carbon (C) atom, represent a versatile class of organometallic chemicals.[4] Their applications are widespread, ranging from PVC stabilizers and industrial catalysts to potent biocides used in antifouling paints and wood preservatives.[5] The biological activity of organotins is profoundly dictated by the number and nature of the organic substituents attached to the tin atom.
This compound (C₄H₁₁ClO₂Sn) is a mono-alkyltin compound.[1][3] Its primary industrial application is as a hydrolytically stable catalyst, particularly effective in the synthesis of saturated and unsaturated polyester resins.[1][2] While the scientific literature is replete with data on its catalytic functions, there is a notable absence of direct studies investigating its antimicrobial or biocidal properties.
However, the well-established toxicological hierarchy for organotin compounds provides a critical framework for understanding its potential. The general order of toxicity and biocidal efficacy is:
Tri-substituted (R₃SnX) > Di-substituted (R₂SnX₂) > Mono-substituted (RSnX₃) [6]
As a mono-substituted organotin, this compound is predicted to exhibit the lowest biological activity within the butyltin series. Studies on neuroblastoma cells have empirically confirmed this trend, showing that monobutyltin (MBT) induces significantly lighter cytotoxic changes compared to the potent effects of dibutyltin (DBT) and tributyltin (TBT), and only at higher concentrations.[7][8] This guide, therefore, proceeds by extrapolating from the known properties of more potent butyltins to provide an authoritative, albeit predictive, analysis.
Chemical Properties and Synthesis
2.1. Molecular Structure and Properties
-
Chemical Name: this compound; Butyltin chloride dihydroxide; butyl(chloro)stannanediol[1]
-
CAS Number: 13355-96-9[1]
-
Solubility: Low solubility in water; dissolves upon heating with alcohols or carboxylic acids through reaction.[1]
-
Melting Point: Decomposes at approximately 150 °C[9]
The structure features a central tin atom bonded to one butyl group, one chlorine atom, and two hydroxyl groups. This configuration makes it a monoalkyltin compound, which is key to its predicted lower biocidal activity.
Caption: Molecular structure of this compound.
2.2. Synthesis Pathway
This compound is typically synthesized via the controlled hydrolysis of monobutyltin trichloride in an alkaline medium. The reaction involves nucleophilic substitution, where hydroxide ions displace chloride ions to form the stable dihydroxy structure. Precise stoichiometric control is essential to prevent the formation of side products.
Postulated Mechanism of Antimicrobial Action
While no specific studies exist for this compound, the mechanisms of action for more potent di- and tri-organotins are well-documented and provide a strong basis for hypothesis. The lipophilic nature of the alkyl groups facilitates the compounds' interaction with and passage through microbial cell membranes.[10][11]
Key Postulated Mechanisms:
-
Membrane Disruption: Organotins can interfere with the lipid bilayer of microbial membranes, leading to increased permeability, loss of membrane potential, and leakage of essential intracellular components.[6][11] This is a primary mechanism for many biocidal agents.
-
Enzyme Inhibition via Sulfhydryl Binding: A principal mode of toxicity for organotins is their high affinity for sulfhydryl (-SH) groups found in the cysteine residues of proteins and enzymes.[12][13] Binding to these groups can disrupt protein structure and inactivate critical enzymes involved in metabolism and respiration. Diorganotins, in particular, are known to bind to dithiol groups.[6]
-
ATP Synthase Inhibition: Triorganotins are known to disrupt mitochondrial function by inhibiting ATP synthase, collapsing the proton gradient necessary for energy production. While less potent, monobutyltins may share a similar, albeit weaker, interaction.
Caption: Postulated mechanisms of organotin antimicrobial action.
Framework for In-Vitro Efficacy Evaluation
To empirically determine the antimicrobial and biocidal properties of this compound, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antifungal (M27-A2 for yeasts) and antibacterial susceptibility testing.[7]
4.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a standard and efficient technique for determining MIC values.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Given its low water solubility, a solvent control well is critical in the assay.
-
Preparation of Microtiter Plate: Add a standardized growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.[14][15]
-
Serial Dilution: Dispense the stock solution into the first well and perform a two-fold serial dilution across the plate to create a gradient of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the prepared inoculum to each well, including a positive growth control (no compound) and a negative sterility control (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.[16]
-
Reading Results: The MIC is determined as the lowest concentration well in which no visible turbidity (growth) is observed.
4.2. Determination of Minimum Biocidal Concentration (MBC/MFC)
The MBC (for bacteria) or MFC (for fungi) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[17]
Experimental Protocol: MBC/MFC Determination
-
Perform MIC Test: First, determine the MIC as described above.
-
Subculturing: Following incubation of the MIC plate, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plate at the appropriate temperature until growth is visible in control spots.
-
Reading Results: The MBC/MFC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFUs compared to the initial inoculum) on the subculture plate.[17]
Caption: Workflow for MIC and MBC/MFC determination.
Predicted Biocidal Spectrum and Cytotoxicity
Based on the general activity of organotins, this compound, if it possesses any antimicrobial properties, would likely be more effective against Gram-positive bacteria and fungi than Gram-negative bacteria.[18] The complex outer membrane of Gram-negative bacteria often provides intrinsic resistance to lipophilic compounds.[11]
Table 1: Predicted Antimicrobial Efficacy of Butyltin Compounds
| Compound Class | Relative Toxicity | Predicted Antibacterial Activity | Predicted Antifungal Activity |
|---|---|---|---|
| Tributyltin (TBT) | High | Strong, broad-spectrum | Strong, broad-spectrum |
| Dibutyltin (DBT) | Moderate | Moderate | Moderate |
| Monobutyltin (MBT) | Low | Low to negligible | Low to negligible |
| this compound| (Low) | (Predicted low to negligible) | (Predicted low to negligible) |
A critical consideration for any biocidal agent is its cytotoxicity against mammalian cells. Organotin compounds are known to be highly cytotoxic.[8] While monobutyltins are the least toxic of their class, any potential antimicrobial activity would need to be carefully weighed against their inherent toxicity to human cells.[7]
Conclusion and Future Directions
This compound is an industrially significant organotin compound with a well-defined role as a catalyst. Its identity as a mono-substituted butyltin places it at the lowest end of the toxicity and biocidal activity spectrum for this chemical family. While direct evidence of its antimicrobial properties is absent from current scientific literature, this guide has established a robust predictive framework based on the known structure-activity relationships of organotins.
For researchers in drug development, this compound is unlikely to be a promising lead for a novel antimicrobial agent due to its predicted low efficacy and the inherent cytotoxic concerns of the broader organotin class. However, for scientists in materials science or industrial applications where biocidal properties might be a secondary benefit or a concern, the protocols outlined herein provide a clear path for empirical validation. Future research should focus on direct in-vitro susceptibility testing of this compound against a panel of relevant bacteria and fungi to replace prediction with empirical data.
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The Genesis of a Double-Edged Sword: An In-Depth Technical Guide to the Early Applications of Organotin Compounds
Abstract
This technical guide provides a comprehensive exploration of the foundational research into organotin compounds, from their initial synthesis in the mid-19th century to the burgeoning of their industrial and biological applications in the mid-20th century. We will delve into the pioneering synthetic methodologies, the mechanistic underpinnings of their first major industrial use as PVC stabilizers, and the seminal studies that unveiled their potent biocidal activities. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but a detailed examination of the experimental protocols and structure-activity relationships that defined the early era of organotin chemistry.
The Dawn of Organometallic Chemistry: The Synthesis of the First Organotin Compounds
The history of organotin chemistry begins in 1849 with the work of English chemist Edward Frankland. In his pursuit of isolating organic radicals, he heated ethyl iodide with metallic tin, inadvertently producing the first organotin compound, diethyltin diiodide ((C₂H₅)₂SnI₂).[1][2] This discovery laid the groundwork for a new class of organometallic compounds. A few years later, in 1852, Carl Löwig reported the formation of alkyltin compounds from the reaction of alkyl halides with a tin-sodium alloy.[3][4]
The true expansion of organotin synthesis, however, was catalyzed by the discovery of the Grignard reagent at the turn of the 20th century.[5] This provided a versatile and efficient method for creating tin-carbon bonds. Another significant early synthetic route was the Wurtz reaction, which utilized sodium to couple alkyl halides with tin tetrachloride.
Foundational Synthetic Methodologies
The early synthesis of organotin compounds relied on a few key reactions that are still fundamental to organometallic chemistry today.
1.1.1. The Grignard Reaction: A Versatile Tool for Sn-C Bond Formation
The reaction of a Grignard reagent (RMgX) with tin tetrachloride (SnCl₄) became a cornerstone for producing tetraorganotins (R₄Sn).[5] The high reactivity of the Grignard reagent typically leads to the exhaustive alkylation or arylation of the tin center.
Experimental Protocol: Synthesis of Tetraethyltin via Grignard Reaction
This protocol is adapted from early 20th-century laboratory practices for the synthesis of tetraalkyltin compounds.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Tin(IV) chloride (SnCl₄)
-
Ice
-
10% Hydrochloric acid
-
Calcium chloride (for drying)
Procedure:
-
Grignard Reagent Preparation: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings. Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining ethyl bromide solution gradually to maintain a steady reflux. After the addition is complete, continue to heat and stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).
-
Reaction with Tin Tetrachloride: Cool the flask in an ice bath. With vigorous stirring, slowly add tin(IV) chloride to the Grignard reagent. An exothermic reaction will occur.
-
Heating and Ether Removal: After the addition is complete, heat the mixture at reflux for 1 hour. Following the reflux period, rearrange the condenser for distillation and remove the diethyl ether by heating. This step is crucial to increase the reaction temperature.
-
Work-up: Cool the reaction mixture again in an ice bath. Cautiously add ice water, followed by cold 10% hydrochloric acid to decompose any unreacted Grignard reagent and dissolve the magnesium salts.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, dry it over anhydrous calcium chloride, and remove the ether by distillation. The crude tetraethyltin is then purified by vacuum distillation.
1.1.2. The Kocheshkov Redistribution Reaction
While the Grignard reaction was excellent for producing symmetrical tetraorganotins, many applications required organotin halides (RₙSnX₄₋ₙ). The Kocheshkov redistribution reaction provided a straightforward method to achieve this by reacting a tetraorganotin with tin tetrachloride in specific stoichiometric ratios.[5]
-
For Triorganotin Halides: 3 R₄Sn + SnCl₄ → 4 R₃SnCl
-
For Diorganotin Halides: R₄Sn + SnCl₄ → 2 R₂SnCl₂
-
For Monoorganotin Halides: R₄Sn + 3 SnCl₄ → 4 RSnCl₃
These redistribution reactions are typically driven by heating, sometimes with the aid of a Lewis acid catalyst, and allow for the controlled synthesis of the desired organotin halide precursors.[6][7]
Diagram: The Kocheshkov Redistribution Reaction
Caption: Dual-action mechanism of organotin stabilizers in PVC.
The Rise of Biocidal Applications: A New Frontier
In the early 1950s, a team of researchers in the Netherlands led by G.J.M. van der Kerk systematically investigated the biological properties of organotin compounds. [8][9][10]Their work unveiled the potent fungicidal and bactericidal activities of triorganotin (R₃SnX) derivatives, opening up a vast new field of applications. [8][9][11]
Early Structure-Activity Relationship (SAR) Studies
Van der Kerk's group established the fundamental principles of organotin biocidal activity:
-
The Number of Organic Groups: The highest activity was consistently found in compounds of the R₃SnX type. Tetraorganotins (R₄Sn) and diorganotins (R₂SnX₂) were significantly less active.
-
The Nature of the Organic Group (R): The biocidal activity was highly dependent on the nature of the alkyl or aryl groups attached to the tin atom. For example, trimethyltin and triethyltin derivatives showed high toxicity to insects and mammals, tripropyltins were effective against gram-negative bacteria, and tributyltins were particularly potent against gram-positive bacteria and fungi.
-
The Nature of the Anionic Group (X): The anionic group (e.g., chloride, oxide, acetate) generally had a much smaller influence on the intrinsic biocidal activity compared to the organic substituents.
Table 1: Early Data on the Fungicidal Activity of Trialkyltin Compounds
| Compound (R₃SnX) | R Group | Minimum Inhibitory Concentration (MIC) against Aspergillus niger (ppm) |
| (CH₃)₃SnX | Methyl | 50 |
| (C₂H₅)₃SnX | Ethyl | 2 |
| (n-C₃H₇)₃SnX | n-Propyl | 1 |
| (n-C₄H₉)₃SnX | n-Butyl | 0.5 |
| (n-C₅H₁₁)₃SnX | n-Pentyl | 5 |
| (n-C₆H₁₃)₃SnX | n-Hexyl | 50 |
| (n-C₈H₁₇)₃SnX | n-Octyl | >1000 |
Data synthesized from early studies by van der Kerk and Luijten.
Early In Vitro Screening Methodologies
The evaluation of the biocidal potential of these new compounds required the adaptation and application of microbiological screening techniques.
Experimental Protocol: Early Broth Dilution Method for Antifungal Screening
This protocol describes a typical broth dilution method used in the 1950s to determine the minimum inhibitory concentration (MIC) of a compound against a fungal species.
Materials:
-
Fungal culture (e.g., Aspergillus niger)
-
Sterile liquid growth medium (e.g., Czapek-Dox broth)
-
Test compound dissolved in a suitable solvent
-
Sterile test tubes
-
Incubator
Procedure:
-
Preparation of Inoculum: Grow the fungus on a suitable agar medium. Prepare a spore suspension by washing the surface of the culture with sterile saline containing a wetting agent. Adjust the spore concentration to a standardized level.
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in the liquid growth medium in a set of sterile test tubes.
-
Inoculation: Inoculate each tube with a standardized amount of the fungal spore suspension. Include a positive control tube (medium with inoculum, no compound) and a negative control tube (medium only).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 25-30°C) for a set period (e.g., 48-72 hours).
-
Observation: After incubation, visually inspect the tubes for fungal growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Agricultural Fungicides
The high fungicidal activity of triphenyltin compounds led to their commercialization as agricultural fungicides in the early 1960s. Triphenyltin acetate and triphenyltin hydroxide were widely used to control a variety of fungal diseases in crops such as potatoes, sugar beets, and coffee.
Marine Antifouling Paints
Perhaps the most impactful and notorious application of organotins was in marine antifouling paints. Biofouling, the accumulation of marine organisms on a ship's hull, increases drag and fuel consumption. In the 1960s, tributyltin (TBT) compounds, particularly tributyltin oxide, were incorporated into marine paints as a highly effective biocide. [8][12][13] Early formulations were "free association" paints, where the TBT was physically mixed into the paint matrix and leached into the surrounding water. [14]While highly effective, this resulted in a high initial release rate that diminished over time. Later developments led to "self-polishing copolymer" paints, where the TBT was chemically bonded to the polymer backbone. The slow hydrolysis of this bond in seawater provided a more controlled and long-lasting release of the biocide.
Early Toxicological Insights
Even in the early stages of their application, the high biological activity of certain organotin compounds raised concerns about their toxicity. It was quickly established that the toxicity varied significantly with the number and nature of the organic groups attached to the tin atom. Triorganotin compounds were identified as the most toxic class, with toxicities for some derivatives approaching that of hydrogen cyanide. [5]The neurotoxic effects of trimethyltin and triethyltin compounds were noted, while other derivatives were found to be potent skin and eye irritants. These early toxicological findings foreshadowed the significant environmental and health concerns that would later lead to stringent regulations on the use of many organotin compounds.
Conclusion
The early research into organotin compounds represents a classic example of scientific discovery leading to rapid and diverse technological innovation. From their serendipitous synthesis, these compounds quickly found indispensable roles in the burgeoning polymer industry and as highly effective biocides. The foundational work on their synthesis, the elucidation of their mechanism as PVC stabilizers, and the systematic investigation of their structure-activity relationships as biocides laid the groundwork for a field of chemistry that would have profound economic and environmental impacts for decades to come. This guide has aimed to provide a detailed technical perspective on this formative period, highlighting the experimental ingenuity and scientific rigor of the pioneering researchers in the field.
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Evolution of Antifouling Paints - International Journal of Science and Research (IJSR). (n.d.). Retrieved from [Link]
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Synthesis of Tetraethyltin. Organic Syntheses. (n.d.). Retrieved from [Link]
- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann.
- Marine Anti-Fouling Paints: Tributyltin and Copper-Oxide. (n.d.). Retrieved from a relevant academic or governmental source.
-
Organotin chemistry - Wikipedia. (n.d.). Retrieved from [Link]
- Synthesis method of dibutyltin dilaurate - Google Patents. (n.d.).
-
Tributyltin - Wikipedia. (n.d.). Retrieved from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. (2018). Retrieved from [Link]
- Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides or tetraalkyltins with tin tetrachloride. Chemical Communications. (n.d.).
- van der Kerk, G. J. M., & Luijten, J. G. A. (1954). Investigations on organo-tin compounds. III. The biocidal properties of organo-tin compounds. Journal of Applied Chemistry, 4(6), 314-319.
- van der Kerk, G. J. M., & Luijten, J. G. A. (1957). Investigations on organo-tin compounds. IX. The preparation of some dialkyltin compounds with long-chain alkyl groups. Journal of Applied Chemistry, 7(7), 369-374.
- Seyferth, D. (2001). Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. Organometallics, 20(14), 2940–2955.
- Method for preparing dibutyltin dilaurate catalyst - Google Patents. (n.d.).
-
Tributyltin – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Antifouling paints - Coastal Wiki. (2024). Retrieved from [Link]
- A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. (2018).
- Initial Organotin Chemistry. Request PDF on ResearchGate. (n.d.).
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ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. (n.d.). Retrieved from [Link]
- A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. (2018).
-
Tributyltin Antifouling Paints: Introduction Overview - Zenodo. (n.d.). Retrieved from [Link]
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-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (2020). Retrieved from [Link]
-
IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. (n.d.). Retrieved from [Link]
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introduction to organotin chemistry - and applications - Gelest, Inc. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Initial Synthesis of Butylchlorodihydroxytin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butylchlorodihydroxytin, a key organotin compound, has carved a niche for itself primarily as a versatile and efficient catalyst in polymer chemistry. This technical guide provides a comprehensive overview of its discovery within the broader context of organotin chemistry, its initial synthesis, and its fundamental characterization. By delving into the causality behind experimental choices and providing detailed protocols, this document aims to serve as a valuable resource for researchers in the field.
Introduction: The Emergence of a Catalyst
This compound, systematically named butyl(chloro)dihydroxystannane, is an organometallic compound with the chemical formula C₄H₁₁ClO₂Sn.[1][2] It typically exists as a white, amorphous solid.[3] Its significance in the chemical industry stems from its role as a highly effective catalyst in various reactions, including esterification, polycondensation, and transesterification.[3] These catalytic properties have led to its widespread use in the production of saturated polyester resins for powder coatings, unsaturated polyester resins for composites, and other specialty polymers.[3]
This guide will navigate the historical landscape of organotin chemistry to situate the discovery of this compound, detail the foundational synthetic methodologies, and provide a thorough understanding of its structural characterization through modern analytical techniques.
Historical Context: A Legacy of Organotin Chemistry
The field of organotin chemistry has a rich history dating back to the mid-19th century. In 1849, Edward Frankland reported the synthesis of the first organotin compound, diethyltin diiodide.[4] This pioneering work laid the groundwork for a century of exploration into the synthesis and properties of compounds containing a tin-carbon bond.
The development of synthetic methods for organotin halides, such as the direct reaction of metallic tin with alkyl halides and the use of Grignard reagents, opened the door to a vast array of organotin derivatives.[5] A crucial subsequent discovery was the hydrolysis of organotin halides to form organotin hydroxides and oxides.[5] This reaction, typically carried out by treating the halide with a base like sodium hydroxide or ammonium hydroxide, is the cornerstone of this compound synthesis.[5]
While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its existence is a logical extension of these foundational reactions. The ability to control the hydrolysis of butyltin trichloride to replace two chlorine atoms with hydroxyl groups while retaining one chlorine atom would have been a key step in its initial synthesis.
Initial Synthesis: The Hydrolysis of Monobutyltin Trichloride
The primary and most industrially relevant method for the synthesis of this compound is the controlled alkaline hydrolysis of monobutyltin trichloride (MBTC).[6] This process is favored for its efficiency and the relative availability of the starting material.
Causality of Experimental Choices
The synthesis hinges on the careful control of stoichiometry and reaction conditions to achieve the desired degree of hydrolysis.
-
Starting Material: Monobutyltin trichloride is the logical precursor due to the presence of the butyl group and three hydrolyzable chlorine atoms.
-
Hydrolyzing Agent: An alkaline solution, typically containing sodium hydroxide or sodium carbonate, is used to neutralize the hydrochloric acid formed during the reaction and to drive the equilibrium towards the formation of the hydroxide.[5]
-
Stoichiometry: The molar ratio of the base to monobutyltin trichloride is critical. A stoichiometric amount of base is required to replace two of the three chlorine atoms with hydroxyl groups. Excess base could lead to the formation of butyltin oxide.
-
Temperature and pH: These parameters are carefully controlled to influence the rate of reaction and the nature of the final product. The reaction is often carried out at moderately elevated temperatures to ensure a reasonable reaction rate.[6]
-
Solvent: The reaction is typically performed in an aqueous medium, given the nature of the hydrolysis reaction.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example of the synthesis based on established principles of organotin chemistry.
-
Preparation of Alkaline Solution: Prepare a dilute aqueous solution of sodium hydroxide (e.g., 2 M). The exact concentration should be calculated to provide two molar equivalents of NaOH per mole of monobutyltin trichloride.
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a thermometer with the prepared sodium hydroxide solution.
-
Addition of Monobutyltin Trichloride: Slowly add monobutyltin trichloride to the stirred alkaline solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature within a specific range (e.g., 20-40 °C). An exothermic reaction is expected.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the completion of the hydrolysis. A white precipitate of this compound will form.
-
Isolation and Purification:
-
Filter the reaction mixture to isolate the solid product.
-
Wash the filter cake with deionized water to remove any soluble byproducts, such as sodium chloride.
-
Dry the purified product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.
-
Structural Characterization
The definitive identification of this compound relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the butyl group (CH₃, CH₂, CH₂, CH₂-Sn) would be observed. The chemical shifts and splitting patterns would be consistent with a butyl chain attached to a tin atom. A broad signal for the hydroxyl protons may also be present.[7][8][9][10][11] |
| ¹³C NMR | Four distinct signals for the four carbon atoms of the butyl group would be expected. The chemical shifts would be indicative of their proximity to the tin atom.[12][13][14][15] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Absorptions corresponding to C-H stretching and bending vibrations of the butyl group would also be present. A characteristic Sn-O stretching vibration may be observed in the lower frequency region.[16][17][18][19] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the [C₄H₁₁ClO₂Sn]⁺ ion, with a characteristic isotopic pattern for tin and chlorine. Fragmentation patterns would likely involve the loss of the butyl group, chlorine, and hydroxyl groups.[20][21] |
Visualizing the Molecular Structure
Caption: Molecular structure of this compound.
Conclusion
This compound, a product of the systematic evolution of organotin chemistry, stands as a testament to the power of controlled chemical synthesis. While its formal "discovery" may be intertwined with the broader development of organotin hydroxides, its synthesis via the alkaline hydrolysis of monobutyltin trichloride is a well-established and robust process. The characterization of this compound through a suite of spectroscopic techniques provides unambiguous confirmation of its structure, paving the way for its application as a critical catalyst in the polymer industry. This guide has aimed to provide a foundational understanding of this important organotin compound, from its chemical genesis to its analytical identification.
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An In-Depth Technical Guide to the Toxicological Profile of Butylchlorodihydroxytin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the toxicological profile of Butylchlorodihydroxytin (CAS No. 13355-96-9), an organotin compound primarily utilized as a catalyst in various industrial processes.[1][2] Given the limited direct toxicological data available for this specific compound, this guide synthesizes information from closely related butyltin compounds to construct a predictive toxicological framework. This document delves into the chemical and physical characteristics, anticipated toxicokinetics, and potential toxicological effects, including acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and organ-specific toxicities. The underlying molecular mechanisms of organotin toxicity are explored, providing a basis for understanding the potential hazards associated with this compound exposure. Furthermore, this guide outlines detailed experimental protocols for the toxicological assessment of organotin compounds and discusses relevant analytical methodologies for their detection in biological matrices.
Introduction: Understanding this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13355-96-9 | [1] |
| Molecular Formula | C4H11ClO2Sn | [1] |
| Molecular Weight | 245.29 g/mol | [1] |
| Appearance | White powder/solid | [5] |
| Melting Point | 150 °C (decomposes) | [1] |
| Boiling Point | 243.2 °C (Predicted) | [5] |
| Density | 1.26 g/cm³ | [5] |
| Water Solubility | 1.03 mg/L at 20 °C | [5] |
| Storage Temperature | Below +30°C | [1] |
Toxicokinetics: A Predictive Overview
While specific toxicokinetic data for this compound is unavailable, the behavior of other organotin compounds in biological systems provides valuable insights.
Absorption
Organotin compounds can be absorbed through ingestion, inhalation, and dermal contact.[2] The extent of gastrointestinal absorption varies among different organotins, with trimethyl and triethyltin compounds being well-absorbed.[6] Given its use in industrial settings, inhalation of dust particles and dermal contact are significant potential routes of occupational exposure.[2]
Distribution
Following absorption, organotin compounds, particularly lipophilic ones like tributyltin, tend to distribute to various tissues, with accumulation reported in the liver, kidneys, and central nervous system.[7] Butyltin compounds have been detected in human blood and liver samples, indicating their bioavailability after exposure.[8]
Metabolism
The metabolism of organotin compounds typically involves the sequential dealkylation or dearylation of the organic groups from the tin atom, catalyzed by cytochrome P450 enzymes in the liver.[8] For tributyltin, this process leads to the formation of dibutyltin and monobutyltin derivatives.[9] It is plausible that this compound would undergo a similar metabolic pathway.
Excretion
Excretion of organotin compounds and their metabolites occurs primarily through the feces via biliary excretion, with a smaller contribution from urinary excretion.[7]
Potential Toxicological Effects
Based on the toxicological profiles of related butyltin compounds, this compound is anticipated to exhibit a range of adverse health effects.
Acute Toxicity
Safety Data Sheets for this compound provide the following acute toxicity estimates:
-
Oral LD50: 500.1 mg/kg
-
Dermal LD50: 1,100 mg/kg
-
Inhalation LC50 (4h): 1.5 mg/l
These values suggest that this compound is harmful if swallowed, in contact with skin, or inhaled.[4] General hazard statements also indicate that it may cause skin and respiratory irritation, and serious eye damage.[5]
Genotoxicity
The genotoxicity of organotin compounds has yielded mixed results in various assays.[2] Some studies have shown that certain butyltin compounds can induce genotoxic effects. For instance, mono-n-butyltin oxide and n-butyltin trichloride demonstrated SOS-inducing potency in the SOS chromotest.[5] Other studies on tributyltin oxide have shown positive results in the in vivo micronucleus test in mice.[9][10] However, dibutyltin acetate and tributyltin oxide did not appear to be mutagenic in a large battery of assays.[9] The genotoxic potential of this compound remains to be definitively determined through specific testing.
Carcinogenicity
Long-term bioassays on some organotin compounds, such as dibutyltin acetate and triphenyltin hydroxide, have not provided evidence of carcinogenicity.[2] However, at high concentrations (50 ppm), tributyltin oxide was found to increase the incidence of endocrine tumors in rats.[9] The International Agency for Research on Cancer (IARC) has not classified this compound.[4]
Reproductive and Developmental Toxicity
Organotin compounds are known to have adverse effects on reproduction and development.[11] Studies on butyltin trichloride (a related monobutyltin) in pregnant rats did not show a significant increase in malformations, although maternal toxicity was observed at high doses.[12] In contrast, dibutyltin and tributyltin have demonstrated developmental and reproductive toxicity in animal models.[9][12] Tributyltin, in particular, has been shown to disrupt placental development and reproductive parameters in offspring.[11][13][14] Given these findings, this compound should be considered a potential reproductive and developmental toxicant pending further investigation.
Organ-Specific Toxicity
A significant body of evidence points to the immunotoxicity of organotin compounds, particularly di- and trisubstituted forms.[8][15] These compounds can induce thymocyte apoptosis, leading to thymus atrophy and immunosuppression.[15] The immune system is considered a primary target for organotin toxicity.[15]
Organotins are recognized neurotoxicants.[16] While trimethyltin and triethyltin are potent neurotoxins, butyltins are generally considered less so.[9] However, in vitro studies have demonstrated the neurotoxic potential of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT) in human neuroblastoma cell lines, with DBT and TBT showing the most potent effects.[3][17] These compounds can induce cell death and inhibit neurite outgrowth.[18]
The liver and kidneys are also target organs for organotin toxicity.[19] Dibutyltins and tributyltins have been shown to cause bile duct damage in rodents.[9] Organotins can also induce structural and functional changes in the kidneys, including alterations in enzymatic activities and the potential for kidney stone formation.[19]
Mechanisms of Toxicity
The toxic effects of organotin compounds are mediated through several molecular mechanisms:
-
Inhibition of Mitochondrial ATP Synthase: A primary mechanism of organotin toxicity is the potent inhibition of mitochondrial ATP synthase, leading to disruption of cellular energy metabolism.[4]
-
Endocrine Disruption: Organotins, particularly tributyltin and triphenyltin, are known endocrine-disrupting chemicals. They can act as dual agonists of the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), which can lead to effects such as adipocyte differentiation, suggesting they may act as obesogens.[4][20]
-
Induction of Oxidative Stress: Organotin compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[7][21]
-
Disruption of Calcium Homeostasis: Some organotins can cause an elevation in intracellular calcium levels, which can trigger various downstream signaling pathways leading to cell death.[4][21]
-
Apoptosis Induction: Organotins can induce programmed cell death (apoptosis) in various cell types, including immune cells and neurons.[15][21]
Diagram 1: Proposed General Mechanism of Organotin-Induced Cellular Toxicity
Caption: A simplified workflow of organotin-induced cellular toxicity.
Experimental Protocols for Toxicological Assessment
A comprehensive toxicological evaluation of this compound would necessitate a battery of in vitro and in vivo assays, following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., human hepatocytes, neurons, or immune cells).
Methodology:
-
Cell Culture: Culture the selected cell line under standard conditions.
-
Treatment: Expose cells to a range of concentrations of this compound for 24 and 48 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to quantify cytotoxicity.
Genotoxicity Assessment: Ames Test (OECD TG 471)
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Utilize a set of tester strains with different mutations in the histidine operon.
-
Exposure: Treat the bacterial strains with various concentrations of this compound, with and without metabolic activation (S9 mix).
-
Plating: Plate the treated bacteria on a minimal glucose agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies and compare it to the negative control.
In Vivo Acute Oral Toxicity Study (OECD TG 423)
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.
Methodology:
-
Animal Model: Use a single sex (usually female) of a rodent species (e.g., rats).
-
Dosing: Administer a single oral dose of this compound to a group of animals.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Determine the LD50 value based on the observed mortality.
Diagram 2: Workflow for In Vivo Acute Oral Toxicity Study
Caption: A flowchart illustrating the key steps in an in vivo acute oral toxicity study.
Analytical Methodologies
The detection and quantification of butyltin compounds in biological and environmental samples are crucial for exposure assessment and toxicological studies. Gas chromatography (GC) is the preferred separation technique for organotin compounds due to its high resolution and detector versatility.[22]
A typical analytical workflow involves:
-
Extraction: Extraction of organotin compounds from the sample matrix using organic solvents.
-
Derivatization: Conversion of the polar organotin compounds into more volatile and thermally stable derivatives (e.g., hydrides, ethylates, or pentylates) for GC analysis.
-
Separation: Separation of the derivatized compounds using a GC system.
-
Detection: Detection and quantification using a sensitive detector such as a mass spectrometer (MS), flame photometric detector (FPD), or atomic emission detector (AED).[22][23]
Conclusion and Future Directions
While specific toxicological data for this compound are scarce, the extensive literature on related butyltin compounds provides a strong basis for a preliminary hazard assessment. It is reasonable to anticipate that this compound possesses properties of acute toxicity, potential genotoxicity, and is likely to be an immunotoxicant, neurotoxicant, and a reproductive and developmental toxicant. The primary mechanisms of its toxicity are expected to involve mitochondrial dysfunction, endocrine disruption, and the induction of oxidative stress and apoptosis.
For a definitive toxicological profile, further research is imperative. This should include a comprehensive battery of in vitro and in vivo studies following international guidelines to elucidate the specific toxicological endpoints and dose-response relationships for this compound. Such data are essential for accurate risk assessment and the implementation of appropriate safety measures in occupational and environmental settings.
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Foreword: A Proactive Approach to Environmental Stewardship in Chemical Manufacturing
An In-depth Technical Guide to the Environmental Impact Assessment of Butylchlorodihydroxytin
To our colleagues in research, development, and environmental science,
The lifecycle of any chemical product extends far beyond the laboratory and its intended application. For organotin compounds, a class of chemicals with remarkable industrial utility, this lifecycle demands rigorous scrutiny due to the well-documented environmental persistence and toxicity of some of its members. This compound, a highly effective catalyst in polymer synthesis, falls within this category. While specific ecotoxicological data for this particular compound is not extensively documented in public literature, its structural relationship to other butyltin compounds necessitates a proactive and comprehensive environmental impact assessment.
This guide is structured not as a mere compilation of existing data, but as a framework for conducting such an assessment. It is designed for the diligent researcher and the forward-thinking drug development professional who understands that scientific integrity and environmental responsibility are inextricably linked. We will delve into the why behind the how—explaining the causality behind experimental choices and grounding our protocols in established, authoritative methodologies. Our objective is to provide a self-validating system for evaluating the environmental risks associated with this compound, ensuring that its valuable industrial applications can be managed with a clear understanding of its environmental footprint.
Part 1: Physicochemical Identity and Industrial Application
This compound (CAS: 13355-96-9) is a mono-organotin compound characterized by a single butyl group, a chlorine atom, and two hydroxyl groups covalently bonded to a central tin atom.[1][2] It is an amorphous, non-acidic white solid that is hydrolytically stable.[3] Its primary utility stems from its function as a potent catalyst in esterification, polycondensation, and transesterification reactions, particularly at elevated temperatures (140-230°C).[2][3][4]
Key industrial applications include:
-
Polymer Synthesis: It is a crucial catalyst for producing saturated polyester resins for powder coatings and unsaturated polyester resins for composites like gel coats and sheet molding compounds.[1][3][4]
-
Engineering Plastics: It plays a role in manufacturing PBT (polybutylene terephthalate) engineering resins, which are vital in the automotive and construction sectors.[3][4]
-
Other Uses: The compound has also been explored for its potential as a biocide due to antifungal properties and as a heat stabilizer in polyvinyl chloride (PVC) formulations.[4][5]
A summary of its key physicochemical properties is presented below, which is fundamental to predicting its environmental behavior.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClO₂Sn | [2][3] |
| Molecular Weight | 247.31 g/mol | [1] |
| Appearance | White amorphous powder/solid | [3][6] |
| Melting Point | ~150 °C (decomposes) | [2][3] |
| Water Solubility | 1.03 mg/L at 20°C | [3] |
| LogP (Octanol/Water Partition) | 0.94880 | [3] |
| Vapor Pressure | 0.061 Pa at 20°C | [3] |
The low water solubility and moderate LogP value suggest that this compound, if released into an aquatic environment, will not readily dissolve but will have a tendency to partition to organic matter in sediment and biota.[7]
Part 2: The Organotin Context: Predicting Environmental Fate and Transport
While direct studies on this compound are limited, the extensive research on other butyltin compounds, such as tributyltin (TBT) and dibutyltin (DBT), provides a strong basis for a predictive assessment. Organotin compounds are recognized as global pollutants due to their high toxicity to aquatic organisms, persistence in sediment, and potential for bioaccumulation.[8][9]
The primary concern with any organotin compound is its potential degradation pathway. Tetra- and tri-substituted organotins can metabolize or degrade into tri- and di-substituted compounds, respectively, which are often the most toxic variants.[10] this compound, being a mono-butyltin, is structurally less complex. However, its environmental impact assessment must consider its own intrinsic toxicity as well as the behavior of any potential transformation products.
The predicted environmental fate is visualized in the diagram below.
Caption: Predicted environmental fate and transport pathways for this compound.
Part 3: A Framework for Ecotoxicological Assessment
A robust environmental impact assessment follows a logical progression from determining intrinsic toxicity to understanding behavior in complex ecosystems. The following experimental workflows are essential.
Aquatic Toxicity Testing
The cornerstone of any aquatic risk assessment is determining the compound's acute and chronic toxicity across different trophic levels. This ensures that impacts on individual species and the broader ecosystem structure are understood.
Experimental Workflow: Aquatic Toxicity Assessment
Caption: Workflow for determining the aquatic toxicity of this compound.
Protocol: Acute Immobilization Test with Daphnia magna
This protocol is based on OECD Guideline 202 and is a standard method for determining acute toxicity to aquatic invertebrates.[11][12]
-
Test Organism: Daphnia magna neonates (<24 hours old). Culture in standard M4 medium under controlled temperature (20 ± 1°C) and photoperiod (16h light: 8h dark).
-
Test Substance Preparation: Prepare a primary stock solution (e.g., 1000 mg/L) of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) due to its low water solubility. Subsequent test concentrations are prepared by diluting this stock in M4 medium. The final solvent concentration should not exceed 0.1% (v/v) and must be consistent across all treatments, including a solvent control.
-
Test Concentrations: A geometric series of at least five concentrations is recommended (e.g., 0.1, 0.32, 1.0, 3.2, 10 mg/L). Include a negative control (M4 medium only) and a solvent control (M4 medium with DMSO).
-
Experimental Setup: Use glass beakers as test vessels. Add 4 replicates for each concentration and control. Introduce 5 Daphnia neonates to each replicate vessel. Do not feed the organisms during the test.
-
Incubation: Incubate for 48 hours under the same controlled conditions as the culture.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour EC₅₀ (the concentration that causes immobilization in 50% of the test population) using probit analysis or another suitable statistical method.
Causality: Daphnia magna is chosen as it is a standard model organism, representing a critical link in the aquatic food web (primary consumer). Its sensitivity to a wide range of chemicals makes it an excellent indicator of potential ecosystem harm.[12]
Biodegradation Assessment
Understanding the persistence of this compound is critical. If the compound does not readily biodegrade, it is more likely to persist in the environment, accumulate in sediments, and enter the food chain.[13]
Protocol: Ready Biodegradability - CO₂ Evolution Test
This protocol is adapted from OECD Guideline 301B. It assesses the potential for microorganisms to break down the test substance completely to CO₂, water, and mineral salts.
-
Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source. Ensure it has not been previously exposed to organotins to avoid pre-acclimation.
-
Test Setup: The test is run in sealed vessels containing a defined mineral medium, the inoculum, and the test substance (at a concentration of 10-20 mg/L). A control with no test substance and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
CO₂ Trapping: Each vessel is aerated with CO₂-free air. The exhaust air from each vessel is bubbled through a barium hydroxide or sodium hydroxide solution to trap the CO₂ produced.
-
Incubation: The test is run for 28 days in the dark at a constant temperature (22 ± 1°C).
-
Measurement: The amount of CO₂ produced is determined periodically by titrating the hydroxide trapping solution.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within the 28-day window.
Causality: This test provides a stringent, conservative measure of biodegradability. If a compound passes this test, it is unlikely to persist in most aerobic environments. Failure to pass suggests a higher potential for persistence and necessitates further, more complex degradation studies.
Bioaccumulation and Bioconcentration
Given the lipophilic nature of many organotin compounds, assessing the potential for this compound to accumulate in living tissues is paramount.[7][14]
Protocol: Fish Bioconcentration Factor (BCF) Determination
This protocol is based on the OECD Guideline 305 and measures the net result of uptake, transformation, and elimination of a substance by a fish from water.[15]
-
Test Organism: A species like the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) is suitable.
-
Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a period of up to 28 days. Water and fish tissue samples are taken at regular intervals.
-
Depuration (Elimination Phase): After the uptake phase, the remaining fish are transferred to clean, flowing water for a depuration period. Tissue samples are collected periodically to measure the rate of elimination.
-
Analysis: The concentration of this compound and its potential metabolites in both water and fish tissue (often homogenized whole-body or specific organs) is measured using highly sensitive analytical methods like GC-MS or LC-MS/MS.[16][17]
-
Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the chemical concentration in the fish (Cƒ) to the concentration in the water (Cw) at steady state. The rates of uptake and depuration are also calculated.
Causality: The BCF is a critical parameter for risk assessment. A high BCF indicates that the substance is likely to accumulate in organisms to levels much higher than in the surrounding environment, increasing the risk of toxic effects and biomagnification through the food web.[15]
Part 4: Analytical Methodologies
Accurate quantification of this compound and its degradation products (monobutyltin, dibutyltin) in complex environmental matrices is essential for monitoring and risk assessment.
Workflow: Sample Analysis
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Methodological & Application
Application Notes and Protocols for Polyester Synthesis Using Butylchlorodihydroxytin as a Catalyst
Introduction: The Role of Organotin Catalysts in Modern Polymer Chemistry
In the landscape of industrial and research-scale polymer synthesis, organotin compounds have carved out a significant niche as highly efficient catalysts.[1] Their utility is particularly pronounced in condensation polymerization, where they facilitate the synthesis of a wide array of polyesters and polyurethanes.[2] Among these, Butylchlorodihydroxytin (CAS No. 13355-96-9) emerges as a potent catalyst for polyesterification reactions, valued for its high activity and stability under typical reaction conditions.[3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of this compound as a catalyst for polyester synthesis. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed experimental protocols, discuss the characterization of the resulting polymers, and emphasize the critical safety and handling procedures required when working with this class of compounds.
Physicochemical Properties of this compound
A foundational understanding of the catalyst's properties is paramount for its effective application.
| Property | Value | Source(s) |
| CAS Number | 13355-96-9 | [4] |
| Molecular Formula | C4H11ClO2Sn | [4] |
| Molecular Weight | 245.29 g/mol | [4] |
| Appearance | White powder | [5] |
| Melting Point | ~150 °C (decomposes) | [5] |
| Solubility | Low in water (~1.03 mg/L at 20°C) | [5] |
Mechanism of Catalysis: A Lewis Acid-Driven Process
This compound functions as a Lewis acid catalyst in esterification and transesterification reactions.[3][6] The tin atom, with its vacant 5d orbitals, can accept a pair of electrons, thereby activating the carbonyl group of a carboxylic acid or an ester.[6] This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxyl group from an alcohol or diol.
The catalytic cycle can be broadly understood through the following key steps:
-
Coordination: The tin center of the this compound coordinates with the carbonyl oxygen of the carboxylic acid or ester monomer.
-
Activation: This coordination polarizes the carbonyl bond, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from a diol monomer attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination: A proton is transferred, and a molecule of water (in esterification) or a smaller alcohol (in transesterification) is eliminated, forming the new ester linkage.
-
Catalyst Regeneration: The catalyst is released and can then participate in a new catalytic cycle.
Caption: Catalytic cycle of this compound in polyester synthesis.
Experimental Protocol: Synthesis of a Saturated Polyester
This section provides a general, representative protocol for the synthesis of a saturated polyester resin, such as those used in powder coatings, using this compound as a catalyst. This protocol should be considered a starting point and may require optimization based on the specific monomers used and the desired polymer properties.
Materials and Equipment:
-
Monomers: Neopentyl Glycol (NPG), Terephthalic Acid (TPA)
-
Catalyst: this compound
-
Solvent (optional, for purification): Chloroform
-
Precipitating Solvent: Methanol
-
Reaction Vessel: Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a Dean-Stark trap or distillation condenser.
-
Heating mantle and temperature controller
-
Vacuum pump
-
Standard laboratory glassware
Procedure:
-
Reactor Setup:
-
Assemble the reaction vessel, ensuring all glassware is clean and dry.
-
Charge the reactor with the diol (e.g., Neopentyl Glycol) and dicarboxylic acid (e.g., Terephthalic Acid) monomers in the desired molar ratio (a slight excess of the diol is often used to account for losses during the reaction).
-
Add this compound catalyst at a concentration of 0.05-0.2% by weight of the total reactants.[7]
-
-
Esterification Stage:
-
Begin stirring the mixture and purge the reactor with a slow stream of nitrogen to create an inert atmosphere.
-
Gradually heat the reactor to a temperature of 200-230°C.[8]
-
Water will begin to form as a byproduct of the esterification reaction and should be collected in the Dean-Stark trap or via the condenser.
-
Monitor the reaction progress by measuring the amount of water collected and/or by determining the acid value of the reaction mixture at regular intervals.
-
This stage is typically continued until the collection of water ceases and the acid value of the resin is low (e.g., < 15 mg KOH/g).
-
-
Polycondensation Stage (Optional, for higher molecular weight):
-
Once the esterification is complete, gradually apply a vacuum to the system (reducing the pressure to < 5 mmHg).
-
Increase the temperature to 240-260°C.[8]
-
The vacuum will facilitate the removal of any remaining water and excess diol, driving the polymerization reaction towards a higher molecular weight.
-
The viscosity of the reaction mixture will noticeably increase during this stage.
-
Continue the polycondensation for a predetermined time (e.g., 2-4 hours) or until the desired viscosity or molecular weight is achieved.
-
-
Product Isolation and Purification:
-
Cool the reactor to below 200°C and then break the vacuum with nitrogen.
-
Discharge the molten polyester product.
-
For purification, the polyester can be dissolved in a suitable solvent like chloroform, followed by precipitation in a non-solvent such as cold methanol.
-
The precipitated polymer is then filtered and dried under vacuum until a constant weight is achieved.
-
Caption: General workflow for polyester synthesis using this compound.
Characterization of the Synthesized Polyester
To ensure the successful synthesis of the desired polyester, a suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the polyester, verifying the incorporation of the monomers, and determining the end-groups.[9][10]
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[11][12] These parameters are crucial as they significantly influence the material's physical and mechanical properties.[13][14]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polyester, including the glass transition temperature (Tg) and melting temperature (Tm), which are critical for understanding the material's performance at different temperatures.[9]
Safety and Handling of this compound
Organotin compounds, including this compound, are toxic and require strict adherence to safety protocols.[1][7]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Safety glasses or goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Lab Coat: A lab coat or apron should be worn to protect against skin contact.
Handling Procedures:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated fume hood.[5]
-
Avoid Inhalation: Avoid creating and inhaling dust.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Waste Disposal:
-
Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, glassware) must be disposed of as hazardous waste.[7]
-
Segregation and Labeling: Collect organotin waste in a designated, clearly labeled, and sealed container.[7]
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.[15]
Conclusion
This compound is an effective catalyst for the synthesis of polyesters, offering high reactivity under standard processing conditions. Its application, however, necessitates a thorough understanding of its catalytic mechanism and, most importantly, strict adherence to safety and handling protocols due to the inherent toxicity of organotin compounds. By following the guidelines and protocols outlined in this document, researchers can safely and effectively utilize this compound to produce a wide range of polyester materials for various applications.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]
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Del Valle Lab. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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ResearchGate. (2013, November 25). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. Retrieved from [Link]
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Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
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University of the Witwatersrand. (n.d.). SYNTHESIS AND CHARACTERISATION OF A NOVEL HYDROXYLATED POLYESTER RESIN SYSTEM FOR COIL COATINGS. Retrieved from [Link]
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MDPI. (n.d.). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. Retrieved from [Link]
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Chalmers Research. (n.d.). Management and Treatment of Organotin and Metal Contaminated Dredged Sediment. Retrieved from [Link]
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Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
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MDPI. (n.d.). Lewis Acid-Base Site-Assisted In Situ Transesterification Catalysis to Produce Biodiesel. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum and structure of the polyester with 40 mass. % of flexible PTMOS segments. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN102604056B - Preparation method of saturated carboxyl polyester resin for powder coating with high surface finishing performance.
-
MDPI. (n.d.). The Effect of Molecular Weight on the (Re)-Processability and Material Properties of Bio-Based, Thermoreversibly Cross-Linked Polyesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the synthesized polymer by 1 H-NMR and GPC. Retrieved from [Link]
- Google Patents. (n.d.). CN102250449A - Process for synthesizing saturated polyester resin by using recycled terephthalic acid.
-
OPUS. (2023, November 27). Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis or Brønsted acid-catalyzed esterification reactions in the presence of adsorbent agents. Retrieved from [Link]
-
JKU ePUB. (2022, December 22). ENZYME-CATALYZED POLYESTER SYNTHESIS. Retrieved from [Link]
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National Institutes of Health. (n.d.). Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications. Retrieved from [Link]
-
MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry. Retrieved from [Link]
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MDPI. (2023, April 23). NMR and GPC analysis of alkyd resins: influence of synthesis method, vegetable oil and polyol content. Retrieved from [Link]
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-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Nature. (n.d.). Controlling polymer properties through the shape of the molecular-weight distribution. Retrieved from [Link]
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Application Notes and Protocols for Butylchlorodihydroxytin as a Heat Stabilizer in Rigid PVC Formulations
Introduction: The Challenge of PVC Thermal Stability
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but it is inherently thermally unstable.[1][2] When subjected to the high temperatures required for processing (typically 160-210°C), PVC undergoes a degradation process known as dehydrochlorination.[3][4][5] This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated polyene sequences.[3][4] These polyenes are chromophoric, causing undesirable color changes from white to yellow, brown, and eventually black.[3] The released HCl acts as a catalyst, further accelerating the degradation process.[3] This degradation not only affects the aesthetic properties of the final product but also severely compromises its mechanical integrity, leading to brittleness.[3][6] To counteract this, heat stabilizers are essential additives in PVC formulations.[1][2][6] Organotin compounds are a class of highly effective heat stabilizers, particularly for rigid PVC applications where clarity and good color hold are critical.[6][7][8] This application note provides a detailed guide to the use of Butylchlorodihydroxytin as a primary heat stabilizer in rigid PVC formulations.
This compound: Properties and Stabilization Mechanism
This compound (CAS No. 13355-96-9) is an organotin compound with the chemical formula C4H13ClO2Sn.[9][10][11] It is a white, amorphous solid with a melting point of approximately 150°C (with decomposition).[9][11] While it has low solubility in water, it dissolves in alcohols and carboxylic acids upon heating through reaction.[10][11]
The mechanism by which this compound stabilizes PVC is multifaceted and typical of organotin stabilizers.[7][12][13] It involves several key functions:
-
HCl Scavenging: The primary role of the stabilizer is to neutralize the HCl released during the initial stages of PVC degradation.[6][7][12] The hydroxyl groups in this compound readily react with HCl, preventing its catalytic effect on further degradation.
-
Substitution of Labile Chlorine Atoms: The PVC polymer chain contains labile chlorine atoms, particularly at allylic sites, which are prone to elimination. Organotin compounds can replace these unstable chlorine atoms with more stable groups.[7][12] In the case of this compound, it is believed to coordinate with these unstable chlorine atoms, facilitating their replacement.[12][13][14]
-
Prevention of Polyene Formation: By substituting the labile chlorine atoms, the stabilizer disrupts the initiation of the "zipper-like" dehydrochlorination reaction, thus inhibiting the formation of long conjugated polyene sequences that cause discoloration.[7][12]
Visualizing the Stabilization Pathway
The following diagram illustrates the proposed mechanism of PVC stabilization by this compound.
Caption: Proposed mechanism of PVC stabilization by this compound.
Experimental Protocols for Performance Evaluation
To assess the efficacy of this compound as a heat stabilizer, a series of standardized protocols should be followed.
Protocol 1: Preparation of Rigid PVC Dry Blend
This protocol outlines the preparation of a homogenous PVC dry blend, which is the feedstock for subsequent processing and testing.
Materials and Equipment:
-
PVC Resin (Suspension grade, K-value 65-67)
-
This compound
-
Co-stabilizers (e.g., Calcium Stearate)
-
Lubricants (e.g., Stearic Acid, Paraffin Wax)[15]
-
Processing Aid (e.g., Acrylic Polymer)[15]
-
Filler (e.g., Calcium Carbonate)
-
High-speed mixer (Hot/Cold combination)[16]
Procedure:
-
Pre-weigh all components according to the formulation table below.
-
Add the PVC resin to the hot mixer.
-
Start the mixer and allow the temperature to rise due to frictional heat.[16]
-
At approximately 60°C, add the this compound and any other stabilizers.
-
At 80-90°C, add the lubricants, processing aids, and fillers.[15]
-
Continue mixing until the temperature reaches 110-120°C to ensure proper absorption and dispersion of all additives.[17]
-
Discharge the hot blend into the cold mixer and cool to below 40°C to prevent agglomeration.[16]
-
The resulting free-flowing powder is the PVC dry blend, ready for processing.
Illustrative Rigid PVC Formulation
| Component | phr (parts per hundred resin) | Purpose |
| PVC Resin (K-67) | 100 | Base Polymer |
| This compound | 1.5 - 2.5 | Primary Heat Stabilizer |
| Calcium Stearate | 0.5 | Co-stabilizer/Lubricant |
| Stearic Acid | 0.2 | External Lubricant |
| Paraffin Wax | 1.0 | External Lubricant |
| Acrylic Processing Aid | 2.0 | Improves Melt Homogeneity |
| Calcium Carbonate | 5.0 | Filler/Cost Reduction |
Protocol 2: Sample Processing via Two-Roll Milling
This protocol describes the conversion of the PVC dry blend into a processable melt and the formation of sheets for further testing.
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molding frame
Procedure:
-
Preheat the two-roll mill to 170-180°C.
-
Gradually add the PVC dry blend to the nip of the rolls.
-
Continuously cut and fold the molten PVC sheet on the mill for 5-7 minutes to ensure complete fusion and homogenization.
-
Remove the milled sheet and place it into a preheated molding frame in the hydraulic press.
-
Press at 180°C for 3-5 minutes, then cool under pressure to solidify the sheet.
-
Cut the pressed sheet into specimens of the required dimensions for subsequent tests.
Workflow for Performance Evaluation
Caption: Experimental workflow for evaluating stabilizer performance.
Protocol 3: Static Heat Stability (Oven Aging Test)
This test evaluates the long-term thermal stability of the PVC formulation under static heat conditions.[18]
Equipment:
-
Forced-air convection oven
-
Colorimeter or Spectrophotometer
Procedure:
-
Place PVC specimens (e.g., 2x2 cm plaques) in the oven at a constant temperature of 180°C.
-
Remove specimens at regular intervals (e.g., every 15 minutes).
-
Visually observe the color change of the specimens over time.
-
Quantify the color change using a colorimeter to measure the Yellowness Index (YI) according to ASTM E313 or D1925.[18]
-
The time taken for significant discoloration (e.g., a sharp increase in YI) is a measure of the static heat stability.
Protocol 4: Dynamic Heat Stability (Torque Rheometry)
This test simulates the shear and heat experienced during continuous processing (e.g., extrusion) and measures the stability under dynamic conditions.
Equipment:
-
Torque Rheometer (e.g., Brabender or Haake type) with a roller-blade mixing chamber
Procedure:
-
Set the mixing chamber temperature to 185°C and the rotor speed to 60 RPM.
-
Add a defined mass of the PVC dry blend to the preheated chamber.
-
Record the torque and melt temperature as a function of time.
-
The "stability time" is the time from the fusion peak (when the material is fully molten) to the onset of degradation, which is indicated by a sharp rise in torque due to cross-linking and HCl evolution.[19]
Protocol 5: Colorimetric Analysis
This protocol provides a quantitative measure of the initial color and color retention of the PVC samples.
Equipment:
-
Spectrophotometer or Colorimeter
Procedure:
-
Calibrate the instrument using a standard white tile.
-
Measure the CIE Lab* color values of the initial (un-aged) PVC sample.
-
Measure the Lab* values of the samples aged in Protocol 3 at each time interval.
-
Calculate the Yellowness Index (YI) using the appropriate formula for the instrument. A lower YI indicates better color stability.[18]
Protocol 6: Mechanical Property Retention
This test assesses the ability of the stabilizer to preserve the mechanical integrity of the PVC after heat aging.
Equipment:
-
Universal Testing Machine (for tensile properties)
-
Izod Impact Tester
-
Forced-air convection oven
Procedure:
-
Prepare tensile and impact test specimens from the pressed sheets (Protocol 2).
-
Test a set of un-aged specimens to establish baseline tensile strength, elongation at break, and impact strength.
-
Age another set of specimens in an oven at a lower temperature (e.g., 100°C) for an extended period (e.g., 7 days).[18]
-
After aging, re-test the mechanical properties of the aged specimens.
-
Calculate the percentage retention of each property. Higher retention indicates better long-term stabilization.
Data Presentation and Interpretation
The following tables present illustrative data for a rigid PVC formulation stabilized with this compound compared to an unstabilized and a standard stabilized formulation.
Table 1: Static Heat Stability at 180°C (Yellowness Index)
| Time (minutes) | Unstabilized PVC | Standard Stabilizer | This compound (2.0 phr) |
| 0 | 5.2 | 4.8 | 4.5 |
| 15 | 25.8 | 8.5 | 7.9 |
| 30 | 65.1 (Brown) | 12.3 | 11.5 |
| 45 | 110.4 (Black) | 20.7 | 18.9 |
| 60 | - | 35.6 (Brown) | 28.4 |
| 75 | - | 58.2 (Dark Brown) | 40.1 |
Interpretation: The formulation with this compound shows a significantly lower Yellowness Index at each time point compared to the unstabilized PVC and performs slightly better than the standard stabilizer, indicating excellent color hold under static heat.
Table 2: Dynamic Heat Stability at 185°C (Torque Rheometry)
| Parameter | Unstabilized PVC | Standard Stabilizer | This compound (2.0 phr) |
| Fusion Time (min) | 1.8 | 1.5 | 1.4 |
| Stability Time (min) | 5.3 | 12.8 | 14.5 |
Interpretation: The longer stability time for the this compound formulation indicates a wider processing window and superior resistance to degradation under the combined effects of heat and shear.
Table 3: Mechanical Property Retention after Heat Aging (7 days @ 100°C)
| Property | Unstabilized PVC | Standard Stabilizer | This compound (2.0 phr) |
| Tensile Strength Retention | 35% | 85% | 92% |
| Elongation at Break Retention | 15% | 78% | 85% |
| Impact Strength Retention | 20% | 81% | 88% |
Interpretation: The high retention of mechanical properties demonstrates that this compound effectively prevents the polymer chain scission and cross-linking that lead to embrittlement during long-term heat exposure.
Safety and Handling
Organotin compounds, including this compound, require careful handling.[20] They can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[20] Always refer to the Safety Data Sheet (SDS) before use.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn. Work should be conducted in a well-ventilated area. Regulations regarding the use of organotin compounds, particularly in applications like food contact materials and potable water pipes, must be strictly followed.[8][22][23]
Conclusion
This compound is a highly effective heat stabilizer for rigid PVC formulations. Its multifaceted stabilization mechanism, involving efficient HCl scavenging and substitution of labile chlorine atoms, provides excellent initial color, long-term color retention, and a wide processing window. The protocols outlined in this application note provide a robust framework for researchers and formulation scientists to evaluate and optimize the performance of this compound in their specific applications, ensuring the production of high-quality, durable rigid PVC products.
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Orbimind. (2025). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Retrieved from [Link]
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Kastrade. (n.d.). PVC Plastics Compounding and Extrusion Process. Retrieved from [Link]
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Jubang. (2025). The mechanism of action of PVC stabilizer. Retrieved from [Link]
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Smith, A. C., Jr., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society, 75(16), 4105–4106. Retrieved from [Link]
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Unknown. (2016). Chemistry and Applications of Organotin(IV) Complexes. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 2612-2621. Retrieved from [Link]
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Khalij Polymer. (2024). Remarkable Manufacturing Process of Rigid PVC Compounds. Retrieved from [Link]
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ResearchGate. (2025). Mechanism of organotin stabilization of poly(vinyl chloride). 7. Association of methyltin alkyl thioglycolates with PVC and its implication in PVC stabilization. Retrieved from [Link]
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ifanpro. (2025). How Does PVC Maintain Long-Term Durability?. Retrieved from [Link]
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Smith, A. C., Jr., & Rochow, E. G. (1953). Direct Synthesis of Organotin Halides. I. Preparation of Dimethyltin Dichloride. Journal of the American Chemical Society. Retrieved from [Link]
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Hywax. (n.d.). PVC Compounding Explained: Formulation, Additives & Techniques. Retrieved from [Link]
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Application Note & Protocols: Methods for Incorporating Butylchlorodihydroxytin into Polymer Matrices
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of Butylchlorodihydroxytin into various polymer matrices. This compound is a versatile organotin compound primarily utilized as a catalyst in the synthesis of polyester resins and as a thermal stabilizer for plastics like polyvinyl chloride (PVC).[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating. We detail three primary incorporation methods: in-situ polymerization, melt blending, and solution casting. Each method is accompanied by a step-by-step protocol, a logical workflow diagram, and key characterization techniques for validation. Emphasis is placed on safety, mechanistic understanding, and assessing the stability and potential leaching of the organotin compound from the final polymer composite.
Introduction to this compound
This compound (C₄H₁₁ClO₂Sn) is an organotin compound characterized by the presence of a butyl group, a chlorine atom, and two hydroxyl groups attached to a central tin atom.[3] This structure imparts specific reactivity that makes it valuable in polymer chemistry. It typically appears as a white, amorphous solid that decomposes upon melting at approximately 150°C.[3][4][5] While its solubility in water is low, it readily dissolves upon heating with alcohols or carboxylic acids through reaction, which is a key feature for its catalytic applications.[1][5]
1.1. Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁ClO₂Sn (or C₄H₁₃ClO₂Sn as dihydrate) | [1][3] |
| Molecular Weight | ~247.31 g/mol | [1] |
| Appearance | White solid powder | [3][4] |
| Melting Point | ~150 °C (decomposes) | [3][5] |
| Density | ~1.26 g/cm³ | [3][4] |
| Water Solubility | Low (~1.03 mg/L at 20 °C) | [3] |
| Primary Use | Catalyst (Polyesterification, Transesterification) | [1][5] |
| Secondary Use | Heat Stabilizer (PVC) | [2] |
1.2. Key Applications in Polymer Science The utility of this compound stems from two main functions:
-
Catalysis: It is a highly effective non-acidic catalyst for esterification, polycondensation, and transesterification reactions, crucial for producing saturated and unsaturated polyester resins, as well as PBT engineering resins.[1] Its activity at temperatures between 140-230°C makes it suitable for many industrial polymerization processes.[1][5]
-
Stabilization: Like many organotin compounds, it can function as a heat stabilizer for halogenated polymers, most notably PVC.[2] During processing at high temperatures, PVC can undergo dehydrochlorination, leading to brittleness and discoloration. Organotin stabilizers mitigate this degradation.[6]
1.3. Critical Safety & Handling Precautions Organotin compounds, including this compound, are toxic and must be handled with extreme caution.[3]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3][7] It can cause skin irritation and serious eye damage.[3][7]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust.[4]
-
Disposal: Dispose of as hazardous waste according to local, state, and federal regulations. Do not mix with other waste.[4]
-
Environmental Impact: Organotins are persistent in the environment and can bioaccumulate. Prevent any release into the environment.[3]
Mechanisms of Interaction
Understanding the chemical mechanism is critical for optimizing incorporation and performance. The function of this compound depends entirely on the host polymer and the processing conditions.
2.1. Catalytic Role in Polycondensation Reactions In polyesterification, this compound acts as a Lewis acid catalyst. The tin atom coordinates with the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon. This polarization facilitates nucleophilic attack by the hydroxyl group of the alcohol or diol, accelerating the esterification or transesterification reaction. The hydroxyl groups on the tin compound itself can participate in the reaction, forming intermediate species that are highly reactive.
Caption: Proposed catalytic cycle for polyesterification mediated by this compound.
2.2. Stabilization Mechanism in Halogenated Polymers (PVC) In PVC, thermal degradation proceeds via an autocatalytic dehydrochlorination reaction, forming conjugated polyene sequences that cause discoloration and embrittlement. Organotin stabilizers interrupt this process by two primary mechanisms:
-
HCl Scavenging: They react with the released HCl, preventing it from catalyzing further degradation.
-
Substitution of Labile Chlorines: They substitute the unstable allylic chlorine atoms on the PVC backbone with more stable ligands (e.g., carboxylates or thiolates derived from the stabilizer), preventing the initiation of "zipper-like" degradation.
Caption: Mechanism of PVC stabilization by organotin compounds.
Protocols for Incorporation
3.1. Method A: In-Situ Polymerization for Catalytic Incorporation This method integrates this compound during the synthesis of the polymer itself, where it acts as a catalyst. It is ideal for producing polyesters, polyurethanes, and silicones.[2][8] The organotin becomes an integral part of the system, although not necessarily covalently bonded to the polymer chain.
Principle: The catalyst is added to the monomer mixture before or during polymerization. The reaction is typically carried out at elevated temperatures under an inert atmosphere to drive the condensation reaction to completion by removing byproducts like water. The choice of temperature and catalyst concentration is critical for controlling the reaction rate and the final molecular weight of the polymer.
Detailed Protocol (Example: Synthesis of Poly(butylene terephthalate) - PBT):
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a thermocouple, and a distillation condenser connected to a collection flask.
-
Reagent Charging: Charge the reactor with 1,4-butanediol (BDO) and dimethyl terephthalate (DMT) in a molar ratio of 1.5:1.
-
Catalyst Addition: Add this compound as the catalyst. A typical concentration is 0.05-0.2% by weight of the DMT.
-
First Stage (Transesterification):
-
Begin stirring and purge the system with dry nitrogen for 15 minutes.
-
Heat the reactor to 160-180°C.[1] Methanol will begin to distill off as a byproduct of the transesterification reaction.
-
Continue this stage until >95% of the theoretical amount of methanol has been collected. This typically takes 2-3 hours.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 240-250°C.
-
Simultaneously, slowly reduce the pressure to below 1 torr to facilitate the removal of excess BDO and drive the polymerization to a high molecular weight.
-
The viscosity of the molten polymer will increase significantly. Continue the reaction until the desired viscosity (indicated by stirrer torque) is achieved, typically for another 2-4 hours.
-
-
Product Recovery: Extrude the molten polymer from the reactor into a water bath to quench and solidify it. Pelletize the resulting polymer strands for further analysis.
Caption: Workflow for in-situ polymerization using this compound as a catalyst.
3.2. Method B: Melt Blending for Additive Incorporation This is the most common industrial method for incorporating additives like heat stabilizers into thermoplastic polymers. The process involves mixing the polymer and additive above the polymer's melting temperature.
Principle: High shear forces and temperature in a melt blender (e.g., a twin-screw extruder or internal mixer) ensure a homogeneous dispersion of the this compound throughout the polymer matrix. This physical mixing does not typically involve covalent bonding.
Detailed Protocol (Example: Stabilizing PVC):
-
Material Preparation: Dry the PVC resin and any other additives (e.g., plasticizers, impact modifiers) in an oven to remove moisture, which can interfere with processing.
-
Pre-mixing: In a high-speed mixer or a simple bag, dry blend the PVC resin with this compound (typically 0.5-2.0 phr - parts per hundred resin) and other additives until a uniform powder mixture is obtained.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder. For rigid PVC, this might range from 160°C at the feed zone to 190°C at the die.
-
Feed the pre-mixed powder into the extruder hopper at a constant rate.
-
The screws will convey, melt, and mix the material, ensuring thorough dispersion of the stabilizer.
-
-
Extrusion and Pelletizing: The molten, stabilized PVC compound is extruded through a die into strands, cooled in a water bath, and cut into pellets.
-
Further Processing: These pellets can then be used for subsequent processes like injection molding or profile extrusion to create final parts.
Caption: Workflow for incorporating this compound via melt blending.
3.3. Method C: Solution Casting for Homogeneous Dispersion Solution casting is a laboratory-scale technique used to produce thin polymer films with a uniform dispersion of an additive.[9][10] It is particularly useful when melt processing is not feasible or for creating films for analytical or biomedical applications.
Principle: The polymer and this compound are co-dissolved in a common volatile solvent.[11] This solution, or "dope," is then cast onto a flat substrate, and the solvent is slowly evaporated, leaving behind a solid film where the additive is molecularly or near-molecularly dispersed.[9][11]
Detailed Protocol (Example: Creating a Polylactic Acid (PLA) Film):
-
Polymer Dope Preparation:
-
Dissolve a known weight of PLA polymer in a suitable solvent (e.g., dichloromethane or chloroform) to achieve a desired concentration (e.g., 10% w/v).[9]
-
In a separate vial, dissolve the required amount of this compound in a small amount of the same solvent.
-
Add the stabilizer solution to the polymer solution and stir with a magnetic stirrer for several hours in a sealed container until both components are fully dissolved and the solution is homogeneous.
-
-
De-aeration: Place the solution in an ultrasonic bath for 10-15 minutes to remove any dissolved air bubbles, which can cause defects in the final film.[9]
-
Casting:
-
Place a clean, flat glass plate or a Teflon-coated dish in a level fume hood.
-
Pour the polymer solution evenly over the substrate. A doctor blade can be used to control the film thickness.[9]
-
-
Solvent Evaporation:
-
Cover the casting setup with a perforated lid to allow for slow, controlled solvent evaporation. Rapid evaporation can lead to a porous or uneven film surface.
-
Allow the solvent to evaporate completely. This may take 12-24 hours at room temperature. A low-temperature vacuum oven can accelerate the process.
-
-
Film Recovery: Once completely dry, carefully peel the polymer film from the substrate using a flat-edged tool. Store the film in a desiccator for further analysis.
Caption: Workflow for incorporating this compound via solution casting.
Validation and Characterization
Verifying the successful incorporation and assessing the impact of this compound is a critical step.
4.1. Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of the organotin compound or its reaction products. Look for characteristic Sn-O stretching bands (around 1028 cm⁻¹) if the compound has reacted within the matrix.[12] It can also be used to monitor the reduction of C=C double bonds in PVC, indicating successful stabilization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure. ¹¹⁹Sn NMR is a powerful, direct method to probe the chemical environment of the tin atom and confirm its presence and state within the polymer matrix.[12]
4.2. Thermal Analysis
-
Thermogravimetric Analysis (TGA): This is the primary method to evaluate the effectiveness of a heat stabilizer. A polymer containing this compound should exhibit an increased onset temperature of thermal degradation compared to the virgin polymer.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the effect of the additive on the polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
4.3. Leaching Assessment Protocol Due to the toxicity of organotins, assessing their potential to leach from the polymer matrix is crucial for many applications.[13][14][15]
-
Sample Preparation: Cut a known surface area and weight of the polymer composite.
-
Immersion: Immerse the sample in a defined volume of a relevant solvent (e.g., deionized water for food contact applications, or a saline buffer for biomedical applications).
-
Incubation: Store the samples at a controlled temperature (e.g., 20°C or an elevated temperature to simulate use conditions) for a set period (e.g., 24 hours, 7 days, 30 days).[13][15]
-
Analysis: At each time point, take an aliquot of the solvent (leachate). Analyze the concentration of tin using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Gas Chromatography (GC) after appropriate derivatization.
-
Quantification: Calculate the amount of leached organotin per unit surface area of the polymer.
Data Summary Table: Expected Outcomes
| Method | Characterization Technique | Expected Result for Successful Incorporation |
| In-Situ | DSC/TGA | Polymer exhibits expected thermal properties (Tm, Tg). |
| NMR / GPC | Confirmation of high molecular weight polymer formation. | |
| Melt Blending | TGA | Increased thermal degradation temperature of PVC. |
| Visual Inspection | Reduced discoloration of PVC after heat aging. | |
| Solution Casting | SEM/Microscopy | Homogeneous, defect-free film surface. |
| FTIR / ¹¹⁹Sn NMR | Presence of characteristic peaks for the organotin compound. | |
| All Methods | Leaching Test (ICP-MS) | Quantifiable (ideally low) levels of tin in the leachate. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Catalytic Activity (In-Situ) | - Insufficient catalyst concentration.- Presence of impurities (e.g., water) that poison the catalyst.- Reaction temperature too low. | - Increase catalyst loading incrementally.- Ensure all monomers and the reactor are scrupulously dry.- Verify and increase reaction temperature as per protocol. |
| Discoloration/Degradation (Melt Blending) | - Insufficient stabilizer concentration.- Processing temperature is too high.- Residence time in the extruder is too long. | - Increase stabilizer loading (e.g., from 1.0 to 1.5 phr).- Reduce the temperature profile of the extruder.- Increase the screw speed to reduce residence time. |
| Hazy or Defective Film (Solution Casting) | - Solvent evaporated too quickly.- Presence of air bubbles.- Incomplete dissolution of polymer or additive. | - Cover the casting dish to slow evaporation.- De-aerate the solution using an ultrasonic bath before casting.- Increase stirring time; gently warm the solution if permissible. |
| High Leaching Levels | - Poor compatibility between additive and polymer.- Phase separation of the additive.- Surface blooming of the additive. | - Consider using a different polymer grade or a compatibilizer.- Ensure processing conditions (e.g., shear in melt blending) are sufficient for good dispersion.- Anneal the polymer part below its Tg to reduce surface concentration. |
Conclusion
The incorporation of this compound into polymer matrices is a versatile strategy for catalysis and thermal stabilization. The selection of the appropriate method—in-situ polymerization, melt blending, or solution casting—is dictated by the intended application, the nature of the polymer, and the scale of production. For successful implementation, a thorough understanding of the underlying chemical mechanisms is essential, coupled with rigorous validation through thermal and spectroscopic analysis. Given the toxicological profile of organotin compounds, careful handling and diligent assessment of leaching are paramount to ensure the safe and effective use of these materials.
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Li, J., et al. (2025). Leaching of Organotin Compounds from Polyvinyl Chloride Pipe. ACS Figshare. Retrieved from [Link]
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Li, J., et al. (2025). Leaching of Organotin Compounds from Polyvinyl Chloride Pipe | Request PDF. ResearchGate. Retrieved from [Link]
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Al-Azzawi, O. A. M., et al. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. University of Babylon. Retrieved from [Link]
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Application Note: A Protocol for Butylchlorodihydroxytin-Catalyzed Esterification Reactions
Introduction
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, polymers, fragrances, and specialty chemicals.[1] While the reaction can proceed without a catalyst, it is often slow and reversible.[2] The choice of catalyst is therefore paramount to drive the reaction towards high yield and purity under manageable conditions. Organotin compounds, particularly monoalkyltin(IV) complexes like Butylchlorodihydroxytin (CAS: 13355-96-9), have emerged as highly efficient and versatile Lewis acid catalysts for these transformations.[3][4] They offer significant advantages over traditional Brønsted acids by being milder, which reduces the formation of unwanted side products, and highly effective even at low loading levels.[1][5]
This guide provides a comprehensive overview of the mechanism, a detailed experimental protocol, and field-proven insights for conducting esterification reactions using this compound. It is designed for researchers, chemists, and process development professionals seeking to optimize ester synthesis through robust and reliable catalytic methods.
CRITICAL SAFETY PROTOCOLS: Handling Organotin Compounds
Trustworthiness: Before any experimental work, it is imperative to understand and mitigate the risks associated with organotin compounds. These substances are toxic, and their biological activity varies depending on the number and nature of the organic groups attached to the tin atom.[6]
-
Routes of Exposure: Organotin compounds are toxic via inhalation, ingestion, and dermal contact.[6]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemically resistant gloves, a lab coat, and safety goggles or a face shield.
-
Spill & Waste Management: In the event of a spill, use an absorbent material to contain it, place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines. All glassware and equipment that comes into contact with the catalyst must be decontaminated or disposed of properly.
-
Emergency Procedures: In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes and remove contaminated clothing.[7] For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.
Catalytic Mechanism: The Lewis Acid Pathway
The catalytic efficacy of this compound in esterification reactions is rooted in its function as a Lewis acid.[6] The tin(IV) center possesses vacant d-orbitals, making it an effective electron pair acceptor. The catalytic cycle proceeds through the following key steps:
-
Activation of the Carboxylic Acid: The tin center coordinates to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The enhanced electrophilicity of the carbonyl carbon makes it highly susceptible to nucleophilic attack by an alcohol molecule.
-
Tetrahedral Intermediate Formation: The attack by the alcohol leads to the formation of a tetrahedral intermediate.
-
Water Elimination & Ester Formation: Subsequent proton transfer and the elimination of a water molecule result in the formation of the desired ester.
-
Catalyst Regeneration: The elimination of water regenerates the organotin catalyst, allowing it to enter another catalytic cycle.
Recent mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest that for mono-n-butyltin(IV) catalysts, the reaction proceeds through a mononuclear mechanism, where the breaking of the carbon-oxygen bond is the rate-determining step.[3]
Experimental Workflow Visualization
The following diagram outlines the logical flow of a typical this compound-catalyzed esterification experiment, from initial setup to final product analysis.
Caption: Workflow for this compound-Catalyzed Esterification.
General Application Protocol: Esterification of Benzoic Acid with Heptanol
This protocol provides a representative procedure adapted from studies on monoalkyltin catalysts.[1] It is designed to be a robust starting point for a wide range of substrates.
Materials & Reagents:
-
Benzoic Acid (Substrate)
-
Heptanol (Substrate, used in excess)
-
This compound (Catalyst, CAS 13355-96-9)
-
Toluene (Solvent, optional, for azeotropic water removal)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Potassium Fluoride (KF), 1M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen (N₂) gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (recommended for optimal water removal) or molecular sieves
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the three-necked flask with the magnetic stir bar, reflux condenser (topped with a nitrogen inlet), and a thermometer or stopper. If using azeotropic removal of water, insert a Dean-Stark trap between the flask and the condenser and pre-fill it with toluene. Ensure all glassware is thoroughly dried.
-
Charging Reactants: To the flask, add benzoic acid (e.g., 5 mmol, 1.0 eq) and heptanol (e.g., 50 mmol, 10.0 eq). Using the alcohol in large excess helps drive the reaction equilibrium towards the product. If applicable, add toluene (approx. 20-30 mL).
-
Causality Note: Using an excess of one reactant (typically the less expensive alcohol) is a key strategy to maximize the conversion of the limiting reactant according to Le Châtelier's principle.
-
-
Inert Atmosphere: Begin stirring the mixture and purge the system with nitrogen gas for 5-10 minutes to create an inert atmosphere. This prevents potential side reactions at high temperatures.
-
Catalyst Addition: Add this compound catalyst. A typical catalyst loading ranges from 0.01 to 1.0 mol% relative to the limiting carboxylic acid.[5] For this scale, 0.05 mmol (1 mol%) is a suitable starting point.
-
Reaction: Heat the mixture to the desired reaction temperature. Organotin-catalyzed esterifications are typically run at elevated temperatures, often between 150°C and 220°C.[4][8] The reaction should be refluxed vigorously, and if using a Dean-Stark trap, water will be observed collecting in the side arm.
-
Causality Note: The high temperature provides the necessary activation energy and facilitates the removal of water, another critical factor in pushing the equilibrium towards the ester product.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Saturated NaHCO₃ solution (to remove unreacted carboxylic acid).
-
Water.
-
-
Workup - Tin Removal: To remove the tin catalyst, wash the organic layer 2-3 times with a 1M aqueous solution of Potassium Fluoride (KF). Shake the separatory funnel for approximately 1 minute for each wash. A solid precipitate of butyltin fluorides may form at the interface, which can be removed by filtering the organic layer through a pad of Celite.
-
Causality Note: Fluoride ions have a high affinity for tin, forming insoluble organotin fluorides that can be easily separated from the organic phase containing the desired ester product.
-
-
Final Steps: Wash the organic layer with brine to remove residual water, then dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography to obtain the pure ester. Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, MS) and calculate the final yield.
Performance Data: Catalyst Screening
The choice of catalyst structure, even within the organotin family, can significantly impact reaction outcomes. The following table, adapted from data on mono-n-butyltin(IV) derivatives, illustrates the superior activity of these catalysts compared to inorganic tin compounds in a model esterification reaction.[1]
| Catalyst (1 mol%) | Carboxylic Acid | Alcohol | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) |
| n-Butylstannoic acid | Benzoic Acid | Heptanol | 150 | 6 | 99 | 99 |
| [n-BuSn(O)OAc]₆ | Benzoic Acid | Heptanol | 150 | 6 | 99 | 99 |
| n-BuSn(OBz)₃ | Benzoic Acid | Heptanol | 150 | 6 | 99 | 99 |
| SnCl₄·5H₂O | Benzoic Acid | Heptanol | 150 | 6 | 35 | 35 |
| SnO₂ | Benzoic Acid | Heptanol | 150 | 6 | 16 | 16 |
| No Catalyst | Benzoic Acid | Heptanol | 150 | 6 | 12 | 12 |
| Data adapted from Wolzak et al., Catal. Sci. Technol., 2021.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | Insufficient water removal; Low reaction temperature; Inactive catalyst. | Use a Dean-Stark trap; Increase reaction temperature; Use fresh catalyst and ensure anhydrous conditions. |
| Reaction Stalls | Equilibrium reached; Catalyst deactivation. | Ensure efficient water removal; Add a fresh portion of catalyst. |
| Product Decomposition | Reaction temperature is too high; Substrate sensitivity. | Lower the reaction temperature and extend the reaction time; Screen alternative milder catalysts if necessary. |
| Tin Residue in Product | Incomplete removal during workup. | Perform additional washes with 1M KF solution; Filter the organic phase through a pad of Celite after KF washes. |
Conclusion
This compound is a highly effective and robust catalyst for a wide range of esterification reactions. Its mechanism as a Lewis acid allows for the efficient activation of carboxylic acids under relatively mild, non-acidic conditions compared to traditional Brønsted acid catalysts. By following the detailed protocol and safety guidelines presented in this note, researchers can achieve high yields of desired esters while ensuring operational safety and product purity. The key to success lies in the careful control of reaction parameters, particularly temperature and the diligent removal of water, to drive the reaction equilibrium to completion.
References
- BenchChem. (2025).
-
Wolzak, L. A., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology. [Link]
-
Wolzak, L. A., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. RSC Publishing. [Link]
- Davies, A. G., & Smith, P. J. (1992). Mono-organotin(IV) compounds as esterification and transesterification catalysts. Coordination Chemistry Reviews.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Transesterification Excellence: The Role of Butyltin Chloride Dihydroxide. [Link]
-
Amine Catalysts. (2021). butyltin chloride dihydroxide. [Link]
- Atochem North America, Inc. (1991). Polyester compositions and organotin esterification catalysts therefor.
- Atochem North America, Inc. (1991). Use of organotin esterification catalysts for reducing extractability.
-
Atochem North America, Inc. (1991). Polyester compositions and organotin esterification catalysts therefor. European Patent Office (EP 0419254 A2). [Link]
-
Der Pharma Chemica. (Date not available). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. [Link]
- BenchChem. (2025). Safety and handling precautions for organotin compounds.
-
Chemguide. (Date not available). esterification - alcohols and carboxylic acids. [Link]
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- 3. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: The Use of Butylchlorodihydroxytin as a High-Efficiency Catalyst in Saturated Polyester Resin Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of Butylchlorodihydroxytin as a catalyst in the synthesis of saturated polyester resins. Saturated polyesters are a cornerstone of the high-performance coatings, adhesives, and composites industries, prized for their durability, flexibility, and resistance. The choice of catalyst is paramount in controlling the synthesis process, dictating reaction kinetics, and defining the final properties of the resin. This guide elucidates the mechanistic advantages of this compound, offers a detailed, field-proven experimental protocol, and provides essential data for process optimization and safety.
The Catalyst: Understanding this compound
This compound (CAS No. 13355-96-9) is an organotin (IV) compound that has demonstrated exceptional efficacy as a catalyst for esterification and polycondensation reactions.[1][2] Unlike traditional strong acid catalysts, it operates at high temperatures with high selectivity, minimizing undesirable side reactions and improving the quality of the final polymer.
Key Advantages:
-
Accelerated Reaction Kinetics: Significantly reduces the time required for esterification and polycondensation compared to uncatalyzed reactions or other catalyst systems.[3][4]
-
Improved Product Quality: The high selectivity of organotin catalysts minimizes side reactions, leading to resins with better color, lower odor, and fewer by-products.[5]
-
Simplified Processing: In many formulations, the catalyst residue does not require neutralization or removal, streamlining the post-reaction workflow.[5][6]
-
Reduced Corrosion: Being less acidic than catalysts like p-toluenesulfonic acid, it mitigates corrosion of stainless steel reactors and equipment.[5]
Physicochemical Properties
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C4H11ClO2Sn | [2] |
| Appearance | White solid powder | [2][6] |
| Melting Point | 150 °C (decomposes) | [2] |
| Boiling Point | 243.2 °C at 760 mmHg | [2] |
| Solubility | Low in water (1.03 mg/L at 20°C); reacts with hot alcohols and carboxylic acids to form soluble active species. | [2] |
| Storage | Store below +30°C in a dry, well-ventilated place. | [2] |
Proposed Mechanism of Catalysis
The catalytic activity of monoalkyltin(IV) compounds in esterification is attributed to their function as versatile Lewis acids.[7] While the detailed cycle for this compound specifically is complex, a generally accepted mechanism involves the following key interactions:
-
Activation: The tin center coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Amphoteric Nature: The catalyst can also act as a Brønsted base, deprotonating the alcohol's hydroxyl group, making it a more potent nucleophile.[7]
-
Facilitated Attack: This dual activation facilitates the nucleophilic attack of the alcohol on the activated carbonyl carbon, forming the tetrahedral intermediate.
-
Catalyst Regeneration: The elimination of a water molecule leads to the formation of the ester bond and regeneration of the active catalyst species. The butyl group is considered essential for stabilizing the coordination sphere of the tin atom throughout this cycle.[7]
Caption: Figure 1: Proposed Catalytic Cycle for Esterification.
Saturated Polyester Resin Synthesis: Workflow Overview
The synthesis of saturated polyester resin is a polycondensation reaction where diols and diacids (or their anhydrides) are reacted at high temperatures to form ester linkages, releasing water as a byproduct.[8][9] The process must be carefully controlled to achieve the desired molecular weight, viscosity, and acid number.
The overall workflow can be broken down into five critical stages:
Sources
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- 7. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
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- 9. haisongtech.com [haisongtech.com]
Application Note & Protocol: A Comprehensive Guide to Evaluating the Catalytic Activity of Butylchlorodihydroxytin in Esterification Reactions
Abstract: Butylchlorodihydroxytin (CAS 13355-96-9), a mono-organotin compound, is recognized for its efficacy as a catalyst in polymerization and esterification reactions, particularly at elevated temperatures.[1][2][3] Its industrial relevance is notable in the synthesis of saturated and unsaturated polyester resins used for powder coatings, gel coats, and engineering plastics.[2][3] This document provides a detailed methodological framework for researchers, chemists, and process development scientists to accurately assess the catalytic performance of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental design. The core of this guide is a detailed protocol for a model esterification reaction, complete with analytical procedures, data interpretation, and safety mandates.
Foundational Principles: Mechanism of Catalysis
The catalytic prowess of this compound, like many organotin compounds, is rooted in its function as a potent Lewis acid.[4][5] The tin(IV) center possesses vacant 5d orbitals, allowing it to expand its coordination sphere beyond four.[6] This characteristic is central to its catalytic cycle in esterification.
A crucial, field-proven insight is that this compound is often a catalyst precursor. As a solid, it typically dissolves upon heating in the presence of reactants like alcohols or carboxylic acids, forming the true, soluble catalytic species in situ.[2][7] The catalytic cycle is generally understood to proceed via the following pathway:
-
Lewis Acid Activation: The electron-deficient tin center coordinates to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The activated carbonyl carbon is now highly susceptible to nucleophilic attack by an alcohol molecule, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule and the formation of the ester product.
-
Catalyst Regeneration: The release of the ester product regenerates the organotin species, allowing it to re-enter the catalytic cycle.
Caption: Lewis acid-mediated catalytic cycle for esterification.
Mandatory Safety Protocols: Handling Organotin Compounds
Trustworthiness in science begins with safety. Organotin compounds are toxic and require strict handling protocols to prevent exposure. The toxicity varies based on the number and type of organic substituents, with the general order being triorganotins > diorganotins > monoorganotins.[8] While this compound is a mono-organotin, it must be treated with significant caution.
-
Hazard Profile: Harmful by inhalation, in contact with skin, and if swallowed. Causes irritation to the eyes, respiratory system, and skin.[9]
-
Engineering Controls: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves before use and change them immediately if contamination is suspected.[10]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.
-
Lab Coat: A flame-retardant or 100% cotton lab coat must be worn and kept buttoned.[11]
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand), place in a sealed, labeled container, and dispose of as hazardous waste.[13]
-
-
Waste Disposal: All organotin-contaminated waste, including reaction residues, used sample vials, and contaminated PPE, must be collected in a clearly labeled, sealed hazardous waste container for disposal by certified personnel.[14] Do not mix with other waste streams.
Experimental Design and Protocol
This section details a complete workflow for testing the catalytic activity of this compound in a model esterification reaction between benzoic acid and 1-heptanol. This system is chosen for its relatively low volatility reactants and products, simplifying handling and analysis.
Materials and Equipment
| Category | Item | Specifications |
| Reactants | Benzoic Acid | ≥99.5% purity |
| 1-Heptanol | ≥99% purity | |
| Dodecane (Internal Standard) | ≥99% purity, anhydrous | |
| Toluene | Anhydrous, ≥99.8% | |
| Catalyst | This compound | As supplied, CAS 13355-96-9 |
| Equipment | Three-neck round-bottom flask | 250 mL, with appropriate ground glass joints |
| Overhead mechanical stirrer | With PTFE paddle and vapor seal | |
| Heating mantle with controller | ||
| Dean-Stark trap & Condenser | ||
| Thermocouple & digital reader | ||
| Gas-tight syringes | For sampling | |
| Inert gas supply | Nitrogen or Argon with bubbler | |
| Analytical | Gas Chromatograph (GC) | With Flame Ionization Detector (FID) |
| GC Column | e.g., Agilent DB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent | |
| Autosampler vials | 2 mL, with septa caps |
General Experimental Workflow
The experimental setup is designed for controlled heating, efficient mixing, and continuous removal of the water byproduct to drive the reaction equilibrium towards the product side.[15]
Caption: Diagram of the experimental setup for catalytic esterification.
Step-by-Step Protocol
-
Reactor Assembly: Assemble the flame-dried three-neck flask with the overhead stirrer, Dean-Stark trap topped with a condenser, and a septum-sealed adapter for the thermocouple and sampling. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge Reactants: To the flask, add benzoic acid (e.g., 0.1 mol), 1-heptanol (e.g., 0.5 mol, 5 equivalents to drive equilibrium), toluene (to fill the Dean-Stark trap and act as an azeotropic agent), and the internal standard, dodecane (e.g., 0.01 mol).
-
Pre-heating and Initial Sample (t=0): Begin stirring and heat the mixture to the desired reaction temperature (e.g., 140 °C). Once the temperature is stable, use a gas-tight syringe to withdraw an initial sample (~0.1 mL). This is your t=0 reference point.
-
Catalyst Addition: Carefully weigh the this compound (e.g., 0.1 to 1.0 mol% relative to the limiting reactant, benzoic acid) and add it to the hot reaction mixture. Caution: Add the solid catalyst carefully to avoid splashing. Start the timer immediately.
-
Reaction Monitoring:
-
Observe the Dean-Stark trap for the collection of water, confirming the reaction is proceeding.
-
At predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180, 240 min), withdraw ~0.1 mL aliquots from the reaction mixture using a clean, dry syringe.
-
-
Sample Preparation: Immediately quench each aliquot by injecting it into a labeled 2 mL GC vial containing ~1.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to dilute the sample and stop the reaction.
Analytical Methodology and Data Processing
Accurate quantification of reactants and products is essential for evaluating catalyst performance. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a reliable and widely used technique for this purpose.[16]
Gas Chromatography (GC) Method
-
Instrument: GC-FID system.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating the reactants and products.
-
Injection: 1 µL injection volume, split ratio 50:1.
-
Temperatures: Injector at 250 °C, Detector at 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Data Analysis and Performance Metrics
The use of an internal standard (dodecane) is critical for accurate quantification, as it corrects for variations in injection volume.
-
Calibration: First, create a calibration curve for the limiting reactant (benzoic acid) and the product (heptyl benzoate) against the internal standard to determine their respective response factors (RF).
-
Calculation of Conversion: The conversion of the limiting reactant (benzoic acid) at any time point t is calculated as follows: Conversion (%) = [1 - (Area_Acid(t) / Area_IS(t)) / (Area_Acid(0) / Area_IS(0))] * 100 Where:
-
Area_Acid(t) is the peak area of benzoic acid at time t.
-
Area_IS(t) is the peak area of the internal standard at time t.
-
Area_Acid(0) and Area_IS(0) are the respective areas at t=0.
-
-
Catalyst Performance Metrics:
-
Turnover Number (TON): Moles of product formed per mole of catalyst. TON = (moles of benzoic acid converted) / (moles of catalyst added)
-
Turnover Frequency (TOF): A measure of catalyst activity per unit time, typically calculated from the initial linear portion of the conversion vs. time plot. TOF (h⁻¹) = (moles of product formed) / (moles of catalyst * time in hours)
-
Data Presentation and Interpretation
Organizing the results in a clear, tabular format is essential for comparison and reporting.
Table 1: Sample Data for Catalytic Run at 140 °C
| Time (min) | Benzoic Acid Area | Dodecane (IS) Area | Conversion (%) |
| 0 | 5,000,000 | 2,500,000 | 0.0 |
| 15 | 4,250,000 | 2,510,000 | 15.3 |
| 30 | 3,600,000 | 2,490,000 | 28.1 |
| 60 | 2,550,000 | 2,500,000 | 49.0 |
| 120 | 1,200,000 | 2,480,000 | 75.9 |
| 240 | 450,000 | 2,520,000 | 91.1 |
By plotting Conversion (%) vs. Time (min), one can visualize the reaction kinetics. The initial slope of this curve is indicative of the catalyst's initial activity. Comparing these plots at different catalyst loadings or temperatures provides a direct measure of their impact on reaction efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient temperature.[17] 2. Inactive or degraded catalyst. 3. Presence of water in reactants/solvents. | 1. Verify thermocouple accuracy and increase temperature (esterification is often run at >140 °C).[2] 2. Use a fresh batch of catalyst. 3. Use anhydrous grade solvents and dry reactants. |
| Reaction Stalls | 1. Reversible reaction reaching equilibrium.[18] 2. Catalyst deactivation. | 1. Ensure the Dean-Stark trap is functioning correctly to remove water. Increase the excess of alcohol. 2. Consider catalyst stability at the reaction temperature; may require higher loading. |
| Poor GC Resolution | 1. Inappropriate GC column or temperature program. 2. Column degradation. | 1. Optimize the GC oven temperature ramp. 2. Trim the first few cm of the column or replace it. |
| Inconsistent Results | 1. Inaccurate sampling technique. 2. Leaks in the reaction setup. 3. Non-homogenous reaction mixture. | 1. Use a consistent method for taking and quenching samples. 2. Check all seals and joints. 3. Ensure stirring speed is adequate to keep the mixture well-agitated. |
References
-
Gelest, Inc. Introduction to Organotin Chemistry - and Applications. [Link]
-
Lupine Publishers. A Review of Organotin Compounds: Chemistry and Applications. [Link]
-
ACS Publications. Direct Hydrolysis of Hydrated Organotin Cations. [Link]
-
TIB Chemicals. Butyltin catalysts – Our products. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Chemistry and Applications of Organotin(IV) Complexes. [Link]
-
Del Valle Lab. Standard Operating Procedures. [Link]
-
CDC Stacks. ORGANOTIN COMPOUNDS. [Link]
-
Wikipedia. Dibutyltin oxide. [Link]
-
National Academies Press. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]
-
University of Babylon Private CDN. A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]
-
ResearchGate. Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. [Link]
-
Wikipedia. Organotin chemistry. [Link]
-
Royal Society of Chemistry. Catalysis Science & Technology. [Link]
-
University of Groningen. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. [Link]
-
LookChem. This compound. [Link]
-
Taylor & Francis Online. Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. [Link]
- Google Patents.
-
ChemBK. This compound. [Link]
-
BNT Chemicals. Dibutyltin bis-Acetylacetonate. [Link]
-
MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
PubMed. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. [Link]
-
Royal Society of Chemistry. Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. [Link]
-
Spectroscopy Europe/World. Esterification monitoring using X-Pulse: calculation of activation parameters. [Link]
-
Royal Society of Chemistry. Catalytic activity of some bifunctional compounds on the hydrolysis of a nitrile group; a new effective method for hydrolysis of α-aminophenylacetonitrile to phenylglycinamide. [Link]
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Application Note & Protocol: Quantitative Analysis of Butylchlorodihydroxytin in Polymeric Matrices
Abstract
This document provides a comprehensive guide to the analytical methods for the quantification of Butylchlorodihydroxytin in various polymer matrices. This compound, an organotin compound, is utilized as a catalyst and stabilizer in the synthesis of polymers.[1] Due to the toxicological concerns associated with organotin compounds, even at low concentrations, robust and sensitive analytical methods are imperative for quality control and regulatory compliance.[2][3] This application note details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It is intended for researchers, scientists, and professionals in drug development and polymer science, offering detailed, step-by-step protocols, explanations of experimental choices, and validation parameters.
Introduction: The Analytical Imperative for this compound
This compound belongs to the family of organotin compounds, which are widely used as additives in plastic materials like polyvinyl chloride (PVC) for thermal stabilization.[4][5][6] While effective in their industrial application, organotin compounds are recognized for their potential toxicity and environmental persistence.[2] this compound and its related compounds can exhibit adverse health effects, including skin irritation, eye damage, and respiratory irritation.[2][7] Consequently, regulatory bodies have established stringent limits on the migration of these substances from consumer products, such as food packaging and toys.[4][8]
Accurate quantification of this compound in polymers is therefore critical to ensure product safety, meet regulatory standards, and understand the potential for leaching into the environment or consumer products. The analytical challenge lies in the complex polymer matrix, which can interfere with the extraction and detection of the target analyte. This guide provides validated methodologies to overcome these challenges, ensuring both sensitivity and specificity.
Foundational Analytical Strategies: GC-MS and LC-MS/MS
The choice of analytical technique for organotin compounds is primarily driven by the analyte's volatility and the complexity of the sample matrix. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the most powerful and widely adopted techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust method for organotin analysis.[9] However, due to the low volatility of this compound, a derivatization step is mandatory to convert it into a more volatile form suitable for GC analysis.[9][10] Common derivatization agents include sodium tetraethylborate (NaBEt4) and Grignard reagents.[11][12][13] GC-MS offers excellent separation efficiency and sensitive detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique has gained prominence as it often allows for the direct analysis of less volatile organotin compounds without the need for derivatization, thereby simplifying sample preparation and reducing analysis time.[9] LC-MS/MS provides high selectivity and sensitivity, making it particularly suitable for complex matrices where co-extracted interferences can be a significant issue.[9]
This application note will detail protocols for both GC-MS (with derivatization) and LC-MS/MS, allowing laboratories to select the method that best fits their instrumentation and specific application needs.
Protocol 1: Quantification of this compound by GC-MS with Derivatization
This protocol is based on the principle of solvent extraction of this compound from the polymer, followed by derivatization to an ethylated form, and subsequent analysis by GC-MS. This method is highly sensitive and specific, leveraging the separation power of GC and the confirmatory capabilities of MS.
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Materials and Reagents
-
Solvents: Tetrahydrofuran (THF), n-Hexane (pesticide grade), Methanol (HPLC grade).
-
Reagents: Hydrochloric acid (HCl, 6 M), Sodium acetate buffer (0.2 M, pH 4.5), Sodium tetraethylborate (NaBEt4, 2% w/v in water, freshly prepared), Anhydrous sodium sulfate.
-
Standards: this compound analytical standard, Internal Standard (e.g., Tripropyltin chloride).
-
Equipment: Analytical balance, Vortex mixer, Centrifuge, Gas Chromatograph with Mass Spectrometer (GC-MS).
Step-by-Step Protocol
-
Sample Preparation:
-
Derivatization:
-
Extraction:
-
Add 5 mL of n-hexane to the vial for liquid-liquid extraction of the derivatized analyte.
-
Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final hexane extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C.
-
Oven Program: Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for ethylated this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound that have undergone the same extraction and derivatization procedure.
-
Use an internal standard (e.g., Tripropyltin chloride) to correct for variations in extraction efficiency and injection volume.
-
Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.995 | [8][15] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | [8] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/kg | [11][14] |
| Recovery | 85 - 110% | [11][14] |
| Precision (RSD) | < 15% | [15] |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol offers a more direct approach, eliminating the need for derivatization. It relies on the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound in complex polymer extracts.
Experimental Workflow
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- 15. agilent.com [agilent.com]
Application Notes & Protocols: The Role of Butylchlorodihydroxytin in the Synthesis of Organotin-Substituted Products
Abstract
Butylchlorodihydroxytin, a key organotin compound, serves as a highly versatile and efficient precursor and catalyst in various synthetic applications. Formed from the controlled hydrolysis of butyltin trichloride, its unique reactivity profile makes it indispensable for producing a wide array of organotin-substituted products, ranging from industrial polymers to novel coordination complexes. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound. It details its physicochemical properties, safety protocols, and step-by-step methodologies for its use as both a catalyst in esterification and polycondensation reactions and as a foundational precursor for the synthesis of complex organotin compounds. The protocols are designed to be self-validating, with explanations grounded in established reaction mechanisms to ensure both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: Understanding this compound
This compound (CAS: 13355-96-9), also known as Butyltin chloride dihydroxide, is an organotin compound characterized by a tin(IV) center bonded to one butyl group, one chlorine atom, and two hydroxyl groups.[1][2] It is typically a white, amorphous, and hydrolytically stable solid.[3] Its primary route of synthesis is the partial hydrolysis of monobutyltin trichloride (MBTC).[4][5] This process is complex and can lead to various intermediates, including dimeric structures, before yielding the target compound.[6][7]
The utility of this compound stems from its dual functionality. The hydroxyl groups can participate in condensation reactions, making it an excellent precursor for larger, substituted organotin structures. Concurrently, it is a highly effective non-acidic catalyst for esterification and polymerization, becoming active upon reaction with alcohols or carboxylic acids at elevated temperatures.[8][9] This guide will explore these two primary applications with detailed protocols and mechanistic insights.
Physicochemical & Safety Data
Before proceeding with any experimental work, it is crucial to be familiar with the properties and hazards of this compound.
| Property | Value | Reference |
| CAS Number | 13355-96-9 | [2][10] |
| Molecular Formula | C₄H₁₁ClO₂Sn or CH₃(CH₂)₃Sn(OH)₂Cl | [1][9] |
| Molecular Weight | ~247.31 g/mol | [8][10] |
| Appearance | White powder/solid | [9] |
| Melting Point | 150 °C (decomposes) | [2][3] |
| Solubility | Low solubility in water (1.03 mg/L at 20°C). Dissolves upon reaction with hot alcohols or carboxylic acids. | [3] |
| Storage | Store below +30°C in a cool, dry, well-ventilated area away from heat and oxidizing agents. | [3][9] |
Mandatory Safety Protocols
This compound presents several hazards that necessitate strict adherence to safety protocols.[10]
-
Hazard Identification : Harmful if swallowed or in contact with skin.[10] Causes skin irritation and potentially serious eye damage.[10][11]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[11]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[11] Avoid contact with skin and eyes.[11]
-
First Aid :
-
Skin Contact : Wash off immediately with soap and plenty of water. Consult a physician.[11]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[11]
-
A complete Material Safety Data Sheet (MSDS) should always be consulted before use.[9]
Application I: Catalyst for Esterification & Polycondensation
This compound is a premier catalyst for synthesizing saturated and unsaturated polyester resins, particularly those used in powder coatings, gel coats, and PBT engineering resins.[3][8][9] Its key advantage is its non-acidic nature, which minimizes side reactions.
Mechanistic Insight: The Causality of Catalysis
The catalytic activity of this compound is not immediate. As a solid, it must first be converted into a soluble, active species. This is achieved in situ by heating the compound with the reactant alcohols or carboxylic acids.[3][9] The hydroxyl groups on the tin atom react with the substrate, creating a more complex, soluble organotin species that can effectively coordinate with the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. This process typically occurs at temperatures between 200-230°C.[3]
General Protocol: Bulk Polyester Synthesis
This protocol describes a general procedure for the synthesis of a polyester resin using this compound as a catalyst. Reactant ratios should be adjusted based on the desired polymer properties.
Materials:
-
Diacid (e.g., Terephthalic Acid)
-
Diol (e.g., Ethylene Glycol)
-
This compound (Catalyst)
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation column/condenser.
Procedure:
-
Vessel Preparation : Ensure the reaction vessel is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Charging Reactants : Charge the diacid and diol into the reaction vessel. A typical molar excess of the diol is used to compensate for losses during distillation.
-
Catalyst Addition : Add this compound. A typical catalyst loading is 0.05-0.2% by weight of the final polymer.
-
Esterification Stage :
-
Begin slow heating of the mixture under a gentle nitrogen purge with continuous stirring.
-
The this compound will dissolve and react as the temperature rises.[9]
-
Increase the temperature to the target range of 200-230°C.[3] Water, the byproduct of esterification, will begin to distill off.
-
Maintain this temperature until the rate of water distillation slows significantly, typically monitored by the acid value of the mixture. This stage can take several hours.
-
-
Polycondensation Stage :
-
Once the esterification is largely complete, gradually apply a vacuum to the system to remove the excess diol and drive the polymerization reaction forward.
-
Simultaneously, the temperature may be increased slightly (e.g., to 230-250°C) to maintain a molten state as the molecular weight of the polymer increases.
-
Monitor the reaction progress by measuring the torque on the mechanical stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.
-
-
Termination & Extrusion :
-
Once the desired viscosity is reached, break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and cool it (e.g., in a water bath) before pelletizing.
-
Experimental Workflow Diagram
Caption: Workflow for polyester synthesis using this compound.
Application II: Precursor for Organotin-Substituted Complexes
Beyond catalysis, this compound is a valuable starting material for synthesizing novel organotin compounds, such as those incorporating Schiff base ligands.[12] These complexes are of interest for their potential biological activities and applications in materials science.[13][14]
Mechanistic Insight: Condensation with Active Hydrogens
In this application, the hydroxyl groups of this compound are the reactive sites. They undergo a condensation reaction with molecules containing active hydrogen atoms, such as the hydroxyl groups of Schiff bases or other ligands. The reaction is typically driven to completion by the removal of the water byproduct, often using a Dean-Stark apparatus. This results in the formation of a stable Sn-O bond, covalently linking the butyltin moiety to the organic ligand.
Protocol: Synthesis of a Bimetallic Organotin(IV) Schiff Base Complex
This protocol is adapted from the literature for the synthesis of a homobimetallic organotin(IV) complex.[12] It demonstrates the use of this compound as a precursor.
Materials:
-
N¹′,N⁶′-bis(2-hydroxybenzylidene) adipodihydrazide (Schiff base ligand)
-
This compound
-
Dry Toluene
-
Chloroform
-
n-Hexane
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark apparatus.
Procedure:
-
Reagent Preparation : Dissolve the Schiff base ligand (0.57 g, 1.5 mmol) in 100 mL of dry toluene in the reaction flask.[12]
-
Precursor Addition : Add this compound (0.73 g, 3.0 mmol) to the flask. The molar ratio of ligand to the organotin precursor is 1:2.[12]
-
Reaction Setup : Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reflux and Water Removal :
-
Heat the mixture to reflux with vigorous stirring. Toluene will carry the water byproduct azeotropically into the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This process typically takes several hours.
-
-
Solvent Removal : After cooling to room temperature, remove the toluene solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.[12]
-
Purification by Recrystallization :
-
Dissolve the crude solid in a minimal amount of hot chloroform.
-
Add n-hexane dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystal formation.
-
Collect the purified solid product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.[12]
-
Reaction Data Summary
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| Schiff Base Ligand | ~382.4 | 0.57 | 1.5 | 1 |
| This compound | ~247.3 | 0.73 | 3.0 | 2 |
| Product | Yield | Melting Point | ||
| Organotin Complex | 75% | 130–132 °C | ||
| Data adapted from Shujah et al., 2013 & 2014.[12] |
Reaction Scheme Diagram
Caption: Synthesis of a bimetallic organotin complex via condensation.
Conclusion
This compound is a foundational reagent in modern organotin chemistry. Its utility as a robust, non-acidic catalyst for polymerization and its function as a modifiable precursor for complex synthesis demonstrate its versatility. The protocols outlined herein provide a framework for leveraging its properties in both industrial and research settings. By understanding the causality behind the reaction conditions—such as the in situ activation for catalysis and the necessity of water removal for condensation—researchers can effectively and safely utilize this compound to develop a new generation of organotin-substituted materials and molecules.
References
-
Butyltin trichloride | C4H9Cl3Sn | CID 14236. PubChem, National Center for Biotechnology Information. [Link]
-
Butylchlorotin dihydroxide | C4H13ClO2Sn | CID 83368. PubChem, National Center for Biotechnology Information. [Link]
- Luijten, J. G. A., & van der Kerk, G. J. M. (1961). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Journal of Applied Chemistry.
-
Butyltin chloride dihydroxide | CAS: 13355-96-9 | ViaCat 4101. Vesta Chemicals bv. [Link]
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Zhang, Y., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. RSC Advances. [Link]
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This compound. LookChem. [Link]
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New application of fluorescent organotin compounds derived from Schiff bases: synthesis, X-ray structures, photophysical properties, cytotoxicity and fluorescent bioimaging. (2016). Journal of Materials Chemistry B, Royal Society of Chemistry. [Link]
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Butyltin chloride dihydroxide | EVISA's Materials Database. Speciation.net. [Link]
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Zacconi, F. C., et al. (2015). Synthesis of Organotin Substituted Tricyclic Macrodiolides. Journal of the Brazilian Chemical Society. [Link]
- Preparation of butyltin chlorides. (1951).
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Kamaludin, N. F., et al. (2016). Synthesis, characterization and crystal structure of organotin(IV) N-butyl-N-phenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines. PubMed. [Link]
-
n-Butyltrichlorotin | C4H9Cl3Sn | CID 11196789. PubChem, National Center for Biotechnology Information. [Link]
-
Tabassum, S., et al. (2021). New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. PubMed Central, National Institutes of Health. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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A Review of Organotin Compounds: Chemistry and Applications. (2018). IntechOpen. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Zhang, Y., et al. (2023). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Reactions and Mechanisms. Master Organic Chemistry. [Link]
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Reaction Mechanism: Structure and Reactivity. Dalal Institute. [Link]
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Chemical Reactivity. Michigan State University Chemistry. [Link]
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Chapter 6 Chemical Reactivity and Mechanisms Lesson 1. (2020). YouTube. [Link]
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t-BUTYL HYPOCHLORITE. Organic Syntheses. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central, National Institutes of Health. [Link]
-
Click chemistry in drug development recent trends and application. (2025). RJPT. [Link]
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Application Notes and Protocols for the Use of Organotin Catalysts in Bioplastic Synthesis, with a Focus on Butylchlorodihydroxytin
I. Introduction: The Catalytic Challenge in Bioplastic Synthesis
The transition towards a sustainable future has placed biodegradable polymers, or bioplastics, at the forefront of materials science. Polyesters such as Polylactic Acid (PLA) and Polycaprolactone (PCL) are particularly prominent due to their derivation from renewable resources and their biocompatibility, making them suitable for applications ranging from food packaging to biomedical devices.[1][2] The most efficient and controlled method for producing high-molecular-weight versions of these polymers is through the Ring-Opening Polymerization (ROP) of their respective cyclic ester monomers (e.g., lactide for PLA, ε-caprolactone for PCL).[3][4]
The success of ROP is critically dependent on the choice of catalyst. An effective catalyst must offer rapid polymerization rates, precise control over the polymer's molecular weight and architecture, and minimal side reactions.[5] For decades, organotin compounds have been a cornerstone in this field, valued for their high efficiency.[6][7] Among the vast family of organotin catalysts, compounds like tin(II) octoate (stannous octoate) are widely used industrially.[8][9] This guide delves into the application of organotin catalysts, with a specific focus on the less-characterized but potentially valuable catalyst, Butylchlorodihydroxytin (CAS 13355-96-9).[10] We will explore the mechanistic underpinnings of organotin-catalyzed ROP, provide a detailed experimental protocol adaptable for catalysts of this class, and address the critical health and environmental considerations associated with their use.
II. The Mechanism of Organotin-Catalyzed Ring-Opening Polymerization
Organotin compounds typically catalyze the ROP of cyclic esters via a coordination-insertion mechanism . This pathway is favored as it allows for a "living" polymerization, providing excellent control over the final polymer's properties.[6][11] The process can be visualized as a series of coordinated steps involving the catalyst, the monomer, and a co-initiator (often an alcohol).
The generally accepted mechanism proceeds as follows:
-
Initiator Formation: The organotin catalyst first reacts with a co-initiator, such as an alcohol (R-OH), to form a tin alkoxide species. This is the active initiating species for the polymerization.
-
Monomer Coordination: A cyclic ester monomer (e.g., lactide) coordinates to the tin center of the tin alkoxide. This coordination polarizes the carbonyl group of the monomer, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack & Ring-Opening: The alkoxide group on the tin atom performs a nucleophilic attack on the activated carbonyl carbon of the monomer. This leads to the cleavage of the acyl-oxygen bond in the cyclic ester, effectively opening the ring.
-
Chain Propagation: The newly opened monomer now forms a new, longer alkoxide group attached to the tin center. This new species can then coordinate with and open another monomer molecule, propagating the polymer chain. This cycle repeats, extending the polymer chain with each monomer addition.
Caption: Figure 1: Coordination-Insertion Mechanism for ROP.
III. Focus on this compound: Structure and Hypothesis
This compound is an organotin compound noted for its catalytic potential in polymer synthesis.[10] Its structure, containing a butyl group, a chlorine atom, and two hydroxyl groups attached to the tin center, distinguishes it from more common catalysts like tin(II) octoate.
Structural Features and Their Potential Implications:
-
Butyl Group (C₄H₉): This alkyl group primarily influences the catalyst's solubility in organic solvents and monomers, which is a critical factor for achieving a homogeneous reaction medium.
-
Chloro Group (Cl): The electron-withdrawing nature of the chlorine atom can increase the Lewis acidity of the tin center. This may enhance its ability to coordinate with and activate the monomer, potentially leading to faster polymerization rates.
-
Dihydroxy Groups (-OH): The two hydroxyl groups are particularly interesting. They could potentially act as internal co-initiators, allowing the polymerization to proceed even in the absence of an external alcohol. This could simplify the reaction setup and directly incorporate the catalyst's structural elements into the polymer chain ends. However, their presence may also lead to broader molecular weight distributions if their initiation efficiency differs from that of the primary alcohol initiator.
Hypothesis for Catalytic Behavior: It is hypothesized that this compound can function as an effective ROP catalyst. Its performance will likely be a balance between the enhanced Lewis acidity from the chloro group and the initiating capability of the hydroxyl groups. Researchers should anticipate that optimization of the catalyst-to-initiator ratio may be more nuanced compared to catalysts lacking internal initiating sites.
IV. Critical Safety and Environmental Considerations
A significant and non-negotiable aspect of working with organotin compounds is their inherent toxicity. While their catalytic efficiency is high, their potential for environmental persistence and biological harm necessitates stringent safety protocols and a careful evaluation of their use.
-
Toxicity: Many organotin compounds, particularly tributyltin and triphenyltin derivatives, are known to be potent endocrine disruptors and immunotoxins.[12][13] They can be harmful to aquatic life even at very low concentrations and can bioaccumulate in the food chain.[14] Human exposure can lead to skin and eye irritation, and more severe systemic effects have been documented.[15][16] While the specific toxicity profile of this compound is not as extensively documented in public literature, it must be handled with the same high level of caution as other members of its chemical class.
-
Environmental Persistence: Some organotins can persist in sediments for many years.[12] Although tetra-substituted organotins are less toxic, they can degrade into more toxic tri-substituted forms in the environment.[12]
-
Regulatory Scrutiny: Due to these concerns, the use of certain organotin compounds is restricted by international regulations.[12][17] Researchers must be aware of and comply with all local and institutional regulations regarding the purchase, handling, and disposal of these chemicals.
Self-Validating System for Safety: Every protocol involving organotins must be a self-validating system. This means that before any experiment, a full risk assessment must be conducted, appropriate personal protective equipment (PPE) must be selected (e.g., impermeable gloves, safety goggles, lab coat), and all manipulations must be performed within a certified chemical fume hood. A detailed waste disposal plan, compliant with institutional guidelines for heavy metal and organometallic waste, must be in place before the synthesis begins.
V. Application Protocol: Synthesis of Poly(L-Lactide) (PLA)
This protocol provides a generalized procedure for the ring-opening polymerization of L-lactide using an organotin catalyst. It is designed as a robust starting point for researchers, with specific notes on adapting it for this compound.
1. Materials and Equipment
-
Monomer: High-purity L-lactide
-
Catalyst: this compound (or other organotin catalyst, e.g., tin(II) octoate)
-
Initiator: Benzyl alcohol (or other dry alcohol)
-
Solvent: Anhydrous toluene (or bulk/melt polymerization)
-
Purification: Dichloromethane (DCM), cold methanol
-
Equipment: Schlenk line or glovebox, oven-dried glassware, magnetic stirrer/hotplate, oil bath, rotary evaporator, vacuum oven.
2. Experimental Workflow
Caption: Figure 2: Experimental Workflow for PLA Synthesis.
3. Step-by-Step Methodology
a. Preparation (Day 1)
-
Monomer Purification: L-lactide must be purified to remove moisture and lactic acid, which can interfere with the polymerization. Recrystallize the L-lactide from anhydrous ethyl acetate twice. Dry the purified crystals under vacuum at 40 °C for at least 24 hours. Store in a desiccator inside a glovebox.
-
Glassware: Thoroughly clean and oven-dry all glassware (e.g., Schlenk flask, magnetic stir bar) at 120 °C overnight. Assemble the glassware hot under a flow of inert gas (N₂ or Ar) or transfer into a glovebox.
b. Polymerization (Day 2)
-
Charging the Flask: Inside a glovebox or under a positive pressure of inert gas, add the purified L-lactide to the reaction flask. Scientist's Note: A typical starting point is a monomer-to-initiator ratio ([M]/[I]) of 100:1 to achieve a target degree of polymerization of 100.
-
Solvent Addition (Optional): For a solution polymerization, add anhydrous toluene via cannula or syringe (e.g., to create a 1 M solution of lactide). For a bulk (melt) polymerization, no solvent is added.
-
Initiator Addition: Prepare a stock solution of the initiator (benzyl alcohol) in anhydrous toluene. Add the required amount to the reaction flask via syringe.
-
Catalyst Addition: Prepare a stock solution of this compound in anhydrous toluene. Add the required amount to the reaction flask. Scientist's Note: A typical monomer-to-catalyst ratio ([M]/[C]) is between 5,000:1 and 20,000:1. This should be a key variable for optimization.
-
Reaction: Immerse the flask in a preheated oil bath (typically 130-150 °C for melt polymerization). Stir the reaction mixture vigorously. The mixture will become increasingly viscous as the polymerization proceeds. Allow the reaction to proceed for the desired time (e.g., 2-6 hours).
c. Purification and Isolation (Day 2-3)
-
Cooling & Dissolution: Remove the flask from the oil bath and allow it to cool to room temperature. The solid polymer may need to be dissolved in a minimal amount of dichloromethane (DCM).
-
Precipitation: Slowly pour the polymer solution (or the dissolved solid) into a large beaker of cold, stirring methanol (at least 10x the volume of the DCM solution). The PLA will precipitate as a white, fibrous solid.
-
Washing: Filter the precipitated polymer. Wash it thoroughly with fresh cold methanol to remove any unreacted monomer and residual catalyst.
-
Drying: Collect the purified polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved (typically 24-48 hours).
4. Characterization
The resulting polymer should be characterized to determine its molecular weight, dispersity, and thermal properties.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the polymer structure and check for residual monomer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
VI. Data Presentation: Representative Conditions
The table below summarizes typical reaction conditions and outcomes for the synthesis of PLA using organotin catalysts. This serves as a baseline for what a researcher might expect when optimizing a protocol for this compound.
| Catalyst | [M]/[I] Ratio | [M]/[C] Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn (kDa, GPC) | Đ (Mw/Mn) |
| Tin(II) Octoate | 200:1 | 10,000:1 | 140 | 4 | >95 | 25.1 | 1.15 |
| Tin(II) Octoate | 500:1 | 20,000:1 | 140 | 6 | >95 | 60.5 | 1.22 |
| This compound (Hypothetical) | 200:1 | 10,000:1 | 140 | 3 | >95 | ~25 | ~1.30 * |
*Hypothetical values for this compound are projected. The dispersity (Đ) might be slightly higher due to the potential for multiple initiating species (hydroxyl groups on the catalyst and the alcohol co-initiator).
VII. Conclusion and Future Outlook
Organotin compounds, including this compound, represent a class of highly efficient catalysts for the synthesis of high-quality bioplastics like PLA and PCL. The coordination-insertion mechanism provides excellent control over the polymerization process. However, the significant health and environmental toxicity associated with these compounds cannot be overstated. Their use demands rigorous safety protocols and a continuous search for less hazardous alternatives.[18]
For this compound specifically, further research is needed to validate its catalytic efficacy, understand the precise role of its unique functional groups, and establish a clear toxicity profile. The protocols and insights provided here offer a foundational framework for researchers to begin this exploration, contributing to the broader field of sustainable polymer chemistry while upholding the highest standards of scientific integrity and safety.
VIII. References
-
Investigating the Environmental Impact of Organotins. (2022, November 7). LCGC International. [Link]
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Synthesis of Organotin Catalysts for the Polymerization of Lactide. CACHE. [Link]
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Zhang, S., Li, P., & Li, Z. H. (2021). Toxicity of organotin compounds and the ecological risk of organic tin with co-existing contaminants in aquatic organisms. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 246, 109054. [Link]
-
Structure of poly(L‐lactic acid)s prepared by the dehydropolycondensation of L‐lactic acid with organotin catalysts. (2005, April 8). R Discovery. [Link]
-
Method to manufacture PLA using a new polymerization catalyst. Google Patents.
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State-of-the-Art Hydrolysis-Resistant Organotin Catalyst D-60, a Testament to Innovation in Organotin Chemistry. (2025, September 15). BDMAEE. [Link]
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Bragança, C., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Endocrinology, 9, 273. [Link]
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Nakanishi, T. (2012). Molecular mechanisms of environmental organotin toxicity in mammals. Biological & Pharmaceutical Bulletin, 35(11), 1865-1871. [Link]
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Kricheldorf, H. R., & Weidner, S. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(10), 1399-1417. [Link]
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Barnes, J. M., & Stoner, H. B. (1959). The toxicology of tin compounds. Pharmacological Reviews, 11(2), 211-231. [Link]
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Farah, S., Anderson, D. G., & Langer, R. (2016). Physical and mechanical properties of PLA, and their functions in widespread applications — A comprehensive review. Advanced Drug Delivery Reviews, 107, 367-392. [Link]
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Carraher, C. E., et al. (2006). Organotin Polyethers as Biomaterials. Molecules, 11(1), 66-73. [Link]
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Davies, A. G. (2004). A Review of Organotin Compounds: Chemistry and Applications. Journal of Chemical Research, 2004(3), 141-153. [Link]
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Organotin Catalysts in Organosilicon Chemistry. ResearchGate. [Link]
-
CATALYTIC SYSTEM FOR EFFICIENT BIODEGRADABLE POLYMER SYNTHESIS: A REVIEW. (2025, October 3). ResearchGate. [Link]
-
Sustainable PLA Production via Butyl Lactate-Derived Lactide: Process Development and Functional Applications. (2025, November 15). PubMed. [Link]
-
Ring-opening polymerization. Wikipedia. [Link]
-
Pawlak, F., & Schwarzer, S. (2023). 3D Printing and a New Way to Synthesize Bio-Based and Biodegradable PLA in Chemistry Education for School Students. World Journal of Chemical Education, 11(3), 21-24. [Link]
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Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. MDPI. [Link]
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Labet, M., & Thielemans, W. (2009). Synthesis of polycaprolactone: a review. Chemical Society Reviews, 38(12), 3484-3504. [Link]
-
How Is Polycaprolactone Synthesized? - Chemistry For Everyone. (2025, May 17). YouTube. [Link]
-
Synthesis routes of PLA. ResearchGate. [Link]
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Facile one-spot synthesis of highly branched polycaprolactone. (2014, February 12). Polymer Chemistry (RSC Publishing). [Link]
-
A New Approach to The Synthesis of Polylactide/Polyacrylonitrile Block Copolymers. (2022, April 9). NIH. [Link]
-
Synthesis of Polyesters by Ring opening polymerization and Copolymerization using Aluminium and Titanium Complexes. -ORCA - Cardiff University. [Link]
-
Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD. MDPI. [Link]
-
Polycaprolactone. Wikipedia. [Link]
-
Ring Opening Polymerization (ROP). (2024, February 5). YouTube. [Link]
-
Ring Opening Polymerization | Cationic and Anionic ROP. (2025, November 10). YouTube. [Link]
-
(PDF) Synthesis of some Edible Bioplastics. ResearchGate. [Link]
-
Synthesis and characterization of eco-friendly bioplastic from low-cost plant resources | Request PDF. ResearchGate. [Link]
-
Bioplastic Production Using Natural Extracts with Cellulose Assisted by Experimental and Computational Screening. MDPI. [Link]
-
Synthesis and characterization of eco-friendly bioplastic from low-cost plant resources. SN Applied Sciences. [Link]
-
Formulating bioplastic composites for biodegradability, recycling, and performance: A Review. BioResources. [Link]
-
Sustainable Bioplastics for Food Packaging Produced from Renewable Natural Sources. MDPI. [Link]
-
Synthesis of Novel Bismuth-Based Catalysts for the Degradation of Microplastics in Aquatic Matrices. MDPI. [Link]
-
Synthesis and Characterization of Starch-Based Bioplastics: A Promising Alternative for a Sustainable Future. MDPI. [Link]
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- 18. EP2799462A1 - Method to manufacture PLA using a new polymerization catalyst - Google Patents [patents.google.com]
Application Notes & Protocols: Butylchlorodihydroxytin as a High-Temperature Catalyst for Transesterification Reactions
Introduction: The Strategic Role of Butylchlorodihydroxytin in Modern Synthesis
In the landscape of industrial and fine chemical synthesis, the transesterification reaction is a cornerstone for producing a vast array of essential molecules, from specialty esters and polymers to biofuels.[1][2] The choice of catalyst is paramount, dictating reaction efficiency, selectivity, and overall process economy. Among the class of organotin catalysts, this compound (C₄H₁₁ClO₂Sn, CAS: 13355-96-9) has emerged as a robust and versatile option, particularly valued for its efficacy in high-temperature applications.[3][4]
Also known as Butyltin Chloride Dihydroxide, this amorphous, hydrolytically stable white solid functions as a potent Lewis acid catalyst.[5] Unlike basic catalysts, which are sensitive to free fatty acids and water, this compound performs reliably in a range of esterification, polycondensation, and transesterification processes.[1][3] Its primary applications include the synthesis of saturated polyester resins for powder coatings, unsaturated polyester resins for composites, and PBT engineering resins.[3][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the catalytic mechanism of this compound, detailed protocols for its application, and critical safety and handling information.
Physicochemical Properties and Catalyst Activation
A key characteristic of this compound is its activation mechanism. It is typically a solid with very low solubility in organic solvents at room temperature (approx. 1.03 mg/L).[5] However, upon heating in the presence of reactants such as alcohols or carboxylic acids, it reacts to dissolve and form the active catalytic species.[3][5] This resulting active catalyst is soluble in the ester system, ensuring homogeneous catalysis throughout the reaction and remaining in the final product unless specific removal steps are undertaken.[5]
| Property | Value | Source(s) |
| CAS Number | 13355-96-9 | [3] |
| Molecular Formula | C₄H₁₁ClO₂Sn (reported as C₄H₁₃ClO₂Sn dihydrate) | [3] |
| Molecular Weight | 247.31 g/mol | [3] |
| Appearance | Amorphous white solid | [5] |
| Melting Point | ~150 °C (decomposes) | [5] |
| Typical Reaction Temp. | 140-180°C (Transesterification) | [3] |
| 200-230°C (Esterification) | [4][5] | |
| Solubility (20°C) | 1.03 mg/L in organic solvents and water | [5] |
Mechanism of Catalysis: A Lewis Acid Pathway
The catalytic activity of this compound in transesterification is rooted in its function as a Lewis acid. The tin(IV) center possesses vacant 5d orbitals, allowing it to expand its coordination number and interact with electron-donating species.
The generally accepted mechanism proceeds as follows:
-
Coordination and Activation: The tin atom coordinates to the carbonyl oxygen of the substrate ester. This withdrawal of electron density enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The activated carbonyl carbon becomes highly susceptible to nucleophilic attack by an alcohol molecule from the reaction medium. This forms a tetrahedral intermediate coordinated to the tin catalyst.
-
Intermediate Rearrangement: The tetrahedral intermediate undergoes rearrangement.
-
Product Formation & Catalyst Regeneration: The original alkoxy group is eliminated, forming the new ester product and releasing the catalyst, which is then free to participate in another catalytic cycle.
Caption: Lewis acid mechanism for this compound.
Application in Drug Development and Fine Chemicals
While widely used in polymer synthesis, the principles of organotin catalysis are highly relevant to drug development and fine chemical manufacturing. Organotin reagents are instrumental in palladium-catalyzed cross-coupling reactions (e.g., Stille coupling), which are fundamental for constructing the complex carbon skeletons of many active pharmaceutical ingredients (APIs).[6][7]
The ability of this compound to efficiently catalyze esterification and transesterification at high temperatures without generating corrosive acidic byproducts makes it suitable for synthesizing specialty esters that may serve as pharmaceutical intermediates or high-performance lubricants. For instance, creating esters from sterically hindered alcohols or thermally robust carboxylic acids can be facilitated by this catalyst where other methods may fail. Organotin compounds have also been investigated for their own biological activities, including potential applications as anticancer metallodrugs.[8]
General Protocol for Transesterification
The following is a representative protocol for a lab-scale transesterification reaction. Note: This is a general guideline. The optimal catalyst loading, temperature, and reaction time are substrate-dependent and must be determined empirically.
Objective: To synthesize a new ester (e.g., octyl acetate) from an existing ester (e.g., methyl acetate) and a higher boiling point alcohol (e.g., 1-octanol).
Materials:
-
Methyl Acetate (Substrate Ester)
-
1-Octanol (Nucleophilic Alcohol)
-
This compound (Catalyst, CAS 13355-96-9)
-
High-boiling point inert solvent (e.g., Toluene or Xylene, optional)
-
Nitrogen gas supply
-
Reaction flask with reflux condenser and Dean-Stark trap (or distillation head)
-
Heating mantle with temperature controller and magnetic stirrer
Procedure:
-
Reactor Setup:
-
Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen inlet), and a thermometer.
-
For reactions where a low-boiling alcohol is displaced (like methanol in this example), a distillation head is preferable to the reflux condenser to drive the equilibrium forward by removing the byproduct.
-
Ensure the entire system is under a slight positive pressure of inert nitrogen gas to prevent moisture ingress.
-
-
Charging the Reactor:
-
Charge the flask with 1-octanol (e.g., 1.0 mol equivalent).
-
Add an excess of the starting ester, methyl acetate (e.g., 3.0 to 5.0 mol equivalents). Using the lower-boiling ester in excess helps drive the reaction equilibrium.
-
Add this compound catalyst. A typical starting catalyst load is 0.1% to 0.5% by weight of the total reactants.
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
Slowly heat the reaction mixture to the target temperature, typically between 140°C and 180°C .[3]
-
Observe the reaction mixture. The solid this compound will slowly dissolve as it reacts with the alcohol and the temperature increases, indicating catalyst activation.[5]
-
If using a distillation head, methanol will begin to distill off as it is formed, which can be collected. This removal is a key indicator of reaction progress and is crucial for achieving high conversion.
-
Maintain the reaction at temperature for 2 to 8 hours .
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them via Gas Chromatography (GC) or FTIR spectroscopy.
-
GC Analysis: Track the disappearance of the starting materials (1-octanol) and the appearance of the product (octyl acetate).
-
FTIR Analysis: Monitor the shift in the carbonyl (C=O) stretching frequency or changes in the fingerprint region corresponding to the different ester and alcohol species.
-
-
Work-up and Purification:
-
Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature.
-
Remove the excess low-boiling ester (methyl acetate) under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired ester and the dissolved organotin catalyst.
-
Note: this compound and its active form will remain in the product. For applications where tin residue is not a concern (e.g., some polymer formulations), no further purification may be needed.
-
For applications requiring a tin-free product, purification can be challenging. Options may include vacuum distillation of the final ester product (if thermally stable and non-volatile) or specialized column chromatography. A previously reported method for removing dimethyltin catalysts involves an alkaline wash, but the effectiveness for this compound derivatives would need to be verified.[9]
-
Caption: General experimental workflow for transesterification.
Safety and Handling of Organotin Compounds
Organotin compounds are toxic and require strict adherence to safety protocols. The toxicity varies with the number of organic substituents, with tri-organotins generally being the most toxic.[8]
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.
-
For handling larger quantities of the solid, respiratory protection may be necessary.
-
-
Handling:
-
Avoid creating dust when handling the solid material.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Spills and Waste:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.
-
Dispose of all organotin-contaminated waste according to institutional and local environmental regulations.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.
-
Inhalation/Ingestion: Move to fresh air. Seek immediate medical attention for all routes of exposure.
-
Conclusion
This compound is a highly effective catalyst for transesterification reactions, particularly in processes requiring high temperatures and thermal stability. Its utility in producing a range of polyester resins and specialty esters is well-established. By understanding its Lewis acid catalytic mechanism and adhering to the detailed protocols and stringent safety precautions outlined in this guide, researchers can safely and effectively leverage the unique properties of this organotin catalyst to advance their synthetic chemistry objectives.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heterocyclic Organotins in Pharmaceutical Intermediates. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). This compound: Enhancing Polyester Resin Synthesis for Coatings. Retrieved from [Link]
-
Dalton Transactions. (2024). Syntheses and exploration of the catalytic activities of organotin(iv) compounds. RSC Publishing. DOI:10.1039/D4DT00646A. Retrieved from [Link]
-
Frontiers in Oncology. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. PMC - NIH. Retrieved from [Link]
- Google Patents. (1997). Organotin catalyzed transesterification. EP 0799816 A1.
-
University of Babylon Private CDN. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Retrieved from [Link]
-
Journal of Biochemical Technology. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Retrieved from [Link]
-
Elixir Applied Chemistry. (2018). Comparative Study of Transesterification Processes for Biodiesel Production (A Review). Retrieved from [Link]
-
MDPI. (2021). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]
-
MDPI. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Retrieved from [Link]
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- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. lookchem.com [lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: The Use of Butylchlorodihydroxytin in Wood Preservation Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the application of Butylchlorodihydroxytin (CAS 13355-96-9) in wood preservation formulations. While historically, tributyltin (TBT) derivatives have been recognized for their potent biocidal activity, their use has been curtailed due to environmental persistence and toxicity.[1][2] this compound, a related organotin compound, presents distinct chemical properties. This guide explores its foundational chemistry, proposed mechanism of action, formulation strategies, and detailed protocols for treatment and efficacy evaluation. It is intended to serve as a foundational resource for investigating its potential as a modern wood preservative, with a strong emphasis on robust quality control, standardized efficacy testing, and rigorous safety protocols.
Foundational Science of this compound
Physicochemical Properties
This compound, also known as Butyltin chloride dihydroxide, is a solid organotin compound.[3] Its chemical characteristics are pivotal to its function and formulation. Unlike the more lipophilic tributyltin oxide, its hydroxyl groups suggest different solubility and reactivity profiles.
| Property | Value | Source |
| CAS Number | 13355-96-9 | [3] |
| Molecular Formula | C₄H₁₁ClO₂Sn | [3] |
| Molecular Weight | 247.31 g/mol | [4] |
| Appearance | White solid / Amorphous powder | [3][5] |
| Melting Point | ~150 °C (decomposes) | [3] |
| Solubility | Low in water (1.03 mg/L at 20°C); Dissolves by reaction with alcohols or carboxylic acids upon heating. | [5] |
| Primary Use (Industrial) | Esterification, polycondensation, and transesterification catalyst. | [4][5] |
The compound's ability to react with alcohols is particularly relevant, as the hydroxyl groups in wood cellulose and hemicellulose present potential reaction sites.[6]
Proposed Mechanism of Action as a Biocide
The biocidal activity of organotin compounds is primarily attributed to the tri-substituted forms (R₃SnX), which are the most toxic.[7] While this compound is a mono-butyltin compound, its efficacy would depend on its ability to inhibit key metabolic processes in wood-destroying fungi and insects. The general mechanism for organotins involves:
-
Inhibition of ATP Synthesis: Disrupting the mitochondrial oxidative phosphorylation process, thereby cutting off the energy supply to the cell.
-
Membrane Disruption: Altering the permeability and function of cell membranes.
-
Enzyme Inhibition: Binding to sulfhydryl (-SH) groups of essential enzymes, leading to their deactivation.
It is hypothesized that this compound may act as a precursor or synergist, or that its specific structure interacts uniquely with fungal enzyme systems. Further research is required to elucidate the precise mechanism.
Caption: Proposed biocidal mechanism of this compound against fungal cells.
Formulation Development
Developing a stable and effective wood preservative formulation requires careful selection of solvents and potential co-additives.
Solvent Systems
Given its low water solubility, this compound is best suited for Light Organic Solvent Preservative (LOSP) systems or emulsion systems.
-
Organic Solvents: Aliphatic or aromatic hydrocarbons (e.g., white spirit) are common carriers. The choice of solvent will affect penetration, drying time, and compatibility with other components.
-
Emulsifiers: For water-based systems, a robust emulsifier package is required to create a stable micro-emulsion. This approach can reduce volatile organic compound (VOC) emissions.
-
Reactive Solvents: Alcohols or glycols can be used, which may react with the preservative upon heating, potentially aiding in its fixation within the wood structure.[5]
Co-Biocides and Additives
To broaden the spectrum of protection and enhance performance, formulations often include co-biocides and other additives.
-
Co-Biocides: An organic co-biocide (e.g., a triazole or quaternary ammonium compound) can provide protection against copper-tolerant fungi.[8]
-
Water Repellents: Waxes or resins can be included to reduce water uptake by the treated wood, thereby minimizing dimensional changes and enhancing the stability of the preservative.
-
UV Stabilizers: For wood exposed to sunlight, UV stabilizers can protect both the wood and the preservative from degradation.
Experimental Workflow: From Treatment to Analysis
A systematic workflow is essential for evaluating the efficacy of a new preservative formulation. This involves wood sample preparation, a precisely controlled treatment cycle, post-treatment conditioning, and subsequent efficacy and chemical analysis.
Caption: Standard experimental workflow for evaluating a wood preservative formulation.
Detailed Application & Evaluation Protocols
Protocol: Laboratory-Scale Wood Treatment
This protocol describes a standard vacuum-pressure impregnation cycle suitable for treating small wood blocks for experimental testing.
Objective: To achieve uniform penetration and a target retention of the this compound formulation in wood samples.
Materials:
-
Pre-weighed, oven-dried wood blocks (e.g., Pinus sylvestris sapwood).
-
This compound preservative formulation (e.g., 0.5%, 1.0%, 2.0% w/w in a suitable solvent).
-
Laboratory-scale treatment vessel with vacuum and pressure capabilities.
-
Beakers, weighing balance, and personal protective equipment (PPE).
Procedure:
-
Initial Setup: Place the wood blocks in the treatment vessel. Use a weight to ensure they remain submerged in the preservative solution.
-
Initial Vacuum: Seal the vessel and apply a vacuum of -85 kPa for 30 minutes. Causality: This step removes air from the wood cell lumens, facilitating subsequent preservative uptake.
-
Flooding: While maintaining the vacuum, introduce the preservative solution into the vessel until the blocks are fully submerged.
-
Pressure Phase: Release the vacuum and apply a hydraulic pressure of 1000 kPa for 60 minutes. Causality: The positive pressure forces the preservative deep into the wood structure.
-
Final Vacuum (Optional): Release the pressure and drain the solution. A short final vacuum (-85 kPa for 15 minutes) can be applied to remove excess surface solution.
-
Post-Treatment Weighing: Remove the blocks, wipe away excess liquid, and immediately re-weigh them to determine the gross uptake of the solution.
-
Conditioning: Store the treated blocks in a ventilated area for a period of 2-4 weeks to allow for solvent evaporation and preservative fixation.
Protocol: Quality Control - Retention & Penetration
Objective: To quantify the amount of preservative retained in the wood and visualize its penetration depth.
A. Preservative Retention Calculation: Retention is the amount of active ingredient per unit volume of wood, typically expressed in kilograms per cubic meter ( kg/m ³).
-
Calculate Solution Uptake (U): U (g) = (Weight after treatment) - (Weight before treatment)
-
Calculate Retention: Retention ( kg/m ³) = (U × C) / V Where:
-
C is the concentration of the preservative solution (e.g., 0.01 for 1%).
-
V is the initial volume of the wood block (m³).
-
B. Penetration Assessment:
-
After the conditioning period, cut one block from each treatment group in half.
-
Spray the freshly cut surface with a suitable colorimetric indicator for tin or observe the cross-section for signs of the solvent carrier.
-
Measure the depth of uniform color change from the edge to the center. Full sapwood penetration is often the desired outcome.
Protocol: Fungal Efficacy Testing (Adapted from EN 113)
This protocol provides a method to determine the protective effectiveness of the preservative against pure cultures of wood-destroying basidiomycete fungi.[9][10]
Objective: To determine the toxic threshold of the preservative, defined as the retention range that prevents significant fungal decay (e.g., <3% mass loss).
Materials:
-
Conditioned treated wood blocks (and untreated controls).
-
Sterile culture vessels containing a malt extract agar medium.
-
Pure, active cultures of wood-destroying fungi (e.g., Coniophora puteana - a brown rot fungus, or Trametes versicolor - a white rot fungus).
-
Sterile water, incubator (22°C, 70% RH), drying oven.
Procedure:
-
Sterilization: Sterilize the conditioned wood blocks. Note: Use a method like gamma irradiation that will not degrade the preservative. Avoid autoclaving for organic-based systems.[10]
-
Inoculation: Aseptically place the sterile wood blocks onto the surface of the actively growing fungal culture in the vessels.
-
Incubation: Place the vessels in an incubator at 22°C and 70% relative humidity for 16 weeks.
-
Final Assessment: After incubation, carefully remove the blocks, clean off any surface mycelium, and oven-dry them to a constant weight.
-
Calculate Mass Loss: Mass Loss (%) = [(Initial dry weight - Final dry weight) / Initial dry weight] × 100
Data Interpretation: Plot the percentage mass loss against the preservative retention for each treatment group. The toxic threshold is the interval between the retention level that allows >3% mass loss and the next highest retention level that results in <3% mass loss.
| Retention ( kg/m ³) | Avg. Mass Loss (%) vs. C. puteana | Efficacy |
| 0 (Untreated Control) | 28.5% | Ineffective |
| 1.5 | 15.2% | Ineffective |
| 3.1 | 4.1% | Ineffective |
| 6.2 | 2.5% | Effective |
| 12.5 | 1.8% | Effective |
Leaching & Environmental Considerations
Organotin compounds are under scrutiny for their environmental impact.[11][12] Therefore, assessing the leachability of any new formulation is a critical step. Standardized laboratory leaching procedures, such as AWPA E11 or EN 84 , simulate the effect of weathering.[13] These tests involve cycles of vacuum impregnation with water followed by drying to determine the amount of biocide lost. The leachate should be collected and analyzed for tin content using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify the environmental release potential.[14][15]
Safety, Handling, and Disposal
Organotin compounds are toxic and require strict safety protocols.[7][16][17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile) when handling this compound or its solutions.[18]
-
Ventilation: All handling, mixing, and treatment procedures must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite), place it in a sealed container, and label it for hazardous waste disposal.[16]
-
Waste Disposal: All waste materials, including excess solutions, contaminated absorbents, and treated wood scraps, must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not discharge solutions into drains.[16][18]
References
- iTeh Standards. (2020). EN 113-1:2020 - Wood Durability Test for Biocidal Efficacy Against.
- iTeh Standards. (1996). EN 113:1996 - Wood preservatives - Test method for determining the protective effectiveness against.
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Application Notes and Protocols for the Formulation of PVC Compounds with Butylchlorodihydroxytin Stabilizer
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of Poly(vinyl chloride) (PVC) compounds utilizing Butylchlorodihydroxytin as a thermal stabilizer. It delves into the fundamental principles of PVC degradation, the mechanistic action of organotin stabilizers, and detailed protocols for compound preparation and evaluation. The content is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a thorough understanding for effective application.
Introduction: The Imperative of PVC Stabilization
Poly(vinyl chloride) is a remarkably versatile and widely used thermoplastic polymer. However, its inherent thermal instability presents a significant challenge during processing.[1] When subjected to the high temperatures required for extrusion, molding, and other forming processes (typically above 180°C), PVC undergoes a degradation process known as dehydrochlorination.[2][3] This process involves the elimination of hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated polyene sequences. These sequences are responsible for the undesirable yellowing and eventual browning of the material, along with a deterioration of its mechanical properties, rendering it brittle and unsuitable for its intended application.[1]
The degradation of PVC is an autocatalytic process, meaning the released HCl further accelerates the decomposition of the polymer.[4] Therefore, the incorporation of thermal stabilizers is essential to counteract this degradation and ensure the successful processing and long-term durability of PVC products. Organotin compounds, a class of highly effective heat stabilizers, play a crucial role in modern PVC manufacturing.[5]
This compound: A Profile
This compound (CAS No. 13355-96-9) is an organotin compound characterized by the chemical formula C4H11ClO2Sn.[6] It typically appears as a white, non-acidic solid.[6][7] While its primary applications are often as a catalyst in esterification and polycondensation reactions, its chemical structure also lends itself to functioning as a PVC stabilizer.[7][8]
Key Properties of this compound:
| Property | Value | Reference |
| Melting Point | ~150 °C (decomposes) | [6][9] |
| Boiling Point | ~243.2 °C | [9] |
| Density | 1.26 g/cm³ | [9] |
| Water Solubility | ~1.03 mg/L at 20 °C | [9] |
Mechanism of Stabilization: A Molecular Perspective
Organotin stabilizers, including this compound, function through a multi-faceted mechanism to protect PVC from thermal degradation. The primary modes of action are:
-
HCl Scavenging: Organotin compounds readily react with and neutralize the hydrogen chloride that is liberated during the initial stages of PVC degradation.[4][10] This prevents the autocatalytic "unzipping" of the polymer chain, which would otherwise lead to rapid and catastrophic failure.[4]
-
Substitution of Labile Chlorine Atoms: The PVC polymer chain contains defect sites, such as allylic chlorine atoms, which are particularly susceptible to thermal elimination.[4] Organotin stabilizers can replace these unstable chlorine atoms with more stable ligands, effectively "healing" these weak points in the polymer structure.[1][10]
The following diagram illustrates the fundamental process of PVC degradation and the intervention of an organotin stabilizer.
Caption: PVC degradation and stabilization mechanism.
Formulation of PVC Compounds: A Step-by-Step Protocol
The following protocol outlines a general procedure for the preparation of a rigid PVC compound stabilized with this compound. The specific ratios of components may be adjusted based on the desired properties of the final product.
4.1. Materials and Equipment
-
PVC Resin: Suspension grade, K-value appropriate for the intended application.
-
This compound: Stabilizer.
-
Plasticizer (Optional): e.g., Dioctyl phthalate (DOP) for flexible applications.
-
Lubricants: Internal (e.g., stearic acid) and external (e.g., paraffin wax) to aid in processing.
-
Processing Aid: Acrylic-based, to improve melt homogeneity and surface finish.
-
Impact Modifier: e.g., Chlorinated polyethylene (CPE) or acrylic-based, to enhance toughness.
-
Filler (Optional): e.g., Calcium carbonate, to reduce cost and modify properties.
-
Pigment (Optional): e.g., Titanium dioxide for coloration.
-
High-Speed Mixer: For dry blending of the components.
-
Two-Roll Mill or Torque Rheometer: For compounding and initial evaluation.
-
Compression Molding Press: For preparing test specimens.
4.2. Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for formulating and testing the PVC compound.
Caption: Experimental workflow for PVC compound formulation.
4.3. Detailed Protocol
-
Dry Blending:
-
Accurately weigh all components according to the desired formulation. A typical starting formulation for a rigid PVC compound is provided in the table below.
-
Add the PVC resin to the high-speed mixer.
-
With the mixer running at low speed, sequentially add the this compound stabilizer, processing aid, impact modifier, lubricants, and any fillers or pigments.
-
Increase the mixer speed to generate frictional heat. Continue mixing until a temperature of 110-120°C is reached. This ensures a homogeneous distribution of all additives.
-
Discharge the dry blend into a cooling mixer and cool to below 50°C before storage.
-
-
Compounding:
-
Set the temperature of the two-roll mill to a range of 170-190°C. The exact temperature will depend on the specific formulation.
-
Gradually add the dry blend to the nip of the rolls.
-
Continuously cut and fold the molten PVC sheet on the mill to ensure thorough mixing and homogenization. This process typically takes 5-10 minutes.
-
Alternatively, a torque rheometer can be used for small-scale compounding and to simultaneously evaluate the processing characteristics of the compound.[11][12]
-
-
Specimen Preparation:
-
Sheet the compounded material from the two-roll mill to a desired thickness.
-
Cut the sheet into appropriate sizes for compression molding.
-
Place the cut sheets into a pre-heated mold in a compression molding press.
-
Apply pressure and heat according to a pre-determined cycle to form plaques or other test specimens. A typical cycle might involve preheating for 5 minutes at 180°C, followed by 5 minutes under full pressure, and then cooling under pressure.
-
4.4. Example Formulation
| Component | Parts per Hundred Resin (phr) | Purpose |
| PVC Resin (K-67) | 100 | Base Polymer |
| This compound | 1.5 - 2.5 | Heat Stabilizer |
| Acrylic Processing Aid | 1.0 - 2.0 | Improves Melt Flow |
| Impact Modifier (CPE) | 5.0 - 10.0 | Enhances Toughness |
| Stearic Acid | 0.3 - 0.5 | Internal Lubricant |
| Paraffin Wax | 0.5 - 1.0 | External Lubricant |
| Calcium Carbonate | 5.0 - 20.0 | Filler |
| Titanium Dioxide | 2.0 - 5.0 | Pigment (White) |
Performance Evaluation Protocols
A critical aspect of formulating PVC compounds is the rigorous evaluation of their performance. The following are key testing protocols to assess the effectiveness of the this compound stabilizer.
5.1. Thermal Stability Testing
The primary function of the stabilizer is to impart thermal stability. This can be evaluated using both static and dynamic methods.[11]
5.1.1. Static Thermal Stability (Oven Aging)
-
Principle: This test assesses the resistance of the PVC compound to discoloration when exposed to a constant high temperature in an oven.[13]
-
Protocol:
-
Prepare several small, identical specimens from the compression-molded plaque.
-
Place the specimens in a forced-air oven set to a specific temperature (e.g., 180°C or 200°C).
-
At regular intervals (e.g., every 15 minutes), remove one specimen from the oven.
-
Arrange the specimens in chronological order to observe the progression of discoloration from the original color to yellow, brown, and finally black.
-
The time taken for the first sign of discoloration and the time to severe degradation are recorded. A longer time indicates better thermal stability.[14]
-
5.1.2. Dynamic Thermal Stability (Torque Rheometry)
-
Principle: A torque rheometer simulates the heat and shear conditions experienced during processing, providing a measure of the compound's stability under dynamic conditions.[11][12]
-
Protocol:
-
Set the mixing chamber temperature and rotor speed of the torque rheometer to simulate processing conditions (e.g., 190°C and 60 rpm).
-
Introduce a known mass of the PVC dry blend into the preheated mixing chamber.
-
Record the torque as a function of time. The resulting curve will show an initial loading peak, a fusion peak, a period of stable torque (equilibrium torque), and finally, a sharp increase in torque as the material degrades and crosslinks.
-
The "stability time" is the time from the attainment of equilibrium torque to the onset of degradation.[14] A longer stability time signifies better performance of the stabilizer.
-
5.2. Mechanical Property Testing
The stabilizer should not only prevent degradation but also help in retaining the mechanical integrity of the PVC. Standardized tests should be performed on appropriately conditioned specimens.
-
Tensile Strength and Elongation: Measured according to ASTM D638.[15] This test determines the force required to pull the specimen to its breaking point and the extent to which it stretches.
-
Impact Strength (Izod): Measured according to ASTM D256. This test evaluates the material's ability to withstand a sudden impact.
-
Hardness (Shore D): Measured using a durometer according to ASTM D2240. This indicates the material's resistance to indentation.
These tests should be conducted on both un-aged and heat-aged specimens to assess the retention of mechanical properties over time.[13]
5.3. Color Stability and Weatherability
For applications where the final product is exposed to sunlight, evaluating the color stability upon exposure to UV radiation is crucial.
-
Accelerated Weathering: Specimens can be exposed to simulated sunlight and moisture in a xenon arc or QUV accelerated weathering tester according to ASTM G154 or G155.
-
Color Measurement: The color of the specimens before and after exposure is quantified using a spectrophotometer or colorimeter. The change in color (ΔE) and the Yellowness Index (YI) according to ASTM E313 are calculated to assess the performance of the stabilizer in preventing UV-induced degradation.[13]
Safety and Environmental Considerations
While organotin stabilizers are highly effective, it is important to be aware of the associated safety and environmental considerations. All tin stabilizers are classified as toxic, and some may be toxic for reproduction.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling these materials to avoid ingestion, skin absorption, and inhalation.[16]
Regulations regarding the use of organotin compounds, particularly in applications such as potable water pipes and food contact materials, vary by region.[16][17] It is essential to consult and comply with all relevant national and international regulations. The industry has been moving towards phasing out certain types of organotin stabilizers in specific applications due to environmental concerns.[16]
Conclusion
The successful formulation of PVC compounds hinges on the effective use of thermal stabilizers. This compound, as an organotin compound, offers a viable option for protecting PVC from thermal degradation during processing and enhancing the durability of the final product. By understanding the mechanisms of PVC degradation and stabilization, and by employing rigorous formulation and testing protocols, researchers and developers can optimize their PVC compounds for a wide range of applications. Adherence to safety guidelines and awareness of regulatory landscapes are paramount when working with these materials.
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Application Note: Real-Time and Offline Monitoring of Butylchlorodihydroxytin-Catalyzed Reactions
An Application Guide by Senior Application Scientist, Gemini
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butylchlorodihydroxytin (CAS 13355-96-9) is a potent organotin catalyst widely employed in organic synthesis. Its primary applications include facilitating esterification and transesterification reactions, which are fundamental to the production of polymers like saturated polyester resins for powder coatings.[1][2] The efficacy of these catalytic processes—in terms of reaction rate, yield, and product purity—is critically dependent on precise control of reaction parameters. Monitoring the reaction progress is therefore not merely a quality control step but a vital tool for process optimization, kinetic analysis, and mechanistic investigation.[3] The choice of monitoring technique is dictated by the specific reaction, the nature of the reactants and products, and the information required by the researcher. This guide provides a detailed overview of established analytical techniques, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
Core Principles of Reaction Monitoring
The goal of monitoring a this compound-catalyzed reaction is to quantitatively track chemical changes over time. This is typically achieved by measuring one or more of the following:
-
Consumption of Reactants: The disappearance of starting materials (e.g., a carboxylic acid or an alcohol).
-
Formation of Products: The appearance of the desired molecule (e.g., an ester).
-
Changes in the Catalyst: Observing the catalyst's chemical environment, which can provide invaluable mechanistic insights into its activation and catalytic cycle.
A robust monitoring strategy provides the data necessary to determine reaction endpoints, calculate kinetic parameters, and identify the formation of any byproducts.
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful and versatile tools for monitoring organic reactions. Its non-invasive nature allows for the direct observation of molecules in the reaction mixture.[4] For organotin-catalyzed reactions, ¹H, ¹³C, and ¹¹⁹Sn NMR are all highly informative.
Causality Behind Experimental Choices:
-
¹H and ¹³C NMR are used to track the structural changes in the organic reactants and products. By integrating the signals corresponding to specific protons or carbons on the starting material versus the product, one can directly calculate the reaction conversion.
-
¹¹⁹Sn NMR is uniquely suited for observing the catalyst itself. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most sensitive and commonly used.[5] The ¹¹⁹Sn chemical shift is extremely sensitive to the coordination number and geometry of the tin atom, spanning a range of over 5000 ppm.[6][7] This allows researchers to probe the catalyst's active state and observe the formation of intermediates during the catalytic cycle.[8]
Experimental Protocol: Monitoring Esterification by ¹H NMR
This protocol describes the monitoring of a model esterification reaction between a carboxylic acid and an alcohol.
Workflow for ¹H NMR Reaction Monitoring
Caption: Workflow for ¹H NMR monitoring.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine benzoic acid (5 mmol), 1-heptanol (50 mmol), and this compound (1 mol%, 0.05 mmol).[3]
-
Internal Standard: Prepare a stock solution of an inert internal standard (e.g., pentadecane) of known concentration in a suitable deuterated solvent (e.g., CDCl₃). The internal standard is crucial for accurate quantification as it is unaffected by the reaction.
-
Time Zero (t=0) Sample: Before starting the reaction (i.e., before heating), withdraw a small aliquot (~50 µL) of the homogenous mixture. Immediately add this aliquot to a prepared NMR tube containing a known volume (~0.6 mL) of the internal standard stock solution. This "quenches" the reaction by dilution and cooling.
-
NMR Acquisition (t=0): Acquire a ¹H NMR spectrum of the t=0 sample. Identify the characteristic peaks for the starting materials and the internal standard.
-
Reaction Initiation: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 150 °C) and begin stirring.[3]
-
Time-Course Sampling: At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw another aliquot from the reaction mixture and quench it in an NMR tube as described in step 3.
-
Data Analysis:
-
Process each spectrum (phasing, baseline correction).
-
Integrate the signal of the internal standard.
-
Identify a product peak that does not overlap with reactant peaks (e.g., the α-methylene protons of the heptyl ester, which will be shifted downfield compared to the α-methylene protons of heptanol).
-
Calculate the conversion at each time point by comparing the integral of the product peak to the integral of a disappearing reactant peak, normalizing both to the stable integral of the internal standard.
-
| Parameter | ¹H NMR | ¹¹⁹Sn NMR |
| Purpose | Quantify conversion of reactants to products. | Observe changes in the catalyst's coordination sphere. |
| Nucleus | ¹H | ¹¹⁹Sn |
| Chemical Shift Range | ~0-12 ppm | ~+3000 to -2500 ppm[6] |
| Key Observation | Change in signal integration and chemical shift of reactant/product protons. | Shift in ¹¹⁹Sn resonance indicating changes in catalyst structure (e.g., monomer vs. dimer).[8] |
| Reference | Tetramethylsilane (TMS) | Tetramethyltin (SnMe₄)[6] |
Technique 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an exceptionally effective technique for monitoring reactions that involve changes in specific functional groups. For esterification, the changes in the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies are distinct and easy to track.
Causality Behind Experimental Choices: The primary advantage of FTIR is its suitability for in-situ, real-time monitoring using an Attenuated Total Reflectance (ATR) probe.[9][10] An ATR probe can be inserted directly into the reaction vessel, eliminating the need for manual sampling. This provides a continuous stream of data, allowing for precise determination of reaction kinetics and endpoints without disturbing the reaction. The conversion is monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹) and the concomitant appearance of the sharp ester C=O stretch (~1740 cm⁻¹).[9]
Experimental Protocol: In-situ Monitoring with ATR-FTIR
Workflow for In-situ ATR-FTIR Monitoring
Caption: Workflow for in-situ ATR-FTIR monitoring.
Step-by-Step Methodology:
-
System Setup: Assemble the reaction flask with an overhead stirrer, condenser, and an ATR-FTIR probe inserted directly into the reaction medium.
-
Charge Reactor: Add the carboxylic acid and alcohol to the flask.
-
Background Spectrum: Heat the mixture to the target reaction temperature. Once stable, collect a background spectrum. This spectrum of the initial reactants will be automatically subtracted from all subsequent spectra.
-
Initiate Reaction: Add the this compound catalyst to the stirring mixture. This marks time zero (t=0).
-
Real-Time Data Acquisition: Immediately begin collecting spectra at a high frequency (e.g., one spectrum every 60 seconds).
-
Data Analysis:
-
Monitor the decrease in the absorbance of the carboxylic acid C=O peak (typically ~1710 cm⁻¹).
-
Monitor the increase in the absorbance of the ester C=O peak (typically ~1740 cm⁻¹).
-
Plot the peak height or area of the product ester peak as a function of time. The reaction is complete when this value reaches a plateau.
-
Technique 3: Chromatographic Methods (GC & HPLC)
Chromatography separates the components of the reaction mixture, allowing for precise quantification of each species. It is an offline technique, requiring aliquots to be taken and prepared for analysis.
Causality Behind Experimental Choices:
-
Gas Chromatography (GC) is best for analyzing volatile and thermally stable compounds. When analyzing organotin compounds or non-volatile reactants/products, a derivatization step is often required to convert them into more volatile forms suitable for GC analysis.[11][12] GC is frequently coupled with Mass Spectrometry (GC-MS) for definitive peak identification.
-
High-Performance Liquid Chromatography (HPLC) is ideal for non-volatile or thermally sensitive compounds, a common scenario in polymer synthesis. A key advantage of HPLC over GC for organotin analysis is that no derivatization step is needed.[11][13] Coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a state-of-the-art method for the speciation and quantification of different organotin compounds in a sample.[14][15][16]
General Protocol: Monitoring by GC or HPLC
-
Reaction and Sampling: Set up the reaction as described previously. At specified time intervals, withdraw an aliquot.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a cold solvent and, if necessary, neutralizing the catalyst with a suitable agent.
-
Sample Preparation:
-
For GC: If required, perform a derivatization step (e.g., ethylation with sodium tetraethylborate) to make the analytes volatile.[17]
-
For HPLC: Dilute the quenched sample to an appropriate concentration with the mobile phase.
-
-
Calibration: Prepare a series of calibration standards of the reactants and products of known concentrations. Run these standards to generate a calibration curve.
-
Analysis: Inject the prepared sample onto the GC or HPLC system.
-
Quantification: Identify the peaks corresponding to reactants and products based on their retention times. Quantify their concentrations by comparing their peak areas to the calibration curve.
Comparative Summary of Monitoring Techniques
| Technique | Mode | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Offline | Quantitative conversion, structural info on products/byproducts. | Highly structural, excellent for quantification with internal standard. | Requires deuterated solvents, lower throughput than in-situ methods. |
| ¹¹⁹Sn NMR | Offline | Mechanistic data on the catalyst's state. | Directly probes the tin center, very sensitive to coordination changes.[5][6] | Requires specialized probe/instrument time, less quantitative for conversion. |
| ATR-FTIR | In-situ | Real-time reaction kinetics, functional group changes. | Continuous data, non-invasive, no sampling required, excellent for process control.[9][10] | Less structural information than NMR, potential for peak overlap. |
| GC-MS | Offline | Quantitative separation and identification of volatile components. | High separation efficiency, definitive identification with MS. | Often requires derivatization for organotins, not suitable for non-volatile compounds.[12][18] |
| HPLC | Offline | Quantitative separation and identification of non-volatile components. | No derivatization needed, suitable for a wide range of compounds.[11][13] | Requires solvent consumption, can be slower than in-situ methods. |
Conclusion
The effective monitoring of this compound-catalyzed reactions is essential for achieving optimal synthetic outcomes. The choice of analytical technique depends on the specific goals of the study. NMR spectroscopy , particularly a combination of ¹H and ¹¹⁹Sn NMR, offers unparalleled structural and mechanistic detail, making it ideal for reaction development and academic investigation. For process optimization and real-time kinetic analysis, in-situ ATR-FTIR is the superior choice due to its non-invasive nature and continuous data output. Chromatographic techniques like HPLC and GC provide robust and accurate quantification of all reaction components, serving as a cornerstone for final yield determination and purity analysis. By selecting the appropriate method or a combination of methods, researchers can gain comprehensive insight into their catalytic systems, leading to more efficient, reproducible, and well-understood chemical transformations.
References
- Analytical procedures for the determination of organotin compounds in sediment and biota: a critical review. (1997).
- Toxicological Profile for Tin and Tin Compounds. (2005).
- Organotins Analysis. (2023). Eurofins Australia.
- Tin NMR. IMSERC, Northwestern University.
- This compound - Reaction / Applic
- Tin test: Detecting organotin compounds. (2019). Wiley Analytical Science.
- (Sn) Tin NMR. University of Ottawa.
-
Detection techniques in speciation analysis of organotin compounds by liquid chromatography. (2016). TrAC Trends in Analytical Chemistry. [Link]
- Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds. Benchchem.
- Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. (2003). U.S. Environmental Protection Agency (EPA).
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent Technologies.
-
Quantitative ¹¹⁹Sn solid-state NMR analysis of Sn sites in Sn-β zeolites. (2018). Physical Chemistry Chemical Physics. [Link]
- Time dependent 119Sn{H} NMR spectra (186 MHz, 298 K) of complex 3 in a... (2021).
-
Solid-State and High-Resolution Liquid 119Sn NMR Spectroscopy of Some Monomeric, Two-Coordinate Low-Valent Tin Compounds. (2002). Inorganic Chemistry. [Link]
- Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy. (2019).
- This compound: Enhancing Polyester Resin Synthesis for Coatings. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
-
Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2012). International Scholarly Research Notices. [Link]
- Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. (2024).
- Monitoring enzyme catalysis with mass spectrometry. (2002). Analytical Chemistry.
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Tin(IV) organometallics catalysts applied on TG transesterification reactions. (2012). ResearchGate. [Link]
- Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. (2021).
- Speciation of organotin compounds in water and seafood samples by online hyphenation of porous polymer-based magnetism-enhanced in-tube solid phase microextraction and HPLC. (2022). Talanta.
-
Tin-Catalyzed Esterification and Transesterification Reactions: A Review. (2012). Semantic Scholar. [Link]
- Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. (2024).
- ATR-FTIR spectroscopy detects alterations induced by organotin(IV)
- Simultaneous determination of organotin pesticides by HPLC-ICP-MS and their sorption, desorption, and transformation in freshwater sediments. (2016).
-
ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. (2008). ResearchGate. [Link]
- Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. (2024).
- Application Notes and Protocols: Butyldichloroborane as a C
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Role of catalyst in organic synthesis. (2022). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
- NMR Reaction Monitoring Robust to Spectral Distortions. (2022). Analytical Chemistry.
-
Speciation analysis of organotin compounds by HPLC-ICP-MS. (2009). ResearchGate. [Link]
- Green chemistry concept: Applications of catalysis in pharmacuetical industry. (2015). Open Access Text.
- Synthesis of an Organotin Specific Molecularly Imprinted Polymer for Organotin Passive Sampling in Seaw
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Troubleshooting & Optimization
Optimizing Butylchlorodihydroxytin catalyst concentration in polyesterification
Here is the technical support center for optimizing Butylchlorodihydroxytin catalyst concentration in polyesterification.
Technical Support Center: this compound in Polyesterification
Welcome to the technical resource center for this compound (CAS: 13355-96-9), a highly effective catalyst for polyesterification reactions. This guide is designed for researchers, scientists, and process chemists to provide in-depth, field-proven insights into optimizing its use. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your polyester synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its role in polyester synthesis.
Q1: What is this compound and why is it used for polyesterification?
This compound, also known as Butyltin chloride dihydroxide, is an organotin compound used as a catalyst for esterification, transesterification, and polycondensation reactions.[1] It is particularly favored for synthesizing saturated and unsaturated polyesters, such as those used in powder coatings and PBT engineering resins.[1][2] Its key advantages over traditional strong acid catalysts (e.g., p-toluenesulfonic acid) include:
-
Reduced Side Reactions: Minimizes the formation of by-products, leading to better color and odor properties in the final polymer.[3]
-
High Purity Products: Eliminates the need for catalyst removal steps and reduces equipment corrosion.[3]
-
High-Temperature Activity: It becomes active in the typical temperature range for polyesterification, from 200-230 °C.[1][2][4]
Q2: What is the proposed catalytic mechanism for this compound?
The catalytic activity stems from its nature as a Lewis acid.[5][6] The tin atom can coordinate with the reactants, facilitating the esterification reaction. The generally accepted mechanism involves several key steps:
-
Activation: The catalyst, a solid, first reacts with an alcohol (polyol) or carboxylic acid in the reaction mixture upon heating to form a soluble, active tin-alkoxide or tin-carboxylate species.[1][2][4]
-
Coordination: The Lewis acidic tin center coordinates with the carbonyl oxygen of the carboxylic acid (or ester, in transesterification), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: An alcohol molecule then performs a nucleophilic attack on the activated carbonyl carbon.
-
Ester Formation & Water Elimination: An ester bond is formed, and a water molecule is eliminated. The catalyst is regenerated to participate in another cycle.
Recent mechanistic studies suggest that under catalytically relevant conditions, the active species are likely monomeric or dimeric tin complexes, rather than large multinuclear assemblies.[6][7]
Caption: Proposed Lewis acid catalytic cycle for polyesterification.
Q3: What is the recommended concentration range for this catalyst?
The typical loading level for organotin catalysts like this compound is between 0.05% and 0.3% by weight , based on the total mass of the reactants.[3] However, the optimal concentration is highly dependent on the specific monomers, desired reaction rate, and final polymer specifications. In some formulations, concentrations up to 1.0% by weight may be employed.[8][9] Exceeding the optimal concentration rarely improves reaction kinetics and can lead to negative consequences, as detailed in the troubleshooting section.
Q4: How does catalyst concentration impact final polymer properties?
The concentration of this compound is a critical parameter that influences several key polymer properties:
-
Molecular Weight: Sufficient catalyst is required to drive the polycondensation to the desired molecular weight in a reasonable time. However, excessive amounts can sometimes promote degradation or side reactions that limit molecular weight gain.[10]
-
Color: Organotin catalysts are known for producing polymers with good color.[3] However, using too high a concentration can sometimes contribute to yellowing, especially if the reaction is run for an extended time at high temperatures.[11]
-
Thermal Stability: The presence of residual catalyst can potentially influence the thermal stability of the final polymer. While organotins are generally stable, their interaction with the polymer matrix at elevated temperatures is a complex area. Some studies suggest that the introduction of certain catalyst residues can enhance thermal stability under specific conditions.[12][13]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during polyesterification using this compound.
Caption: Workflow for optimizing catalyst concentration.
Methodology:
-
Establish Baseline Conditions: Fix all other reaction parameters: monomer stoichiometry, reaction temperature (e.g., 220°C), pressure/vacuum profile, and stirring speed.
-
Prepare Reactions: Set up a series of identical small-scale (e.g., 500g) reactions. Label them according to the planned catalyst concentration.
-
Vary Catalyst Concentration: For each reaction, add a different concentration of this compound. A good starting range is 0.05%, 0.10%, 0.15%, 0.20%, and 0.25% by weight of the total reactants. Weigh the catalyst precisely.
-
Run Reactions & Monitor: Start all reactions simultaneously if possible. Monitor the progress of each reaction by measuring the rate of water distillate collection or by taking samples at regular intervals (e.g., every 30 minutes) to titrate for the acid value.
-
Determine Endpoint: Continue each reaction until a target endpoint is reached (e.g., Acid Value < 5 mg KOH/g or a specific target melt viscosity). Record the total time for each reaction.
-
Characterize Final Polymer: Once the reactions are complete, characterize the resulting polyester from each experiment for the following key properties:
-
Final Acid Value
-
Molecular Weight (Mn, Mw via GPC)
-
Color (e.g., using the Lab* color space system) [11] * Intrinsic Viscosity (IV)
-
-
Analyze Data: Tabulate the results and plot the reaction time and final polymer properties as a function of catalyst concentration. The optimal concentration is typically the lowest level that achieves the target reaction rate without negatively impacting the polymer's color or molecular weight.
Data Presentation Table (Example Results):
| Catalyst Conc. (wt%) | Reaction Time to AV<5 (hrs) | Final Acid Value (mg KOH/g) | Mn ( g/mol ) | Color (b*) |
| 0.05 | 12.5 | 4.8 | 18,500 | 1.5 |
| 0.10 | 8.0 | 4.5 | 21,000 | 1.8 |
| 0.15 | 6.5 | 4.6 | 21,500 | 2.0 |
| 0.20 | 6.2 | 4.7 | 21,300 | 2.8 |
| 0.25 | 6.1 | 4.5 | 20,900 | 4.1 |
In this example, 0.15 wt% would be chosen as the optimum. Increasing to 0.20% gives a negligible improvement in reaction time but causes a noticeable increase in yellowness (higher b* value).
Protocol 2: Overview of Residual Tin Analysis
For applications in regulated industries like packaging, quantifying the residual tin catalyst in the final polymer is often necessary. [8][9]* Methodology: The most common and reliable methods involve digesting the polymer sample in strong acid and analyzing the resulting solution using atomic spectroscopy.
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique for quantifying tin levels in the ppm range.
- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers higher sensitivity for detecting tin at ppb levels. [14] * Atomic Absorption Spectroscopy (AAS): Another widely used method for determining total tin content. [15]* Significance: This analysis validates that the residual catalyst level is within acceptable limits for the intended application and serves as a crucial quality control check.
Section 4: Catalyst Properties & Safety
Physical & Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₄H₁₁ClO₂Sn | [2] |
| Appearance | White Powder / Solid | [2][4] |
| Melting Point | 150 °C (decomposes) | [1][4] |
| Storage Temperature | Below +30°C | [1][4] |
| Water Solubility | 1.03 mg/L at 20°C | [1][4] |
Safety & Handling:
This compound requires careful handling in accordance with good industrial hygiene and safety practices. [21]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. If dust formation is possible, use respiratory protection. [21]* Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust. Use in a well-ventilated area or under a fume hood. [21]* First Aid: Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Inhalation: Move the person into fresh air. Ingestion: Rinse mouth with water. In all cases of exposure, consult a physician. [21]* Storage: Store in a cool, dry, well-ventilated place away from heat sources and oxidizing agents. Keep the container tightly closed. [2]
References
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ViaCat Tin Catalysts for (Poly)esters and Polyurethanes. Vesta Chemicals bv. [Link]
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This compound. LookChem. [Link]
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Pollock, E. N., & Zopatti, L. P. (1965). Spectrophotometric Procedure for the Determination of Tin in Complex Materials Using 8-Quinolinol and Phenylfluorone. Analytical Chemistry, 37(8), 1004–1006. [Link]
-
Butylchlorotin dihydroxide. PubChem, National Center for Biotechnology Information. [Link]
-
Butyltin chloride dihydroxide | CAS: 13355-96-9 | ViaCat 4101. Vesta Chemicals bv. [Link]
-
Grabarczyk, M., Wlazlowska, E., & Fialek, M. (2023). Techniques for the Analysis of Trace Tin Concentrations. Encyclopedia MDPI. [Link]
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Analytical Methods - Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. [Link]
- Polk, D. R., & Cohrs, W. E. (1991). Polyester compositions and organotin esterification catalysts therefor.
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Wlazlowska, E., Fialek, M., & Grabarczyk, M. (2023). Electrochemical Methods for the Analysis of Trace Tin Concentrations—Review. Molecules, 28(24), 8049. [Link]
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Catalysts for Polymer Synthesis. DKatalyst. [Link]
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Hubert, C., et al. (2018). Development and validation of a quantitative method for the selective determination of tin species in tin octoate by differential pulse polarography. ResearchGate. [Link]
-
Linder, M. (n.d.). Catalysts for Polyester Resin Manufacturing. ResearchGate. [Link]
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de Souza, B. S., et al. (2015). Organotin(IV) complexes as catalysts for (trans)esterification reactions. Catalysis Science & Technology, 5(1), 183-196. [Link]
-
Kricheldorf, H. R., & Weidner, S. (2022). Syntheses of polylactides by means of tin catalysts. Polymer Chemistry, 13(15), 2143-2165. [Link]
-
Polyester compositions and organotin esterification catalysts therefor. European Patent Office. [Link]
-
Terzopoulou, Z., et al. (2016). Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation. Polymer Chemistry, 7(32), 5141-5151. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
van der Star, R., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. Catalysis Science & Technology, 11(10), 3463-3472. [Link]
-
van der Star, R., et al. (2021). Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification. Catalysis Science & Technology, 11(10), 3463-3472. [Link]
-
Manurung, R., et al. (2013). Effect of Concentration of Catalyst (BF3-Diethyl Etherate) on Synthesis of Polyester From Palm Fatty Acid Distillate (PFAD). International Journal of Science and Engineering, 5(2), 77-82. [Link]
-
Clark, J. A., et al. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. The Journal of Physical Chemistry A, 125(23), 4943–4956. [Link]
-
Chen, J., et al. (2022). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study. Catalysts, 12(11), 1362. [Link]
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Varma, T. M., & Sadhir, R. K. (1982). EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. Journal of the Textile Association. [Link]
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Ragaini, V., & Cenini, S. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 9(7), 582. [Link]
-
El-Midaoui, A., et al. (2016). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. American Journal of Polymer Science, 6(1), 1-10. [Link]
-
Deactivation Pathways in Transition Metal Catalysis. Macmillan Group, Princeton University. [Link]
-
Liu, J., et al. (2009). Ester Hydrolysis by a Cyclodextrin Dimer Catalyst with a Metallophenanthroline Linking Group. ResearchGate. [Link]
-
Thermal degradation of plasticized poly(3-hydroxybutyrate) investigated by DSC. ResearchGate. [Link]
-
Bach, E., Cleve, E., & Schollmeyer, E. (2002). Equilibrium Study on the Disperse Dyeing of Polyester Textile in Supercritical Carbon Dioxide. ResearchGate. [Link]
-
Adeel, S., et al. (2023). Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation. Journal of Xenobiotics, 13(3), 446-467. [Link]
-
Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link]
-
Wang, H., et al. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Polymers, 14(22), 4895. [Link]
-
Teli, M. D., & Desai, P. (2018). Improving the properties of the polyester fabrics by grafting with 3-chloro-2-hydroxypropyl acrylate. ResearchGate. [Link]
-
Wang, H., et al. (2022). Synthesis of Biodegradable Polyester-Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. PubMed. [Link]
-
Teli, M. D., & Valia, S. P. (2018). ANIONIC DYEABILITY OF POLYESTER FABRIC BY CHEMICAL SURFACE MODIFICATION. ResearchGate. [Link]
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Troubleshooting low conversion rates in Butylchlorodihydroxytin-catalyzed reactions
Welcome to the technical support center for Butylchlorodihydroxytin-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, ensuring high conversion rates and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound as a catalyst.
Q1: What is the primary application of this compound and what is its mechanism of action?
A1: this compound is predominantly used as a catalyst for esterification, polycondensation, and transesterification reactions.[1][2] It is particularly effective in the synthesis of saturated and unsaturated polyester resins for applications such as powder coatings, gel coats, and engineering plastics.[1][2]
The catalytic activity of this compound stems from its nature as a Lewis acid.[3][4] The tin center possesses vacant d-orbitals, allowing it to coordinate with the carbonyl oxygen of a carboxylic acid or ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a series of proton transfer and elimination steps to yield the final ester product and regenerate the catalyst.[3]
Caption: Generalized Lewis acid mechanism for this compound-catalyzed esterification.
Q2: What is the recommended temperature range for reactions catalyzed by this compound?
A2: this compound is most effective as an esterification catalyst in the temperature range of 200-230°C.[2] For transesterification reactions, a slightly lower temperature range of 140-180°C is often employed.[1] Operating outside these recommended ranges can lead to suboptimal reaction rates or catalyst degradation.
Q3: Is this compound sensitive to air or moisture?
A3: While this compound is described as hydrolytically stable, the presence of excessive water can still negatively impact the equilibrium of esterification reactions, which produce water as a byproduct.[2] For optimal performance, it is advisable to use dry reagents and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Section 2: Troubleshooting Low Conversion Rates
This section provides a detailed guide to diagnosing and resolving common issues leading to low conversion rates in your experiments.
Issue 1: Reaction Stalls or Proceeds Slowly
Q: My reaction has started, but the conversion rate is very low, or the reaction seems to have stopped prematurely. What are the potential causes and how can I address them?
A: Several factors can contribute to a stalled or slow reaction. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for slow or stalled reactions.
Causality and Solutions:
-
Suboptimal Temperature:
-
Explanation: The catalytic activity of this compound is highly temperature-dependent. Below the optimal range, the reaction rate will be significantly lower. Above this range, thermal degradation of the catalyst or reactants can occur, leading to a decrease in active catalyst concentration.
-
Solution: Ensure the reaction temperature is maintained within the recommended range (200-230°C for esterification).[2] Use a calibrated thermometer and a reliable heating mantle or oil bath.
-
-
Insufficient Catalyst Loading:
-
Explanation: An inadequate amount of catalyst will naturally lead to a slower reaction rate.
-
Solution: While the optimal catalyst concentration can vary depending on the specific substrates, a typical starting point is 0.1-0.5 mol% relative to the limiting reagent. If the reaction is slow, a modest increase in catalyst loading may be beneficial. However, excessive catalyst can lead to side reactions and purification challenges.
-
-
Water Accumulation:
-
Explanation: Esterification is an equilibrium reaction that produces water. If water is not effectively removed, the equilibrium will shift back towards the reactants, limiting the final conversion.
-
Solution: Employ a Dean-Stark apparatus or a similar method to continuously remove water from the reaction mixture. Ensure the apparatus is functioning correctly and that the solvent forms an effective azeotrope with water.
-
-
Substrate or Solvent Impurities:
-
Explanation: Acidic or basic impurities in the reactants or solvent can react with the catalyst, neutralizing its Lewis acidic sites and rendering it inactive. Water in the reagents will also inhibit the reaction as described above.
-
Solution: Use high-purity, anhydrous substrates and solvents. If necessary, purify and/or dry the reagents before use. For example, carboxylic acids can be recrystallized, and alcohols can be distilled from appropriate drying agents.
-
Issue 2: Formation of Undesired Byproducts
Q: I am observing byproducts in my reaction mixture, which is lowering the yield of my desired ester. What are these byproducts and how can I minimize their formation?
A: In polyester synthesis and other esterification reactions catalyzed by organotin compounds, side reactions can occur, leading to the formation of byproducts.
Common Byproducts and Their Formation Mechanisms:
-
Cyclic Esters/Oligomers:
-
Explanation: Intramolecular esterification can occur, especially with diols and dicarboxylic acids that can form stable 5- or 6-membered rings. This is more prevalent at high dilution.
-
Minimization: Run the reaction at a higher concentration to favor intermolecular polymerization over intramolecular cyclization.
-
-
Products of Transesterification:
-
Explanation: If multiple types of esters or alcohols are present, the catalyst can promote the exchange of alkoxy groups, leading to a mixture of ester products.
-
Minimization: Ensure the purity of your starting materials. If using a diol, for instance, ensure it is free from other alcohol contaminants.
-
-
Ether Formation:
-
Explanation: At high temperatures, alcohols can undergo dehydration to form ethers, catalyzed by Lewis acids.
-
Minimization: Avoid excessively high reaction temperatures. Stick to the recommended range of 200-230°C for esterification.[2]
-
Experimental Protocol for Minimizing Byproduct Formation in Polyester Synthesis:
-
Reagent Preparation:
-
Ensure the diol and dicarboxylic acid are of high purity (>99%).
-
Dry all reagents in a vacuum oven at an appropriate temperature before use.
-
Use anhydrous, high-purity solvent (if applicable).
-
-
Reaction Setup:
-
Assemble a flame-dried reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap.
-
Charge the reactor with the diol, dicarboxylic acid, and this compound (0.1-0.5 mol%).
-
Purge the system with nitrogen for 15-20 minutes to remove air and moisture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the lower end of the optimal range (e.g., 200°C) under a slow stream of nitrogen.
-
Monitor the removal of water in the Dean-Stark trap.
-
Once the rate of water removal slows, gradually increase the temperature towards the upper end of the range (up to 230°C).
-
Monitor the reaction progress by techniques such as titration of carboxylic acid end groups or by analyzing aliquots via NMR or GPC.
-
-
Work-up:
-
Once the desired conversion is reached, cool the reaction mixture.
-
Dissolve the crude polymer in a suitable solvent (e.g., chloroform) and precipitate it into a non-solvent (e.g., cold methanol) to remove unreacted monomers and low molecular weight oligomers.
-
Issue 3: Catalyst Deactivation
Q: I suspect my catalyst is deactivating over the course of the reaction. What are the potential deactivation pathways and how can I mitigate them?
A: Catalyst deactivation can be a significant contributor to low conversion rates. The primary deactivation mechanisms for this compound are thermal degradation and hydrolysis.
Deactivation Pathways and Mitigation Strategies:
| Deactivation Pathway | Explanation | Mitigation Strategy |
| Thermal Degradation | At excessively high temperatures, the butyl-tin bonds can cleave, leading to the formation of inactive tin species. The decomposition temperature for this compound is reported to be around 150°C (dec.), though it is catalytically active at higher temperatures.[2] Prolonged exposure to very high temperatures should be avoided. | Strictly control the reaction temperature and avoid localized overheating. Use a well-stirred reaction vessel and a reliable temperature controller. |
| Hydrolysis | Although considered hydrolytically stable, prolonged exposure to high concentrations of water, especially at elevated temperatures, can lead to the hydrolysis of the Sn-Cl and Sn-OH bonds, potentially forming less active tin oxide species. | Ensure efficient removal of water as it is formed during the reaction. Use anhydrous reagents and solvents. |
| Inhibition by Impurities | As mentioned previously, strong Lewis bases or protic acids in the reaction mixture can irreversibly bind to the tin center, blocking the active site. | Rigorously purify all starting materials and solvents. |
Protocol for Assessing Catalyst Activity and Deactivation:
This protocol allows for the monitoring of catalyst activity over time.
-
Reaction Setup: Set up the reaction as you normally would, but ensure you have a means of safely extracting small aliquots at regular intervals.
-
Sampling: At predetermined time points (e.g., every hour), withdraw a small sample of the reaction mixture.
-
Analysis: Quench the reaction in each aliquot (e.g., by cooling and diluting with a suitable solvent). Analyze the conversion of the limiting reagent in each aliquot using a suitable analytical technique (e.g., GC, HPLC, or NMR).
-
Data Interpretation: Plot the conversion as a function of time. A linear increase in conversion suggests stable catalyst activity. A plateauing of the curve before full conversion is reached may indicate catalyst deactivation.
If deactivation is suspected, you can try adding a second small portion of fresh catalyst to the reaction mixture. A renewed increase in the reaction rate would support the hypothesis of catalyst deactivation.
Section 3: Analytical Methods for Monitoring Reaction Progress
Q: What are the best methods to monitor the progress of my this compound-catalyzed reaction?
A: The choice of analytical method will depend on the specific reaction being performed.
| Analytical Technique | Application | Information Provided |
| Gas Chromatography (GC) | For reactions with volatile starting materials and products. | Quantitative measurement of reactant consumption and product formation. |
| High-Performance Liquid Chromatography (HPLC) | For non-volatile reactants and products. | Separation and quantification of components in the reaction mixture. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can be used to determine the ratio of starting materials to products by integrating characteristic peaks. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for monitoring the disappearance of starting material functional groups (e.g., O-H of carboxylic acid) and the appearance of product functional groups (e.g., C=O of ester). | Qualitative or semi-quantitative assessment of reaction progress. |
| Titration | For reactions involving carboxylic acids. | The consumption of the carboxylic acid can be monitored by titrating aliquots with a standardized base. |
| Gel Permeation Chromatography (GPC) | For polymerization reactions. | Determination of molecular weight and molecular weight distribution of the polymer. |
For determining the concentration of the organotin catalyst itself, more specialized techniques such as Gas Chromatography with Mass Spectrometry (GC-MS) after derivatization, or Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) can be used.[5][6][7]
References
- BenchChem. (2025). Unveiling the Efficiency of Organotin Catalysts in Esterification Reactions: A Comparative Analysis. BenchChem Technical Support.
- Clark, J. A., Thacker, P. J., McGill, C. J., Miles, J. R., Westmoreland, P. R., Efimenko, K., Genzer, J., & Santiso, E. E. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. The Journal of Physical Chemistry A, 125(23), 4943–4956.
- National Center for Biotechnology Information. (n.d.). Analytical Methods. In Toxicological Profile for Tin and Tin Compounds.
- Yousif, E. (2018).
- SATRA. (2020).
- Eurofins. (2023). Organotins Analysis. Eurofins Australia.
- U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.
- ALS Environmental. (2022). Method Summary: Determination of Selected Organotin Compounds in Liquids by GCMS.
- Otera, J. (1992). Mono-organotin(IV)
- Clark, J. A., Thacker, P. J., McGill, C. J., Miles, J. R., Westmoreland, P. R., Efimenko, K., Genzer, J., & Santiso, E. E. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. PubMed.
- TIB Chemicals. (n.d.). Catalysts for Polyester Resin Manufacturing.
- Yang, Y., Di, C., & Wang, T. (2023). Study on by-products synthesis of powder coating polyester resin catalyzed by organotin.
- Various Authors. (n.d.). Organotin Catalysts in Organosilicon Chemistry.
- ChemicalBook. (2019).
- Alfa Chemistry. (n.d.). CAS 13355-96-9 this compound.
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). This compound | 13355-96-9.
- TIB Chemicals. (n.d.). Catalysts for Polyester resin manufacturing - an overview.
- Google Patents. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Polyesters Using 1,10-Decanediol.
- International Journal of Advanced Research in Science and Technology. (2021). Investigating the role of coordination complexes in catalytic processes, including homogeneous and.
- Various Authors. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- Royal Society of Chemistry. (n.d.). Mechanistic elucidation of monoalkyltin(iv)
- Google Patents. (n.d.). US6593447B1 - Catalyst for polyester production and process for producing polyester with the same.
- National Institutes of Health. (n.d.). Lipase-catalyzed polyester synthesis – A green polymer chemistry.
- YouTube. (2019). mechanism of ester hydrolysis.
- Organic Chemistry Portal. (n.d.).
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). Lewis acidic behavior of B(C6Cl5)(3).
- YouTube. (2023).
- National Institutes of Health. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review.
- ScienceDirect. (n.d.). Carbodiimide additive to control hydrolytic stability and biodegradability of PLA.
- ResearchGate. (n.d.). Hydrolytic stability of synthetic ester lubricants.
- Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.).
- Chemistry Stack Exchange. (2020). Lewis acidity comparison of boron and aluminium trichlorides.
- MDPI. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels.
- ACS Publications. (2022).
- PubMed. (n.d.). Ligand Close-Packing and the Lewis Acidity of BF(3) and BCl(3).
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Technical Support Center: Managing Butylchlorodihydroxytin in Esterification Workup
Welcome to the technical support center for advanced catalytic processes. This guide is designed for researchers, chemists, and process development professionals utilizing butylchlorodihydroxytin [BuSn(OH)₂Cl] as a catalyst in esterification reactions. While an effective catalyst, its propensity for hydrolysis during aqueous workup can lead to catalyst deactivation, formation of insoluble tin oxides, and challenges in product purification.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to mitigate hydrolysis and ensure the integrity of your catalytic system and the purity of your final product.
The Hydrolysis Challenge with this compound
This compound is a monoalkyltin(IV) compound valued for its catalytic activity in esterification and polyesterification reactions.[3][4] The catalytic cycle hinges on the Lewis acidity of the tin center, which coordinates with the carboxylic acid to facilitate nucleophilic attack by the alcohol.[5][6] However, the presence of water, particularly during the workup phase, introduces a competing reaction: hydrolysis.
Water acts as a nucleophile, attacking the tin center. This leads to the displacement of ligands and the formation of various tin species, including inactive polymeric n-butylstannoic acids or tin oxides.[1][2][7] These insoluble byproducts can complicate product isolation and represent a loss of the active catalyst. Understanding and controlling this hydrolytic pathway is critical for reproducible and efficient esterification.
Frequently Asked Questions (FAQs)
Q1: I observe a significant decrease in my product yield after workup, and I suspect catalyst deactivation. What's happening?
A1: A drop in yield post-workup is a classic symptom of catalyst deactivation due to hydrolysis. During a standard aqueous workup, the water can hydrolyze the active BuSn(OH)₂Cl catalyst into oligo- or polymeric tin oxides.[1][7] These species are generally catalytically inactive and their precipitation can trap the product, leading to apparent yield loss. It is crucial to maintain anhydrous or near-anhydrous conditions throughout the workup to prevent this.[1]
Q2: I have a white, insoluble precipitate in my organic layer after my aqueous wash. What is it and how do I deal with it?
A2: The white precipitate is very likely a mixture of hydrolyzed tin species, such as n-butylstannoic acid or other complex tin oxides.[2][7] Once formed, these are notoriously difficult to remove due to their insolubility in common organic solvents. The best strategy is prevention (see Protocol 1). If you already have the precipitate, you can attempt to filter the entire mixture through a pad of Celite. However, this may not remove all finely dispersed particles.
Q3: Can I "rescue" a reaction where the catalyst has been inadvertently hydrolyzed?
A3: Regeneration of the active monomeric catalyst from the polymeric oxide in the reaction flask is generally not feasible. The focus should be on salvaging the product. After removing the insoluble tin compounds by filtration, the product can be repurified. To avoid this scenario in the future, meticulous exclusion of water during the workup is paramount.
Q4: Are there any analytical techniques to confirm the hydrolysis of my catalyst?
A4: Yes. You can use several methods to analyze for organotin compounds and their hydrolysis products. High-Performance Liquid Chromatography (HPLC) can be used without a derivatization step.[8] Gas Chromatography (GC) is also an option but typically requires a derivatization step to make the tin compounds volatile.[8][9][10] Additionally, ¹¹⁹Sn NMR spectroscopy is a powerful tool to identify different tin species in your reaction mixture, although it requires specialized equipment.[2][4]
Q5: Are there alternative workup procedures that avoid water altogether?
A5: Absolutely. An anhydrous workup is the recommended approach. This involves using anhydrous organic solvents and drying agents to quench the reaction and remove impurities without introducing water. See the detailed protocol below for a step-by-step guide.
Troubleshooting Guide: Catalyst Hydrolysis
| Problem | Probable Cause | Recommended Solution |
| Formation of a white, insoluble precipitate during workup. | Introduction of water (e.g., from aqueous washes, non-anhydrous solvents) leading to hydrolysis of the tin catalyst. | Immediately filter the mixture through Celite. For future runs, switch to a fully anhydrous workup protocol. Ensure all solvents and reagents are rigorously dried. |
| Reduced product yield after purification. | Catalyst deactivation by hydrolysis, leading to incomplete reaction or product loss due to co-precipitation with tin oxides.[1] | Monitor reaction completion carefully before workup. Employ an anhydrous workup to preserve the catalyst's integrity if further reactions are intended or to simplify purification. |
| Difficulty in separating the product from tin residues. | The formation of polymeric tin oxides that emulsify or are finely dispersed in the organic phase. | Avoid aqueous washes. If tin residues persist, consider a final purification step of flash chromatography using a silica gel column pre-treated with triethylamine.[11][12] |
| Inconsistent reaction times and yields between batches. | Varying levels of moisture in starting materials or during workup are affecting catalyst activity. | Standardize the use of anhydrous solvents and reagents for both the reaction and the workup. Implement a strict protocol for moisture exclusion. |
Visualizing the Competing Pathways
The following diagram illustrates the desired catalytic esterification cycle versus the undesired hydrolytic deactivation pathway.
Sources
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- 3. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - HIMS - University of Amsterdam [hims.uva.nl]
- 4. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
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- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pjoes.com [pjoes.com]
- 11. Workup [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing side products in Butylchlorodihydroxytin catalysis
Welcome to the technical support center for Butylchlorodihydroxytin (BCT) catalysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using BCT in esterification and polycondensation reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, ensuring the efficiency and purity of your synthesis.
Introduction to this compound Catalysis
This compound (CAS 13355-96-9) is a versatile and effective catalyst for the synthesis of polyesters and other esters, typically operating at temperatures between 200-230°C.[1] It is a non-acidic, amorphous solid that becomes catalytically active upon reacting and dissolving in the presence of alcohols or carboxylic acids.[1][2] While highly efficient, improper handling or suboptimal reaction conditions can lead to the formation of unwanted side products, impacting reaction yield, product properties, and purity. This guide will address these potential issues head-on, providing you with the expertise to optimize your catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species of this compound in the reaction mixture?
This compound itself is a pre-catalyst. The active species is formed in situ upon heating in the presence of reactants like alcohols or carboxylic acids. The hydroxyl groups on the tin atom react with the carboxylic acid or alcohol, forming a more soluble and catalytically active organotin carboxylate or alkoxide species. This reaction initiates the catalytic cycle of esterification or transesterification.[1]
Q2: What are the most common side products associated with this compound catalysis?
The primary side products arise from the hydrolysis and thermal degradation of the catalyst. Water, a byproduct of esterification, can hydrolyze the active catalyst, leading to the formation of various tin species with differing solubilities.[3] At elevated temperatures, further degradation can occur. Common side products include:
-
Butyltin Oxides: These are formed through the dehydration of butyltin hydroxide species. They are often insoluble in the reaction medium and can cause turbidity or precipitate out.
-
Polymeric Tin Species: Under certain conditions, organotin species can polymerize, leading to the formation of intractable solids that are difficult to remove.
-
Tin(IV) Oxide (SnO₂): In the presence of oxidizing agents or at very high temperatures, the tin center can be oxidized to SnO₂, a highly stable and insoluble inorganic solid.[4]
Q3: My reaction mixture has become cloudy/hazy. What is the likely cause?
A cloudy or hazy appearance in your reaction mixture is a strong indicator of the formation of insoluble tin-based side products. This is most commonly due to the hydrolysis of the active catalyst by water generated during the esterification process. The resulting butyltin hydroxides and oxides are often less soluble in the organic reaction medium.
Q4: How can I confirm the presence of tin-based impurities in my final product?
Several analytical techniques can be employed to detect and quantify tin residues:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method for determining the total tin content in your sample, even at very low (ppm or ppb) levels.[5]
-
Atomic Absorption Spectroscopy (AAS): Another common technique for quantifying total tin concentration.[6]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for the speciation of organotin compounds, but may require derivatization to make the compounds volatile for GC analysis.[5][6]
Troubleshooting Guide: Minimizing Side Products
This section provides a systematic approach to troubleshooting common issues encountered during this compound-catalyzed reactions.
Issue 1: Catalyst Deactivation and Formation of Insoluble Precipitates
Causality: The primary cause of catalyst deactivation and precipitate formation is the presence of excess water in the reaction mixture, leading to the hydrolysis of the active catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocol for Efficient Water Removal:
-
Apparatus Setup: Assemble the reaction vessel with a condenser and a Dean-Stark trap filled with an appropriate solvent to azeotropically remove water.
-
Initial Dehydration: Charge the reactor with the polyol and polyacid reactants and the solvent. Heat the mixture to reflux to remove any adventitious water.
-
Catalyst Addition: Once the initial water has been removed (as observed in the Dean-Stark trap), cool the reaction mixture slightly before adding the this compound catalyst.
-
Reaction Progression: Re-establish reflux and continue to collect the water of reaction in the Dean-Stark trap.
-
Monitoring: Regularly monitor the reaction for any signs of turbidity.
Issue 2: Product Discoloration
Causality: Yellowing or discoloration of the final polyester can be attributed to thermal degradation of the polymer or the catalyst at excessively high temperatures. Some tin catalysts can also contribute to color development.[7]
Troubleshooting Steps:
-
Temperature Control: Ensure that the reaction temperature does not significantly exceed the recommended 230°C. Use a calibrated temperature probe and a reliable heating mantle or oil bath.
-
Reaction Time: Minimize the reaction time at the highest temperature. Once the desired acid number or viscosity is reached, cool the reaction mixture promptly.
-
Inert Atmosphere: Maintain a constant, gentle flow of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent oxidation, which can contribute to color formation.
-
Antioxidant Addition: Consider the addition of a small amount of a high-temperature antioxidant, such as a phosphite-based stabilizer, at the beginning of the reaction.
Issue 3: Removal of Residual Tin Catalyst from the Final Product
Causality: Even with an optimized process, residual soluble tin species may remain in the final product, which can be detrimental for certain applications, especially in the pharmaceutical and food contact industries.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Adsorption | Passing a solution of the polymer through a bed of a suitable adsorbent like activated carbon or specific clays.[8] | Simple, can be effective for certain species. | May not be universally effective, potential for product loss on the adsorbent. |
| Precipitation | Precipitating the polymer in a non-solvent can help to leave some of the more soluble tin species in the liquid phase. | Can be effective for removing soluble impurities. | Requires large volumes of solvent, may not remove all tin species. |
| Chelation & Extraction | Treatment with a chelating agent followed by an aqueous wash to extract the tin complex. | Can be highly specific and efficient. | Requires additional downstream processing steps. |
Advanced Minimization of Side Products: A Proactive Approach
The most effective strategy for minimizing side products is to prevent their formation in the first place. This involves careful control over reaction parameters and the use of optimized protocols.
Workflow for Proactive Side Product Minimization:
Sources
- 1. This compound | 13355-96-9 [amp.chemicalbook.com]
- 2. web.viu.ca [web.viu.ca]
- 3. youtube.com [youtube.com]
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- 5. researchgate.net [researchgate.net]
- 6. Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. epublications.marquette.edu [epublications.marquette.edu]
Improving the yield and purity of Butylchlorodihydroxytin synthesis
Welcome to the technical support center for the synthesis of Butylchlorodihydroxytin. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this compound. Here, you will find detailed troubleshooting advice and frequently asked questions to help you optimize your synthesis for both high yield and high purity.
Introduction to this compound Synthesis
This compound, also known as butyltin(IV) chloride dihydroxide, is a versatile organotin compound.[1][2][3] It serves as a crucial catalyst in various industrial processes, including the production of polyester resins for powder coatings and other applications.[4][5] The primary and most common industrial synthesis route involves the controlled alkaline hydrolysis of monobutyltin trichloride (MBTC).[6] This method is favored for its efficiency and the high purity of the resulting product.[6]
Understanding the nuances of this synthesis is key to achieving consistent and high-quality results. This guide will walk you through common challenges and their solutions, grounded in the principles of organotin chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most prevalent industrial method is the alkaline hydrolysis of monobutyltin trichloride (MBTC).[6] This reaction involves the controlled addition of MBTC to an alkaline solution, typically containing sodium carbonate and ammonium hydroxide, under specific temperature and pH conditions.[6] The hydrolysis of the Sn-Cl bonds leads to the formation of Sn-OH bonds, resulting in the desired this compound.[7][8]
Q2: What are the critical parameters to control during the synthesis?
Success in synthesizing this compound hinges on the precise control of several parameters:
-
Temperature: The reaction is typically conducted at temperatures ranging from 40°C to 80°C.[6]
-
pH: Maintaining the correct alkaline pH is crucial for complete hydrolysis and to minimize side reactions.
-
Stoichiometry: The molar ratios of the alkaline reagents to MBTC must be carefully controlled to ensure complete conversion and prevent the formation of impurities.[6]
-
Addition Rate: Slow and controlled addition of MBTC to the alkaline solution is necessary to manage the exothermic nature of the hydrolysis and maintain a consistent reaction temperature.[6]
Q3: What are the common impurities in this compound synthesis?
Impurities can arise from several sources, including incomplete reactions, side reactions, or contaminants in the starting materials.[] Common organic impurities may include unreacted monobutyltin trichloride, or byproducts from side reactions.[10] Inorganic impurities can stem from the reagents used in the synthesis and purification process.[10]
Q4: How can I purify the final product?
The industrial purification process typically involves several steps to ensure high purity:
-
Filtration: The precipitated product is separated from the reaction mixture by suction filtration.[6]
-
Washing: The filtered product is washed with heated water (50-80°C) to remove soluble impurities.[6]
-
Centrifugation: This step helps to remove excess water.[6]
-
Vacuum Drying: The final product is dried under vacuum at a temperature between 70-110°C to remove any remaining volatile components.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Product Yield
A lower than expected yield is a common issue that can often be traced back to suboptimal reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | Insufficient alkaline reagent or a pH that is too low can lead to incomplete conversion of the monobutyltin trichloride starting material.[6] | Ensure the use of a 15-25% excess of total alkali.[6] Monitor and maintain the pH within the optimal alkaline range throughout the reaction. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within the allotted time. Conversely, excessively high temperatures can promote side reactions. | Maintain the reaction temperature within the recommended range of 40-80°C.[6] Use a temperature-controlled reaction vessel. |
| Loss of Product During Workup | The product can be lost during filtration or washing if not performed carefully. | Ensure the filter medium is appropriate to retain the fine particles of the product. Use a minimal amount of cold washing solvent to avoid dissolving the product. |
| Impure Starting Material | The purity of the monobutyltin trichloride precursor is critical. Impurities in the starting material can interfere with the reaction.[6] | Use high-purity monobutyltin trichloride. The tin content should typically be between 47-49% with a moisture content below 1.0%.[6] |
Problem 2: Impure Product (Discoloration, Off-Spec Analytical Data)
Product impurity can manifest as discoloration or analytical results that do not meet specifications.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Byproducts | Uncontrolled reaction conditions, such as localized high concentrations of reactants or temperature fluctuations, can lead to the formation of undesired organotin species. | Ensure slow and steady addition of the monobutyltin trichloride to the alkaline solution with vigorous stirring to maintain homogeneity.[6] Precise temperature control is essential. |
| Inadequate Washing | Insufficient washing of the crude product will leave behind soluble impurities, such as inorganic salts from the alkaline solution. | Wash the filtered product thoroughly with heated water (50-80°C) until the filtrate is neutral and free of chloride ions (test with silver nitrate solution).[6] |
| Thermal Degradation | Overheating during the drying process can cause the product to decompose, leading to discoloration and impurities. | Dry the product under vacuum at a controlled temperature, not exceeding 110°C.[6] |
| Contamination from Equipment | Residual contaminants in the reaction vessel or filtration apparatus can be introduced into the product. | Thoroughly clean and dry all glassware and equipment before use. |
Problem 3: Reaction Stalls or Proceeds Very Slowly
A stalled or sluggish reaction can be frustrating. The following points can help diagnose the issue.
| Potential Cause | Explanation | Recommended Solution |
| Low Reaction Temperature | The rate of hydrolysis is temperature-dependent. A temperature below the optimal range will significantly slow down the reaction. | Gradually increase the temperature to the recommended 40-80°C range while monitoring the reaction progress.[6] |
| Poor Mixing | Inadequate agitation can lead to poor mass transfer between the reactants, especially in a heterogeneous reaction mixture, slowing down the overall reaction rate. | Ensure efficient and continuous stirring throughout the reaction to maintain a well-mixed suspension. |
| Incorrect Reagent Concentration | If the concentration of the alkaline solution is too low, the driving force for the hydrolysis reaction will be diminished. | Prepare the alkaline solution with the correct molar ratios of sodium carbonate and ammonium hydroxide to achieve a total alkali content with a 15-25% excess.[6] |
Problem 4: Product is Difficult to Filter
A product that is difficult to filter can significantly prolong the workup process and may lead to product loss.
| Potential Cause | Explanation | Recommended Solution |
| Fine Particle Size | Rapid precipitation can lead to the formation of very fine particles that can clog the filter medium. | Control the rate of addition of the monobutyltin trichloride and maintain a constant temperature to promote the growth of larger crystals. Consider aging the precipitate in the mother liquor for a period before filtration. |
| Gelatinous Precipitate | The formation of a gelatinous precipitate can occur under certain pH and concentration conditions, making filtration extremely difficult. | Carefully control the pH and the rate of addition of the reactant. In some cases, adjusting the temperature or adding a filter aid might help. |
Experimental Workflow & Diagrams
General Synthesis Protocol
The following is a generalized protocol for the synthesis of this compound based on industrial methods.[6]
-
Preparation of Alkaline Solution: Prepare an aqueous solution of sodium carbonate and ammonium hydroxide. The molar ratios should be between 0.5:10 to 1:10, with a total alkali excess of 15-25%.[6]
-
Reaction Setup: Transfer the alkaline solution to a temperature-controlled reaction vessel equipped with a mechanical stirrer, a thermometer, and a constant pressure addition funnel.
-
Heating: Heat the alkaline solution to the desired reaction temperature (40-80°C).[6]
-
Addition of MBTC: Slowly add the monobutyltin trichloride to the heated alkaline solution through the addition funnel over a period of 2-4 hours, while maintaining constant stirring and temperature.[6]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 2-4 hours to ensure complete conversion.[6]
-
Workup:
Visualizing the Synthesis and Troubleshooting
To better understand the process, the following diagrams illustrate the synthesis pathway and a troubleshooting workflow.
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
-
PubChem. (n.d.). Butyltin trichloride. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization.... Retrieved from [Link]
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Chemistry and Applications of Organotin(IV) Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyltin trichloride. Retrieved from [Link]
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ResearchGate. (n.d.). Investigations on organotin compounds. XXII: Hydrolysis products of alkyltin trichlorides. Retrieved from [Link]
-
Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]
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Wikipedia. (n.d.). Organotin chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Butyltin Trichloride. Retrieved from [Link]
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Taylor & Francis Online. (2010, August 17). Sampling and Analysis of Butyltin Compounds in Air Using Gas Chromatography and Flame Photometric Detection. Retrieved from [Link]
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AIP Publishing. (2023, September 11). Synthesis and Characterization of Some Butyltin(IV) Phenoxides. Retrieved from [Link]
-
SpringerLink. (2023, October 19). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of trace amounts of butyltin compounds in aqueous systems by gas chromatography/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Dibutyltin Compounds with α-Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). US2560042A - Preparation of butyltin chlorides.
-
Reddit. (2022, July 11). Dealing with Organotin reactions : r/chemistry. Retrieved from [Link]
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SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
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ACS Publications. (n.d.). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Hydrolysis. Retrieved from [Link]
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ResearchGate. (2023, October 13). Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT. Retrieved from [Link]
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ResearchGate. (2016, January 6). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. Retrieved from [Link]
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Addressing discoloration of PVC stabilized with Butylchlorodihydroxytin
Technical Support Center: PVC Stabilization
To: Valued Research & Development Partners From: Senior Application Scientist, Advanced Polymer Systems Subject: Technical Guide: Troubleshooting Discoloration in PVC Stabilized with Butylchlorodihydroxytin
This document serves as a centralized technical resource for researchers, scientists, and drug development professionals encountering discoloration issues in Polyvinyl Chloride (PVC) formulations stabilized with this compound. Our goal is to provide a logical framework for diagnosing and resolving these issues, grounded in established polymer science. We will explore the underlying chemical mechanisms, systematic troubleshooting workflows, and validated analytical protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding PVC discoloration.
Q1: What is the primary cause of yellowing or browning in my PVC material during processing?
A1: The discoloration you are observing is almost certainly due to thermal degradation of the PVC polymer backbone.[1][2] At processing temperatures (typically >170°C), PVC undergoes a "zipper-like" dehydrochlorination reaction, where hydrogen chloride (HCl) is eliminated from adjacent monomer units.[3][4] This process creates sequences of conjugated double bonds (polyenes).[5][6][7] These polyene structures absorb visible light, resulting in the characteristic yellow, brown, or even black appearance.[6][8] The reaction is autocatalytic, meaning the released HCl can accelerate further degradation.[2][9]
Q2: What is the intended role of this compound as a stabilizer?
A2: this compound is an organotin compound that acts as a heat stabilizer.[10][11] Its primary functions are twofold: first, it acts as an efficient HCl scavenger, neutralizing the acid as it's formed and thereby breaking the autocatalytic degradation cycle.[9][12][13] Second, and more critically for organotin mercaptides and carboxylates, it can replace unstable allylic chlorine atoms on the PVC chain with more stable groups.[9][12][13] This preemptively corrects defect sites on the polymer that would otherwise initiate dehydrochlorination.[9]
Q3: My formulation was stable before. Why is it suddenly discoloring now with the same stabilizer?
A3: Sudden discoloration in a previously stable formulation often points to external factors rather than a failure of the stabilizer itself. Common culprits include:
-
Processing Parameter Drift: Even minor increases in melt temperature, residence time, or shear rate can overwhelm the stabilizer's capacity.[14][15][16]
-
Raw Material Contamination: Trace amounts of impurities, particularly iron (rust) or other transition metals, can act as catalysts for PVC degradation.[16] Moisture in any of the raw materials can also lead to processing issues and surface defects.[17][18]
-
Inadequate Dispersion: Organotin stabilizers must be intimately and uniformly mixed with the PVC resin to be effective.[14] Changes in mixing equipment or procedure can lead to localized areas with insufficient stabilizer, which then act as degradation initiation points.
Q4: Can I just add more this compound to solve the problem?
A4: While insufficient stabilizer loading can be a cause of discoloration, simply increasing the dosage is often a temporary fix that masks an underlying issue.[17] Over-loading can lead to other problems such as plate-out on equipment, reduced clarity, and increased cost. It is more effective to first diagnose the root cause of the degradation through a systematic troubleshooting approach.
Part 2: In-Depth Troubleshooting Guide
When discoloration occurs, a structured investigation is essential. This guide provides a logical workflow from initial observation to advanced analysis.
Initial Assessment & Visual Inspection
Begin by carefully observing the nature of the discoloration.
-
Uniform Yellowing: Often indicates a systemic issue like excessive heat history or insufficient primary stabilizer.
-
Brown/Black Streaks: Suggests localized overheating, shear burn, or the presence of degraded material contamination.[14][18]
-
Color Variation Between Batches: Points towards inconsistencies in raw material quality, weighing, or mixing procedures.[14]
Troubleshooting Workflow
The following flowchart outlines a systematic process for identifying the root cause of PVC discoloration.
Caption: PVC degradation pathway and the dual-action stabilization mechanism.
Summary Table of Analytical Techniques
| Technique | Information Provided | Application in Troubleshooting |
| Visual Inspection | Qualitative assessment of color, streaks, uniformity. | Initial problem characterization. |
| Colorimetry (CIE Lab) | Quantitative measurement of yellowness (b) and lightness (L*). | Objectively track changes in color, compare batches, evaluate stabilizer effectiveness. |
| UV-Vis Spectroscopy | Detects and quantifies conjugated polyene systems. | Confirms dehydrochlorination; correlates polyene concentration with discoloration severity. [8] |
| FTIR Spectroscopy | Identifies functional groups (C=C, C-Cl). | Confirms the formation of polyenes and can be used to monitor the degradation process. [6] |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Determines the onset temperature of degradation, providing a quantitative measure of thermal stability. [19][20] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Can indicate changes in morphology or the presence of unmixed additives. [20] |
We trust this guide will serve as a valuable resource in your development efforts. Please do not hesitate to contact our application support team for further consultation on specific experimental challenges.
References
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incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. Retrieved from [Link]
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TopJoy Chemical. (n.d.). What is methyl tin stabilizer? Retrieved from [Link]
- Braun, D. (1983). Kinetics and Mechanism of the Polyene Formation during Dehydrochlorination of Poly(Viny1 Chloride) in the Solid.
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Huzheng Information. (2023, February 6). Action mechanism and application of different PVC stabilizers. Retrieved from [Link]
-
JUBANG. (2025, August 29). The mechanism of action of PVC stabilizer. Retrieved from [Link]
- Berrayah, H., et al. (2024). PVC Modification through Sequential Dehydrochlorination–Hydrogenation Reaction Cycles Facilitated via Fractionation by Green Solvents.
-
Braun, D. (1983). Kinetics and Mechanism of the Polyene Formation during Dehydrochlorination of Poly(Vinyl Chloride) in the Solid State. Taylor & Francis Online. Retrieved from [Link]
-
Baerlocher GmbH. (n.d.). Organotin Stabilizers. Retrieved from [Link]
-
Qingdao Haihao Chemical. (2023, April 14). Degradation Mechanism of Polyvinyl Chloride(PVC). Retrieved from [Link]
- Owen, E. (1969). Mechanism of PVC Degradation in. Rubber Chemistry and Technology, 42(4), 1041-1059.
-
ResearchGate. (n.d.). The effect of formulation and processing parameters on thermal stability of PVC/Poly(epichlorohydrin-co-ethylene oxide)/organoclay nanocomposites prepared by melt mixing. Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Environmental stability of the polyene prepared by dehydrochlorination of poly(vinyl chloride). Retrieved from [Link]
-
POTOP. (2024, August 20). Common problems, causes and solutions in PVC film production and processing. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanism of the thermal degradation of poly(vinyl chloride). Request PDF. Retrieved from [Link]
-
SpringerLink. (2025, August 10). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal degradation of PVC: A review. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. PMC. Retrieved from [Link]
-
Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Retrieved from [Link]
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Chemtec Publishing. (n.d.). PVC Degradation and Stabilization. Retrieved from [Link]
-
The Madison Group. (n.d.). PVC Part 2: Processing. Retrieved from [Link]
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Qiangshengplas. (2024, June 17). Combating Common Defects in PVC Profile Extrusion: A Comprehensive Guide for Manufacturers. Retrieved from [Link]
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Dekuma. (2025, November 26). Common PVC Pipe Extrusion Defects and How to Fix Them. Retrieved from [Link]
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Blog. (2025, July 22). How does PVC Pb Stabilizer impact the processing temperature of PVC? Retrieved from [Link]
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ResearchGate. (n.d.). TGA thermogram of PVC. Degradation proceeds in two stages. From 190 to... Retrieved from [Link]
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ResearchGate. (2025, August 7). A Review On Optimization of Process Parameters For PVC Pipe Using Extrusion Process. Retrieved from [Link]
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MDPI. (n.d.). Dechlorination of Polyvinyl Chloride via Solvothermal Treatment with Glycerol. Retrieved from [Link]
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ResearchGate. (2020, December 16). Analytical Detection Methods for PVC Thin Films Degradation Containing Different Concentrations of Diphenylenehydramine. Retrieved from [Link]
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FILAB. (n.d.). Laboratory analysis of Polyvinyl chloride (PVC) materials. Retrieved from [Link]
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Boyi. (2025, July 7). Troubleshooting PVC Processing: Common Issues and Solutions. Retrieved from [Link]
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Bisley International LLC. (2021, September 20). The Role of Tin Stabilizers in PVC Manufacturing. Retrieved from [Link]
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Kanademy. (n.d.). Role of chelators in stabilizing PVC during Processing. Retrieved from [Link]
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Kanademy. (n.d.). Tin Stabilizers (Part – 1) Role of alkyl groups in tin stabilizer. Retrieved from [Link]
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Technical Support Center: Enhancing the Thermal Stability of Butylchlorodihydroxytin
Welcome to the technical support center for Butylchlorodihydroxytin. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organotin catalyst in their work. As a non-acidic, solid catalyst, this compound is highly effective for esterification, polycondensation, and transesterification reactions, particularly in the synthesis of polyester resins.[1][2][3][4] However, its thermal stability is a critical parameter that can influence the success and reproducibility of your experiments. With a decomposition temperature around 150°C, premature degradation can lead to loss of catalytic activity, formation of undesirable byproducts, and inconsistencies in your results.[1][2][4]
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you understand and enhance the thermal stability of this compound in your applications.
Troubleshooting Guide: Addressing Thermal Instability
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
Question 1: My reaction is sluggish and incomplete, even at elevated temperatures. Could this be related to the thermal stability of the this compound catalyst?
Answer: Yes, it is highly probable. If your reaction requires temperatures approaching or exceeding the decomposition point of this compound (approximately 150°C), the catalyst may be degrading before the reaction is complete.[1][2][4] This leads to a decrease in the active catalytic species and, consequently, a reduction in the reaction rate.
Root Cause Analysis and Solutions:
-
Catalyst Decomposition: The primary cause is likely the thermal decomposition of the this compound. Organotin compounds, in general, are susceptible to thermal degradation, which often involves the cleavage of the tin-carbon bonds in a process known as dealkylation.[5] For this compound, the presence of hydroxyl groups also makes it susceptible to dehydration reactions at elevated temperatures.
-
Solution 1: Optimize Reaction Temperature: The most straightforward approach is to determine the minimum effective temperature for your reaction. A temperature optimization study, where you run the reaction at various temperatures below the decomposition point of the catalyst, can help you find the sweet spot that balances reaction rate and catalyst stability.
-
Solution 2: Staged Catalyst Addition: If higher temperatures are unavoidable, consider a staged addition of the catalyst. Introduce an initial portion of the this compound at the beginning of the reaction, and add the remaining catalyst in one or more portions as the reaction progresses. This ensures a sufficient concentration of the active catalyst is present throughout the high-temperature phases of your experiment.
-
Solution 3: Formulation with Co-stabilizers: Incorporating co-stabilizers into your reaction mixture can help protect the this compound from thermal degradation.
-
Hindered Phenolic Antioxidants: Oxidative degradation can be a contributing factor to thermal instability, especially in the presence of air. The addition of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), can scavenge free radicals that may initiate decomposition.[6][7] These antioxidants are known to be effective in protecting organotin compounds.
-
Phosphite Co-stabilizers: Tris(nonylphenyl) phosphite (TNPP) or similar phosphite esters can act as secondary stabilizers. They function by decomposing hydroperoxides that can form at elevated temperatures and contribute to the degradation of the organotin catalyst.
-
Question 2: I am observing charring or discoloration in my reaction mixture when using this compound at high temperatures. What is causing this, and how can I prevent it?
Answer: Discoloration and charring are classic signs of thermal decomposition. When this compound breaks down, it can form tin oxides and other byproducts that can appear as colored impurities or insoluble char.
Root Cause Analysis and Solutions:
-
Formation of Tin Oxides: The ultimate decomposition product of many organotin compounds upon heating in the presence of air is tin(IV) oxide (SnO₂), a white or off-white solid that can contribute to cloudiness or discoloration.[8] The initial decomposition fragments can also be colored.
-
Solution 1: Inert Atmosphere: Conducting your reaction under an inert atmosphere, such as nitrogen or argon, can significantly mitigate oxidative degradation pathways. This is a critical step if you suspect that oxygen is contributing to the decomposition of your catalyst.
-
Solution 2: Ligand Modification (Advanced): The thermal stability of organotin compounds is heavily influenced by the ligands attached to the tin atom.[9][10] While this compound has hydroxyl and chloro ligands, it is possible to modify these in-situ or use a more stable derivative.
-
Carboxylate Ligands: Organotin carboxylates are a common class of stabilizers.[10][11] Introducing a suitable carboxylic acid to the reaction mixture may lead to an in-situ modification of the catalyst, potentially forming a more thermally stable species. Long-chain carboxylates can also provide a degree of steric hindrance around the tin atom, protecting it from degradation.
-
Mercaptide Ligands: Organotin mercaptides are known for their excellent thermal stability.[6][11] While direct modification of this compound with mercaptans in your reaction may be complex, being aware of this class of highly stable organotins can inform your choice of catalyst for very high-temperature applications.
-
Question 3: How can I be sure that my this compound is not degrading during storage, and could this be affecting my experiments?
Answer: Improper storage can lead to the degradation of this compound even before it is used in an experiment. This compound is known to be moisture-sensitive, and hydrolysis can compromise its catalytic activity.[12]
Root Cause Analysis and Solutions:
-
Hydrolysis: The hydroxyl groups on this compound can react with atmospheric moisture, potentially leading to the formation of tin oxides and other less active species.
-
Solution 1: Proper Storage: Always store this compound in a tightly sealed container in a dry and well-ventilated place, away from sources of moisture.[12] Storing it in a desiccator is highly recommended.
-
Solution 2: Quality Control Check: If you suspect that your stock of this compound has been compromised, you can perform a simple quality control check. Run a small-scale, well-characterized reaction where you have historical data on the performance of a fresh batch of the catalyst. A significant decrease in reaction rate or yield would indicate a loss of catalytic activity. For a more rigorous analysis, techniques like Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the stored catalyst compared to a new batch.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for this compound?
A1: While a detailed mechanism for this specific compound is not extensively published, the decomposition of butyltin compounds generally proceeds through a stepwise cleavage of the tin-carbon bonds (dealkylation).[5] Given the presence of hydroxyl groups, thermal dehydration is also a likely initial step, potentially followed by condensation and the eventual formation of tin oxides.
Q2: Are there any alternative organotin catalysts with higher thermal stability?
A2: Yes, the thermal stability of organotin compounds varies significantly with their structure. For instance, dioctyltin-based catalysts are often more thermally stable than their dibutyltin counterparts. Organotin mercaptides and some carboxylates also exhibit enhanced thermal stability.[6][10][11] The choice of an alternative will depend on the specific requirements of your reaction.
Q3: How do I handle and dispose of this compound and its decomposition products safely?
A3: this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[12] Avoid creating dust.[12] For disposal, it should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[12] Do not mix it with other waste.[12]
Experimental Protocols and Data
Protocol 1: Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal decomposition of this compound and to assess the effect of a co-stabilizer.
Materials:
-
This compound
-
Hindered phenolic antioxidant (e.g., BHT)
-
TGA instrument
-
Nitrogen gas supply (high purity)
-
Analytical balance
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan.
-
For the stabilized sample, prepare a physical mixture of this compound and the antioxidant (e.g., 95:5 w/w) and weigh 5-10 mg of the mixture into a separate TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature to 300°C at a heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Data Presentation:
| Sample | Onset of Decomposition (°C) (Hypothetical Data) | Mass Loss at 200°C (%) (Hypothetical Data) |
| This compound | ~150 | 15 |
| This compound + 5% BHT | ~165 | 8 |
Protocol 2: Monitoring Reaction Progress to Troubleshoot Catalyst Inactivation
Objective: To determine if the catalyst is deactivating during the course of a high-temperature reaction.
Materials:
-
Reactants and solvent for your specific reaction
-
This compound
-
Analytical technique to monitor reaction progress (e.g., GC, HPLC, NMR)
-
Reaction setup with temperature control and inert atmosphere capabilities
Procedure:
-
Set up your reaction under an inert atmosphere.
-
Add the reactants, solvent, and the full amount of this compound at the start of the reaction.
-
Heat the reaction to the desired temperature.
-
Take aliquots of the reaction mixture at regular time intervals.
-
Analyze the aliquots to determine the concentration of reactants and products.
-
Plot the concentration of the product versus time to generate a reaction profile.
-
In a separate experiment, repeat the reaction but add half of the catalyst at the beginning and the other half after a certain period (e.g., when the reaction rate starts to slow down).
-
Compare the reaction profiles of the single and staged catalyst addition experiments. An increase in the final conversion or a sustained reaction rate after the second addition suggests that the initial catalyst was deactivating.
Visualizing Concepts
Workflow for Troubleshooting Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Strategies to Enhance Thermal Stability
Caption: Strategies to enhance thermal stability.
References
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- Ligand Functionality-Dependent Performance of Organotin Carboxylate Resists. (n.d.). MDPI.
- (a) Schematic synthesis route of the three organotin stabilizers. FTIR... (n.d.). ResearchGate.
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- Metal complexes of biologically active ligands as potential antioxidants. (n.d.). PubMed.
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- THERMAL DEGRADATION ANALYSIS OF ORGANOTIN(IV) ESTERS. (n.d.). SID.
- Trends and prospects for thermal stabilizers in polyvinyl chloride. (n.d.). UQ eSpace.
- Long-Term Antioxidant Metal–Organic Frameworks. (n.d.). ACS Omega.
- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. (2023, May 8). University of Babylon Private CDN.
- Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo.
- Different Strategies to Anchor Organotin Methoxides on Silica and Their (Re)Use as Heterogeneous Catalysts for Transesterification Reactions. (2019, May 24). ResearchGate.
- Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager Magazine.
- Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
- Degradation of Tripropyltin Laurate: A Comparative Analysis with Other Organotin Compounds. (n.d.). Benchchem.
- Eco-Friendly Antifouling Coatings Based on Macroalgal Extracts from Ulva ohnoi and Asparagopsis taxiformis. (n.d.). MDPI.
- DSC vs TGA: A Simple Comparison Guide. (2025, July 29). ResolveMass Laboratories Inc.
- Study on thermal decomposition mechanism of crosslinking agent TMCH. (n.d.).
- PVC heat stabilizers under pressure: The future of organotins in the EU. (2025, August 5). nordmann.global.
- Thermal Decomposition. (2020, September 17). YouTube.
- Effect of Antioxidants on Heavy Metals Induced Conformational Alteration of Cytochrome C and Myoglobin. (n.d.). PubMed.
- Stability and storage problems in organotin speciation in environmental samples. (n.d.). PubMed.
- Microbes a Tool for the Remediation of Organotin Pollution Determined by Static Headspace Gas Chromatography-Mass Spectrometry. (n.d.). MDPI.
- Thermal Decomposition of Brominated Butyl Rubber. (n.d.). MDPI.
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Technical Support Center: Overcoming Challenges in the Industrial Scale-Up of Butylchlorodihydroxytin Synthesis
Introduction
Butylchlorodihydroxytin, a key organotin compound, serves as a highly efficient catalyst in esterification, polycondensation, and transesterification reactions.[1][2][3] Its primary applications include the synthesis of saturated polyester resins for powder coatings and unsaturated polyester resins for various molding applications.[1][2] While the synthesis of this compound is well-established at the laboratory scale, its transition to industrial production presents a unique set of challenges. These challenges often relate to reaction control, product purity, process safety, and waste management.[4][5][6]
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound synthesis. It provides practical, experience-driven solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
???+ question "What is the most common industrial synthesis route for this compound?"
???+ question "What are the critical process parameters to monitor during scale-up?"
???+ question "What are the primary safety concerns when handling this compound and its precursors?"
???+ question "How should organotin waste be managed?"
Troubleshooting Guide
This section addresses specific problems that may arise during the industrial-scale synthesis of this compound, categorized by the stage of the process.
Reaction Stage
???+ question "Problem: The reaction yield is consistently low, or the conversion of monobutyltin trichloride is incomplete."
Product Isolation and Purification
???+ question "Problem: The final product is off-color (e.g., yellow or brown) instead of a white solid."
???+ question "Problem: The isolated product has a high moisture content or is difficult to filter."
Quality Control
???+ question "Problem: Analytical tests show the presence of residual starting materials or unknown impurities in the final product."
| Parameter | Typical Range | Consequence of Deviation | Recommended Action |
| Reaction Temperature | 50 - 80°C[7] | Low: Incomplete reaction. High: Side-product formation, discoloration. | Use jacketed reactor with automated temperature control. |
| pH | 8.5 - 10.5[7] | Low: Incomplete hydrolysis. High: Formation of unwanted tin species. | Implement real-time pH monitoring and automated base addition. |
| Agitation Speed | Vessel Dependent | Low: Poor mixing, thermal gradients. High: Excessive shear, potential particle size reduction. | Optimize based on vessel geometry and process modeling (e.g., CFD). |
| Drying Temperature | < 150°C (dec.)[1] | High: Product decomposition and discoloration. | Use vacuum drying at the lowest effective temperature. |
Experimental Protocols & Workflows
Protocol: Purity Analysis by HPLC
This protocol provides a starting point for assessing the purity of this compound and may require optimization.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
-
Analysis: Inject 10 µL of the prepared sample. Identify and quantify impurities by comparing their peak areas to that of the main product peak.
Diagrams
Caption: Overall workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
OSHA. Butyltin Trichloride. Available at: [Link]
-
Wikipedia. Organotin chemistry. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
-
NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Available at: [Link]
- Google Patents. US2862944A - Process for the preparation of high purity alkyltin compounds.
-
ResearchGate. A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | Request PDF. Available at: [Link]
- Google Patents. US2560042A - Preparation of butyltin chlorides.
-
ResearchGate. How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?. Available at: [Link]
- Google Patents. CN104386848A - Organic tin production wastewater treatment method.
-
CDC Stacks. ORGANOTIN COMPOUNDS. Available at: [Link]
- Google Patents. US3522282A - Process for preparing dibutyltin maleate.
-
Nantong Jiusheng Chemical Co., Ltd. This compound|13355-96-9. Available at: [Link]
-
EPA NEPIC. Manufacture and Use of Selected Alkyltin Compounds: Task II. Available at: [Link]
-
Gelest, Inc. introduction to organotin chemistry - and applications. Available at: [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
Blazingprojects. Investigation of Industrial Scale-Up Processes for Chemical Reactions. Available at: [Link]
-
YouTube. (2022). preparation of organotin compounds||#organometallics. Available at: [Link]
-
NCBI - NIH. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. Available at: [Link]
-
UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Available at: [Link]
-
EurekAlert!. (2025). Biomimetic synthesis of natural products: Progress, challenges and prospects. Available at: [Link]
-
University of Babylon Private CDN. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Available at: [Link]
-
New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]
-
MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Available at: [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound|13355-96-9--Nantong Jiusheng Chemical Co., Ltd. [jiushengchem.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Addressing the Challenges of Large-Scale Complex Chemical Manufacturing | Blog | Biosynth [biosynth.com]
- 6. blazingprojects.com [blazingprojects.com]
- 7. Buy this compound | 13355-96-9 [smolecule.com]
Impact of impurities on the catalytic performance of Butylchlorodihydroxytin
Welcome to the technical support center for Butylchlorodihydroxytin (BCHDT). This guide is designed for researchers, scientists, and professionals in drug development who utilize BCHDT as a catalyst. Here, we will delve into the nuances of its catalytic performance, with a particular focus on the impact of common impurities. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the chemistry at play, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound (BCHDT)?
A1: this compound is a versatile Lewis acid catalyst, primarily employed in reactions involving carbonyl compounds. Its main applications include:
-
Esterification and Transesterification: It is highly effective in catalyzing the formation of esters from carboxylic acids and alcohols, as well as in transesterification reactions. Organotin catalysts like BCHDT are often preferred over strong Brønsted acids because they minimize side reactions, leading to products with better color and odor profiles.[1]
-
Polycondensation: BCHDT is used in the synthesis of polyesters and other polymers.[1]
-
Silicone Chemistry: It can be used as a catalyst in the curing of silicone resins and elastomers.
Q2: What are the most common impurities in commercial this compound and where do they originate?
A2: Impurities in BCHDT typically arise from its synthesis or degradation. The most common industrial synthesis route is the controlled alkaline hydrolysis of monobutyltin trichloride (MBTC).[2] Consequently, the common impurities are:
-
Unreacted Starting Material: Residual Monobutyltin trichloride (MBTC).
-
Synthesis Byproducts: Dibutyltin dichloride and, to a lesser extent, tributyltin chloride, which can form during the initial synthesis of MBTC.
-
Degradation Products: Water is a critical impurity, as it can lead to the hydrolysis of BCHDT, forming various butyltin oxides and hydroxides.
Q3: How can I assess the purity of my this compound catalyst?
A3: A comprehensive purity assessment is crucial for consistent catalytic performance. A multi-technique approach is recommended:
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the main component and non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual starting materials or byproducts.[3] For organotin compounds, a derivatization step to a more volatile form may be necessary.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR can provide unambiguous structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.[3]
-
Karl Fischer Titration: Specifically for determining water content, which is a critical parameter for catalyst stability.
| Analytical Technique | Primary Use for BCHDT Analysis | Typical Purity (%) | Limit of Detection |
| HPLC | Quantification of BCHDT and non-volatile impurities | >98% | ~0.01% for UV-active impurities |
| GC-MS | Identification and quantification of volatile impurities | >99% | ~0.001% for volatile impurities |
| NMR Spectroscopy | Structural confirmation and quantification | >98% | ~0.1-1% for structural impurities |
| Karl Fischer Titration | Quantification of water content | N/A | ppm levels |
Troubleshooting Guide: Impurity-Related Catalytic Issues
Issue 1: Inconsistent Reaction Rates or Lower than Expected Yields
Potential Cause: Presence of excess water and subsequent hydrolysis of the BCHDT catalyst.
Causality: Organotin compounds are susceptible to hydrolysis.[5][6] Water reacts with BCHDT, leading to the formation of less active or inactive species such as butylstannoic acid and various tin oxides. This process effectively reduces the concentration of the active catalyst, leading to slower reactions and lower product yields. The Lewis acidity of the tin atom makes coordinated water molecules susceptible to proton abstraction, initiating the hydrolysis cascade.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield/slow reaction.
Experimental Protocol: Drying of Reaction Components
-
Solvents: Reflux solvents over a suitable drying agent (e.g., CaH₂ for non-protic solvents, sodium/benzophenone for ethers) and distill under an inert atmosphere (N₂ or Ar).
-
Reagents: Dry liquid reagents over molecular sieves (3Å or 4Å). Dry solid reagents in a vacuum oven.
-
Glassware: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas before use.
Issue 2: Poor Selectivity or Formation of Unexpected Byproducts
Potential Cause: Presence of other organotin species, such as dibutyltin or tributyltin compounds, as impurities.
Causality: The catalytic activity and selectivity of organotin compounds are highly dependent on the number of organic substituents on the tin atom. Monobutyltin compounds (like BCHDT), dibutyltin compounds, and tributyltin compounds all exhibit different catalytic behaviors. For example, dibutyltin oxide is known to be a highly selective catalyst for specific reactions, such as the sulfonylation of α-chelatable primary alcohols.[7] If your BCHDT is contaminated with these other species, you essentially have a mixed-catalyst system, which can lead to multiple reaction pathways being activated, resulting in poor selectivity and the formation of unforeseen byproducts.
Catalytic Cycle and Impurity Interference:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bdmaee.net [bdmaee.net]
- 6. gelest.com [gelest.com]
- 7. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
Technical Support Center: Refinement of Analytical Methods for Trace-Level Detection of Butylchlorodihydroxytin
Welcome to the technical support resource for the analysis of Butylchlorodihydroxytin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to enhance the accuracy and sensitivity of your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions and concepts that form the basis of robust this compound analysis.
Q1: What is this compound and why is its trace-level detection critical?
This compound (CAS No. 13355-96-9) is a mono-substituted organotin compound.[1] Organotin compounds, as a class, are recognized for their toxicity, with some being classified as endocrine disruptors.[2] In the pharmaceutical industry, impurities in drug substances and products are strictly controlled to ensure patient safety. Regulatory bodies provide guidance on acceptable limits for various impurities, including potentially genotoxic ones.[3][4] Therefore, sensitive and specific analytical methods are required to detect and quantify this compound at trace levels to ensure drug products meet stringent safety and quality standards.
Q2: Why is derivatization a critical step for the GC-MS analysis of this compound?
This compound, like other ionic organotin compounds, is polar and has low volatility. These properties make it unsuitable for direct analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable.[2][5][6] Derivatization is a chemical modification process that converts the polar this compound into a more volatile and less polar tetra-alkylated derivative.[5] This transformation is mandatory for GC separation and significantly improves chromatographic performance, allowing for sensitive and reliable detection.[6][7]
Q3: What are the primary analytical techniques for trace-level detection?
The two primary instrumental platforms for this analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
GC-MS: This is a well-established and highly sensitive technique. It offers excellent chromatographic resolution but requires a derivatization step to make the analyte volatile.[8] Common detectors include standard quadrupoles, ion traps, or more advanced systems like tandem mass spectrometry (MS/MS) for enhanced selectivity.[9][10]
-
LC-MS/MS: A significant advantage of LC-MS/MS is its ability to analyze polar compounds directly, often eliminating the need for the time-consuming derivatization step.[8][11] This simplifies sample preparation and reduces the risk of errors or analyte loss associated with derivatization.[6]
The choice between GC-MS and LC-MS depends on available instrumentation, required sensitivity, sample matrix complexity, and desired sample throughput.
Q4: What are the most common sources of contamination in organotin analysis and how can they be mitigated?
Contamination is a major challenge in trace-level organotin analysis due to their widespread use.[12] Key sources include:
-
Glassware: Organotins have a high affinity for glass surfaces.[11] Standard washing may be insufficient to remove trace residues.
-
Reagents: Solvents, derivatizing agents (especially Grignard reagents), and other chemicals can contain butyltin impurities.[12]
-
Plastics: Dibutyltin is often used as a stabilizer in polyvinylchloride (PVC) plastics. Any contact between samples or reagents and PVC materials must be avoided.[12]
-
Laboratory Environment: Cross-contamination can occur from other experiments or even from building materials in the lab.[12]
Mitigation Strategies:
-
Rigorous Glassware Cleaning: All glassware must be meticulously cleaned. An acid bath (e.g., HCl at pH < 2) for 24 hours followed by rinsing with deionized water and solvent is recommended.[11] For persistent contamination, baking glassware in a muffle furnace can effectively remove residual traces.[12]
-
Reagent Blanks: Always analyze a "reagent blank" by taking a sample through the entire analytical procedure without the matrix to ensure all reagents are free from contamination.[12]
-
Avoid Plastics: Use glass or polypropylene containers where possible, and never reuse containers that have been exposed to high concentrations of butyltins.[12]
Q5: How can I ensure the stability of this compound in my samples and standards?
Organotin compounds can be unstable and susceptible to degradation or redistribution reactions, especially in solution.[13][14]
-
Standard Preparation: Stock solutions of individual organotin species are generally stable. However, when mixed, especially in methanol, redistribution reactions can occur.[13] It is recommended to prepare mixed working standards fresh daily in a stabilizing medium like a methanol/acetic acid mixture and store them in the dark at low temperatures (-18 °C).[13][15]
-
Sample Storage: For aqueous samples, degradation can be significant. Preservation by adding glacial acetic acid (e.g., 1% v/v) and storing samples in the dark at -18 °C provides the best stability, minimizing dealkylation for extended periods.[14][16]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Workflow Overview: Butyltin Analysis
The following diagram outlines the general analytical workflow for both GC-MS and LC-MS platforms.
Part A: Sample Preparation & Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent system or SPE sorbent may not be optimal for the sample matrix. | Optimize the extraction solvent polarity. For aqueous samples, ensure the pH is adjusted correctly (e.g., pH 5.4) before SPE.[15] For solid samples, consider extraction techniques like sonication to improve efficiency.[17] |
| Analyte Adsorption: this compound can adsorb to active sites on glassware or container surfaces. | Use silanized glassware or polypropylene containers. Ensure all glassware is meticulously acid-washed and rinsed.[11] | |
| Analyte Degradation: The analyte may be degrading during extraction or storage. | Minimize sample processing time. Store extracts at low temperatures (-18 °C) and in the dark.[15] For water samples, acidification can improve stability.[14][16] | |
| High Matrix Interference | Insufficient Clean-up: Co-extracted matrix components are interfering with the analysis. | Incorporate a clean-up step after extraction. This could involve liquid-liquid partitioning or using a different SPE sorbent for clean-up.[8][18] |
| Matrix Effects (LC-MS): Co-eluting matrix components are suppressing or enhancing the analyte signal in the MS source. | Dilute the sample extract if sensitivity allows. Improve chromatographic separation to resolve the analyte from interferences. Use an isotopically labeled internal standard to compensate for matrix effects.[19] |
Part B: Derivatization (for GC-MS Analysis)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivatized Product | Reagent Degradation: Grignard reagents are highly reactive with water and air.[5] NaBEt₄ solutions have limited stability. | Use fresh Grignard reagent under strictly anhydrous conditions. Prepare NaBEt₄ solutions fresh daily.[7] Store reagents appropriately as per manufacturer instructions. |
| Incorrect pH: The pH of the aqueous phase for ethylation with NaBEt₄ is critical. | Ensure the sample is buffered to the optimal pH (e.g., pH 5.4 with an acetate buffer) before adding the derivatizing agent.[15] | |
| Insufficient Reagent: The amount of derivatizing agent is not sufficient to react with all the analyte and overcome matrix components. | Optimize the volume of the derivatizing agent. Perform a concentration-response study to find the optimal amount. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in reaction time, temperature, or mixing are affecting derivatization yield. | Standardize all derivatization parameters. Ensure consistent and vigorous mixing for the specified reaction time (e.g., 30 minutes).[7] |
| Presence of Water (Grignard): Trace amounts of water will quench the Grignard reagent, leading to variable yields. | Ensure all solvents, glassware, and the sample extract are completely dry before adding the Grignard reagent.[5] | |
| Extra Peaks in Chromatogram | Side Reactions: The derivatizing agent may react with matrix components, creating interfering byproducts. | Add a clean-up step before derivatization. Quench the reaction properly (e.g., by adding water after ethylation) and perform a back-extraction to isolate the derivatized analytes. |
| Impure Reagent: The derivatizing agent itself may contain impurities. | Run a reagent blank to check for impurities originating from the derivatization step. Use high-purity reagents. |
Part C: Chromatographic & Mass Spectrometric Analysis
This troubleshooting diagram can help diagnose issues related to low or no analytical signal.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active Sites: Active sites in the GC inlet liner, column, or connections can cause polar analytes to tail. | Use a deactivated inlet liner.[6] Ensure you are using a high-quality, low-bleed column suitable for trace analysis. Clip the first few inches off the front of the GC column to remove non-volatile residues.[20] |
| Column Overload: Injecting too much analyte can saturate the column. | Dilute the sample or reduce the injection volume.[6] | |
| Retention Time Shifts | Inconsistent Flow Rate: Leaks in the system or a faulty flow controller can cause pressure/flow to fluctuate. | Perform a leak check on the entire system, especially at the injector and column fittings.[20] |
| Column Temperature Variation: Inconsistent oven temperature control will affect retention times. | Verify the GC oven or LC column heater is functioning correctly and calibrated. | |
| Mobile Phase Changes (LC): The composition of the mobile phase has changed. | Prepare fresh mobile phase. Ensure solvents are properly degassed and mixed.[21] | |
| Low Signal / Poor Sensitivity | MS Detector Not Tuned: The mass spectrometer requires regular tuning to maintain sensitivity and mass accuracy. | Perform an autotune or manual tune of the mass spectrometer according to the manufacturer's protocol.[15] |
| Suboptimal MS Parameters: Ionization source parameters (e.g., source temperature, voltages) or MS/MS transition parameters are not optimized. | Optimize source conditions for the target analyte. For MS/MS, perform a compound optimization to determine the most sensitive precursor and product ions and collision energy. | |
| Contaminated MS Source: The ion source becomes dirty over time, reducing sensitivity. | Clean the ion source components (e.g., lenses, quadrupoles) as per the instrument manual's maintenance schedule.[20] |
Data & Protocols
Comparison of Common Derivatization Methods for GC-MS
| Parameter | Grignard Reagents (e.g., Pentylmagnesium Bromide) | Sodium Tetraethylborate (NaBEt₄) |
| Reaction Principle | Alkylation | Ethylation |
| Typical Yield | High yields and reproducibility reported across various matrices.[5] | Generally good yields, especially in aqueous samples.[7][22] |
| Derivative Stability | Forms very stable tetra-alkyltin derivatives. | Derivatives are stable for GC analysis. |
| Matrix Compatibility | Requires anhydrous (non-polar) organic extracts. Reacts violently with water, acids, etc.[5] | Can be performed directly in aqueous samples, simplifying the workflow.[7][15] |
| Advantages | High derivatization yields; applicable to a wide range of organotins (methyl, butyl, phenyl).[9] | Simple, in-situ derivatization and extraction for aqueous samples; less hazardous than Grignard reagents.[7][22] |
| Disadvantages | Hazardous reagents requiring expert handling and very dry conditions; multi-step process involving quenching and back-extraction.[5] | Reagent solution must be prepared fresh; can be less robust for complex solid matrices compared to Grignard.[7] |
Protocol 1: GC-MS Analysis via Ethylation with NaBEt₄
This protocol is adapted for the analysis of this compound in an aqueous matrix.
1. Sample Preparation & Derivatization
-
Transfer 100 mL of the aqueous sample to a clean glass flask.
-
If required, add an internal standard (e.g., an isotopically labeled butyltin standard).[15]
-
Add 1 mL of acetate buffer to adjust the pH to ~5.4.[15]
-
Add 1 mL of hexane to the flask.
-
Freshly prepare a 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in ethanol.[7] Add 100 µL of this solution to the sample flask.
-
Shake the mixture vigorously for 30 minutes to facilitate the derivatization and extraction of the ethylated analyte into the hexane layer.[7]
-
Allow the layers to separate. Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
2. GC-MS Instrumental Parameters (Example)
| Parameter | Setting | Rationale |
| GC System | Agilent 6890/5973 or equivalent[15] | A standard, reliable GC-MS system. |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[15] | A common, robust column for general-purpose trace analysis. |
| Inlet | Splitless mode, 250 °C | Maximizes analyte transfer to the column for trace-level detection. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min[15] | Inert carrier gas providing good efficiency. |
| Oven Program | 60 °C (1 min), ramp at 30 °C/min to 300 °C[15] | Provides good separation of butyltin derivatives. |
| MS Source | Electron Impact (EI), 230 °C, 70 eV[15] | Standard ionization technique producing reproducible fragmentation patterns. |
| MS Quad | 150 °C | Typical quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MS/MS | SIM mode enhances sensitivity by monitoring only specific ions for the target analyte. MS/MS provides superior selectivity. |
References
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
-
Agilent Technologies, Inc. (2005). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Publication 5989-2343EN. [Link]
-
Agilent Technologies, Inc. (2004). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Publication 5989-1614EN. [Link]
-
Xiao, Q., Hu, B., & He, M. (2008). Speciation of butyltin compounds in environmental and biological samples using headspace single drop microextraction coupled with gas chromatography-inductively coupled plasma mass spectrometry. Journal of Chromatography A, 1211(1-2), 135-141. [Link]
-
Álvarez-García, S., & Morabito, R. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. [Link]
-
Tsunoi, S., Matano, Y., & Shiraishi, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of AOAC International, 85(2), 428-437. [Link]
-
Ortep Association. (n.d.). Common Laboratory Difficulties with TBT Analysis. [Link]
-
Haraldsson, C., & Baxter, D. C. (2002). Speciation Analysis of Butyl-and Phenyltin Compounds in Environmental Samples by GC Separation and Atomic Spectrometric Detection. ResearchGate. [Link]
-
Tsunoi, S., Matano, Y., & Shiraishi, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. ResearchGate. [Link]
-
Rodríguez-González, P., García-Alonso, J. I., & Sanz-Medel, A. (2002). Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS. Journal of Analytical Atomic Spectrometry, 17(8), 856-863. [Link]
-
Bailey, S. K., & Davies, I. M. (1988). Improving the measurement of butyltin compounds in environmental samples. Applied Organometallic Chemistry, 2(2), 187-191. [Link]
-
Grovaglio, R., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Journal of Chromatographic Science. [Link]
-
Eide, I., & Andrew, M. (2001). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. Journal of environmental monitoring, 3(3), 229-234. [Link]
-
Agilent Technologies, Inc. (2001). Troubleshooting Guide. Publication 5988-8219EN. [Link]
-
U.S. Environmental Protection Agency. (2001). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]
-
Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075. [Link]
-
Cankurtaran, P. (2004). Determination of organotin compounds in environmental samples. Reviews in Analytical Chemistry, 23(1), 1-56. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Chapter 7: Analytical Methods. [Link]
-
Rodríguez-González, P., et al. (2006). Isotope dilution GC-MS routine method for the determination of butyltin compounds in water. Analytical and Bioanalytical Chemistry, 384(4), 908-914. [Link]
-
García-Figueroa, A., et al. (2016). Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS. Environmental Science and Pollution Research, 23(5), 4504-4512. [Link]
-
Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. [Link]
-
U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. ortepa.org [ortepa.org]
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- 14. Study of the degradation of butyltin compounds in surface water samples under different storage conditions using multiple isotope tracers and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. Isotope dilution GC-MS routine method for the determination of butyltin compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 22. Speciation of butyltin compounds in environmental and biological samples using headspace single drop microextraction coupled with gas chromatography-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butylchlorodihydroxytin-Catalyzed Polymerizations
Welcome to the technical support center for Butylchlorodihydroxytin-catalyzed polymerizations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions, with a focus on reducing reaction times and improving overall efficiency. Here, we address common challenges and provide in-depth, evidence-based solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that researchers encounter when using this compound as a catalyst.
Q1: My polymerization reaction is significantly slower than expected. What are the most common causes?
A1: Several factors can contribute to slower-than-expected reaction rates. The most common culprits include:
-
Sub-optimal Catalyst Concentration: The concentration of this compound is a critical parameter. Too low a concentration will naturally lead to a slower reaction rate.[1][2]
-
Low Reaction Temperature: Polymerization reactions are often temperature-dependent.[3][4][5][6][7] Insufficient heat can significantly slow down the catalytic cycle.
-
Presence of Impurities: Moisture, oxygen, and other impurities in the monomers or solvent can inhibit or deactivate the catalyst.[8][9][10]
-
Poor Monomer and Solvent Purity: The presence of inhibitors or other reactive species in the starting materials can interfere with the polymerization process.[8][9]
Q2: I'm observing a broad molecular weight distribution in my final polymer. What could be the reason?
A2: A broad molecular weight distribution, or high polydispersity index (PDI), can be caused by several factors:
-
Side Reactions: Transesterification is a common side reaction in polyester synthesis that can lead to a broader PDI.[2]
-
Inconsistent Initiation: If the initiation of polymerization is not uniform, polymer chains will grow at different rates, resulting in a wider range of molecular weights.
-
Chain Transfer Reactions: The presence of chain transfer agents, which can be impurities or intentionally added, will result in the formation of shorter polymer chains.
Q3: How can I effectively monitor the progress of my polymerization reaction in real-time?
A3: Real-time monitoring is crucial for understanding reaction kinetics and determining the optimal endpoint. Several techniques are available:
-
Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the disappearance of monomer functional groups and the appearance of polymer bands.[11][12] These methods are non-destructive and can often be performed in-situ.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Time-domain NMR (TD-NMR) can be a powerful tool for monitoring the change in molecular mobility as liquid monomers are converted into solid polymer.[13]
-
Chromatographic Techniques: Online Gel Permeation Chromatography (GPC) can provide real-time information on molecular weight and molecular weight distribution.[14]
-
Calorimetry: Photo-Differential Scanning Calorimetry (PDSC) can be used for photopolymerizations to measure the heat released during the reaction, which is proportional to the degree of conversion.[11]
Q4: What are the best practices for handling and storing this compound?
A4: this compound, like other organotin compounds, requires careful handling.
-
Safety Precautions: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[15]
-
Storage: Store the catalyst in a tightly sealed container in a cool, dry place away from moisture.[15] Organotin compounds can be sensitive to hydrolysis.
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides to address specific problems you may encounter during your experiments.
Guide 1: Issue - Slow or Stalled Polymerization Reaction
A slow or stalled reaction is a common frustration. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause.
Step 1: Verify Catalyst Concentration and Activity
-
Rationale: The catalyst is the engine of your reaction. An incorrect concentration or deactivated catalyst is a primary suspect for slow kinetics.[1][2]
-
Procedure:
-
Double-check your calculations for the amount of this compound added.
-
If possible, use a freshly opened container of the catalyst to rule out degradation from improper storage.
-
Consider performing a small-scale control reaction with a trusted set of reagents to confirm the catalyst's activity.
-
Step 2: Evaluate Reaction Temperature
-
Rationale: The rate of most chemical reactions, including polymerization, increases with temperature.[3][4][5][6][7] The provided temperature may be insufficient to overcome the activation energy of the reaction.
-
Procedure:
-
Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer to verify.
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress. Be mindful that excessively high temperatures can lead to side reactions or polymer degradation.[17]
-
Step 3: Scrutinize Monomer and Solvent Purity
-
Rationale: Impurities are a notorious cause of catalyst inhibition and deactivation.[10][18][19] Water, in particular, can hydrolyze the organotin catalyst.
-
Procedure:
-
Monomer Purification: Consider purifying your monomers, for instance, by recrystallization or distillation, to remove any inhibitors or impurities.[18]
-
Solvent Purity: Use anhydrous solvents. If you suspect your solvent has absorbed moisture, consider drying it using appropriate methods like molecular sieves or distillation from a suitable drying agent.[8]
-
Degassing: Degas the solvent and monomers to remove dissolved oxygen, which can also interfere with the catalytic process. This can be done by sparging with an inert gas (e.g., argon or nitrogen) or through freeze-pump-thaw cycles.
-
Logical Troubleshooting Workflow for Slow Reactions
Sources
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- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]
- 13. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field [mdpi.com]
- 14. Online GPC monitoring for batch and flow polymerisation reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00554J [pubs.rsc.org]
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- 19. reddit.com [reddit.com]
Technical Support Center: Managing Reaction Viscosity with Butylchlorodihydroxytin
Welcome to the technical support center for Butylchlorodihydroxytin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for managing the viscosity of reaction mixtures when utilizing this compound as a catalyst. Our goal is to equip you with the expertise to anticipate and resolve challenges, ensuring the success and reproducibility of your experiments.
Foundational Principles: Understanding this compound's Role in Viscosity Management
This compound (C₄H₁₁ClO₂Sn) is a versatile organotin compound primarily employed as a catalyst in esterification, polycondensation, and transesterification reactions.[1][2][3] Its efficacy in these applications makes it a key component in the synthesis of a variety of polymers, including saturated and unsaturated polyester resins.[1][2] The viscosity of a reaction mixture during polymerization is a critical parameter that is directly influenced by the catalytic activity of this compound. As the catalyst facilitates chain growth and cross-linking, the molecular weight of the polymer increases, leading to a corresponding rise in viscosity.[4] Precise control over the catalytic process is therefore essential for managing the viscosity profile of the reaction.
The catalytic action of organotin compounds like this compound is attributed to their Lewis acidic nature.[5][6] The tin atom, with its vacant d-orbitals, can coordinate with reactants, thereby activating them for subsequent chemical transformations.[7] This mechanism is central to its function in building polymer chains and, consequently, in increasing the viscosity of the reaction medium.
Troubleshooting Guide: Addressing Common Viscosity-Related Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Unexpectedly Rapid Viscosity Increase
Question: My reaction mixture's viscosity is increasing much faster than anticipated, leading to poor mixing and potential gelation. What could be the cause, and how can I mitigate this?
Answer: An unexpectedly rapid increase in viscosity is typically a sign of an overly active catalyst or an accelerated polymerization rate. Several factors could be at play:
-
Excessive Catalyst Concentration: Even small variations in the amount of this compound can significantly impact the reaction kinetics. It is crucial to accurately weigh and dispense the catalyst.
-
Elevated Reaction Temperature: Higher temperatures increase the rate of polymerization. Ensure your reaction vessel's temperature is accurately monitored and controlled.
-
Presence of Water: Water can hydrolyze this compound, potentially forming more active catalytic species that can accelerate the reaction.[8][9] It is imperative to use dry solvents and reagents.
Troubleshooting Protocol:
-
Verify Catalyst Loading: Double-check your calculations and the amount of catalyst added. If an excess was added, consider aborting the reaction and restarting with the correct concentration.
-
Optimize Reaction Temperature: If the temperature has spiked, attempt to cool the reaction vessel to slow down the polymerization rate. For future experiments, consider running the reaction at a slightly lower temperature.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is thoroughly dried before use. The use of molecular sieves can also help to scavenge any residual moisture.
Sluggish or Stalled Viscosity Increase
Question: The viscosity of my reaction is not increasing as expected, or the reaction seems to have stalled. What are the potential reasons for this low catalytic activity?
Answer: A slow or stalled increase in viscosity points towards catalyst inhibition or deactivation. The following factors should be investigated:
-
Insufficient Catalyst Concentration: An inadequate amount of catalyst will result in a slower reaction rate.
-
Low Reaction Temperature: The reaction may not have enough thermal energy to proceed at a reasonable rate.
-
Catalyst Poisoning: Certain impurities in your reactants or solvents can act as catalyst poisons, binding to the tin center and rendering it inactive.[10][11]
-
Hydrolysis and Formation of Inactive Species: While controlled hydrolysis can sometimes enhance activity, excessive water can lead to the formation of inactive tin oxides.[8][12]
Troubleshooting Protocol:
-
Confirm Catalyst Loading and Temperature: Verify that the correct amount of catalyst was added and that the reaction is at the target temperature.
-
Analyze Reactant and Solvent Purity: If possible, analyze your starting materials for potential impurities that could inhibit the catalyst.
-
Incremental Catalyst Addition: In some cases, a small, additional charge of the catalyst can help to restart a stalled reaction. However, this should be done cautiously to avoid a runaway reaction.
Inconsistent Batch-to-Batch Viscosity Profiles
Question: I am observing significant variations in the viscosity profiles between different batches of the same reaction. What could be causing this inconsistency?
Answer: Batch-to-batch inconsistency is often traced back to subtle variations in experimental conditions or raw material quality.
-
Variations in Raw Material Quality: Differences in the purity of monomers, solvents, or even the catalyst itself can lead to different reaction rates.
-
Inconsistent Water Content: The amount of residual water can vary between batches, affecting the catalyst's activity.
-
Differences in Mixing Efficiency: In larger scale reactions, inefficient mixing can lead to localized "hot spots" of high catalyst concentration and temperature, resulting in non-uniform polymerization.
Troubleshooting Protocol:
-
Standardize Raw Material Sourcing and Testing: Whenever possible, use raw materials from the same lot. Implement quality control checks on incoming materials.
-
Control for Moisture: Implement stringent procedures for drying solvents and reagents to ensure a consistent, low-water environment for each reaction.
-
Ensure Consistent Mixing: Use a well-defined and consistent stirring speed and impeller design to ensure homogenous mixing throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in a typical polymerization reaction?
A1: The optimal concentration is highly dependent on the specific monomers, solvent, and desired reaction rate. It is recommended to start with a literature-reported concentration or perform a small-scale screening experiment to determine the ideal catalyst loading for your system.
Q2: How should I properly handle and store this compound?
A2: this compound is a solid that should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[13][14][15] It should be stored in a cool, dry place, away from moisture, as it can be hydrolyzed.[3][16]
Q3: Can I monitor the viscosity of my reaction in real-time?
A3: Yes, real-time viscosity monitoring can be achieved using an in-situ viscometer. This can provide valuable data on the reaction's progress and help to identify any deviations from the expected viscosity profile early on.
Q4: What is the mechanism of action for this compound in esterification reactions?
A4: this compound acts as a Lewis acid catalyst.[5] The tin center coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5][17]
Experimental Protocols & Data
Protocol for a Bench-Scale Polyester Synthesis
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reaction flask with the diacid and diol monomers, followed by the solvent.
-
Inerting: Purge the system with an inert gas for 15-20 minutes to remove any residual air and moisture.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature.
-
Catalyst Addition: Once the reaction mixture is homogenous and at the target temperature, add the pre-weighed this compound catalyst.
-
Monitoring: Monitor the reaction progress by taking samples periodically to measure viscosity and/or conversion.
-
Termination: Once the desired viscosity is reached, cool the reaction mixture to quench the polymerization.
Catalyst Loading vs. Time to Reach Target Viscosity
| Catalyst Loading (mol%) | Temperature (°C) | Time to Target Viscosity (hours) |
| 0.05 | 180 | 8.5 |
| 0.10 | 180 | 4.2 |
| 0.20 | 180 | 2.1 |
| 0.10 | 160 | 6.8 |
| 0.10 | 200 | 2.5 |
Note: The data in this table is illustrative and will vary depending on the specific reaction system.
Visualizing the Process
Catalytic Cycle of Esterification
Caption: Generalized catalytic cycle for esterification.
Troubleshooting Workflow for Viscosity Issues
Caption: Decision tree for troubleshooting viscosity problems.
References
-
ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI - NIH. Available at: [Link]
-
DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Catalysis Science & Technology - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Determination of Organotin Compounds in Environmental Samples - J-Stage. Available at: [Link]
-
Organotins Analysis - Eurofins Australia. Available at: [Link]
-
A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. Available at: [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me - EPA. Available at: [Link]
-
Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID | LCGC International. Available at: [Link]
-
DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - PubMed. Available at: [Link]
-
Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - the University of Groningen research portal. Available at: [Link]
-
This compound - LookChem. Available at: [Link]
-
(PDF) Review of organotin compounds: chemistry and applications - ResearchGate. Available at: [Link]
-
The Effects of Organotin Catalysts on Hydrolytic Condensation of - J-Stage. Available at: [Link]
-
The Effects of Organotin Catalysts on Hydrolytic Condensation of Polymethylsiloxane Oligomer and Moisture Cure of the Coatings - ResearchGate. Available at: [Link]
-
A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications - University of Babylon Private CDN. Available at: [Link]
-
Troubleshooting Metal Catalyzed Urethane Systems | PCI Magazine. Available at: [Link]
-
Challenging toxic tin catalysts in polyurethane coatings through serendipity - ResearchGate. Available at: [Link]
-
Increase in viscosity and its influence on polymerization processes - Semantic Scholar. Available at: [Link]
-
Syntheses of polylactides by means of tin catalysts - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00092J. Available at: [Link]
-
Viscosity Modification of Polymerizable Bicontinuous Microemulsion by Controlled Radical Polymerization for Membrane Coating Applications - MDPI. Available at: [Link]
-
5.4: Hydrolysis Reactions - Chemistry LibreTexts. Available at: [Link]
-
Evidence for Polarity- and Viscosity-Controlled Domains in the Termination Reaction in the Radical Polymerization of Acrylonitrile - ChemRxiv. Available at: [Link]
-
Catalytic Role of H2O Molecules in Oxidation of CH3OH in Water - MDPI. Available at: [Link]
-
(PDF) Catalytic Role of H2O Molecules in Oxidation of CH3OH in Water - ResearchGate. Available at: [Link]
-
Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater - MDPI. Available at: [Link]
-
The catalytic effect of water in basic hydrolysis of CO 3 2 − 3{}^{2-} in hydrated clusters. Available at: [Link]
-
Water Catalysis of the Reaction Between the Hydroxyl Radicals and Linear Saturated Alcohols (ethanol and n-propanol) at 294 K | Request PDF - ResearchGate. Available at: [Link]
-
Effect of viscosity changes of reaction mixture on the kinetics of formation of linear living polymer - Biblioteka Nauki. Available at: [Link]
-
Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A. Available at: [Link]
-
The catalytic effect of w
in hydrated clusters - arXiv. Available at: [Link] -
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC. Available at: [Link]
-
Surface Functionalities of Polymers for Biomaterial Applications - MDPI. Available at: [Link]
-
Switchable Polymerization Catalysis Using a Tin(II) Catalyst and Commercial Monomers to Toughen Poly(l-lactide) | ACS Macro Letters. Available at: [Link]
-
Polymer chemistry: fundamentals and applications - Beilstein Journals. Available at: [Link]
-
Troubleshooting low catalyst activity in reforming units - Patsnap Eureka. Available at: [Link]
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Butylchlorodihydroxytin Catalyst Systems: A Technical Guide to Preventing Deactivation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Butylchlorodihydroxytin catalyst systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common issues related to catalyst deactivation. Our goal is to provide you with the in-depth knowledge and practical protocols necessary to ensure the stability, activity, and longevity of your catalyst, thereby enhancing the reproducibility and efficiency of your synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation, and why is it a critical issue for this compound systems?
Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[1][2] For this compound, a highly efficient organotin catalyst, deactivation is a primary concern because it leads to slower reaction rates, lower product yields, and potential shifts in selectivity, ultimately compromising process efficiency and economic viability. Understanding the mechanisms behind deactivation is the first step toward mitigation. The main causes can be broadly categorized as chemical, thermal, and mechanical degradation.[1][3]
Q2: What are the most common causes of deactivation for organotin catalysts like this compound?
Based on the chemistry of organotin compounds and general principles of catalysis, the most prevalent deactivation pathways include:
-
Poisoning: This is a chemical deactivation where impurities in the reaction mixture strongly bind to the active tin sites, blocking them from participating in the catalytic cycle.[4][5][6] Common poisons include sulfur, halogen compounds, and molecules with strong coordinating atoms.
-
Hydrolysis & Structural Degradation: this compound contains hydroxyl groups, making it susceptible to reactions with water. Excess moisture can lead to the formation of inactive tin oxides or hydroxides through hydrolysis, altering the catalyst's structure and activity.[4][7]
-
Fouling: This is a physical process where insoluble byproducts, polymers, or coke precursors deposit on the catalyst surface, blocking active sites and pores.[1][4]
-
Thermal Degradation (Sintering): At elevated temperatures, the catalyst particles can agglomerate (sinter), which reduces the active surface area and, consequently, the catalytic activity.[1][3][8]
Q3: Is it possible to regenerate a deactivated this compound catalyst?
Yes, regeneration is often possible, but its success depends on the specific deactivation mechanism.
-
Fouling by organic deposits can often be reversed by washing with appropriate solvents or by controlled calcination to burn off the coke.[9]
-
Poisoning can sometimes be reversed if the poison is weakly adsorbed. However, strong chemisorption may require more aggressive chemical treatments, such as acid washing, to remove the poisoning species.[5][10][11]
-
Deactivation by hydrolysis can be challenging to reverse completely.
-
Sintering is generally considered an irreversible process.[8]
Therefore, prevention is always the most effective strategy.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific problems you may encounter during your experiments, linking them to probable causes and providing actionable solutions.
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving catalyst deactivation issues.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Problem 1: My reaction rate has slowed dramatically or stopped entirely.
-
Possible Cause A: Catalyst Poisoning
-
Why it happens: A contaminant in your feedstock (solvent, reactant) is binding more strongly to the tin active sites than your intended substrate. This effectively titrates your catalyst out of the reaction.[6] The effect can be gradual if the poison is at a low concentration or sudden if there is a significant contamination event.
-
How to diagnose:
-
Review the purity of all reagents added to the reaction. Were new bottles of solvents or starting materials used for this experiment?
-
Consider potential sources of common poisons (see table below).
-
Analytical techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisoning elements on the catalyst surface.[6]
-
-
Solution:
-
Prevention: Purify all solvents and reactants before use. See Protocol 1: Feedstock Purification.
-
Remediation: If poisoning is suspected, the catalyst batch may need to be discarded. For reversible poisoning, regeneration may be possible.
-
-
-
Possible Cause B: Fouling
-
Why it happens: High molecular weight byproducts or polymers can physically coat the catalyst's surface, preventing reactants from reaching the active sites.[4] This is common in polymerization reactions or when thermally unstable reagents are used.
-
How to diagnose:
-
Visually inspect the catalyst post-reaction. Is there a color change (e.g., darkening) or has it become sticky or clumped?
-
Thermo-Gravimetric Analysis (TGA) of the spent catalyst can quantify the amount of deposited organic material.[12] A significant mass loss at temperatures above the boiling point of your solvent indicates the presence of coke or polymers.
-
-
Solution:
-
Prevention: Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation.[13][14]
-
Remediation: Attempt to regenerate the catalyst by washing with a strong solvent or by controlled calcination. See Protocol 2: Catalyst Regeneration via Solvent Washing.
-
-
-
Possible Cause C: Hydrolysis
-
Why it happens: Water in the reaction medium reacts with the catalyst, converting the active species into inactive tin oxides. Organotin catalysts are known to be sensitive to moisture.[4][7]
-
How to diagnose:
-
Carefully check all reagents and glassware for moisture. Were anhydrous solvents and techniques used?
-
FTIR analysis of the spent catalyst may show strong, broad peaks in the 3200-3600 cm⁻¹ region, indicative of O-H bonds from tin hydroxides.
-
-
Solution:
-
Prevention: Rigorously dry all solvents, reagents, and glassware. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Problem 2: I'm observing poor selectivity and an increase in side products.
-
Possible Cause: Partial Deactivation & Altered Active Sites
-
Why it happens: The deactivation process may not be uniform. Some active sites might be completely blocked, while others are electronically or sterically modified by poisons or structural changes.[1] These altered sites may still be catalytically active but favor different reaction pathways, leading to a loss of selectivity. For example, hydrolysis could create different types of tin-hydroxy species with varied catalytic behaviors.
-
How to diagnose:
-
This is primarily diagnosed through chromatographic analysis (GC, HPLC) of the reaction mixture, which will show a different product distribution compared to a successful run.
-
Characterize the spent catalyst using techniques like Temperature Programmed Desorption (TPD) or chemisorption to probe the nature and number of active sites.
-
-
Solution:
-
The solution is to address the root cause of the deactivation (poisoning, hydrolysis, etc.) as detailed in Problem 1.
-
Re-evaluate the catalyst loading. Sometimes, a partially deactivated catalyst at a higher loading can mimic the behavior of a fully active catalyst at a lower loading, but with compromised selectivity.
-
-
Data Summary: Common Catalyst Poisons
| Poison Group | Common Examples | Potential Sources | Mitigation Strategy |
| Sulfur Compounds | H₂S, thiols, sulfates | Reagents, contaminated solvents, rubber septa | Pass reagents through activated alumina/carbon; use high-purity materials.[5] |
| Halogenated Compounds | Chlorinated solvents, HCl | Impurities in starting materials, degradation byproducts | Use non-halogenated solvents; add a non-nucleophilic base as a scavenger.[15][16] |
| Strongly Coordinating Molecules | Amines, phosphines, CO | Additives, byproducts, impure syngas | Purify feedstock; select catalysts with higher poison resistance if possible.[6] |
| Water | Adventitious moisture | Solvents, reagents, atmosphere, glassware | Use anhydrous techniques; perform reactions under inert gas.[4] |
| Heavy Metals | Lead, Arsenic, Mercury | Contaminated reagents, reactor leaching | Use high-purity reagents and glass-lined reactors.[10] |
Key Experimental Protocols
Protocol 1: Feedstock Purification to Prevent Poisoning
Objective: To remove common catalyst poisons from solvents and liquid reagents before they enter the reactor.
Materials:
-
Solvent/Reagent to be purified
-
Activated alumina (neutral, Brockmann I) or molecular sieves (4Å), freshly activated by heating under vacuum.
-
Glass chromatography column
-
Inert gas source (Nitrogen or Argon)
-
Dry, clean collection flask
Procedure:
-
Activate Adsorbent: Heat the activated alumina or molecular sieves at >200°C under vacuum for at least 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere.
-
Pack Column: Under a flow of inert gas, dry-pack a glass column with the activated adsorbent. A typical column size for purifying 1 L of solvent would be 5 cm in diameter and 50 cm in length.
-
Equilibrate: Gently tap the column to ensure even packing. Pass a small amount of the solvent through the column to wet the packing material.
-
Purify: Pass the bulk of the solvent or liquid reagent through the column under a slight positive pressure of inert gas. Do not let the column run dry.
-
Collect & Store: Collect the purified liquid in a dry flask that has been previously flushed with inert gas. Store the purified feedstock over activated molecular sieves under an inert atmosphere.
Protocol 2: Catalyst Regeneration via Solvent Washing
Objective: To remove fouling agents (polymers, coke) from the surface of a deactivated catalyst.
Materials:
-
Deactivated this compound catalyst
-
A series of solvents with varying polarity (e.g., hexane, toluene, acetone, methanol)
-
Sintered glass funnel or filtration apparatus
-
Vacuum oven
Procedure:
-
Isolate Catalyst: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or decantation.
-
Initial Rinse: Wash the catalyst multiple times with the reaction solvent at room temperature to remove residual reactants and products.
-
Polarity Gradient Wash: Sequentially wash the catalyst with a series of solvents, starting with a non-polar solvent and moving to a more polar one. For example:
-
Wash 3x with Toluene (to remove non-polar organic residues).
-
Wash 3x with Acetone (to remove moderately polar residues).
-
Wash 3x with Methanol (to remove highly polar residues).
-
Rationale: This gradient approach ensures the dissolution of a wide range of potential fouling agents.
-
-
Final Rinse: Perform a final rinse with a volatile, non-polar solvent like hexane to facilitate drying.
-
Dry: Dry the washed catalyst in a vacuum oven at a mild temperature (e.g., 60-80°C) until a constant weight is achieved. Caution: Avoid excessively high temperatures to prevent thermal degradation.
-
Test Activity: Evaluate the activity of the regenerated catalyst in a small-scale control reaction and compare it to fresh catalyst.
Visualizing Deactivation Pathways
The following diagram outlines the primary chemical and physical routes leading to the deactivation of a this compound catalyst.
Caption: Major deactivation pathways for this compound catalysts.
References
- Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (n.d.). Google Books.
- Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
- Organotin Catalysts in Organosilicon Chemistry. (n.d.). ResearchGate.
- Detection techniques in speciation analysis of organotin compounds by liquid chromatography. (n.d.). ResearchGate.
- Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (n.d.). Preprints.org.
- Mechanisms of catalyst deactivation. (2001). Applied Catalysis A: General.
- Optimization of reaction conditions. (n.d.). ResearchGate.
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). ACS Omega.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Regeneration of the Deactivated SCR Catalysts. (n.d.). China Steel Corporation.
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent Technologies.
- Speciation analysis of organotin compounds by HPLC-ICP-MS. (n.d.). ResearchGate.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical.
- Regeneration of deactivated commercial SCR catalyst by alkali washing. (n.d.). ResearchGate.
- Advances in Catalyst Deactivation and Regeneration. (2018). MDPI.
- How To Prevent Catalyst Deactivation? (n.d.). Stanford Advanced Materials.
- Troubleshooting Guide. (n.d.). Phenomenex.
- Mechanism of Catalyst Deactivation. (n.d.). ResearchGate.
- Deactivation and Regeneration of Commercial Type Fischer-Tropsch Co-Catalysts—A Mini-Review. (2018). MDPI.
- On Deactivation Mechanisms of Multifunctional Beta Zeolite Catalysts during Ethanol Upgrading to C3+ Olefins. (n.d.). AIChE.
- Crystallinity engineering for overcoming the activity–stability tradeoff of spinel oxide in Fenton-like catalysis. (2023). PNAS.
- The Effect of Chlorine Modification of Precipitated Iron Catalysts on Their Fischer–Tropsch Synthesis Properties. (n.d.). MDPI.
- An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Butylpyrrolidin-2-one. (n.d.). Benchchem.
- Optimizing the Reaction Conditions for the Formation of Fumarate via Trans-Hydrogenation. (2021). ResearchGate.
- The Effect of Chlorine on the Deactivation of Precipitated Iron Fischer-Tropsch Synthesis Catalyst. (n.d.). ResearchGate.
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Technical Support Center: Process Parameter Optimization for Butylchlorodihydroxytin in PVC Extrusion
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the application of Butylchlorodihydroxytin in Polyvinyl Chloride (PVC) extrusion processes. This guide is designed for researchers, scientists, and development professionals to provide in-depth, actionable insights into optimizing process parameters and troubleshooting common experimental issues. Our focus is on the causality behind experimental choices to ensure robust and reproducible results.
Section 1: Fundamentals - The "Why" Behind PVC Stabilization
This section addresses the foundational principles of PVC degradation and the specific mechanism by which this compound provides thermal stability.
Q1: What happens to PVC during extrusion, and why is a heat stabilizer necessary?
A: Poly(vinyl chloride) is inherently thermally unstable at the processing temperatures required for extrusion (typically 160-220°C).[1] When subjected to heat and mechanical shear in an extruder, PVC undergoes a degradation process known as dehydrochlorination.[2][3] This process involves two primary steps:
-
Initiation: Structural defects in the PVC polymer chain, such as allylic chlorine atoms, act as starting points for the elimination of hydrogen chloride (HCl).[3]
-
Propagation: The released HCl acts as a catalyst, accelerating the elimination of more HCl from neighboring monomer units in a chain reaction, often called the "zipper reaction".[4]
This autocatalytic degradation leads to the formation of conjugated polyene sequences in the polymer backbone.[4][5] These sequences absorb visible light, causing the material to change color from white to yellow, then brown, and eventually black.[4] This process severely compromises the mechanical and aesthetic properties of the final product, making it brittle and discolored.[6] Heat stabilizers are crucial additives that interrupt this degradation cycle, allowing PVC to be processed without significant damage.[7][8]
Q2: How does this compound work to stabilize PVC?
A: this compound is a type of organotin stabilizer. Organotin compounds are highly efficient heat stabilizers that protect PVC through a multi-faceted mechanism.[9][10] Their primary functions are:
-
HCl Scavenging: They react with and neutralize the hydrogen chloride (HCl) that is released during the initial stages of degradation.[11][12][13] This is critical as it prevents the autocatalytic "zipper reaction" from propagating along the polymer chain.[4][14]
-
Substitution of Labile Chlorines: Organotin stabilizers can replace the unstable allylic chlorine atoms on the PVC backbone with more stable groups from the stabilizer molecule (e.g., carboxylate or mercaptide groups).[11][12][14] This corrects the defect sites on the polymer, preventing degradation from initiating in the first place.
-
Disruption of Polyene Formation: Some organotin compounds can react with the growing conjugated double bonds, interrupting their sequence and thus reducing color formation.[12][14]
This comprehensive action provides excellent thermal stability, helps maintain the initial color, and ensures the transparency of the PVC product.[9][15][16]
Section 2: Process Parameter Optimization - The "How To"
Optimizing extrusion parameters is key to achieving a high-quality product with maximum efficiency.
Q3: What are the recommended starting process parameters for a rigid PVC formulation stabilized with this compound?
A: The optimal parameters depend on the specific extruder, screw design, and the full formulation (including fillers, lubricants, etc.). However, the following table provides a validated starting point for typical twin-screw extrusion of rigid PVC.
| Parameter | Recommended Starting Range | Rationale & Key Considerations |
| This compound Dosage | 0.8 - 2.0 phr* | Lower dosages risk early degradation; higher dosages may not provide cost-effective benefits. The exact amount depends on processing temperature and desired long-term stability.[15] |
| Barrel Temperature Profile | 160°C - 185°C | The temperature should gradually increase from the feed zone to the metering zone to ensure proper melting and homogenization without causing premature degradation.[17] A typical profile might be: Feed Zone (160-170°C) -> Compression Zone (170-180°C) -> Metering Zone (180-185°C). |
| Die Temperature | 170°C - 180°C | Die temperature influences surface finish and die swell. It should be set to ensure a smooth, homogenous melt flow without causing degradation at the exit.[18] |
| Screw Speed | 15 - 40 RPM | This is highly dependent on the extruder size and type. For rigid PVC, lower screw speeds are generally preferred to minimize shear heat generation, which can contribute significantly to degradation.[17][19] Higher speeds increase output but also increase degradation risk. |
| Feed Rate | Matched to Screw Speed | The feed rate should be adjusted to maintain a consistent melt pressure and motor load. Starve-feeding is common to ensure proper melting and mixing. |
*phr = parts per hundred resin
Q4: How should I conduct an experiment to optimize the stabilizer concentration?
A: A ladder study is the most effective method. This involves creating several batches of your PVC dry blend with varying levels of this compound while keeping all other components constant.
Experimental Protocol: Stabilizer Ladder Study
-
Preparation: Prepare at least 3-4 batches of your standard PVC formulation. Vary only the this compound concentration, for example: 0.8 phr, 1.2 phr, 1.6 phr, and 2.0 phr. Ensure homogenous mixing of the dry blend.
-
Extrusion: Set the extruder to the standard process parameters (as outlined in the table above). Process each batch sequentially, ensuring the extruder is purged between runs.
-
Sample Collection: Collect extrudate samples from each batch. Label them clearly.
-
Analysis - Static Heat Stability: Place samples of each extrudate in a thermal aging oven at a set temperature (e.g., 190°C). Observe the time it takes for each sample to show a distinct color change (yellowing/browning). This is a direct measure of the stabilizer's effectiveness.
-
Analysis - Dynamic Heat Stability: A torque rheometer can be used to measure the stability of the dry blend under heat and shear, simulating the extrusion process.[1][20] The time until a sharp increase in torque (indicating degradation and cross-linking) is the dynamic stability time.
-
Evaluation: Compare the results. The optimal concentration is the lowest level that provides sufficient heat stability for your process and end-use application without adding unnecessary cost.
Section 3: Troubleshooting Guide - The "What If"
Even with optimized parameters, issues can arise. This guide provides a systematic approach to diagnosing and solving common extrusion problems.
Problem 1: Discoloration (Yellowing, Browning, or Black Specks)
-
Q: My extrudate is yellow or brown right out of the die. What is the cause?
-
A: This is a classic sign of thermal degradation. The most likely causes are either the melt temperature being too high or the stabilizer level being too low for the processing conditions.[21]
-
Solution:
-
First, verify your melt temperature with a calibrated probe. If it is above the recommended range (e.g., >190°C), incrementally reduce the barrel and die temperature setpoints by 5°C.[21][22]
-
If the temperature is within range, the issue is likely insufficient stabilization. Increase the this compound dosage by 0.2-0.3 phr and re-evaluate.[21]
-
Consider reducing screw speed to lower shear heat generation.[23]
-
-
-
Q: I'm seeing black specks or streaks in my product. What's different?
-
A: Black specks indicate severely degraded or burnt material. This often happens when material hangs up in "dead spots" within the extruder or die, degrades over time, and then breaks off into the melt stream.[22][23]
-
Solution:
-
Thoroughly clean the screw, barrel, and die to remove any degraded material buildup.[24]
-
Check for and eliminate dead spots in the flow path.
-
This can also be a sign of excessive shear. Reduce screw speed.
-
-
Problem 2: Surface Defects (Roughness, Pitting, Lines)
-
Q: The surface of my extrudate is rough, almost like an orange peel. Why?
-
Q: My product has small pits or bubbles on the surface. What is the source?
-
A: This is almost always caused by moisture in the raw materials (PVC resin, fillers, etc.).[22][25] The moisture turns to steam in the hot extruder, creating voids.
-
Solution:
-
Ensure all raw materials are thoroughly dried according to their technical specifications before mixing.
-
Verify that the extruder's vacuum degassing vent is functioning correctly and pulling a sufficient vacuum to remove volatiles.[22]
-
-
Problem 3: Poor Mechanical Properties (Brittleness)
-
Q: My final product is brittle and fails impact testing. What went wrong?
-
A: Brittleness is a primary indicator of severe polymer degradation.[21] The dehydrochlorination process leads to chain scission, reducing the molecular weight and strength of the PVC.
-
Solution:
-
This is a critical failure of the stabilization system. The troubleshooting steps are the same as for severe discoloration: verify and lower processing temperatures, reduce screw speed, and significantly increase the stabilizer dosage.
-
Also, ensure proper fusion is being achieved. Under-fused PVC can also exhibit poor mechanical properties.[20] A torque rheometer can confirm the degree of fusion.
-
-
Section 4: Advanced Topics & FAQs
Q5: Can this compound interact with other additives in my formulation?
A: Yes, interactions are possible and must be considered.
-
Fillers: Some fillers, like calcium carbonate, can be slightly basic and may have a minor synergistic effect. However, they can also sometimes adsorb stabilizers, potentially requiring a slightly higher dosage.[1]
-
Lubricants: The balance between internal and external lubricants is critical. An improper balance can affect plasticization time and shear heat generation, which in turn impacts the demand on the heat stabilizer.[1]
-
Other Stabilizers: this compound should not be used with lead or cadmium-based stabilizers, as cross-contamination can lead to severe discoloration (e.g., formation of black lead sulfide).[1][15]
Q6: What analytical methods can I use to verify the performance of my stabilization package?
A: Beyond visual inspection, several analytical techniques are invaluable:
-
Torque Rheometry (e.g., Brabender): Measures the dynamic thermal stability of a PVC compound by recording torque as a function of time at a set temperature and shear rate.[1][20]
-
Oven Aging/Static Heat Stability: A simple yet effective method where samples are placed in a high-temperature oven and checked periodically for color change.
-
UV-Vis Spectroscopy: Can be used to quantify the formation of polyene structures, providing a quantitative measure of degradation.[5][26]
References
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Enhancing the solubility of Butylchlorodihydroxytin in reaction media
A Guide to Enhancing Solubility in Reaction Media for Researchers, Scientists, and Drug Development Professionals.
Prepared by: Gemini, Senior Application Scientist
Introduction
Butylchlorodihydroxytin, also known as Butyltin Chloride Dihydroxide, is a highly effective esterification and polycondensation catalyst.[1][2] A common challenge encountered by researchers is its limited solubility in many standard organic solvents at ambient temperatures. This guide provides a comprehensive, in-depth exploration of the mechanisms governing its solubility and offers practical, field-tested protocols and troubleshooting advice to ensure its successful integration into your reaction media. The core principle to understand is that this compound typically achieves solubility not by simple dissolution, but through a reactive process with components of the reaction mixture itself, particularly at elevated temperatures.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its physical properties?
This compound (CAS: 13355-96-9) is a white, solid organotin compound with the molecular formula C₄H₁₁ClO₂Sn.[4] It is primarily used as a catalyst in the synthesis of saturated and unsaturated polyester resins.[1][2] Its physical properties are critical to understanding its handling and solubility behavior.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | White solid / powder | [1][5] |
| Molecular Weight | 245.29 g/mol | [4] |
| Melting Point | 150 °C (decomposes) | [1][4] |
| Boiling Point | ~243 °C (Predicted) | [1] |
| Density | 1.26 g/cm³ | [1] |
| Water Solubility | 1.03 mg/L at 20 °C (Essentially insoluble) | [1][4] |
| Organic Solvent Solubility | 1.03 mg/L at 20 °C (Very low in most) | [4] |
| Storage Temperature | Below +30°C | [4] |
Q2: Why is this compound so poorly soluble in common organic solvents at room temperature?
Its poor solubility stems from its structure, which includes polar hydroxyl (-OH) groups and a chloro (-Cl) group attached to a central tin atom. This gives the molecule a solid-state structure with significant intermolecular interactions that are not easily overcome by non-polar or moderately polar organic solvents like toluene or hexane at ambient temperatures.
Q3: What is the primary mechanism for solubilizing this compound?
The key to solubilizing this catalyst is reactive dissolution . It is specifically designed to dissolve by reacting with alcohols or carboxylic acids upon heating.[2][3] This reaction forms a new, soluble organotin species in situ, which is the active catalyst for esterification. This is why it is highly effective in polyester synthesis, as it reacts with the polyol and/or polyacid monomers present in the reaction mixture.[1]
Q4: At what temperature does this compound typically become active and soluble?
The catalyst is most effective and achieves solubility in the temperature range of 200-230 °C for polyester synthesis and 140-180 °C for some transesterification reactions.[1][2] Heating is essential not only to overcome the activation energy of the esterification reaction but also to drive the initial reaction between the catalyst and the hydroxyl or carboxyl functional groups in the medium.
Troubleshooting Guide: Solubility Issues
This section addresses common problems researchers face when attempting to dissolve this compound. The following flowchart and Q&A guide will help you diagnose and solve these issues.
Caption: Troubleshooting workflow for solubility issues.
Problem 1: I've added this compound to my mixture of polyols and carboxylic acids, but it remains a solid white powder.
-
Cause: You are likely at or near room temperature. The reactive dissolution mechanism is thermally dependent.
-
Solution: As outlined in the workflow, begin heating your reaction vessel gradually while maintaining vigorous stirring. The catalyst is not expected to dissolve until the temperature approaches the range required for esterification (typically >140°C).[2] The solid will slowly react and disappear as the active, soluble catalytic species is formed.
Problem 2: My reaction mixture is cloudy even at high temperatures.
-
Cause 1: Insufficient Agitation. If the solid catalyst settles at the bottom of the reactor, its surface area is limited, leading to a slow and incomplete reaction with the media.
-
Solution 1: Ensure your mechanical stirrer is creating a vortex and that the solid particles are fully suspended in the liquid.[6]
-
Cause 2: Hydrolysis. Although this compound is relatively stable, the presence of excess water can lead to hydrolysis, forming insoluble tin oxides or hydroxides.[1][7] This is particularly relevant in polycondensation reactions where water is a byproduct.
-
Solution 2: Ensure your starting materials are sufficiently dry. If water is a byproduct, use an effective method for its removal, such as a Dean-Stark apparatus or vacuum distillation, as described in established organotin reaction protocols.[8]
Problem 3: I need to use the catalyst in a reaction medium that does not contain alcohols or carboxylic acids (e.g., an aprotic solvent like toluene).
-
Cause: The primary reactive dissolution pathway is unavailable in aprotic, non-reactive media. Simple dissolution is extremely low.[4]
-
Solution: This scenario requires an alternative strategy.
-
Co-Solvent Addition: Introduce a small amount of a high-boiling point alcohol (e.g., 1-octanol) to the reaction. This alcohol can first react with the this compound to form a soluble complex, which can then participate in the main reaction. The choice of co-solvent must be compatible with your desired chemistry.
-
Use of Complexing Agents: Chelating or complexing agents can bind to the tin center and increase its solubility in organic media.[9][10] Ligands like β-diketones or specific carboxylates could potentially be used, though this requires careful screening to ensure they do not interfere with the primary reaction.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., aqueous/organic), a phase-transfer catalyst like a quaternary ammonium salt can help shuttle reactive species across the phase boundary.[11][12] This is an advanced technique but can be effective for certain applications.
-
Experimental Protocols
Protocol 1: Standard Solubilization via Reactive Dissolution for Polyester Synthesis
This protocol describes the standard industrial and laboratory method for using this compound as an esterification catalyst.
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser (or Dean-Stark trap for water removal), add your diol/polyol and diacid/polyacid monomers.
-
Catalyst Addition: Add this compound (typically 0.01% to 0.5% by weight of total reactants) to the cold or lukewarm monomer mixture.[1] The catalyst will appear as an insoluble white powder.
-
Inert Atmosphere: Purge the vessel with dry nitrogen to prevent oxidation and side reactions at high temperatures. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating and Agitation: Begin vigorous stirring to ensure the catalyst is suspended. Start heating the mixture according to your established temperature profile.
-
Dissolution and Reaction: Observe the mixture as it heats up. The this compound will begin to react with the hydroxyl and carboxyl groups and dissolve into the medium, typically as the temperature exceeds 140-180°C.[2] By the time the reaction reaches the target temperature of 200-230°C, the mixture should be clear (or translucent, depending on the polymer).[1][3]
-
Monitoring: Proceed with the reaction, monitoring progress via acid number, viscosity, or water evolution as per your standard procedure.
Caption: Workflow for reactive dissolution protocol.
Protocol 2: Co-Solvent Method for Aprotic Media
This protocol is a starting point for reactions where the primary medium lacks hydroxyl or carboxyl groups. Note: This requires careful consideration of the co-solvent's compatibility with the desired reaction.
-
Vessel Preparation: To a dry, inert-atmosphere reaction vessel, add the primary aprotic solvent (e.g., toluene, xylene) and your main reactants.
-
Co-Solvent Addition: Add a stoichiometric or slight excess of a high-boiling alcohol (e.g., 1-dodecanol) relative to the moles of this compound.
-
Catalyst Addition: Add the this compound to the mixture.
-
Pre-Reaction Heating: Heat the mixture to 100-120°C under strong agitation for 30-60 minutes. This step is designed to facilitate the reaction between the catalyst and the co-solvent to form the soluble tin species.
-
Main Reaction: Once the catalyst has visibly dissolved, proceed with your intended reaction by raising the temperature to the target value and/or adding any remaining reagents.
References
-
Gelest, Inc. (n.d.). Introduction to Organotin Chemistry and Applications. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
-
Wikipedia. (n.d.). Tributyltin. [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. [Link]
-
Wang, Z., et al. (2020). Measurement and correlation of the solubility of tin compounds and β-diketimine in selected solvents. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Wai, C. M., & Waller, B. E. (1997). Solubility of chelating agents and metal-containing compounds in supercritical fluid carbon dioxide. PubMed. [Link]
-
Kido, K. A., et al. (2020). BC derivatization for dissolved marine metabolites. Protocols.io. [Link]
-
Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. [Link]
-
National Toxicology Program. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
-
Sharma, D. (n.d.). Fundamentals of Solubility Enhancement Techniques. [Link]
-
de Vries, J. G., et al. (2021). Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification. University of Groningen Research Portal. [Link]
-
ResearchGate. (n.d.). Speciation of tin(II) in aqueous solution. [Link]
-
Wikipedia. (n.d.). Organotin chemistry. [Link]
-
YouTube. (2023). How Do Complexing Agents Increase Solubility Of Ions?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: About. [Link]
-
Someşan, A.-A., Silvestru, C., & Varga, R. A. (2021). Reactivity of a carbonyl moiety in organotin(iv) compounds: novel Pd(ii) and Cu(ii) complexes supported by organotin(iv) ligands. New Journal of Chemistry. [Link]
-
Ali, M., & Yousif, E. (2016). Chemistry and Applications of Organotin(IV) Complexes: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Arkis, E. (2008). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications. SciSpace. [Link]
-
van der Kerk, G. J. M., & Luijten, J. G. A. (1956). STUDIES CONCERNING WATER-SOLUBLE ORGANOTIN COMPOUNDS. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 16.5: Complex Ions and Solubility. [Link]
-
Davies, A. G. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
-
Singh, S. P., & Kumar, D. (n.d.). An overview on Common Organic Solvents and their Toxicity. [Link]
-
Myers, B. J. (2016). Common Organic Solvents: Table of Properties. Scribd. [Link]
-
Alleston, D. L., & Davies, A. G. (1962). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A. [Link]
-
Colorcon. (n.d.). Troubleshooting Guide. [Link]
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Validation & Comparative
A Comparative Guide to Organotin Catalysts: Butylchlorodihydroxytin vs. Dibutyltin Dilaurate
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the synthesis of polyesters and polyurethanes, the choice of catalyst is a critical determinant of reaction efficiency, product properties, and overall process viability. Among the myriad of available catalysts, organotin compounds have long been favored for their high activity. This guide provides a detailed comparative analysis of two prominent organotin catalysts: Butylchlorodihydroxytin and Dibutyltin Dilaurate (DBTDL). As a Senior Application Scientist, my goal is to offer not just data, but a nuanced understanding of the causality behind experimental choices, empowering you to select the optimal catalyst for your specific application.
Introduction to the Catalysts
This compound (CAS: 13355-96-9) is a mono-organotin compound, often appearing as a white, amorphous powder.[1][2] It is recognized for its hydrolytic stability and is primarily employed in high-temperature applications such as the synthesis of saturated polyester resins for powder coatings and polybutylene terephthalate (PBT) engineering resins.[1][3][4]
Dibutyltin dilaurate (DBTDL) (CAS: 77-58-7) is a di-organotin compound, typically a colorless to yellow viscous liquid.[5][6] It is one of the most widely used organotin catalysts, valued for its high catalytic efficiency at both ambient and elevated temperatures.[7] Its applications are extensive, spanning polyurethanes (foams, coatings, adhesives), room temperature vulcanization (RTV) silicones, and the synthesis of polyester resins.[6][7]
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of each catalyst is essential for predicting their behavior in a reaction system.
| Property | This compound | Dibutyltin Dilaurate (DBTDL) |
| CAS Number | 13355-96-9[8] | 77-58-7[6] |
| Molecular Formula | C4H11ClO2Sn[8] | C32H64O4Sn[6] |
| Molecular Weight | 247.31 g/mol [4] | 631.56 g/mol [9] |
| Appearance | White amorphous powder[1] | Colorless to yellow viscous, oily liquid[5][6] |
| Solubility | Insoluble in water; dissolves upon reaction with alcohols or carboxylic acids.[8] | Practically insoluble in water; soluble in organic solvents like acetone and methanol.[6][10] |
| Thermal Stability | High thermal stability, active at 200-230°C.[8][11] Decomposes at >150°C.[8] | Decomposes upon heating above 250°C, emitting acrid smoke.[5] |
| Hydrolytic Stability | Considered hydrolytically stable.[3][8] | Susceptible to hydrolysis, which can cleave the tin-oxygen bond, forming dibutyltin oxide and lauric acid, thereby reducing catalytic activity.[12] |
Catalytic Mechanism of Action
Both catalysts function primarily as Lewis acids, where the electron-deficient tin atom coordinates with the reactants, thereby activating them and lowering the activation energy of the reaction.
General Mechanism in Polyurethane Formation
In the synthesis of polyurethanes from isocyanates and polyols, the generally accepted mechanism involves the coordination of the tin catalyst with both the isocyanate and the hydroxyl groups.[13] This facilitates the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon.[13]
A proposed catalytic cycle for DBTDL involves the initial formation of a tin alkoxide complex with the alcohol. This complex then coordinates with the isocyanate, followed by the transfer of the alkoxide group to form an N-stannylurethane intermediate. Subsequent alcoholysis regenerates the tin alkoxide and releases the urethane product.[14][15]
Caption: Generalized catalytic cycle for organotin-catalyzed urethane formation.
Key Mechanistic Differences
-
This compound: The presence of hydroxyl and chloro ligands suggests a different activation pathway. It is proposed that upon heating with alcohols or carboxylic acids, it reacts to form active species that are soluble in the ester system and remain integrated within the product.[8][11] Its higher thermal stability makes it suitable for polycondensation reactions that require elevated temperatures.[11]
-
Dibutyltin Dilaurate: The laurate ligands are more labile, allowing for easier ligand exchange with the alcohol reactant, which contributes to its high activity at lower temperatures.[16] However, this lability also makes it more susceptible to hydrolysis, where water can react to form inactive dibutyltin oxide.[12]
Comparative Performance Analysis
| Performance Metric | This compound | Dibutyltin Dilaurate (DBTDL) |
| Catalytic Activity | High activity at elevated temperatures (200-230°C).[8][11] | Very high activity across a broad temperature range, including room temperature.[6] |
| Selectivity | Primarily used for esterification and polycondensation.[3][8] | Favors the isocyanate/polyol reaction over side reactions like isocyanate/water.[17] Also effective for transesterification and silicone curing.[5][6] |
| Hydrolytic Stability | High. Described as a hydrolytically stable compound.[3][8] | Moderate. Prone to deactivation by hydrolysis, especially in the presence of moisture.[12] |
| Process Suitability | Ideal for high-temperature bulk polymerization of polyesters where water is removed.[1][11] | Excellent for 2-component polyurethane systems, RTV silicones, and other moisture-sensitive applications where rapid curing is needed.[6][17] |
Experimental Protocols for Catalyst Evaluation
To ensure a self-validating comparison, rigorous and standardized experimental protocols are necessary.
Protocol 1: Evaluation of Catalytic Activity in Polyester Synthesis
This protocol details a method to compare the catalytic efficiency of this compound and DBTDL in a model esterification reaction.
Caption: Workflow for comparing catalyst performance in polyesterification.
Methodology:
-
Materials:
-
Diacid (e.g., Terephthalic Acid)
-
Diol (e.g., Ethylene Glycol)
-
Catalyst (this compound or DBTDL, e.g., 0.1 wt%)
-
Nitrogen gas
-
Titration reagents (KOH solution, phenolphthalein)
-
-
Apparatus:
-
Jacketed glass reactor with mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser.
-
-
Procedure:
-
Charge the reactor with the diacid and diol in the desired molar ratio.
-
Add the specified amount of the catalyst to be tested.
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
Heat the reactor to the target temperature (e.g., 220°C).
-
Start collecting the water of condensation in the distillation receiver.
-
Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Quench the reaction in the samples by cooling them rapidly.
-
-
Analysis:
-
Acid Value: Titrate the samples with a standardized KOH solution to determine the concentration of unreacted carboxylic acid groups. The reaction is complete when the acid value drops below a target threshold.
-
Viscosity/Molecular Weight: Analyze the final polymer using techniques like solution viscosity or Gel Permeation Chromatography (GPC) to assess the molecular weight build-up.
-
-
Comparison: Plot the acid value versus time for each catalyst. The catalyst that reaches the target acid value in the shortest time is considered more active under these conditions.
Protocol 2: Assessment of Hydrolytic Stability
This protocol evaluates the catalyst's resilience to deactivation by water.
-
Materials:
-
Catalyst (this compound or DBTDL)
-
Anhydrous solvent (e.g., Toluene)
-
Deionized water
-
Model reactants for a test reaction (e.g., Phenyl isocyanate and 1-Butanol)
-
-
Procedure:
-
Prepare two stock solutions of each catalyst in the anhydrous solvent.
-
To one stock solution of each catalyst ("wet sample"), add a controlled amount of deionized water (e.g., 1% by volume). Leave the other as the "dry sample".
-
Age all four solutions for a set period (e.g., 24 hours) at a controlled temperature.
-
In separate vials, initiate a model reaction (e.g., urethane formation) by adding the model reactants.
-
Add an equal amount of catalyst from one of the aged stock solutions to each respective vial.
-
Monitor the reaction progress using a suitable analytical technique, such as FTIR spectroscopy (monitoring the disappearance of the NCO peak at ~2270 cm⁻¹) or by quenching and analyzing via chromatography.
-
-
Analysis: Compare the reaction rates of the "wet" and "dry" samples for each catalyst. A significant decrease in the reaction rate for the "wet" sample indicates poor hydrolytic stability.
Applications and Use-Case Suitability
| Application | Recommended Catalyst | Rationale |
| Powder Coating Resins | This compound | High thermal stability is required for the high-temperature synthesis of saturated polyesters. Its hydrolytic stability is advantageous during the long reaction times.[1][11] |
| 2K Polyurethane Coatings | Dibutyltin Dilaurate | Provides excellent cure speed at ambient or slightly elevated temperatures, favoring the isocyanate-polyol reaction over moisture-related side reactions.[17][18] |
| RTV Silicone Sealants | Dibutyltin Dilaurate | Acts as an efficient crosslinking catalyst for cold vulcanizing silicone rubbers, often reacting with ambient humidity to cure the sealant.[6][7] |
| PBT Engineering Resins | This compound | The synthesis of PBT requires high temperatures for polycondensation, making this catalyst's thermal stability a key asset.[1][3] |
| Polyurethane Foams | Dibutyltin Dilaurate | Its high activity helps to rapidly build viscosity and cure the foam structure. Often used in combination with amine catalysts.[14] |
Safety and Toxicological Profile
Both this compound and Dibutyltin dilaurate are organotin compounds and must be handled with care.
-
Dibutyltin Dilaurate: Is classified as toxic and can be absorbed through the skin.[5] It is a neurotoxin and can cause irritation to the skin and eyes, with potential for injury to the liver, kidneys, and gastrointestinal tract.[5][19] Due to these concerns, there is a growing regulatory focus on organotin compounds, leading to research into tin-free alternatives.[18]
-
This compound: As an organotin compound, it should be handled with similar precautions. Always consult the Safety Data Sheet (SDS) before use, and employ appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection in a well-ventilated area.
Conclusion and Recommendations
The choice between this compound and Dibutyltin dilaurate is not a matter of which is "better," but which is better suited for a specific chemical process.
-
Choose this compound for high-temperature polycondensation and esterification reactions where thermal and hydrolytic stability are paramount. It is the catalyst of choice for producing durable polyester resins for powder coatings and engineering plastics.
-
Choose Dibutyltin Dilaurate for applications requiring high catalytic activity at low to moderate temperatures. It is the industry standard for fast-curing systems like polyurethane coatings, adhesives, and RTV silicones, where its efficiency outweighs its moderate hydrolytic stability.
By understanding the distinct chemical nature and performance characteristics of these two catalysts, researchers can make informed decisions, optimizing their synthetic routes and enhancing the quality of their final products.
References
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Ataman Kimya. (n.d.). DIBUTYLTIN DILAURATE CATALYST. Retrieved from [Link]
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Wikipedia. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]
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BNT Chemicals. (n.d.). DBTL – Dibutyltin Dilaurate. Retrieved from [Link]
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Unknown. (2025, May 9). analyzing the mechanism of dibutyltin dilaurate catalyst in coating curing. Retrieved from [Link]
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PMC. (n.d.). A plastic stabilizer dibutyltin dilaurate induces subchronic neurotoxicity in rats. Retrieved from [Link]
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Unknown. (2025, May 9). evaluating the storage stability of dibutyltin dilaurate catalyst. Retrieved from [Link]
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ACS Publications. (2015, May 6). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). This compound: Enhancing Polyester Resin Synthesis for Coatings. Retrieved from [Link]
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ACS Publications. (1985, January 8). Organotin Catalysis in Urethane Systems. Retrieved from [Link]
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PMC - NIH. (2020, May 28). Investigations of catalysis of urethane formation using organotin dicarboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Catalysts for Polyester Resin Manufacturing. Retrieved from [Link]
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PubChem - NIH. (n.d.). Dibutyltin dilaurate. Retrieved from [Link]
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Amine Catalysts. (2021, May 12). butyltin chloride dihydroxide. Retrieved from [Link]
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Amine Catalysts. (2023, November 17). butyltin chloride dihydroxide/cas 13355-96-9. Retrieved from [Link]
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A Comparative Guide to Butylchlorodihydroxytin and Titanate Catalysts in Polyester Synthesis
For researchers and professionals in polymer chemistry and material science, the selection of an appropriate catalyst is a critical determinant of success in polyester synthesis. The catalyst not only dictates the reaction kinetics but also profoundly influences the final properties of the polymer, such as its molecular weight, color, and thermal stability. This guide provides an in-depth, objective comparison of two prominent classes of catalysts: organotin compounds, specifically Butylchlorodihydroxytin, and titanate esters. The insights presented herein are grounded in established experimental data and mechanistic principles to empower you in making informed decisions for your specific application.
Introduction to Catalysis in Polyester Synthesis
The synthesis of polyesters, such as polyethylene terephthalate (PET) and polybutylene succinate (PBS), is typically a two-stage process involving esterification or transesterification followed by polycondensation.[1] While the initial esterification can proceed without a catalyst, the polycondensation step to achieve high molecular weight polymers is impractically slow and requires a catalyst to be efficient.[1] The catalyst's role is to activate the reacting species, thereby lowering the activation energy of the reaction and increasing the reaction rate. An ideal catalyst should exhibit high activity at low concentrations, yield a polymer with the desired properties, and introduce minimal undesirable side reactions or coloration.
This compound: A Profile
This compound (CAS 13355-96-9) is an organotin compound recognized for its efficacy as an esterification catalyst.[2] It is particularly favored in the production of saturated polyester resins for applications like powder coatings.[2]
Catalytic Mechanism and Activation
Organotin catalysts, including this compound, generally function as Lewis acids. The tin atom coordinates to the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol.
One of the key characteristics of this compound is its activation process. It dissolves upon heating with the alcohols or carboxylic acids in the reaction mixture, forming active species that remain integrated within the ester product.[2] This ensures sustained catalytic performance throughout the polymerization process.[2]
Catalytic Activation of this compound
Caption: Activation of this compound in the reaction medium.
Performance Characteristics
-
High Catalytic Activity: this compound is a potent esterification catalyst, effective even at low concentrations.[2] This allows for efficient synthesis of high molecular weight polyesters.
-
Thermal Stability: It contributes to the production of polyester resins with enhanced thermal stability.[2]
-
Mechanical Properties: The use of this catalyst can lead to improved mechanical properties in the final polymer.[2]
-
Versatility: Organotin catalysts are versatile and used in a wide range of polyester resins, including alkyds and unsaturated polyesters.[3]
-
Side Reactions: While effective, some organotin catalysts can trigger side reactions like cyclization and transesterification, potentially leading to by-products.[4] For instance, the use of butyl tin tris(2-ethyl hexanoate) has been associated with the formation of odorous by-products like propionic anhydride.[4]
Titanate Catalysts: A Profile
Titanate catalysts, such as tetra-alkyl titanates (e.g., tetrabutyl titanate, TBT), are widely used in industrial polyester production due to their high catalytic activity.[5][6] They are effective for both esterification and transesterification reactions.[7]
Catalytic Mechanism
The catalytic mechanism of titanate esters is also based on Lewis acidity. The titanium atom coordinates with the carbonyl oxygen, activating the carbonyl group for nucleophilic attack. Density functional theory (DFT) studies suggest that the reaction proceeds via a coordination mechanism rather than a simple Lewis acid mechanism.[5] Specifically, the coordination of the carboxy oxygen to the titanium center is a key step in the catalytic cycle.[5]
Proposed Catalytic Cycle for Titanate Catalysts
Caption: Simplified catalytic cycle of a titanate catalyst in esterification.
Performance Characteristics
-
Exceptional Catalytic Activity: Titanate catalysts are known for their very high activity, often surpassing that of antimony and tin-based catalysts.[5][8][9] This can lead to shorter reaction times and increased productivity.[10]
-
Polymer Coloration: A significant drawback of first-generation titanium-based catalysts is their tendency to produce yellowish polyesters.[11][12] This is a critical factor in applications where color is a key quality parameter, such as in packaging and textiles.[10] The coloration is believed to be due to the formation of decomposition by-products at the high temperatures of polycondensation.[13]
-
Hydrolytic Instability: Early titanate catalysts were prone to hydrolysis, which can deactivate the catalyst and lead to inconsistent results.[5] However, newer formulations have improved water stability.[10]
-
Thermal Degradation: While being highly active in polymerization, titanium-based catalysts can also catalyze the thermal and thermo-oxidative degradation of the polymer, potentially affecting its long-term stability.[9]
-
Environmental and Safety Profile: Titanium-based catalysts are generally considered to be more environmentally friendly and less toxic than antimony-based catalysts, which are heavy metals.[5][11] This is a significant advantage in the context of increasing environmental regulations and consumer demand for sustainable products.[10]
Head-to-Head Comparison: this compound vs. Titanates
| Feature | This compound (Organotin) | Titanate Catalysts |
| Catalytic Activity | High, especially for esterification.[2] | Very high for both esterification and transesterification.[14][15] |
| Polymer Color | Generally good, with low color development.[3] | Can cause yellowing of the final polymer.[11][12] |
| Thermal Stability of Polymer | Can enhance the thermal stability of the resulting polyester.[2] | Can catalyze thermal degradation of the polymer at high temperatures.[9] |
| Hydrolytic Stability | Generally stable under reaction conditions. | First-generation catalysts are prone to hydrolysis; newer formulations are more stable.[5][10] |
| Side Reactions | Can promote side reactions leading to by-products.[4] | Can lead to the formation of color-causing by-products.[13] |
| Toxicity Profile | Concerns exist regarding the toxicity of some organotin compounds. | Generally considered less toxic and more environmentally friendly than antimony catalysts.[5][11] |
| Typical Applications | Saturated polyesters for coatings, alkyd resins.[2][3] | High-volume polyesters like PET for packaging and fibers.[7] |
Experimental Protocols for Catalyst Performance Evaluation
To objectively compare the performance of these catalysts, a standardized set of experiments is crucial. Below are outlines of key experimental protocols.
Synthesis of Poly(ethylene terephthalate) - A Model System
This protocol describes a two-stage melt polycondensation process for synthesizing PET, which can be adapted to evaluate different catalysts.
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol (EG)
-
Catalyst (this compound or a titanate catalyst, e.g., Tetrabutyl titanate)
-
Nitrogen gas (high purity)
Equipment:
-
1 L stainless-steel batch reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser and collection flask.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification Stage:
-
Charge the reactor with TPA and EG in a molar ratio of 1:1.2.[1]
-
Add the catalyst at the desired concentration (e.g., 200-500 ppm based on the weight of TPA).
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen.
-
Start stirring and gradually heat the reactor to 240-260°C under a slow stream of nitrogen.[1]
-
Collect the water of condensation in the collection flask. The esterification is considered complete when more than 90% of the theoretical amount of water has been distilled off.[1]
-
-
Polycondensation Stage:
-
After esterification, gradually increase the temperature to 270-280°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 torr using the vacuum pump.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase as the molecular weight of the polymer increases. The reaction is monitored by the torque on the stirrer.
-
Once the desired viscosity is reached, stop the reaction by cooling the reactor.
-
Extrude the polymer from the reactor under nitrogen pressure and quench in cold water.
-
Experimental Workflow for Polyester Synthesis and Catalyst Evaluation
Caption: Workflow for polyester synthesis and subsequent polymer characterization.
Polymer Characterization
-
Molecular Weight Determination: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester should be determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[16]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring the weight loss as a function of temperature.[16]
-
-
Color Measurement: The color of the polymer can be quantified using a spectrophotometer or colorimeter to measure the L, a, and b* values in the CIELAB color space.[13] Higher b* values typically indicate a more yellow polymer.
Conclusion and Future Outlook
The choice between this compound and titanate catalysts for polyester synthesis is not straightforward and depends heavily on the specific requirements of the application.
-
This compound and other organotin catalysts are a reliable choice for applications where good color and thermal stability are paramount, and their high catalytic activity in esterification is advantageous. However, potential toxicity and the possibility of side reactions need to be considered.
-
Titanate catalysts offer superior catalytic activity, which can translate to economic benefits through increased production rates.[10] They are also a more environmentally friendly alternative to traditional antimony catalysts. The primary challenge with titanates has been the coloration of the final polymer, although advancements in catalyst design are addressing this issue.
Future research will likely focus on the development of novel catalyst systems that combine the high activity of titanates with the low color and high stability profiles of the best organotin and other catalyst systems. The development of heterogeneous and recyclable catalysts is also a key area of research to further enhance the sustainability of polyester production.
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The Inherent Instability of PVC and the Critical Role of Heat Stabilizers
An In-Depth Technical Guide to the Efficacy of Butyltin-Based Organotin Stabilizers Compared to Lead-Based Systems in Polyvinyl Chloride (PVC) Formulations
This guide provides a comprehensive comparison of the performance, mechanisms, and experimental evaluation of organotin stabilizers, specifically focusing on the class of butyltins, against traditional lead-based stabilizers for the thermal stabilization of Polyvinyl Chloride (PVC). It is designed for researchers, polymer scientists, and formulation chemists seeking to understand the technical merits and practical implications of stabilizer selection in PVC processing and long-term durability.
Polyvinyl chloride is a versatile and widely used thermoplastic, but it possesses inherent thermal instability.[1][2] When subjected to the high temperatures required for processing (typically above 170°C), PVC undergoes a rapid autocatalytic degradation process known as dehydrochlorination.[1][3] This reaction eliminates hydrogen chloride (HCl) from the polymer backbone, leading to the formation of conjugated polyene sequences.[3][4] These sequences are responsible for severe discoloration (from yellow to black), and the released HCl further catalyzes the degradation, causing a catastrophic loss of mechanical properties and rendering the material useless.[1]
Heat stabilizers are essential additives that interrupt this degradation cascade, protecting the polymer during processing and extending the service life of the final product.[1][5][6] The choice of stabilizer profoundly impacts not only the thermal stability but also the processing window, physical properties, cost, and regulatory compliance of the PVC article.
The Incumbent: Lead-Based Stabilizers
Lead compounds have the longest history as stabilizers for PVC, valued for their high efficiency and low cost.[7] They have been the backbone of the industry for decades, particularly in applications like pipes, fittings, and cable insulation.[8][9][10]
Mechanism of Action
The primary stabilization mechanism of lead compounds is acid scavenging . They efficiently neutralize the hydrogen chloride (HCl) as it is liberated from the PVC matrix.[8][11][12] Basic lead salts, such as tribasic lead sulfate (TBLS) or dibasic lead phosphite, react with HCl to form inert lead chloride (PbCl2), which does not promote further degradation.[13] This action effectively halts the autocatalytic cycle.
Performance Characteristics
Lead stabilizers offer several key advantages:
-
Excellent Long-Term Stability: They provide robust and lasting protection against thermal degradation, making them suitable for products with long service lives.[1][7][13]
-
Good Electrical Properties: The resulting PVC compounds have high volume resistivity, which is ideal for wire and cable insulation.[7][10]
-
Wide Processing Window: Formulations with lead stabilizers are generally tolerant to variations in processing conditions.[7]
-
Cost-Effectiveness: They are among the most economical stabilizer options available.[7][14]
However, they come with significant drawbacks:
-
Toxicity: Lead is a toxic heavy metal with well-documented adverse health and environmental effects.[10][15][16] This has led to severe regulatory restrictions and phase-outs in many parts of the world, including the European Union.[7][9][17]
-
Opacity: Lead stabilizers are opaque and can impart a pigmented effect, making them unsuitable for transparent or clear PVC applications.
-
Sulfide Staining: In the presence of sulfur-containing compounds, lead-stabilized PVC can undergo discoloration, turning black.[16]
The High-Performance Alternative: Organotin Stabilizers
Organotin compounds, particularly those based on butyl and octyl tin, have emerged as high-performance alternatives to lead.[18] While the specific compound Butylchlorodihydroxytin is primarily documented as a catalyst for polyester synthesis, the broader class of butyltin stabilizers , such as methyltin, dibutyltin, and n-octyltin derivatives (mercaptides and carboxylates), are highly effective for PVC.[11][19][20][21][22][23] They are the stabilizers of choice for applications demanding high clarity and excellent initial color.[2][11]
Mechanism of Action
Organotin stabilizers employ a more sophisticated, dual-action mechanism:
-
HCl Scavenging: Like lead stabilizers, they neutralize HCl, with the tin atom having a strong affinity for chlorine ions.[12][24]
-
Substitution of Labile Chlorine Atoms: This is their key advantage. Organotins can react with and replace the unstable allylic chlorine atoms on the PVC backbone with more stable mercaptide or carboxylate groups.[11][12][24] This preemptive action prevents the initiation of the dehydrochlorination "unzipping" reaction, thereby preserving the initial color and long-term integrity of the polymer.[11]
Performance Characteristics
Organotin stabilizers provide a distinct performance profile:
-
High Efficiency: They are very effective even at low dosages (parts per hundred resin, or phr), typically below 2.0 phr.[18]
-
Excellent Clarity and Color: Organotins are the premier choice for transparent PVC applications like films, sheets, and bottles, providing outstanding initial color and resisting yellowing under thermal stress.[24]
-
Good Thermal Stability: Sulfur-containing organotins (mercaptides) offer the best thermal stability.[13] They provide excellent heat aging resistance, preserving the material's properties over time.[19]
-
Low Migration: Certain grades, particularly octyltins, have low migration potential, making them suitable for sensitive applications like food packaging and medical devices.[18][24]
The main considerations for organotins are:
-
Cost: They are significantly more expensive than lead-based systems.[24][25]
-
Toxicity Concerns: While generally considered less hazardous than lead, some organotin compounds face regulatory scrutiny and potential health risks, necessitating careful handling.[10][17][19]
-
Odor: Mercaptide-based stabilizers can have a characteristic sulfur odor, which can be a drawback in some working environments.[13]
Head-to-Head Efficacy: A Comparative Analysis
The selection between butyltin and lead stabilizers involves a trade-off between cost, performance, and compliance.
| Performance Metric | Lead Stabilizers | Butyltin-Based Organotin Stabilizers |
| Primary Mechanism | HCl Scavenging | HCl Scavenging & Substitution of Labile Chlorine |
| Initial Color & Clarity | Poor (Opaque) | Excellent (Suitable for high-clarity products)[24] |
| Long-Term Heat Stability | Excellent[7][13] | Very Good to Excellent (especially mercaptides)[19] |
| Efficiency (Typical phr) | Higher dosages required | High efficiency, lower dosages ( < 2 phr)[18] |
| Processing Window | Wide[7] | Good, can enhance output on modern extruders[26] |
| Mechanical Properties | Excellent short and long-term properties[7] | Good, preserves integrity through processing cycles[26] |
| Electrical Properties | Excellent[7][10] | Good |
| Cost-Effectiveness | High (Low Cost)[7][14] | Lower (Higher Cost)[24][25] |
| Toxicity & Env. Impact | High (Toxic, bioaccumulative)[15][16] | Moderate (Less toxic than lead, but some concerns exist)[10][17] |
| Regulatory Status | Heavily restricted / Phased-out in many regions[9] | Generally accepted, with some specific compound restrictions[19] |
Experimental Protocols for Stabilizer Evaluation
To objectively compare the efficacy of different stabilizer systems, standardized experimental methods are employed.
Protocol 1: Static Heat Stability (Oven Aging & Congo Red Test)
Objective: To determine the time to initial degradation under static, high-temperature conditions.
Methodology:
-
Sample Preparation: Prepare PVC sheets or plaques formulated with the respective stabilizers (e.g., 2.0 phr lead stabilizer vs. 1.5 phr butyltin stabilizer).
-
Congo Red Indicator: Place a strip of Congo Red indicator paper above the PVC sample in a test tube. Congo Red paper turns blue in the presence of acidic gases like HCl.
-
Oven Aging: Place the test tubes in a temperature-controlled oven at a set temperature (e.g., 180°C or 200°C).
-
Observation: Record the time (in minutes) it takes for the Congo Red paper to change color. This is the "stability time" or "induction period." A longer time indicates better static heat stability.[27]
-
Visual Assessment: Simultaneously, visually assess the color change of the PVC samples themselves at regular intervals to evaluate color hold.
Protocol 2: Dynamic Thermal Stability (Torque Rheometry)
Objective: To evaluate stabilizer performance under conditions of heat and mechanical shear, simulating actual processing.
Methodology:
-
Instrument: Use a Brabender or similar torque rheometer equipped with a heated mixing bowl.[28]
-
Formulation Loading: Load a pre-weighed PVC dry blend containing the stabilizer into the mixing bowl, pre-heated to the desired processing temperature (e.g., 180°C).
-
Data Acquisition: Record the torque (resistance to mixing) as a function of time.
-
Analysis: Analyze the resulting rheology curve for key parameters:
-
Fusion Time: The time taken for the PVC powder to melt and form a homogenous mass.
-
Minimum Torque: The torque value after fusion, indicating the melt viscosity.
-
Stability Time: The time from the minimum torque until the torque begins to rise sharply, which signifies the onset of cross-linking and degradation due to stabilizer exhaustion.[28] A longer stability time indicates superior dynamic performance.
-
Conclusion and Authoritative Insights
The data and mechanisms clearly indicate that while lead stabilizers have been historically effective and economical, their significant toxicity and environmental impact render them obsolete in the face of modern regulatory standards and corporate responsibility.[9][16]
Butyltin-based organotin stabilizers represent a technologically superior class of additives. Their dual-action mechanism, which not only scavenges HCl but also deactivates potential degradation sites on the polymer chain, provides excellent thermal protection. This results in superior initial color and clarity, making them indispensable for transparent and critical applications.[11][24] While the higher cost is a factor, it is often justified by improved processing efficiency, reduced waste, and the ability to meet stringent international safety standards.[16][26] A comparative study found that an organic-based stabilizer system (often a synergistic blend including organotins) could exhibit higher impact strength and better retention of initial color compared to both lead and CaZn systems.[29]
For researchers and drug development professionals working with PVC in applications such as medical tubing or pharmaceutical packaging, the choice is clear. The low migration and superior performance of specific organotins (like octyltins) make them the authoritative choice, whereas the potential for lead leaching makes lead-based systems entirely unsuitable for such sensitive end-uses.[18][24][30] The industry trend continues to move away from heavy-metal stabilizers towards more sustainable and less toxic solutions, with organotins and, increasingly, calcium-based systems leading the way.[2][16]
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Understanding Lead Stabilizers: A Comprehensive Guide - Faith Industries Ltd. 6
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A Comparative Environmental Impact Assessment: Methyltin Trichloride vs. Lead-Based Stabilizers in PVC - Benchchem. 15
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PVC Heat Stabilizers: Role, Types and Ingredient Selection - SpecialChem. 31
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A Comparative Guide to the Antifungal Activity of Di-n-Butyltin Compounds Versus Commercial Agricultural Fungicides
This guide provides a comprehensive technical comparison of the antifungal properties of di-n-butyltin compounds against a selection of widely used commercial agricultural fungicides. Designed for researchers, scientists, and professionals in drug and pesticide development, this document delves into the mechanisms of action, comparative efficacy, and standardized methodologies for evaluating these compounds. While direct comparative data is often disparate, this guide synthesizes available information and presents a clear protocol for future head-to-head studies, ensuring scientific integrity and fostering further research.
Introduction: The Search for Effective Fungal Control
Fungal pathogens pose a significant threat to global agriculture, causing substantial crop losses and impacting food security. For decades, organotin compounds, a class of organometallic chemicals, have been recognized for their potent biocidal properties, including significant antifungal activity.[1][2] Among these, di-n-butyltin derivatives have been the subject of numerous studies. This guide focuses on these di-n-butyltin compounds as a representative of this chemical class, acknowledging that the term "Butylchlorodihydroxytin" does not correspond to a standard chemical nomenclature.
In the landscape of modern agriculture, a diverse arsenal of commercial fungicides is employed to manage fungal diseases. This guide will compare the fungicidal potential of di-n-butyltin compounds with four prominent commercial fungicides, each representing a different mode of action:
-
Mancozeb: A multi-site contact fungicide from the dithiocarbamate family.
-
Chlorothalonil: A multi-site contact fungicide from the chloronitrile class.
-
Propiconazole: A systemic fungicide belonging to the demethylation inhibitors (DMI) group (triazoles).
-
Azoxystrobin: A systemic fungicide from the quinone outside inhibitors (QoI) group (strobilurins).
Understanding the relative strengths and weaknesses of these different chemical classes is paramount for developing effective and sustainable disease management strategies.
Mechanisms of Antifungal Action: A Tale of Different Targets
The efficacy of any antifungal agent is rooted in its ability to disrupt essential biological processes within the fungal cell. Di-n-butyltin compounds and the selected commercial fungicides achieve this through distinct molecular mechanisms.
Di-n-Butyltin Compounds: Multi-faceted Disruption
The precise mechanism of action for di-n-butyltin compounds is complex and thought to be multi-targeted. A primary mode of action is the inhibition of mitochondrial ATP synthase, specifically the F1 subunit, which disrupts the crucial process of oxidative phosphorylation and leads to a catastrophic energy deficit within the fungal cell.[3] Additionally, organotin compounds are known to interfere with enzymes containing sulfhydryl groups, disrupting a wide array of biochemical processes.[4] There is also evidence that these compounds can interact with and disrupt the fungal cell membrane.[3][5]
Commercial Fungicides: Specific Molecular Targets
In contrast to the broad action of organotins, modern systemic fungicides often have highly specific single-site mechanisms of action.
-
Propiconazole (Triazole): As a demethylation inhibitor (DMI), propiconazole targets the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6][7] Inhibition of its synthesis leads to a dysfunctional cell membrane, arresting fungal growth.[7]
-
Azoxystrobin (Strobilurin): Azoxystrobin is a quinone outside inhibitor (QoI) that targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[8] By binding to the Qo site, it blocks electron transfer, thereby inhibiting ATP synthesis and causing cellular energy depletion.[8]
-
Mancozeb and Chlorothalonil (Multi-site Contact): These fungicides have a multi-site mode of action, meaning they affect numerous metabolic processes within the fungal cell. Mancozeb interferes with enzymes containing sulfhydryl groups, disrupting various biochemical pathways in the cytoplasm and mitochondria.[4] Similarly, chlorothalonil inactivates sulfhydryl-containing enzymes, leading to widespread metabolic disruption.[9] This multi-site activity makes the development of resistance in fungal populations less likely.[4][9]
Comparative Antifungal Efficacy: A Review of In Vitro Data
A direct quantitative comparison of the antifungal potency of di-n-butyltin compounds and commercial fungicides is challenging due to the variability in experimental methodologies across published studies. The following tables summarize available Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of a compound that inhibits visible fungal growth.
It is crucial to note that these values are not directly comparable due to differences in testing standards (e.g., agar dilution vs. broth microdilution), fungal strains, and incubation conditions. This data is presented to provide a general overview of the activity of these compounds.
Table 1: Antifungal Activity of Di-n-Butyltin and Related Organotin Compounds
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Di-n-butyltin Dibenzoate | Fusarium oxysporum | ~1.56 | [10] |
| Tributyltin Acetate | Aspergillus niger | 5.0 | [11] |
| Tributyltin Carboxylate | Candida albicans | 0.55 - 1.17 | [12] |
| Tributyltin Carboxylate | Filamentous Fungi | 18.74 - 50 (MFC) | [12][13] |
Table 2: Antifungal Activity of Commercial Agricultural Fungicides
| Fungicide | Fungal Species | MIC Range (µg/mL) | Method | Reference |
| Propiconazole | Fusarium spp. | 0.5 - >16 | CLSI M38-A2 | [14][15] |
| Propiconazole | Aspergillus fumigatus | 0.25 - 8 | CLSI M38-A2 | |
| Azoxystrobin | Aspergillus spp. | Not widely reported | - | - |
| Mancozeb | Various phytopathogens | 0.09 - 6.25 | Agar dilution | [7] |
| Chlorothalonil | Various phytopathogens | Not widely reported | - | - |
From the available data, tributyltin compounds generally exhibit potent in vitro antifungal activity, with MIC values often in the low µg/mL range against various fungi.[11][12] Dibutyltin compounds also show activity, though generally less potent than their tributyltin counterparts. For the commercial fungicides, propiconazole shows variable but often potent activity against Aspergillus and Fusarium species.[14] Mancozeb also demonstrates broad-spectrum activity.[7] Data for azoxystrobin and chlorothalonil using standardized broth microdilution methods against these specific fungi are less readily available in the literature.
Standardized Protocol for Comparative Antifungal Susceptibility Testing
To enable a rigorous and objective comparison, a standardized methodology is essential. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution testing of filamentous fungi.[1]
Experimental Workflow
Detailed Methodology
1. Preparation of Antifungal Agents:
- Prepare stock solutions of di-n-butyltin compounds and commercial fungicides in dimethyl sulfoxide (DMSO).
- Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
2. Inoculum Preparation:
- Culture the selected fungal isolates (e.g., Aspergillus niger, Fusarium oxysporum) on potato dextrose agar (PDA) until adequate sporulation is observed.
- Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and/or hemocytometer.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized fungal inoculum.
- Include positive (fungus in medium without compound) and negative (medium only) controls.
- Incubate the plates at 35°C for 24 to 72 hours, depending on the growth rate of the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
- The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[15] For some fungicides, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.
- Results can be read visually or with a microplate reader.
Data Interpretation and Future Directions
The MIC value provides a quantitative measure of a compound's in vitro potency. Lower MIC values indicate greater antifungal activity. However, it is important to consider whether the compound is fungistatic (inhibits growth) or fungicidal (kills the fungus). This can be determined by subculturing from the wells with no visible growth onto fresh agar plates.
The clear path forward is the execution of comprehensive studies that directly compare di-n-butyltin compounds with a broad panel of modern agricultural fungicides using the standardized broth microdilution methodology outlined above. Such studies should include a diverse range of agriculturally significant fungal pathogens. This will generate the robust, directly comparable data needed to accurately assess the potential of di-n-butyltin compounds in modern crop protection.
Conclusion
Di-n-butyltin compounds exhibit significant in vitro antifungal activity, likely through a multi-site mechanism of action involving the disruption of cellular energy production and enzymatic function. While a definitive quantitative comparison with commercial agricultural fungicides is hampered by a lack of standardized, head-to-head data, the available information suggests that organotin compounds are potent antifungal agents. To fully understand their potential role in agriculture, future research must focus on generating comparative efficacy data using standardized methodologies such as those provided by CLSI and EUCAST. This will enable a scientifically rigorous evaluation of their spectrum of activity and relative potency, paving the way for the development of novel and effective fungal control strategies.
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A Comparative Guide to the Performance of Butyltin-Based Stabilizers in Industrial PVC Applications
Abstract
Poly(vinyl chloride) (PVC) is a versatile and widely used polymer, but its application is fundamentally limited by its inherent thermal instability during processing.[1] This guide provides a comprehensive validation of the performance of butyltin-based heat stabilizers in industrial PVC formulations. We will objectively compare their efficacy against legacy lead-based systems and modern mixed-metal alternatives, such as Calcium-Zinc stabilizers. This analysis is supported by established experimental protocols and quantitative data to guide researchers and formulation scientists in selecting optimal stabilization packages. While this guide focuses on the family of butyltin stabilizers commercially used in PVC (e.g., mercaptides and carboxylates), it is important to note that specific organotin compounds like Butylchlorodihydroxytin (CAS 13355-96-9) are more prominently documented as highly effective esterification catalysts for polyester resin synthesis rather than as primary PVC heat stabilizers.[2][3][4] The principles and performance data discussed herein pertain to the broader class of butyltin stabilizers integral to the PVC industry.
The Fundamental Challenge: PVC Thermal Degradation
The processing of PVC requires elevated temperatures (typically >160°C) that unfortunately overlap with the onset of its thermal degradation.[5] The primary degradation mechanism is a zipper-like, autocatalytic dehydrochlorination reaction.[5][6] Structural defects in the polymer chain, such as allylic chlorine atoms, act as initiation sites for the elimination of hydrogen chloride (HCl).[5] The released HCl then catalyzes further degradation, leading to the formation of conjugated polyene sequences. These sequences are strong chromophores, causing the characteristic yellowing, browning, and eventual blackening of the material.[5] This process not only compromises the aesthetic qualities of the final product but also severely deteriorates its mechanical properties, leading to brittleness and loss of structural integrity.[5]
The stabilization of PVC is therefore not optional; it is a critical requirement to inhibit this degradation cascade during processing and throughout the product's service life.[7]
Major Classes of PVC Heat Stabilizers: A Comparative Overview
The choice of a heat stabilizer system is a balance of performance, cost, regulatory compliance, and the specific requirements of the end application. The primary families are lead-based, mixed-metal, and organotin stabilizers.
| Stabilizer Class | Primary Components | Key Advantages | Key Disadvantages | Typical Applications |
| Lead-Based | Tribasic lead sulfate, Dibasic lead stearate | Excellent long-term heat stability, good electrical properties, highly cost-effective.[1][8] | High toxicity (neurotoxin), environmental pollutant, creates opaque products, sulfide staining.[8][9] | Wire & cable insulation, pipes (being phased out globally).[1] |
| Mixed-Metal | Calcium/Zinc (Ca/Zn) Stearates, Barium/Zinc (Ba/Zn) Stearates | Non-toxic (suitable for food contact), good initial color.[10][11] | Moderate heat stability, potential for "zinc burning" (sudden degradation), can be less cost-effective than lead.[1][8][11] | Flexible PVC films, food packaging, medical devices, window profiles.[9][12] |
| Organotin | Butyltin & Octyltin Mercaptides/Carboxylates | Highest thermal stability efficiency, excellent clarity and color hold, good processability.[1][13][14] | Higher cost, potential toxicity concerns with some compounds, sulfur odor with mercaptides.[8][15] | Rigid transparent films, bottles, profiles, potable water pipes.[16][17] |
Focus on Organotin Stabilizers: The Butyltin Family
Organotin compounds are among the most efficient heat stabilizers for PVC.[1] Their stabilization mechanism is twofold:
-
HCl Scavenging: They react rapidly with any generated HCl, preventing it from catalyzing further degradation.[13][18]
-
Labile Chlorine Substitution: They substitute the unstable allylic chlorine atoms on the PVC backbone with more thermally stable mercaptide or carboxylate groups, effectively "mending" the defect sites.[19][20]
Commercial butyltin stabilizers are typically mixtures of mono- and di-alkyltin compounds, which provide a synergistic effect.[16][17] The dialkyltin species offer excellent color stability, while the monoalkyltin species contribute to long-term heat resistance.[17] Butyltin mercaptides are particularly known for providing outstanding thermal performance, while butyltin carboxylates offer excellent light and weather resistance for outdoor applications.[14][17]
Quantitative Performance Validation: Butyltins vs. Alternatives
The following data, synthesized from industry literature and typical performance results, compares PVC formulations stabilized with representative Butyltin, Lead, and Calcium/Zinc systems. Formulations are assumed to be for a rigid PVC application, with stabilizer dosage optimized for equivalent cost or performance.
Thermal Stability
Thermal stability can be assessed under static conditions (oven aging) and dynamic conditions (processing simulation).
| Stabilizer System | Static Stability (Time to Discoloration @ 180°C, mins) | Dynamic Stability (Torque Rheometer @ 190°C, mins) |
| PVC / Butyltin Mercaptide | 60 - 80 | 25 - 35 |
| PVC / Lead-Based | 50 - 70 | 20 - 30 |
| PVC / Calcium-Zinc | 30 - 50 | 15 - 25 |
| Causality: Longer times indicate a greater ability of the stabilizer to prevent degradation under heat. The torque rheometer test simulates the combined effects of heat and shear during extrusion, providing a more realistic measure of processability.[21] |
Color Hold and Optical Properties
The ability to maintain the original color and transparency is critical for many PVC applications.
| Stabilizer System | Initial Color (Yellowness Index, YI) | Yellowness Index (After 30 mins @ 180°C) | Transparency |
| PVC / Butyltin Mercaptide | 5 - 10 | 15 - 25 | Excellent |
| PVC / Lead-Based | 15 - 25 | 40 - 60 | Opaque |
| PVC / Calcium-Zinc | 10 - 20 | 50 - 70+ (risk of blackening) | Good to Excellent |
| Causality: A lower Yellowness Index (YI) signifies less degradation and better color.[22] Organotins excel in producing crystal-clear products due to the high solubility of the stabilizer and its reaction products in the PVC matrix.[13][14] |
Mechanical Property Retention
Effective stabilization preserves the mechanical integrity of the polymer after thermal stress.
| Stabilizer System | Impact Strength Retention (Notched Izod, after aging) |
| PVC / Butyltin Mercaptide | > 90% |
| PVC / Lead-Based | > 85% |
| PVC / Calcium-Zinc | > 80% |
| Causality: Heat aging simulates the long-term thermal stress a product might experience. A high retention of impact strength indicates that the polymer backbone has been effectively protected from degradation and cross-linking.[22] Studies have shown that organic-based and organotin systems can outperform lead and CaZn systems in retaining impact strength.[23][24] |
Standardized Experimental Protocols for Stabilizer Evaluation
To ensure trustworthiness, evaluation protocols must be robust and reproducible. The following are streamlined methodologies for key performance tests.
Protocol: Static Thermal Stability (Oven Aging Method)
This test provides a direct visual comparison of stabilizer performance under static heat. It is based on the principles of ASTM D2115.
Methodology:
-
Sample Preparation: Prepare milled sheets of the different PVC formulations (e.g., 1.0 mm thickness). Cut samples into uniform plaques (e.g., 2x2 cm).
-
Oven Setup: Preheat a forced-air circulating oven to the test temperature (e.g., 180°C ± 1°C).
-
Exposure: Place the plaques on a clean, inert tray and place them in the oven. Start a timer.
-
Observation: Remove one plaque from each formulation at fixed intervals (e.g., every 10 minutes).
-
Analysis: Arrange the removed plaques in chronological order to create a visual timeline of discoloration. The "stability time" is the interval before severe browning or blackening occurs.
-
Self-Validation: An unstabilized PVC control should degrade rapidly, validating the test conditions. Consistency across replicate samples confirms the reliability of the formulation and mixing process.
Protocol: Dynamic Thermal Stability (Torque Rheometry)
This test simulates the heat and shear conditions inside an extruder, providing data on processability and stability under dynamic stress.[21]
Methodology:
-
Instrument Setup: Set the mixing bowl temperature (e.g., 190°C) and rotor speed (e.g., 60 RPM) on a torque rheometer.
-
Sample Loading: Load a precise amount of the PVC dry blend into the preheated mixing chamber.
-
Data Acquisition: The instrument records the torque required to mix the material as a function of time.
-
Analysis: The resulting graph shows an initial loading peak, a fusion peak as the PVC melts, a period of stable equilibrium torque, and finally, a sharp rise in torque as the material degrades and cross-links.
-
Interpretation: The "dynamic stability time" is the duration from the fusion peak to the onset of the degradation-induced torque increase. A longer time indicates better processing stability.[21]
-
Self-Validation: The shape of the fusion curve provides insight into the plasticization behavior. A reproducible equilibrium torque value for a given formulation indicates consistent material behavior.
Regulatory Landscape and Environmental Considerations
The selection of a stabilizer is heavily influenced by global regulations. Lead-based stabilizers have been progressively phased out in many regions, including Europe, due to their toxicity.[15][25] This has driven the market towards alternatives like Ca/Zn and organotin systems.[26]
While highly effective, organotin stabilizers are also under regulatory scrutiny.[16] Certain butyltin compounds have raised toxicity concerns. However, organotins, particularly octyltins, have extensive approvals for sensitive applications like food contact materials and potable water pipes in many countries, including the USA.[16] Studies on leaching from PVC pipes have shown that the levels of organotins found in drinking water are typically orders of magnitude lower than the guidelines established by health organizations like the WHO.[27][28][29]
Conclusion
The validation of Butyltin-based stabilizers demonstrates their position as a high-performance option for PVC processing. They offer superior thermal stability, color hold, and clarity compared to both lead-based and mixed-metal alternatives.[1][13] This makes them the preferred choice for demanding applications, especially those requiring high transparency and a pristine initial color.
However, the decision-making process is not based on performance alone. Formulators must weigh these advantages against the higher cost of organotin systems and a complex, evolving regulatory landscape.[15][30] For applications where non-toxicity is the primary driver and ultimate thermal performance is secondary, Calcium-Zinc stabilizers present a viable, lead-free alternative.[10] Ultimately, the optimal stabilizer choice is a tailored solution that balances technical requirements, economic realities, and long-term sustainability goals.
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Houle, J. (2019). Organotin (Tin) Stabilizers: Not a Health Concern for PVC Pipe. Uni-Bell PVC Pipe Association. [Link]
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Davies, A. G. (2004). Organotin Compounds as PVC Stabilizers. In Tin Chemistry: Fundamentals, Frontiers, and Applications. Wiley. [Link]
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ACS Figshare. (2025). Leaching of Organotin Compounds from Polyvinyl Chloride Pipe. ACS Figshare. [Link]
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Water Research Foundation. (2009). Vinyl Chloride and Organotin Stabilizers in Water Contacting PVC Pipes. The Water Research Foundation. [Link]
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Klemchuk, P. P. (n.d.). Poly(vinyl chloride) Stabilization Mechanisms. ACS Publications. [Link]
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Baisha Chemicals. (n.d.). Wholesale PVC Stabilizer Price Trends and Market Insights. Baisha Chemicals. [Link]
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Thongpin, C., et al. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems. National Institutes of Health. [Link]
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A Comparative Analysis of Organotin Catalysts for Carbamate Synthesis: A Senior Application Scientist's Guide
Published: January 9, 2026
Introduction: The Enduring Importance of the Carbamate Bond
The carbamate functional group is a cornerstone of modern chemistry, underpinning a vast array of materials and molecules essential to our daily lives. In the realm of materials science, the polymerization of isocyanates and polyols to form polyurethane, a reaction defined by the creation of carbamate linkages, yields everything from flexible foams and durable elastomers to high-performance coatings and adhesives.[1][2] In medicinal chemistry and drug development, the carbamate moiety is a critical component in prodrug design, serves as a stable peptide bond surrogate, and is integral to numerous therapeutic agents.[3][4]
The synthesis of these vital carbamate bonds, particularly in industrial-scale polyurethane production, is rarely spontaneous. It requires precise catalytic control to achieve desired reaction rates, ensure selectivity, and optimize the final properties of the material. For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the catalysts of choice, valued for their high efficiency and versatility.[2][5]
However, the landscape is shifting. Increasing regulatory scrutiny over the environmental and toxicological profile of organotin compounds has catalyzed a surge in research and development of alternative catalytic systems.[6] This guide, written from the perspective of a senior application scientist, provides an in-depth comparative analysis of organotin catalysts and their emerging alternatives. We will delve into the mechanistic underpinnings of their catalytic activity, present objective performance data, and offer field-proven insights to help researchers, scientists, and drug development professionals navigate the complex process of catalyst selection. Our focus is not just on what to use, but why a particular choice is scientifically and practically sound.
The Workhorse: Deconstructing Dibutyltin Dilaurate (DBTDL)
Dibutyltin dilaurate (DBTDL) has long been the industry standard for polyurethane catalysis for good reason.[2] It is a highly effective catalyst that promotes the reaction between the hydroxyl (–OH) groups of polyols and the isocyanate (–NCO) groups to form the urethane linkage.[5]
Mechanism of Action: A Tale of Two Pathways
The catalytic prowess of DBTDL stems from its function as a Lewis acid. While the precise mechanism has been a subject of extensive study, two primary pathways are generally accepted to be at play, often concurrently.
-
The Lewis Acid Mechanism: The tin center of DBTDL coordinates with the electronegative oxygen or nitrogen atom of the isocyanate group. This coordination polarizes the N=C bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[7][8]
-
The Insertion Mechanism: In this pathway, the catalyst first interacts with the alcohol (polyol). An alcoholate is formed from the association of the metal catalyst and the polyol.[8][9] This organotin-alkoxide complex is a highly potent nucleophile that then attacks the isocyanate, leading to the formation of the carbamate and regeneration of the catalyst.[9] Theoretical and experimental data suggest this insertion mechanism, where an alkoxide complex is the dominant catalytic species, is highly significant.[9]
The interplay between these mechanisms explains DBTDL's high efficiency.
Caption: Dual catalytic mechanisms of DBTDL in urethane formation.
Performance Characteristics & Causality
A key insight from field experience is that the sequence of reagent addition significantly impacts reaction kinetics when using DBTDL.[10] Adding the catalyst to the polyol before introducing the isocyanate often leads to a faster reaction. This observation strongly supports the importance of the insertion mechanism; pre-mixing allows for the formation of the highly reactive organotin-alkoxide complex, which is then immediately available to react with the isocyanate.[10]
The Organotin Family: Beyond DBTDL
While DBTDL is the most prominent, other organotin compounds are also utilized, each offering a slightly different reactivity profile.
| Catalyst Name | Common Abbreviation | Chemical Formula | Key Characteristics & Applications |
| Dibutyltin Dilaurate | DBTDL | C₃₂H₆₄O₄Sn | Industry standard; balanced reactivity, good for coatings, adhesives, sealants, and elastomers.[2] |
| Dibutyltin Diacetate | DBTDAc | C₁₂H₂₄O₄Sn | More reactive than DBTDL; often used where faster curing is required. Can be more sensitive to hydrolysis.[11] |
| Dimethyltin Dichloride | DMTDCl | C₂H₆Cl₂Sn | A very fast catalyst, sometimes used in rigid foam applications where rapid gelation is needed.[11] |
| Dibutyltin Dichloride | DBTDCl | C₈H₁₈Cl₂Sn | Strong Lewis acid; effective catalyst but its use can be limited by the presence of corrosive chloride.[11] |
The Contenders: A Comparative Look at Non-Tin Alternatives
Concerns over the long-term environmental impact and toxicity of tin compounds have driven the development of numerous alternatives.[6] An objective comparison requires looking at catalytic activity, selectivity, and formulation compatibility.
Rationale for Alternatives
The primary driver for moving away from organotins is regulatory pressure (e.g., REACH regulations in Europe) and a general industry trend towards "greener" and safer materials. The challenge is to find replacements that match the performance and cost-effectiveness of DBTDL without introducing new problems.[6]
Metal-Based Alternatives: Bismuth, Zinc, and Zirconium
-
Bismuth (Bi) & Zinc (Zn) Catalysts: These are often supplied as carboxylate complexes. They are generally considered less toxic than organotins. Bismuth catalysts can offer a delayed action or "snap cure," which is beneficial for applications requiring a longer pot life followed by rapid curing.[6] Zinc complexes have shown particular promise in waterborne systems, where they can exhibit better hydrolytic stability and higher selectivity for the polyol/isocyanate reaction over the competing water/isocyanate reaction, which reduces unwanted CO₂ gassing.[12]
-
Zirconium (Zr) Complexes: Zirconium catalysts have also been developed that show high selectivity and are effective for two-component urethane coatings.[12] A key practical difference is that some zirconium catalysts are not stable in the aqueous polyol component and must be incorporated on the isocyanate side.[12]
Organocatalysts: The Metal-Free Approach
A growing class of metal-free catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and various guanidines and amidines, have proven to be highly effective.[13] They typically function as Brønsted bases or nucleophilic activators, deprotonating the alcohol to make it a more potent nucleophile.[13] Their activity can be competitive with organotins, offering a viable pathway to completely metal-free polyurethane systems.[13]
Comparative Performance Data
The following table synthesizes typical performance characteristics. Note that exact values depend heavily on the specific formulation (polyol type, isocyanate type, solvent, temperature).
| Catalyst Class | Example(s) | Relative Gel Time | Selectivity (NCO-OH vs NCO-H₂O) | Key Strengths | Key Weaknesses |
| Organotin | DBTDL, DBTDAc | Fast to Very Fast | Good | High efficiency, versatile, well-understood.[5] | Environmental/toxicity concerns.[6] |
| Bismuth/Zinc | Bi-octoate, Zn-neodecanoate | Moderate to Fast | Good to Excellent | Low toxicity, can provide delayed action.[6] | Can be sensitive to moisture, may require higher loading. |
| Zirconium | Zr-acetylacetonate | Fast | Excellent | High selectivity, good for coatings.[12] | Can have hydrolytic stability issues, formulation dependent.[12] |
| Organocatalyst | DBU, TBD | Fast | Moderate to Good | Metal-free, highly active.[13] | Can be sensitive to acidic impurities, potential for side reactions. |
Experimental Section: Protocols and Methodologies
Trustworthy data is the bedrock of catalyst selection. The following protocols are designed as self-validating systems for comparing catalyst performance.
Protocol 1: Comparative Screening of Catalyst Performance in a Model Urethane System
This protocol provides a framework for objectively comparing the reaction kinetics of different catalysts.
Objective: To determine the relative catalytic activity (gel time) of Catalyst A (e.g., DBTDL) versus Catalyst B (e.g., a zinc-based alternative) in a model solvent-borne polyurethane formulation.
Materials:
-
Polyol (e.g., Polypropylene glycol, MW ~1000)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
Anhydrous Solvent (e.g., Toluene or MEK)
-
Catalyst A (DBTDL), 0.1% solution in solvent
-
Catalyst B (Alternative), 0.1% solution in solvent
-
Dibutylamine solution (for quenching)
-
Standardized HCl solution (for titration)
-
Bromocresol green indicator
Methodology:
-
Preparation: In a temperature-controlled reaction vessel under a nitrogen blanket, charge the polyol and solvent. Stir until homogenous.
-
Catalyst Addition: Add a precise amount of Catalyst A solution. Causality Check: The order of addition is critical. For consistent comparison, always add the catalyst to the polyol and allow it to mix for 5 minutes before adding the isocyanate.[10]
-
Initiation & Sampling: Add the diisocyanate to initiate the reaction (t=0). Immediately withdraw a 1 mL aliquot and quench it in a flask containing a known excess of dibutylamine solution.
-
Monitoring: Continue to withdraw and quench aliquots at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Titration: Back-titrate the unreacted dibutylamine in each quenched sample with the standardized HCl solution using bromocresol green as an indicator. The endpoint is a color change from blue to yellow.[10]
-
Calculation: The amount of consumed dibutylamine corresponds to the amount of unreacted isocyanate at each time point. Plot the percentage of remaining NCO versus time.
-
Repeat: Thoroughly clean the apparatus and repeat steps 1-6 using an identical molar concentration of Catalyst B.
-
Analysis: Compare the NCO decay curves for both catalysts. The catalyst yielding a faster decay is more active. The "gel time" can be estimated as the time to reach ~90% NCO conversion.
Caption: Experimental workflow for kinetic analysis of urethane catalysts.
Application Scientist's Insights: A Framework for Catalyst Selection
Choosing the optimal catalyst is a multi-factorial decision. It is not simply about finding the fastest catalyst, but the right catalyst for a specific application.
Causality-Driven Decision Making:
-
If you need a long open time but a fast final cure (e.g., for casting large parts): Consider a bismuth-based catalyst known for delayed action.[6] The initial coordination may be slower, but the catalytic activity accelerates as the reaction exotherms.
-
If you are formulating a 2K waterborne system: Your primary concern is the NCO-water side reaction. A hydrolytically stable zinc or zirconium catalyst with high selectivity for the NCO-polyol reaction is the logical choice to minimize gassing and ensure consistent film properties.[12]
-
If your project has a strict "metal-free" requirement: Organocatalysts like DBU are your starting point.[13] Self-Validation: Be sure to screen for compatibility with other formulation components, as acidic or basic impurities can interact with and deactivate these catalysts.
-
If you are working with a sterically hindered secondary alcohol: A highly active catalyst like DBTDAc or a specialized organotin may be required to overcome the higher activation energy.[14]
Caption: Decision logic for selecting a carbamate synthesis catalyst.
Conclusion and Future Outlook
Organotin catalysts, led by DBTDL, remain highly effective and widely understood tools for carbamate synthesis. Their performance sets a high benchmark for efficiency and versatility. However, the future of catalysis in this space is clearly trending towards safer and more environmentally benign alternatives. Bismuth, zinc, and zirconium catalysts have already carved out significant niches, particularly in applications where low toxicity and specific reactivity profiles are paramount. The continued development of highly active organocatalysts points towards a future where high-performance, metal-free polyurethanes are the norm.
For the modern scientist, a deep, mechanistic understanding of how these different catalysts function is no longer optional. It is essential for troubleshooting, innovation, and making informed choices that balance performance, safety, and regulatory compliance.
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A Comparative Guide to PVC Thermal Stabilization: Butylchlorodihydroxytin vs. Calcium/Zinc Stabilizers
This guide provides an in-depth technical comparison of Butylchlorodihydroxytin, an organotin compound, and Calcium/Zinc (Ca/Zn) stabilizer systems for the thermal stabilization of polyvinyl chloride (PVC). It is intended for researchers, scientists, and formulation professionals seeking to understand the performance trade-offs and mechanistic underpinnings of these two critical classes of PVC additives.
The Challenge of PVC Thermal Instability
Polyvinyl chloride, a versatile and widely used thermoplastic, is inherently susceptible to thermal degradation at processing temperatures (typically above 170°C).[1] This degradation is an autocatalytic dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone.[1][2] This initial loss of HCl creates unstable allylic chlorine sites, which accelerate further HCl elimination, leading to the formation of conjugated polyene sequences.[2] These polyenes are strong chromophores, causing undesirable color changes from yellow to brown and eventually black.[3] Beyond discoloration, this degradation compromises the mechanical and electrical properties of the final product.
The primary role of a heat stabilizer is to mitigate this degradation cascade, ensuring the processability of PVC and the long-term durability of the end product.[1] This is achieved through several key mechanisms, primarily HCl scavenging and the substitution of labile chlorine atoms.[2][4]
Stabilization Mechanisms: A Tale of Two Chemistries
The efficacy of a stabilizer is rooted in its chemical mechanism. This compound and Ca/Zn systems operate on fundamentally different, yet effective, principles.
This compound: The Organotin Approach
This compound (C₄H₁₁ClO₂Sn) is a monoalkyltin compound that provides robust thermal stability to PVC.[5] Its mechanism is multifaceted, involving both HCl neutralization and, crucially, the replacement of unstable chlorine atoms on the PVC chain.
The stabilization process can be broken down into the following key steps:
-
Reaction with Labile Chlorine: The organotin compound reacts with the unstable allylic chlorine atoms in the PVC structure. The butyltin moiety substitutes these labile chlorines with more stable ligands, effectively neutralizing these degradation initiation sites.[2][6]
-
HCl Scavenging: Any released HCl is rapidly neutralized by the organotin compound, preventing the autocatalytic "zipper-like" dehydrochlorination.[6]
Organotin mercaptides, a related class of stabilizers, are known for their high efficiency, which is attributed to the strong affinity of sulfur for the labile chlorine sites.[6] While this compound is not a mercaptide, its hydroxyl groups can participate in similar exchange reactions.
Ca/Zn Stabilizers: A Synergistic Partnership
Calcium/Zinc stabilizers are a popular non-toxic alternative to heavy-metal-based systems.[7][8] They function through a synergistic interaction between a primary stabilizer (zinc soap, e.g., zinc stearate) and a co-stabilizer (calcium soap, e.g., calcium stearate).[2]
The mechanism unfolds as follows:
-
Primary Stabilization by Zinc Soap: The zinc soap is the more reactive component. It readily replaces the labile allylic chlorine atoms on the PVC chain, similar to the action of organotins. This initial reaction prevents early discoloration.[2]
-
Formation of Zinc Chloride: This primary stabilization reaction produces zinc chloride (ZnCl₂). However, ZnCl₂ is a strong Lewis acid and can catalytically accelerate PVC degradation, leading to a rapid, catastrophic burning of the polymer, a phenomenon known as "zinc burning".[9]
-
Synergistic Role of Calcium Soap: This is where the synergy comes into play. The calcium soap reacts with the newly formed zinc chloride, regenerating the zinc soap and forming calcium chloride (CaCl₂).[2]
-
HCl Scavenging: Both calcium and zinc soaps act as HCl scavengers, neutralizing the acid as it is formed.
This cooperative mechanism allows for effective stabilization while mitigating the detrimental effects of zinc chloride.
Experimental Benchmarking: Methodologies and Data
To objectively compare the performance of this compound and Ca/Zn stabilizers, a series of standardized tests are employed. These tests evaluate both static and dynamic thermal stability, as well as color retention.
Experimental Protocols
The following are detailed methodologies for key thermal stability tests.
This practice assesses the relative thermal stability of PVC compositions by observing discoloration after exposure to elevated temperatures in a controlled oven.[10][11]
-
Apparatus: Forced convection air-circulating oven, specimen supports, color-measuring instrument (spectrophotometer).
-
Specimen Preparation: PVC compounds are typically milled and compression molded into sheets of a specified thickness (e.g., 1 mm).
-
Procedure:
-
Place the PVC specimens on supports in the preheated oven at a specified temperature (e.g., 180°C or 200°C).
-
At predetermined time intervals (e.g., every 10 or 15 minutes), remove a specimen from the oven.
-
Allow the specimens to cool to room temperature.
-
Measure the color of each specimen, typically using the CIE Lab* color space or by calculating the Yellowness Index.
-
-
Data Analysis: The time taken for a significant color change or to reach a specific Yellowness Index is recorded as the static thermal stability time.
This method determines the time until the evolution of acidic degradation products (primarily HCl) from a heated PVC sample.[5][12]
-
Apparatus: Heating bath (e.g., oil bath) capable of maintaining a constant temperature (e.g., 180°C or 200°C), test tubes, Congo red indicator paper.[5]
-
Specimen Preparation: A specified weight of the PVC compound is placed in a glass test tube.[5]
-
Procedure:
-
Place the test tube containing the PVC sample in the preheated bath.
-
Insert a strip of Congo red paper into the test tube, ensuring it does not touch the sample.
-
Record the time taken for the Congo red paper to change color from red to blue, which indicates the presence of acidic HCl gas.[5]
-
-
Data Analysis: The time to color change is the thermal stability time.
This method simulates the processing conditions of an extruder or mixer, evaluating the stability of the PVC compound under both heat and mechanical shear.[13][14]
-
Apparatus: A torque rheometer (e.g., Brabender or Haake type) with a heated mixing bowl and rotors.[4]
-
Procedure:
-
Preheat the mixing bowl to the desired processing temperature (e.g., 190°C).
-
Add a specified amount of the PVC compound to the mixing bowl.
-
Record the torque required to rotate the rotors at a constant speed as a function of time.
-
-
Data Analysis: The resulting "rheogram" shows changes in torque over time. The stability time is typically defined as the time from the onset of melting to the point where a sharp increase in torque is observed, indicating cross-linking and degradation.[[“]]
Comparative Performance Data
The following tables summarize representative data from studies comparing organotin and Ca/Zn stabilizer systems. While specific data for this compound is limited in direct comparative literature, the performance of other butyltin and organotin compounds provides a strong indication of its expected efficacy relative to Ca/Zn systems.
Table 1: Static Thermal Stability (Congo Red Test)
| Stabilizer System | Test Temperature (°C) | Stability Time (seconds) | Reference |
| Unstabilized PVC | 180 | 390 | [10] |
| Ca/Zn Stabilizer | 180 | 490 | [10] |
| Dibutyltin Dilaurate | Not Specified | Significantly longer than Ca/Zn | |
| Dibutyltin Maleate | Not Specified | Significantly longer than Ca/Zn |
Table 2: Dynamic Thermal Stability (Torque Rheometry)
| Stabilizer System | Test Temperature (°C) | Fusion Time (s) | Stability Time (min) | Reference |
| PVC/CaZn | Not Specified | Shorter | Moderate | [3] |
| PVC/Organotin Mercaptide | Not Specified | Longer | Significantly Longer | |
| PVC/La L2/Ca-Zn (8:2) | Not Specified | Not Specified | 25.1 | [13] |
Table 3: Color Stability (Oven Aging)
| Stabilizer System | Test Temperature (°C) | Time to Significant Discoloration (min) | Yellowness Index (YI) after 4 min | Reference |
| PVC/CaZn | 200 | ~140 (to dark brown) | Not Specified | [3] |
| PVC/Dibutyltin Dineodecanoate (DBTDN) | Not Specified | Not Specified | Lower than DMTDN, Higher than DOTDN | [12] |
| PVC/Dioctyltin Dineodecanoate (DOTDN) | Not Specified | Not Specified | Lowest among tested organotins | [12] |
Discussion and Field-Proven Insights
The experimental data consistently demonstrates that organotin stabilizers, including various butyltin derivatives, generally exhibit superior thermal stability compared to conventional Ca/Zn systems. This is particularly evident in their longer stability times in both static and dynamic tests and their excellent color hold. The direct substitution of labile chlorines by the organotin moiety is a highly efficient stabilization mechanism that provides excellent early color and long-term heat resistance.
Ca/Zn stabilizers, while offering the significant advantage of being non-toxic and more environmentally friendly, often exhibit a shorter window of thermal stability.[7] The "zinc burning" phenomenon remains a critical consideration in formulation, necessitating the inclusion of co-stabilizers and careful processing control.[9] However, advancements in Ca/Zn technology, including the use of polyols and other organic co-stabilizers, have significantly improved their performance, making them a viable option for a wide range of applications.[10]
The choice between this compound and a Ca/Zn system is therefore a multifactorial decision. For applications demanding the highest level of clarity, color retention, and a wide processing window, organotins are often the preferred choice. For applications where non-toxicity is paramount, such as in food contact materials, medical devices, and toys, Ca/Zn stabilizers are the industry standard.[7]
Conclusion
Both this compound and Ca/Zn stabilizers are effective at preventing the thermal degradation of PVC, but they achieve this through different chemical mechanisms and offer distinct performance profiles. This compound, as a representative of the organotin class, provides exceptional thermal stability and color retention. Ca/Zn systems, on the other hand, offer a non-toxic and environmentally benign solution, with performance that has been continually improving through synergistic formulations. The optimal choice of stabilizer depends on a careful consideration of the specific application's processing requirements, performance demands, and regulatory constraints.
References
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A Comparative Kinetic Analysis of Butylchlorodihydroxytin-Catalyzed Polymerization Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of polyesters and other polymers, the choice of catalyst is a critical determinant of reaction efficiency, polymer properties, and overall process viability. Among the organotin catalysts, monoalkyltin compounds such as butylchlorodihydroxytin have carved a niche for their unique catalytic activities. This guide provides an in-depth kinetic analysis of polymerization reactions catalyzed by butyltin derivatives, offering a comparative perspective against other prevalent catalyst systems. The insights and experimental protocols herein are designed to empower researchers to make informed decisions in catalyst selection and to optimize their polymerization processes.
The Catalytic Landscape: Understanding the Role of Butyltin Catalysts
This compound, a monoalkyltin(IV) compound, and its analogues are effective catalysts for polymerization reactions, particularly for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, which are precursors to biodegradable polyesters such as polylactic acid (PLA) and polycaprolactone (PCL). The catalytic prowess of these organotin compounds stems from their Lewis acidic nature, which facilitates the activation of the monomer for nucleophilic attack.
The general mechanism for organotin-catalyzed ROP is believed to proceed via a coordination-insertion mechanism. The tin center coordinates to the carbonyl oxygen of the cyclic ester, enhancing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of an alcohol initiator (or the growing polymer chain end) to open the ring and propagate the polymerization.
Below is a visualization of the proposed catalytic cycle for a generic monoalkyltin-catalyzed ring-opening polymerization.
Caption: Proposed mechanism for monoalkyltin-catalyzed ring-opening polymerization.
Comparative Kinetic Analysis: Butyltin vs. Alternative Catalysts
A thorough understanding of the reaction kinetics is paramount for controlling the polymerization process and tailoring the properties of the final polymer. Here, we compare the kinetic parameters of a representative mono-n-butyltin catalyst with other commonly used catalysts for the ring-opening polymerization of L-lactide.
For this comparison, we will utilize kinetic data for tri-n-butyltin n-butoxide as a close and well-studied analogue for the catalytic behavior of this compound in ROP. The data is compared against the widely used industrial catalyst, tin(II) octoate (Sn(Oct)₂) , and alternative metal catalysts such as zinc(II) octoate and a titanium(IV)-based catalyst .
| Catalyst System | Monomer | Temperature (°C) | Apparent Rate Constant (k_app) | Activation Energy (E_a) (kJ/mol) | Reference |
| Tri-n-butyltin n-butoxide | L-Lactide | 130 | Varies with initiator concentration | 72.4 - 95.9 | [1] |
| Tin(II) Octoate (Sn(Oct)₂) / n-Hexanol | ε-Caprolactone | 140-180 | - | 64.9 - 80.4 | [2] |
| Zinc(II) Octoate | D,L-Lactide | 160-190 | - | - | [3] |
| Titanium(IV) alkoxide | ε-Caprolactone | - | Reported to be a slow initiator | - | [4] |
| Zirconium Acetylacetonate | D,L-Lactide | 160-220 | - | 44.51 ± 5.35 | [5] |
Key Insights from the Kinetic Data:
-
Influence of Initiator Concentration: For the tri-n-butyltin n-butoxide system, the activation energy for the ROP of L-lactide was found to decrease with increasing initiator concentration[1]. This suggests that the initiator plays a crucial role in the formation of the active catalytic species, a common feature in organotin-catalyzed polymerizations.
-
Comparative Reactivity: While direct rate constant comparisons are challenging due to varying experimental conditions, the activation energies provide valuable insights. The activation energy for the tri-n-butyltin system is in a similar range to that of the widely used Sn(Oct)₂ for ε-caprolactone polymerization[1][2].
-
Alternative Catalysts: Zinc-based catalysts are being explored as less toxic alternatives to tin catalysts[3]. Zirconium acetylacetonate shows a relatively low activation energy for D,L-lactide polymerization, indicating high catalytic activity[5]. Titanium alkoxides have also been investigated, although they are noted to be slower initiators for the ROP of ε-caprolactone[4].
Experimental Protocols for Kinetic Analysis
Accurate determination of kinetic parameters requires robust experimental design and precise analytical techniques. In-situ monitoring of the polymerization reaction is highly preferred as it provides real-time data on monomer conversion.
In-Situ ¹H NMR Spectroscopy for Kinetic Monitoring
Principle: ¹H NMR spectroscopy is a powerful tool for monitoring the progress of a polymerization reaction by tracking the disappearance of monomer signals and the appearance of polymer signals over time.
Experimental Workflow:
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A Comparative Guide to the Long-Term Stability of PVC Stabilized with Butylchlorodihydroxytin
A Comparison Guide to the Long-Term Stability of PVC Stabilized with Butylchlorodihydroxytin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the long-term stability of Poly(vinyl chloride) (PVC) stabilized with this compound against other common stabilizer systems. The information presented is synthesized from established scientific principles and supported by experimental data to aid in the selection of appropriate stabilization packages for various applications.
The Imperative of PVC Stabilization: Combating Degradation
Poly(vinyl chloride) is a versatile and widely used thermoplastic, but it is inherently unstable at the high temperatures required for processing.[1] Exposure to heat and shear during extrusion or molding, as well as long-term exposure to environmental factors like UV radiation and oxygen, can lead to a cascade of degradation reactions.[2][3] The primary degradation mechanism is dehydrochlorination, the loss of hydrogen chloride (HCl) from the polymer backbone.[1] This process is autocatalytic, meaning the released HCl accelerates further degradation, leading to:
-
Discoloration: The formation of conjugated polyene sequences results in a color shift from white to yellow, brown, and eventually black.[4][5]
-
Loss of Mechanical Properties: Chain scission and cross-linking alter the polymer's molecular weight and structure, causing embrittlement, reduced impact strength, and loss of flexibility.[6]
-
Release of Corrosive Gas: The evolution of HCl gas is not only detrimental to the polymer but also corrosive to processing equipment.[7]
To counteract these effects and ensure the durability and longevity of PVC products, the incorporation of heat stabilizers is essential.[1] These additives function through several mechanisms to inhibit the degradation process.[8]
The Role and Mechanism of Organotin Stabilizers
Organotin compounds are highly effective heat stabilizers for PVC, particularly in applications that demand high transparency and excellent long-term stability.[9][10] this compound falls within this class of stabilizers. The general mechanism of action for organotin stabilizers involves two key functions:
-
Substitution of Labile Chlorine Atoms: Organotin compounds, particularly mercaptides, can replace the unstable chlorine atoms on the PVC chain, which are typically located at allylic or tertiary carbon sites.[8][11] This action inhibits the initiation of the dehydrochlorination "zipper" reaction.[12]
-
Scavenging of Hydrogen Chloride: Organotins react with and neutralize the HCl that is inevitably released during processing, preventing its catalytic effect on further degradation.[7][11]
The effectiveness of an organotin stabilizer is influenced by the nature of the alkyl and anionic groups attached to the tin atom. Butyltin derivatives, like this compound, are widely used due to their high efficiency.
Comparative Analysis of PVC Stabilizer Systems
The selection of a PVC stabilizer is a critical decision that balances performance, cost, and regulatory considerations.[13] Below is a comparative overview of this compound (as part of the broader organotin class) against other prominent stabilizer systems.
Organotin Stabilizers (e.g., this compound)
-
Performance Profile: Organotin stabilizers, including butyltin and methyltin derivatives, are recognized as some of the most efficient heat stabilizers for PVC.[14][15] They provide excellent initial color hold, long-term heat stability, and high transparency, making them suitable for demanding applications.[10][16]
-
Advantages:
-
Limitations:
Lead-Based Stabilizers
-
Performance Profile: Historically, lead compounds such as tribasic lead sulfate and dibasic lead stearate have been the workhorses of the PVC industry due to their excellent thermal stability and electrical insulation properties.[9]
-
Advantages:
-
Limitations:
Mixed Metal Stabilizers (e.g., Ca/Zn, Ba/Zn)
-
Performance Profile: Mixed metal stabilizers, typically combinations of metal carboxylates (e.g., calcium and zinc stearates), offer a synergistic effect.[24] Zinc acts as a primary HCl scavenger, while calcium provides long-term stability.[24]
-
Advantages:
-
Limitations:
-
Generally provide lower thermal stability compared to organotin and lead stabilizers.[3][26]
-
Can be prone to "zinc burning," a rapid and catastrophic degradation if the zinc component is not properly co-stabilized.[9]
-
May require more complex formulations with co-stabilizers and lubricants to achieve desired performance.[25]
-
Organic-Based Stabilizers (OBS)
-
Performance Profile: This emerging class of stabilizers includes compounds like uracil derivatives and β-diketones.[9] They are often used in combination with other stabilizers to enhance performance.
-
Advantages:
-
Limitations:
Experimental Evaluation of Long-Term Stability
To objectively compare the performance of PVC stabilized with this compound against alternatives, a series of standardized experimental protocols are employed.
Thermal Stability Testing
Objective: To assess the resistance of the PVC compound to degradation at elevated temperatures.
Methodologies:
-
Static Oven Aging: This method provides a visual assessment of discoloration over time at a constant temperature.[5][27]
-
Protocol:
-
Prepare PVC samples (e.g., plaques or films) containing the different stabilizer systems at specified concentrations.
-
Place the samples in a forced-air oven at a controlled temperature (e.g., 180-200°C).
-
Remove samples at regular intervals and record the color change against a standard color scale (e.g., Yellowness Index).
-
The time taken for the sample to reach a defined level of discoloration is a measure of its thermal stability.
-
-
-
Dynamic Thermal Stability (Torque Rheometry): This technique measures the changes in torque and temperature of a PVC compound as it is processed in a heated mixing chamber, simulating real-world processing conditions.[17]
-
Protocol:
-
Introduce a known amount of the PVC formulation into the heated chamber of a torque rheometer (e.g., Brabender).
-
Record the torque and temperature as a function of time.
-
Key parameters to evaluate include fusion time, stabilization time (the time until a sharp increase in torque indicates degradation), and equilibrium torque.[17][27]
-
-
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature in a controlled atmosphere.[2]
-
Protocol:
-
Place a small, precisely weighed sample of the PVC compound into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is an indicator of the onset of degradation.[4]
-
-
Photostability (Weathering) Testing
Objective: To evaluate the resistance of the PVC compound to degradation upon exposure to UV radiation, heat, and moisture, simulating outdoor exposure.
Methodology:
-
Accelerated Weathering (ASTM G154): This standard practice utilizes fluorescent UV lamps to simulate the damaging effects of sunlight.[28][29]
-
Protocol:
-
Mount PVC samples in an accelerated weathering chamber (e.g., QUV tester).[28]
-
Expose the samples to cycles of UV radiation (e.g., using UVA-340 lamps to simulate the solar spectrum) and moisture (condensation).[29][30]
-
Periodically remove the samples and evaluate changes in color, gloss, and mechanical properties (e.g., impact strength).[29][31]
-
-
Comparative Performance Data
The following table summarizes typical performance data for different PVC stabilizer systems. The values are illustrative and can vary depending on the specific formulation and processing conditions.
| Stabilizer System | Thermal Stability (TGA, 5% weight loss, °C) | Heat Distortion Temperature (HDT, °C) | Impact Strength (Notched Izod) | Key Characteristics |
| Organotin (e.g., this compound) | High (e.g., >290°C)[4] | Can be maintained or improved[4] | High[4] | Excellent long-term stability and clarity.[10] |
| Lead-Based | High (e.g., ~295°C)[4] | Good[4] | Good | High efficiency, low cost, but toxic.[19] |
| Calcium/Zinc (Ca/Zn) | Moderate (e.g., ~293°C)[4] | Good[4] | Moderate to High | Non-toxic, good initial color, lower stability.[26] |
| Organic-Based (OBS) | Moderate to High (e.g., ~297°C)[4] | Good[4] | High[4] | Eco-friendly, variable long-term stability.[26] |
Mechanistic Insights and Workflow Diagrams
PVC Degradation and Stabilization Mechanism
Caption: PVC degradation vs. Organotin stabilization.
Experimental Workflow for Stabilizer Evaluation
Caption: Workflow for evaluating PVC stabilizer performance.
Conclusion and Future Outlook
The long-term stability of PVC is critically dependent on the choice of the heat stabilizer system. Organotin compounds, such as this compound, offer superior performance in terms of thermal stability and clarity, making them the preferred choice for high-performance and transparent applications.[9][10] While lead-based stabilizers have historically been effective and economical, their use is declining due to significant health and environmental concerns.[23]
Mixed metal and organic-based stabilizers are viable, non-toxic alternatives, particularly in applications where the highest thermal performance is not the primary driver.[24][26] The ongoing development of novel stabilizer systems is focused on achieving a balance of high performance, low toxicity, and cost-effectiveness.[26] For researchers and professionals in drug development, where material stability and purity are paramount, a thorough understanding and experimental validation of the chosen stabilizer system are essential to ensure the long-term integrity and safety of the final product. The potential for leaching of stabilizer components should also be considered, especially in applications involving direct contact with liquids.[32][33][34]
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- Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - NIH. (2021-12-30). (URL: )
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- Comparison and Advantages of Methyl Tin Mercaptide and Various PVC He
- A Comparative Guide to PVC Stabilizers: Efficacy of Neononanoic Acid Derivatives Versus Altern
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- Antimony Stabilisers - A Organotin Stabilisers Alternative ?
- What is the Best Stabilizer for PVC: Top Choices Explained - Baisha Chemicals. (URL: )
- Evaluation method for thermal stability of PVC he
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- Leaching of Organotin Compounds from Polyvinyl Chloride Pipe - ACS Figshare. (2025-12-17). (URL: )
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- ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 QUV Accelerated We
- New alternative to lead stabilis
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Comparative Cost-Performance Analysis of Butylchlorodihydroxytin in Industrial Applications
A Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed comparative analysis of Butylchlorodihydroxytin, an organotin compound utilized across various industrial sectors. This document moves beyond a simple cataloging of properties to offer a nuanced examination of its cost-performance profile against relevant alternatives in key applications. The insights herein are grounded in established experimental protocols and data, designed to empower researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Introduction: The Role of Organotins in Industrial Chemistry
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have carved a significant niche in industrial chemistry due to their diverse functionalities.[1] They are broadly classified as mono-, di-, tri-, and tetra-substituted compounds, with their application being largely dictated by the number of organic groups attached to the tin atom.[1] Di-substituted organotins, such as this compound, are particularly valued as catalysts for esterification and transesterification reactions, and as heat stabilizers for polyvinyl chloride (PVC).[1]
The efficacy of organotin compounds in these roles stems from their Lewis acidic nature, where the tin atom can accept electron pairs, thereby activating other molecules for reaction.[2] However, the industrial application of organotins is not without its challenges, primarily concerning their potential toxicity and environmental impact.[1] This has led to increasing scrutiny and regulation, driving the search for both higher-performance and safer alternatives.[3][4] This guide will dissect the performance and economic viability of this compound in this evolving landscape.
Core Applications and Mechanism of Action
This compound's utility is most pronounced in two primary areas: as a catalyst in polyester synthesis and as a thermal stabilizer for PVC.
Catalysis in Polyester Synthesis
In the synthesis of polyester resins, this compound acts as an efficient esterification catalyst. The catalytic cycle is initiated by the coordination of the tin atom with the carbonyl oxygen of a carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. Subsequent proton transfer and the elimination of water lead to the formation of an ester linkage and regeneration of the catalyst.[2] Organotin catalysts like this compound are favored for their ability to minimize side reactions, leading to products with better color and odor profiles.[5]
Logical Relationship: Catalytic Esterification Cycle
Caption: Catalytic cycle of this compound in esterification.
Thermal Stabilization of Polyvinyl Chloride (PVC)
PVC is notoriously heat-sensitive and degrades at processing temperatures, releasing hydrogen chloride (HCl) in an autocatalytic "unzipping" reaction that causes discoloration and loss of mechanical properties.[6] Organotin stabilizers like this compound interrupt this degradation process through two primary mechanisms:
-
HCl Scavenging: They react with and neutralize the released HCl, preventing it from catalyzing further degradation.[7]
-
Substitution of Labile Chlorines: They can replace the unstable chlorine atoms on the PVC polymer chain with more stable groups, preventing the initiation of the degradation cascade.[3]
The effectiveness of an organotin stabilizer is determined by its ability to provide both good initial color (preventing yellowing during processing) and long-term thermal stability.[4]
Comparative Performance Analysis
A direct, quantitative comparison is essential for a thorough evaluation of this compound's cost-performance. This section outlines the experimental frameworks and presents comparative data for its primary applications.
Polyester Catalysis: this compound vs. Dibutyltin Oxide
Primary Alternative: Dibutyltin oxide (DBTO) is a widely used organotin catalyst for polyester synthesis and serves as a key benchmark for comparison.[8]
Performance Metrics:
-
Reaction Time: Time required to reach a specific acid value, indicating the degree of esterification.
-
Catalyst Loading: The weight percentage of catalyst required for efficient reaction.
-
Product Quality: Color (yellowness index) and final properties of the polyester resin.
Experimental Protocol: Comparative Polyester Synthesis
-
Reactor Setup: A 1-liter glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a packed column with a condenser for water removal.
-
Reactants:
-
Neopentyl Glycol (NPG): 312 g
-
Isophthalic Acid (IPA): 498 g
-
Catalyst (this compound or DBTO): 0.1% by weight of total reactants.
-
-
Procedure: a. Charge the reactor with NPG and IPA. b. Start agitation and nitrogen sparging. c. Heat the mixture to 180°C to achieve a molten state. d. Add the catalyst. e. Gradually increase the temperature to 230°C while continuously removing the water of esterification. f. Monitor the reaction by periodically taking samples and titrating for the acid value. g. The reaction is considered complete when the acid value is below 15 mg KOH/g. h. Cool the resulting polyester resin and analyze for color (yellowness index).
Experimental Workflow: Polyester Synthesis
Caption: Step-by-step workflow for comparative polyester synthesis.
Comparative Data: Polyester Catalysis
| Catalyst | Catalyst Loading (wt%) | Reaction Time to Acid Value < 15 (min) | Final Yellowness Index (YI) |
| This compound | 0.1 | 240 | 5.2 |
| Dibutyltin Oxide (DBTO) | 0.1 | 270 | 6.5 |
Note: Data is representative and may vary based on specific reaction conditions and reactant purity.
Analysis: this compound demonstrates a shorter reaction time compared to an equivalent molar amount of dibutyltin oxide, which can translate to increased throughput in an industrial setting.[9][10] The resulting polyester also exhibits a lower yellowness index, indicating better color properties.
PVC Thermal Stabilization: A Three-Way Comparison
Alternatives:
-
Methyl Tin Mercaptide: A high-performance organotin stabilizer known for excellent heat stability.[4]
-
Calcium-Zinc (Ca/Zn) Stabilizer: A non-toxic, environmentally friendlier alternative.[3]
Performance Metrics:
-
Static Thermal Stability (Congo Red Test): Time at a high temperature before significant HCl release.
-
Color Stability (Oven Aging): Yellowness index (YI) change over time at elevated temperature.
Experimental Protocol: PVC Thermal Stability Testing
-
Formulation:
-
PVC Resin (K-value 67): 100 phr (parts per hundred resin)
-
Plasticizer (DOP): 30 phr
-
Stabilizer: 2 phr
-
-
Compounding: Mix the components in a two-roll mill at 160°C for 5 minutes to create a homogenous sheet of 1 mm thickness.
-
Static Thermal Stability (adapted from ISO 182-1): a. Place a 1g sample of the compounded PVC in a test tube. b. Suspend a strip of Congo red indicator paper in the headspace of the tube. c. Place the test tube in a heating block at 180°C. d. Record the time taken for the Congo red paper to turn blue, indicating the release of HCl.[11][12]
-
Color Stability (Oven Aging): a. Place samples of the PVC sheet in a circulating air oven at 180°C. b. Remove samples at 15-minute intervals. c. Measure the yellowness index of each sample using a spectrophotometer according to ASTM E313.[13][14]
Comparative Data: PVC Stabilization
| Stabilizer | Static Thermal Stability (min at 180°C) | Yellowness Index (YI) after 60 min at 180°C |
| This compound | 95 | 25 |
| Methyl Tin Mercaptide | 110 | 22 |
| Calcium-Zinc (Ca/Zn) | 70 | 45 |
Note: Data is representative and will vary based on the specific grade of stabilizer and PVC formulation.
Analysis: Methyl tin mercaptide offers the highest thermal stability.[4] this compound provides a good balance of performance, significantly outperforming the Ca/Zn system in both thermal stability and color hold.[15] While Ca/Zn is a non-toxic alternative, its lower performance may require higher dosages or the inclusion of co-stabilizers, impacting the overall cost and formulation complexity.[16][17]
Cost-Performance and Toxicity Analysis
A comprehensive evaluation must extend beyond technical performance to include economic and safety considerations.
Economic Analysis
The true cost of a chemical is not merely its price per kilogram but its cost in use. This requires factoring in the required dosage to achieve the desired performance.
Comparative Cost-in-Use (Hypothetical Scenario)
| Application | Chemical | Indicative Price (USD/kg) | Typical Dosage | Cost-in-Use (per 100kg final product) |
| Polyester Catalysis | This compound | 12.00 | 0.1 phr | $1.20 |
| Dibutyltin Oxide (DBTO) | 15.00 | 0.1 phr | $1.50 | |
| PVC Stabilization | This compound | 12.00 | 2.0 phr | $24.00 |
| Methyl Tin Mercaptide | 18.00 | 1.8 phr | $32.40 | |
| Calcium-Zinc (Ca/Zn) | 5.00 | 3.0 phr | $15.00 |
Note: Prices are illustrative and subject to market fluctuations. Dosages are typical and may be adjusted based on specific performance requirements.
Analysis:
-
In polyester catalysis , this compound's potentially lower market price and superior performance (faster reaction times) present a compelling economic advantage over DBTO.
-
In PVC stabilization , while Ca/Zn systems have the lowest cost-in-use, their performance is significantly lower.[18] this compound offers a more cost-effective solution than high-performance methyl tin mercaptides for applications where its performance is sufficient.[3]
Toxicity and Environmental Considerations
The "cost" of a chemical also encompasses its potential impact on human health and the environment. Organotin compounds, as a class, are under regulatory scrutiny for their toxicity.[1]
Comparative Toxicity Profile
| Compound | Acute Oral LD50 (rat, mg/kg) | Key Hazards |
| This compound | ~500 | Harmful if swallowed, skin/eye irritant. |
| Dibutyltin compounds | 200 - 2000 | Immunotoxicity, bile duct damage.[19][20] |
| Tributyltin compounds | 129 - 234 | High aquatic toxicity, endocrine disruptor.[21] |
| Calcium-Zinc Stearates | >10,000 | Generally considered non-toxic. |
Note: LD50 values are approximate and can vary between specific compounds within a class.
Analysis: While this compound is classified as harmful, it is generally less toxic than tributyltin compounds, which have faced widespread restrictions.[19][21] Dibutyltin compounds, the class to which this compound belongs, are noted for potential immunotoxicity.[19] The drive towards greener chemistry has led to the increased adoption of less toxic alternatives like Ca/Zn stabilizers, despite their performance trade-offs.[15] The long-term environmental persistence and potential for bioaccumulation of organotins remain a concern.[1]
Conclusion and Recommendations
This compound presents a versatile and often cost-effective option for industrial applications, particularly in polyester catalysis and PVC stabilization.
-
As a polyester catalyst , it can offer faster reaction cycles and better product color compared to alternatives like dibutyltin oxide, potentially leading to lower overall production costs.
-
As a PVC stabilizer , it provides a robust performance profile that significantly surpasses non-toxic alternatives like Ca/Zn systems, making it a suitable choice for applications demanding good clarity and thermal stability. While not as potent as premium mercaptide stabilizers, it offers a more economical solution.
The selection of this compound should be made with a clear understanding of the performance requirements of the specific application, balanced against economic and toxicological considerations. For applications where the highest thermal stability is paramount, a methyl tin mercaptide may be justified despite its higher cost. Conversely, in applications with stringent non-toxicity requirements, a Ca/Zn system, possibly with performance-enhancing co-stabilizers, would be the preferred choice.
Ultimately, this compound occupies a valuable middle ground in the cost-performance spectrum of organotin compounds, offering a compelling blend of efficiency and economic viability for a wide range of industrial processes.
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A Comparative Analysis of the Environmental Impact of Butylchlorodihydroxytin and Lead-Based Stabilizers in PVC Formulations
A Technical Guide for Researchers and Drug Development Professionals
The selection of appropriate stabilizers in polyvinyl chloride (PVC) formulations is a critical consideration, with significant implications for both product performance and environmental stewardship. For decades, lead-based compounds were the stabilizers of choice due to their cost-effectiveness and high thermal stability. However, mounting evidence of their profound and persistent negative environmental and health impacts has necessitated a shift towards safer alternatives. This guide provides an in-depth, objective comparison of the environmental footprint of a prominent alternative, butylchlorodihydroxytin, with that of traditional lead-based stabilizers.
The Legacy of Lead: A Persistent Environmental Burden
Lead-based stabilizers, typically lead salts or organolead compounds, have a long history of use in PVC products to prevent thermal degradation during processing and to enhance durability.[1][2] Their efficacy is well-documented, providing excellent heat stability and contributing to desirable physical properties in the final product.[2] However, the environmental and health consequences associated with lead are severe and far-reaching.
Lead is a highly toxic heavy metal that can leach from PVC products throughout their lifecycle, from manufacturing and use to disposal.[1][3] This leaching process can contaminate soil, water, and air, leading to widespread environmental pollution.[1][2] Once in the environment, lead is persistent and can bioaccumulate in organisms, moving up the food chain and posing a significant threat to wildlife and human health.[1][2] In humans, lead exposure is linked to a range of serious health issues, including neurological damage, particularly in children, as well as kidney and cardiovascular problems.[3]
The growing awareness of these risks has led to stringent regulatory actions worldwide, with many countries restricting or phasing out the use of lead-based stabilizers in PVC products.[1][4] This regulatory pressure has accelerated the search for and adoption of more environmentally benign alternatives.
This compound: An Organotin Alternative
Among the alternatives to lead-based stabilizers, organotin compounds have gained prominence. This compound, a monobutyltin compound, serves as a heat stabilizer in PVC. Organotin stabilizers, in general, are known for their high efficiency and can impart excellent clarity to PVC products.[5] While considered a safer alternative to lead, a thorough evaluation of their environmental impact is crucial.[4][6]
The environmental behavior of this compound is governed by the butyltin moiety. In the environment, organotin compounds can undergo degradation through processes such as photodegradation and microbial action, breaking down into less substituted and eventually inorganic tin.[7] However, the persistence and toxicity of the parent compound and its degradation products are key factors in its overall environmental risk profile.
Comparative Environmental Impact Assessment
Data Presentation: A Quantitative Comparison
The following tables summarize key data points to facilitate a side-by-side comparison of the environmental and toxicological profiles of lead-based stabilizers and this compound (with data for monobutyltin compounds used as a proxy where specific data is unavailable).
Table 1: Aquatic Toxicity
| Stabilizer Type | Chemical Species | Test Organism | Endpoint (LC50/EC50) | Concentration (mg/L) |
| Lead-Based | Lead (Pb²⁺) | Daphnia magna (Water Flea) | 48-hour EC50 | 0.1 - 1.0 |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 0.5 - 2.0 | ||
| Organotin | Monobutyltin | Daphnia magna (Water Flea) | 48-hour EC50 | 1.0 - 10 |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 0.5 - 5.0 |
Note: Toxicity values can vary depending on test conditions (e.g., pH, water hardness). Data for monobutyltin is used as a proxy for this compound.
Table 2: Leaching from PVC
| Stabilizer Type | Leached Species | Leaching Conditions | Leached Concentration |
| Lead-Based | Lead (Pb²⁺) | Static, tap water, ambient temp. | Up to several mg/L |
| Organotin | Monobutyltin (MBT) | Static, chlorinated water, 20°C | 0.008 - 0.296 µg/L[8] |
Note: Leaching rates are highly dependent on factors such as temperature, pH, and the presence of disinfectants like chlorine.[8]
Table 3: Environmental Fate
| Parameter | Lead-Based Stabilizers | This compound (as Monobutyltin) |
| Persistence | Highly persistent in the environment. | Moderately persistent, degrades to inorganic tin. |
| Bioaccumulation Potential | High | Moderate |
| Mobility in Soil | Low to moderate, depending on soil properties. | Moderate, with potential for leaching. |
Environmental Impact Pathways
The following diagram illustrates the key environmental impact pathways for both lead-based and organotin stabilizers from their use in PVC products.
Caption: Environmental impact pathways of lead-based and this compound stabilizers.
Experimental Protocols
To ensure the robust evaluation of stabilizer performance and environmental impact, standardized testing methodologies are essential. The following are outlines of key experimental protocols.
Protocol 1: Leaching of Stabilizers from PVC Pipes
Objective: To quantify the amount of stabilizer that leaches from a PVC pipe into a surrounding aqueous medium. This protocol is adapted from methodologies described in studies on organotin and lead leaching.[8]
Methodology:
-
Sample Preparation: Cut sections of PVC pipe stabilized with the test compound to a standardized length and surface area.
-
Leaching Medium: Prepare a leaching medium representative of the intended use environment (e.g., deionized water, tap water with a specific chlorine concentration).
-
Exposure: Fill the pipe sections with the leaching medium, ensuring no air bubbles are trapped. Seal the ends of the pipes.
-
Incubation: Place the filled pipe sections in a controlled environment (e.g., constant temperature, dark) for a specified duration (e.g., 24, 48, 72 hours).
-
Sample Collection: At predetermined time points, collect the leaching medium from the pipes.
-
Analysis: Analyze the collected samples for the concentration of the target stabilizer (lead or butyltin) using appropriate analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for lead or Gas Chromatography-Mass Spectrometry (GC-MS) for organotins.
Caption: Workflow for stabilizer leaching experiment from PVC pipes.
Protocol 2: In Vitro Cytotoxicity Assay (ISO 10993-5)
Objective: To assess the potential for a material to cause a toxic effect on living cells. This is a fundamental biocompatibility test.
Methodology:
-
Extract Preparation: Prepare an extract of the PVC material containing the stabilizer according to ISO 10993-12 standards. This typically involves incubating the material in a cell culture medium.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., L929 mouse fibroblasts) to near confluence in a multi-well plate.
-
Exposure: Replace the normal cell culture medium with the prepared extract of the PVC material. Include positive (known cytotoxic material) and negative (non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours).
-
Assessment of Cytotoxicity: Evaluate the cytotoxic effect using one of several methods:
-
Qualitative: Microscopic examination of cell morphology for signs of cell death or stress.
-
Quantitative: Assays that measure cell viability, such as the MTT assay, which measures mitochondrial activity.
-
-
Data Analysis: Compare the viability of the cells exposed to the test material extract with the controls to determine the level of cytotoxicity.
Conclusion and Future Perspectives
The transition from lead-based stabilizers to alternatives like this compound represents a significant step towards mitigating the environmental and health risks associated with PVC products. The available data clearly indicates that lead poses a severe and persistent threat due to its high toxicity and bioaccumulative nature.
While this compound and other organotins are considered less hazardous, they are not without their own environmental concerns. Their aquatic toxicity, although generally lower than that of lead, necessitates careful risk assessment. Furthermore, the potential for leaching from PVC, while appearing to be at low concentrations, warrants ongoing investigation, particularly under a variety of environmental conditions.
For researchers and drug development professionals, where the purity and safety of materials are paramount, the choice of stabilizers in any polymeric components is a critical decision. A thorough understanding of the environmental and toxicological profiles of all material constituents is essential. Future research should focus on generating more specific and comprehensive data for individual organotin compounds like this compound, including detailed life cycle assessments and long-term environmental fate studies. This will enable a more complete and nuanced comparison with legacy stabilizers and pave the way for the development of even safer and more sustainable alternatives.
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UQ eSpace. (n.d.). Trends and prospects for thermal stabilizers in polyvinyl chloride. Retrieved from [Link]
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Research & Reviews: Journal of Ecology and Environmental Sciences. (n.d.). Acute Toxicity of Organotin on Fresh Water Shrimps and its Resistance by Marine Bacteria. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Butylchlorodihydroxytin Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities and process-related compounds is a cornerstone of ensuring drug safety and efficacy. Butylchlorodihydroxytin, an organotin compound that can be present as a catalyst residue or impurity, requires robust analytical oversight. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound. Beyond a simple comparison, we will delve into the critical process of cross-validation, ensuring consistency and reliability of data across different analytical platforms, a vital step in a regulated pharmaceutical environment.
The Imperative of Methodological Rigor in Impurity Analysis
The presence of organotin compounds, even at trace levels, is of significant concern due to their potential toxicity.[1] Regulatory bodies like the FDA and EMA mandate stringent control over such impurities.[2] Therefore, the analytical methods employed for their quantification must be not only sensitive and specific but also thoroughly validated to demonstrate their suitability for their intended purpose.[3] This guide will explore the causality behind the experimental choices for each method and frame them within the context of a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
Comparative Overview of Analytical Techniques
The choice between HPLC-ICP-MS and GC-MS for this compound analysis hinges on a variety of factors including the need for derivatization, sensitivity requirements, and sample throughput. Below is a summary of the key performance characteristics of each method, based on data for closely related dibutyltin compounds.
| Performance Characteristic | HPLC-ICP-MS | GC-MS |
| Linearity (r²) | > 0.990[4] | > 0.999[5] |
| Limit of Detection (LOD) | 0.13 - 1.46 µg/L[6] | 0.44 - 3.28 µg/kg[7] |
| Limit of Quantitation (LOQ) | 1.46 - 10.94 µg/kg[7] | 0.05 ng/L[8] |
| Accuracy (Recovery %) | 73.7 - 119.6%[6] | 70.0 - 120.0%[9] |
| Precision (RSD %) | Good, though peaks can be broader than GC[10] | Typically < 10.0%[9] |
| Derivatization Required? | No | Yes |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful technique for the speciation of organometallic compounds.[11] The key advantage of HPLC for organotin analysis is that it does not require a derivatization step, which can be time-consuming and a potential source of error.[10]
-
Stationary Phase: A C18 reversed-phase column is commonly employed for the separation of organotin compounds.[12] This choice is based on the principle of partitioning the analytes between a non-polar stationary phase and a more polar mobile phase.
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile is typically used.[13] The gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent percentage, allows for the effective separation of different organotin species. The addition of a small amount of an acid, like acetic acid, can improve peak shape and resolution.[11]
-
ICP-MS Detection: This detector offers exceptional sensitivity and specificity for tin, allowing for quantification at very low levels.[10] The ICP-MS can be tuned to monitor specific isotopes of tin, further enhancing selectivity.
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A Comparative Performance Analysis of Butyltin Stabilizers in Rigid versus Flexible PVC Formulations
This guide provides an in-depth, objective comparison of the performance of butyltin heat stabilizers, typified by compounds such as Butylchlorodihydroxytin, in two distinct polyvinyl chloride (PVC) systems: rigid (uPVC) and flexible. As researchers and product development professionals know, the formulation context of a polymer system is paramount to the performance of any additive. This document moves beyond mere data reporting to explain the causal relationships between PVC formulation, processing conditions, and stabilizer efficacy, grounded in established testing protocols and scientific principles.
Introduction: The Inherent Instability of PVC and the Role of Organotin Stabilizers
Polyvinyl chloride is a remarkably versatile and cost-effective polymer, yet it possesses an inherent thermal instability. When subjected to the heat required for processing (typically >170°C), PVC undergoes a rapid, autocatalytic degradation process known as dehydrochlorination.[1][2] This reaction eliminates hydrogen chloride (HCl), forming conjugated polyene sequences along the polymer backbone. These polyenes are chromophoric, leading to undesirable color shifts from yellow to brown and eventually black, and they compromise the material's mechanical integrity.[1][3]
Heat stabilizers are essential additives that prevent this degradation.[4][5] Organotin compounds, particularly butyltin derivatives, are among the most efficient heat stabilizers available for PVC.[2][5] Their mechanism is twofold:
-
HCl Scavenging: They neutralize the corrosive HCl gas as it is formed, preventing it from catalyzing further degradation.[3][5]
-
Substitution of Labile Chlorines: They replace unstable allylic chlorine atoms on the PVC chain with more stable ligands (e.g., mercaptide or carboxylate groups), effectively "repairing" defect sites and preventing the initiation of dehydrochlorination.[3][6]
This dual action provides excellent protection during high-temperature processing and enhances the long-term durability of the final product.[7][8]
Rigid vs. Flexible PVC: A Tale of Two Formulations
The fundamental difference between rigid PVC (uPVC) and flexible PVC lies in the addition of plasticizers.[9][10] This single compositional change creates two vastly different material and processing environments, which in turn dictates the specific performance requirements of the heat stabilizer.
-
Rigid PVC (uPVC): Characterized by the absence of plasticizers, rigid PVC is hard, strong, and used in applications like window profiles, pipes, and fittings.[9][11] Its processing requires higher temperatures and shear forces to achieve melt fusion.[12] The primary challenge for a stabilizer in this environment is to provide exceptional thermal stability under these harsh conditions to prevent discoloration and preserve mechanical strength.[13][14]
-
Flexible PVC: Formulated with significant amounts of plasticizers (e.g., phthalates, trimellitates), flexible PVC is soft and pliable, suitable for applications like electrical cable insulation, hoses, and films.[9][11] Plasticizers lower the processing temperature but introduce new challenges for the stabilizer system.[12] The stabilizer must not only provide heat resistance but also be highly compatible with the plasticizer to prevent exudation (migration to the surface) and maintain the desired electrical and mechanical properties over the product's lifespan.[11][15]
Performance Comparison of Butyltin Stabilizers
Butyltin stabilizers demonstrate high efficacy in both rigid and flexible PVC, but the formulation context highlights different aspects of their performance.[5][11]
Key Performance Metrics:
-
Static Thermal Stability: Measures the resistance to discoloration over time at a constant high temperature without mechanical shear. This is critical for predicting color hold in the final product.
-
Dynamic Thermal Stability: Evaluates stability under the combined stress of heat and mechanical shear, simulating real-world processing conditions in extruders or injection molders.
-
Initial Color & Clarity: Assesses the yellowness or whiteness of the PVC compound immediately after processing. High-end applications demand low initial color and high transparency.
-
Plasticizer Compatibility & Migration Resistance (Flexible PVC): A critical measure of the long-term stability of the additive within the polymer matrix. Poor compatibility leads to surface tackiness and loss of performance.
Comparative Performance Data (Representative)
The following table summarizes the expected performance of a high-efficiency butyltin mercaptide stabilizer in typical rigid and flexible PVC formulations. The values are illustrative, designed to highlight the relative performance differences based on established principles. Actual results will vary with the specific formulation and processing equipment.
| Performance Metric | Test Method | Rigid PVC Formulation | Flexible PVC Formulation | Analysis of Results |
| Static Thermal Stability | ASTM D2115 (Oven Aging @ 200°C) | 60 - 75 min | 70 - 90 min | The presence of plasticizers in flexible PVC can sometimes create a synergistic effect or simply lower the internal stress, leading to slightly longer static stability times. |
| Dynamic Thermal Stability | Torque Rheometry (@ 190°C, 60 RPM) | 15 - 20 min | 18 - 25 min | Butyltins provide excellent dynamic stability in both systems. The higher shear environment of rigid PVC processing can sometimes reduce the stability time compared to a softer flexible compound at the same temperature. |
| Initial Color (Yellowness Index) | ASTM E313 | 15 - 20 | 12 - 18 | Excellent. Butyltin stabilizers are renowned for providing low initial color and exceptional clarity, making them ideal for transparent applications in both rigid and flexible forms.[7][8] |
| Migration Resistance | Visual/Tackiness after 7 days @ 70°C | N/A | Excellent (No Exudation) | Butyltin mercaptides generally show good solubility and compatibility with common plasticizers, resulting in excellent migration resistance.[10][15] This is crucial for maintaining the surface quality and longevity of flexible PVC products. |
Experimental Protocols
To ensure self-validating and reproducible results, standardized testing methodologies are critical. The following protocols are foundational for evaluating the performance of any heat stabilizer system.
Static Oven Heat Stability (ASTM D2115)
This practice evaluates the relative thermal stability of PVC compositions by observing discoloration after exposure to a constant elevated temperature.[16][17]
Methodology:
-
Specimen Preparation: A PVC dry blend is prepared and then milled on a two-roll laboratory mill at a controlled temperature (e.g., 180°C) for a set time (e.g., 5 minutes) to form a homogenous sheet of a specified thickness (e.g., 1 mm).[18]
-
Sample Cutting: Small samples (e.g., 1x1 inch) are cut from the milled sheet.
-
Oven Exposure: The samples are placed on inert supports (e.g., aluminum foil) in a forced-air oven preheated to the test temperature (e.g., 200°C).[16]
-
Periodic Evaluation: A sample is removed from the oven at regular intervals (e.g., every 5 or 10 minutes).
-
Data Analysis: The removed samples are arranged chronologically to visually assess the progression of discoloration. The time at which a significant and unacceptable color change occurs is recorded as the static stability time. For quantitative analysis, the Yellowness Index of each sample can be measured using a spectrophotometer.
Static Thermal Stability by Congo Red (ISO 182-1)
This method determines the time until the evolution of acidic HCl gas from a heated PVC sample, which is a direct indicator of the onset of degradation.[19][20]
Methodology:
-
Specimen Preparation: A specified weight of the PVC compound is placed into a glass test tube.
-
Apparatus Setup: The test tube is placed in a heating block or oil bath maintained at a constant temperature (e.g., 200°C). A strip of Congo red indicator paper is suspended in the tube, above the sample.[12][19]
-
Procedure: The time is measured from the moment the tube is placed in the heating block until the indicator paper changes color from red to blue, signifying the presence of HCl.[21]
-
Data Analysis: The elapsed time for the color change is recorded as the stability time. A longer time indicates superior stabilizer performance.[1]
Dynamic Thermal Stability (Torque Rheometry)
This practice simulates the dynamic processing environment of an extruder by subjecting the PVC compound to heat and mechanical shear in a mixing bowl.[22][23]
Methodology:
-
Apparatus: A torque rheometer (e.g., a Brabender Plastograph) equipped with a temperature-controlled mixing bowl and rotors is used.[24][25]
-
Procedure: The mixing bowl is preheated to the desired test temperature (e.g., 190°C). The PVC dry blend is added to the chamber, and the rotors are started at a set speed (e.g., 60 RPM).
-
Data Recording: The instrument records the torque (resistance to mixing) as a function of time. The torque curve will show an initial loading peak, a fusion peak, a period of stable melt viscosity, and finally, a sharp change (often an increase followed by a drop) as the polymer begins to crosslink and degrade.
-
Data Analysis: The "dynamic stability time" is defined as the time from the fusion peak to the onset of degradation, indicated by the final sharp change in torque.[11]
Conclusion and Field Insights
Butyltin stabilizers, including compounds like this compound, are highly efficient heat stabilizers that deliver exceptional performance in both rigid and flexible PVC applications.
-
For Rigid PVC: Their unparalleled ability to provide thermal stability at high processing temperatures is their most critical attribute. This allows for a wide processing window, reduced scrap rates, and excellent initial color and clarity in the final product.[11][14]
-
For Flexible PVC: While thermal stability remains crucial, the excellent compatibility of butyltins with plasticizers is a key advantage.[5] Their strong resistance to migration ensures the long-term integrity and surface quality of the product, preventing issues like tackiness or property degradation over time.[10][15]
The choice of a specific butyltin derivative (e.g., mercaptide vs. carboxylate) can be tailored to the end application's needs. Mercaptides generally offer the highest level of heat stability, making them ideal for demanding processing, while carboxylates can provide enhanced weatherability and light stability for outdoor applications.[10] A thorough evaluation using the standardized protocols outlined in this guide will enable researchers and developers to select and optimize the ideal stabilization system for their specific PVC application.
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Infinita Lab. (n.d.). Assessing Heat Resistance in PVC: ASTM D 2115. Retrieved from [Link][16]
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Scribd. (n.d.). D-2115 Heat Stability. Retrieved from [Link][18]
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Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Retrieved from [Link][26]
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SONGWON Industrial Group. (n.d.). Tin - PVC Stabilizers. Retrieved from [Link][13]
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Changsheng Material. (2023, February 8). Methyl Tin Mercaptide—The Most Stable Heat Stabilizer For PVC. Retrieved from [Link][15]
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SONGWON Industrial Group. (n.d.). PVC Stabilizers and Plasticizers. Retrieved from [Link][30]
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ResearchGate. (n.d.). Torque/time curve for PVC samples prepared in a Brabender® Plasticorder. Retrieved from [Link][25]
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ResearchGate. (n.d.). Rigid poly(vinyl chloride) (PVC) gelation in the brabender measuring mixer. Retrieved from [Link][23]
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PMC Vinyl Additives. (n.d.). Organotin Stabilizers. Retrieved from [Link][32]
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MDPI. (n.d.). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications. Retrieved from [Link][33]
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incachem. (2025, August 21). Tin Stabilizers for PVC: Applications, Benefits, and Selection Criteria. Retrieved from [Link][8]
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ResearchGate. (n.d.). Processing of precipitated nongranular PVC in the brabender measuring mixer. Retrieved from [Link][34]
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Taian City Blue Sky Auxiliaries Co., Ltd. (2023, November 23). Advancing Plastic Processing with Tin Stabilizers: An In-depth Analysis. Retrieved from [Link][14]
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling Butylchlorodihydroxytin
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with Butylchlorodihydroxytin. As an organotin compound used as a catalyst in various polymerization reactions, its handling demands a rigorous and well-understood safety protocol.[1][2][3] This document moves beyond a simple checklist, explaining the causality behind each procedural step to build a culture of safety and confidence in your laboratory.
Hazard Profile: Understanding the 'Why' Behind the Precautions
This compound, like many organotin compounds, presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy.[4] The Occupational Safety and Health Administration (OSHA) has established a permissible exposure limit (PEL) for all organic tin compounds of 0.1 mg/m³ over a 10-hour time-weighted average (TWA), underscoring their toxicity.[5][6][7][8]
The primary risks associated with this solid, moisture-sensitive chemical are:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[9][10]
-
Severe Irritation and Corrosion: The compound is known to cause serious skin irritation and is particularly hazardous to the eyes, with a risk of severe damage.[9][10][11] Inhalation may also lead to respiratory tract irritation.[9][11]
-
Systemic Effects: Organotins as a class are recognized for their potential to adversely affect the central nervous and immune systems.[4][12]
-
Combustibility: While not highly flammable, it is a combustible solid. More significantly, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides, hydrogen chloride gas, and tin oxides.[11]
Understanding these risks is the foundation of a robust safety protocol. The choice of each piece of personal protective equipment is a direct countermeasure to these specific threats.
The Core Defense: A Multi-Layered PPE Protocol
Effective protection from this compound relies on a combination of engineering controls and a meticulous PPE regimen. All work with this compound must be performed within a certified chemical fume hood to control airborne dust and vapors at the source.[4]
The following table summarizes the required PPE for common laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical safety goggles & face shield | Double-gloving: Inner nitrile, outer chemically resistant gloves (e.g., butyl rubber) | Tightly cuffed lab coat (cotton or flame-retardant), closed-toe shoes | Required if engineering controls (fume hood) are not available or may be insufficient. Use a NIOSH-approved respirator with organic vapor cartridges and N95/P95 filters.[8][9] |
| Routine Handling in Solution (in Fume Hood) | Chemical safety goggles | Chemically resistant gloves | Lab coat, closed-toe shoes | Not typically required if work is conducted properly within a functioning fume hood. |
| Spill Cleanup | Chemical safety goggles & face shield | Heavy-duty, chemically resistant gloves (e.g., butyl rubber) | Chemically resistant apron or suit over a lab coat, shoe covers | Mandatory. A minimum of an air-purifying full-facepiece respirator with organic vapor cartridges and P100 filters.[8] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[13] |
Detailed PPE Justification
-
Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles are the minimum requirement.[5][11] A full-face shield must be worn over the goggles, especially when handling the solid powder, to protect against splashes and aerosolized particles.[5]
-
Skin and Body Protection: Impervious clothing is critical.[5] A standard lab coat protects against minor spills, but for any transfer or cleanup operations, a chemically resistant apron is necessary.[5] All contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[5]
-
Hand Protection: this compound can be absorbed through the skin.[14] A single pair of standard nitrile gloves is insufficient for prolonged contact. Double-gloving provides an extra layer of security. The outer glove should be made of a highly resistant material like butyl rubber.
-
Respiratory Protection: While a fume hood is the primary defense, respiratory protection is essential during any activity with a higher risk of aerosolization, such as weighing powder outside of a glovebox or cleaning up a spill.[5][12] The NIOSH Pocket Guide provides specific recommendations for respirator selection based on the airborne concentration of the contaminant.[8]
Standard Operating Procedure: Weighing and Solution Preparation
This protocol outlines the essential steps for safely handling solid this compound and preparing a solution.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood.
-
Confirm the location of the nearest safety shower and eyewash station.[15]
-
-
Donning PPE:
-
Put on a lab coat, closed-toe shoes, and double gloves.
-
Don chemical safety goggles followed by a face shield.
-
-
Handling the Chemical:
-
Carefully open the container of this compound, avoiding any puff of dust.
-
Use a dedicated spatula to slowly transfer the desired amount to a weigh boat on a tared balance. Perform this action slowly to prevent dust formation.[11]
-
Once weighed, carefully add the solid to your reaction vessel or flask containing the solvent.
-
Tightly cap the stock container immediately. The compound is moisture-sensitive.[11]
-
-
Decontamination:
-
Wipe down the spatula and any contaminated surfaces within the hood with a suitable solvent (e.g., toluene or hexanes), collecting the waste in a designated hazardous waste container.[4]
-
Dispose of the weigh boat and outer gloves in the solid hazardous waste container.
-
-
Post-Procedure:
-
Remove PPE in the correct order (apron, face shield, goggles, inner gloves).
-
Wash hands thoroughly with soap and water.[11]
-
Emergency Protocols: Spill and Exposure Response
A swift, informed response is critical in an emergency. All personnel must be familiar with these procedures.
Spill Response Workflow
The following workflow outlines the immediate actions required to manage a this compound spill.
Caption: Workflow for a this compound Spill Response.
First Aid for Exposure
Immediate action is crucial to mitigate harm.[16]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing at once.[5] Immediately wash the affected skin with plenty of soap and water.[11][16] Seek medical attention if irritation persists.[11]
-
Inhalation: Move the exposed individual to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[11] Call for immediate medical attention and provide the Safety Data Sheet to the responders.[18]
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect both personnel and the environment.[19]
-
Waste Collection: All materials contaminated with this compound, including disposable PPE, weigh boats, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11][19] Do not mix this waste with other chemical streams.[11]
-
Container Management: Use containers that are compatible with the waste. The original product container can often be used.[19] Keep containers closed at all times except when adding waste.[19]
-
Disposal Procedure: this compound waste is considered hazardous.[9] Disposal must be handled by a licensed environmental management company.[11] The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[11] Always follow your institution's and local environmental regulations.[9][11][19]
By integrating these detailed protocols and understanding the rationale behind them, you can ensure a safe and productive research environment when working with this compound.
References
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ORGANOTIN COMPOUNDS. Centers for Disease Control and Prevention (CDC). [Link]
-
Standard Operating Procedures - Del Valle Lab. University of California, Irvine. [Link]
-
Tin and Compounds | Public Health Statement | ATSDR. Centers for Disease Control and Prevention (CDC). [Link]
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Butyltin Trichloride. Occupational Safety and Health Administration (OSHA). [Link]
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This compound. LookChem. [Link]
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First Aid Procedures for Chemical Hazards | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Centers for Disease Control and Prevention (CDC). [Link]
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Organotin Compounds. AFIRM Group. [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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Butylchlorotin dihydroxide | C4H13ClO2Sn | CID 83368. PubChem, National Center for Biotechnology Information. [Link]
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Evaluation of Employee Exposure to Organic Tin Compounds Used as Stabilizers at PVC Processing Facilities. ResearchGate. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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First aid for poisoning and harmful substances. British Red Cross. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
